molecular formula C12H24N6O9 B8822164 Dicreatine malate CAS No. 686351-75-7

Dicreatine malate

Cat. No.: B8822164
CAS No.: 686351-75-7
M. Wt: 396.35 g/mol
InChI Key: DOBDOKAISNGMJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicreatine malate is a useful research compound. Its molecular formula is C12H24N6O9 and its molecular weight is 396.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

686351-75-7

Molecular Formula

C12H24N6O9

Molecular Weight

396.35 g/mol

IUPAC Name

2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxybutanedioic acid

InChI

InChI=1S/2C4H9N3O2.C4H6O5/c2*1-7(4(5)6)2-3(8)9;5-2(4(8)9)1-3(6)7/h2*2H2,1H3,(H3,5,6)(H,8,9);2,5H,1H2,(H,6,7)(H,8,9)

InChI Key

DOBDOKAISNGMJU-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.C(C(C(=O)O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dicreatine Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dicreatine malate (B86768), a creatine (B1669601) salt designed for enhanced bioavailability. The document details its synthesis, physicochemical properties, and analytical characterization. It is intended to serve as a valuable resource for researchers and professionals involved in the development of creatine-based therapeutics and supplements.

Physicochemical Properties

Dicreatine malate is a white, crystalline, odorless powder with a slightly sour taste.[1][2] It is formed by the ionic bonding of two creatine molecules with one molecule of malic acid.[3][4] This salt is reported to have higher water solubility and be less prone to causing bloating compared to creatine monohydrate.[3] The molecular formula of this compound is C12H24N6O9, and its molecular weight is 396.35 g/mol .[5][6]

PropertyValueSource
Molecular FormulaC12H24N6O9[5][6]
Molecular Weight396.35 g/mol [5][6]
AppearanceWhite crystalline powder[1][7]
OdorOdorless[1][2]
TasteSlightly sour[1]
SolubilitySoluble in water; Insoluble in ethanol, ether, or acetone[1]
Loss on DryingMax. 1.00%[7]
Residue on IgnitionMax. 0.10%[7]
SulfateMax. 0.10%[7]
Bulk DensityMin. 0.50g/ml[7]
Heavy MetalsMax. 10 ppm[7]
ArsenicMax. 1 ppm[7]
LeadMax. 1 ppm[7]
MercuryMax. 1 ppm[7]

Synthesis of this compound

The synthesis of this compound with a purity of at least 98% can be achieved through a cost-effective process that involves the reaction of malic acid and creatine in an anhydrous alcohol solvent.[8]

Experimental Protocol

The following protocol is based on the process outlined in patent US20050250962A1.[8]

Materials:

  • Malic Acid

  • Creatine

  • Anhydrous Alcohol (e.g., ethanol)

Procedure:

  • Dissolution of Malic Acid: A predetermined amount of malic acid is dissolved in a predetermined amount of anhydrous alcohol with agitation to form a first solution.

  • Filtration: The first solution is filtered to obtain a clear solution.

  • Reaction with Creatine: A predetermined amount of creatine is added to the clear solution with agitation to form a second solution.

  • Centrifugation: The second solution is centrifuged at a temperature below 25°C to separate the wet this compound from the alcohol.

  • Drying: The wet this compound is dried at a temperature between 50°C and 60°C to yield the final product with a purity of at least 98%.

  • Solvent Recycling (Optional): The separated alcohol can be purified to form recycled anhydrous alcohol for use in subsequent batches.

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_products Products MalicAcid Malic Acid Dissolution 1. Dissolve Malic Acid in Anhydrous Alcohol MalicAcid->Dissolution Creatine Creatine Reaction 3. Add Creatine and Agitate Creatine->Reaction AnhydrousAlcohol Anhydrous Alcohol AnhydrousAlcohol->Dissolution Filtration 2. Filter Solution Dissolution->Filtration Filtration->Reaction Centrifugation 4. Centrifuge ( < 25°C ) Reaction->Centrifugation Drying 5. Dry ( 50-60°C ) Centrifugation->Drying RecycledAlcohol Recycled Anhydrous Alcohol Centrifugation->RecycledAlcohol DicreatineMalate This compound ( > 98% Purity ) Drying->DicreatineMalate SignalingPathway cluster_input Input cluster_cellular Cellular Effects cluster_physiological Physiological Outcomes DicreatineMalate This compound IncreasedCreatine Increased Intramuscular Creatine & Phosphocreatine DicreatineMalate->IncreasedCreatine Akt_mTOR Akt/mTOR Pathway Activation IncreasedCreatine->Akt_mTOR ATP_Production Enhanced ATP Production IncreasedCreatine->ATP_Production ProteinSynthesis Increased Muscle Protein Synthesis Akt_mTOR->ProteinSynthesis MusclePerformance Improved Muscle Performance ATP_Production->MusclePerformance ProteinSynthesis->MusclePerformance

References

An In-Depth Technical Guide to the Chemical Properties of Dicreatine Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicreatine malate (B86768) is a chemical compound composed of two creatine (B1669601) molecules ionically bonded to one molecule of malic acid.[1] This guide provides a comprehensive overview of its chemical properties, drawing on available data for creatine and its various salt forms to extrapolate the characteristics of dicreatine malate where specific data is not publicly available. The document covers the synthesis, solubility, stability, and spectroscopic properties of this compound, alongside detailed experimental protocols and diagrams of relevant biochemical pathways to support further research and development.

Introduction

Creatine is a widely studied organic acid known for its role in cellular energy metabolism, particularly in muscle and brain tissue.[2] In its most common supplemental form, creatine monohydrate, it has demonstrated efficacy in enhancing athletic performance and has potential therapeutic applications. However, creatine monohydrate exhibits relatively low aqueous solubility, which can present challenges in formulation.[3][4] To address this, various creatine salts have been developed, including this compound, with the aim of improving solubility and potentially altering pharmacokinetic profiles.[5] This guide focuses on the core chemical properties of this compound to provide a technical foundation for researchers and drug development professionals.

Chemical Structure and Synthesis

This compound is formed by the ionic association of two molecules of creatine with one molecule of malic acid.[1] The chemical structure is presented below.

Chemical Formula: C₁₂H₂₄N₆O₉[1] Molecular Weight: 396.35 g/mol [1] IUPAC Name: bis(2-[carbamimidoyl(methyl)amino]acetic acid);2-hydroxybutanedioic acid[1] CAS Number: 686351-75-7[1]

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of creatine monohydrate with malic acid in a suitable solvent, typically an alcohol, to facilitate the salt formation.[6][7]

Experimental Protocol: Laboratory-Scale Synthesis of this compound

This protocol is adapted from patented manufacturing processes.[6][7]

  • Dissolution of Malic Acid: In a clean reactor vessel, dissolve a predetermined amount of malic acid in an anhydrous alcohol, such as methanol (B129727) or ethanol, with stirring to form a clear solution.

  • Reaction with Creatine: To the malic acid solution, gradually add creatine monohydrate in a molar ratio of approximately 2:1 (creatine:malic acid).

  • Reaction Period: Continue stirring the mixture at a controlled temperature (e.g., below 25°C) for a sufficient period (e.g., 4 hours) to allow for the complete reaction and formation of this compound.

  • Isolation of Product: The resulting solid this compound can be isolated from the reaction mixture by filtration or centrifugation.

  • Washing and Drying: Wash the isolated product with a small amount of the anhydrous alcohol solvent to remove any unreacted starting materials. Dry the final product under vacuum at a controlled temperature (e.g., 50-60°C) to yield a white crystalline powder.[7]

The workflow for the synthesis and isolation of this compound is illustrated in the diagram below.

G cluster_synthesis Synthesis cluster_isolation Isolation malic_acid Malic Acid dissolution Dissolution malic_acid->dissolution anhydrous_alcohol Anhydrous Alcohol anhydrous_alcohol->dissolution creatine_monohydrate Creatine Monohydrate reaction Reaction (Stirring) creatine_monohydrate->reaction dissolution->reaction filtration Filtration/Centrifugation reaction->filtration washing Washing with Alcohol filtration->washing drying Drying (Vacuum) washing->drying final_product This compound Powder drying->final_product

Fig. 1: Synthesis and Isolation Workflow for this compound.

Physicochemical Properties

Solubility
CompoundTemperature (°C)Solubility (g/L)Reference
Creatine46[8]
Creatine2014[8]
Creatine5034[8]
Creatine Monohydrate2014[8]
Tricreatine Citrate2029[8]
Creatine Pyruvate2054[8]

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol provides a standardized method for determining the aqueous solubility of creatine compounds.[3]

  • Sample Preparation: Add an excess amount of the test compound (e.g., this compound) to a known volume of deionized water in a sealed flask.

  • Equilibration: Place the flask in a thermostatically controlled shaker bath at a specified temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • Sample Clarification: After equilibration, allow the suspension to settle. Withdraw a sample of the supernatant and centrifuge to remove any undissolved solids. Filter the clarified supernatant through a 0.22 µm syringe filter.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Calculation: Calculate the solubility in g/L based on the measured concentration and the dilution factor.

Stability

The stability of creatine in aqueous solution is highly dependent on pH and temperature.[8] Creatine degrades to its inactive form, creatinine, through an intramolecular cyclization reaction. This degradation is accelerated in acidic conditions (pH 3-6) and at higher temperatures.[8] Since this compound is a salt of a weak base (creatine) and a dicarboxylic acid (malic acid), it is expected to form a slightly acidic solution, which may influence its stability. However, specific degradation kinetics for this compound have not been reported. It is hypothesized that the pH-lowering effect of the malate salt might reduce the stability of creatine in solution compared to creatine monohydrate in a neutral environment.[9]

pHCreatine Degradation at 25°C after 3 daysReference
7.5Relatively Stable[8]
6.5Relatively Stable[8]
5.54%[8]
4.512%[8]
3.521%[8]

Experimental Protocol: Stability Testing in Aqueous Solution

This protocol outlines a method for assessing the stability of creatine compounds in solution.

  • Solution Preparation: Prepare a solution of the test compound (e.g., this compound) of known concentration in a buffered aqueous solution at a specific pH.

  • Incubation: Store the solution in a sealed container at a controlled temperature (e.g., 25°C or 40°C).

  • Sampling: At predetermined time intervals, withdraw aliquots of the solution.

  • Analysis: Analyze the samples using a validated HPLC-UV method to determine the concentrations of the parent compound and its degradation product (creatinine).

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the half-life of the compound under the tested conditions.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and quality control of chemical compounds. While specific spectroscopic data for this compound is not available in the public domain, this section outlines the expected spectral characteristics based on the structures of creatine and malic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the protons of both creatine and malic acid. Key expected signals include a singlet for the N-methyl protons of creatine, a singlet for the methylene (B1212753) protons adjacent to the carboxylic acid in creatine, and signals for the methine and methylene protons of malic acid.

  • ¹³C NMR: The carbon-13 NMR spectrum should display distinct signals for the carbonyl carbons of the carboxylic acids in both creatine and malic acid, the guanidinium (B1211019) carbon of creatine, and the aliphatic carbons of both molecules.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present in both creatine and malic acid. These would include:

  • Broad O-H stretching vibrations from the carboxylic acid and hydroxyl groups.

  • N-H stretching vibrations from the guanidinium group of creatine.

  • Strong C=O stretching vibrations from the carboxylic acid groups.

  • C-N stretching vibrations.

  • C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound. Under electrospray ionization (ESI), the mass spectrum would likely show peaks corresponding to the protonated creatine molecule and the deprotonated malic acid molecule, as well as an ion corresponding to the intact this compound complex.

Relevant Signaling Pathways

Creatine Kinase/Phosphocreatine System

G ATP_prod ATP Production (Mitochondria, Glycolysis) CK_mito Creatine Kinase (Mitochondrial) ATP_prod->CK_mito ATP ATP_util ATP Utilization (e.g., Muscle Contraction) Creatine Creatine Creatine->CK_mito PCr Phosphocreatine CK_cyto Creatine Kinase (Cytosolic) PCr->CK_cyto CK_mito->PCr PCr ADP ADP CK_mito->ADP CK_cyto->ATP_util ATP CK_cyto->Creatine ADP->CK_cyto

Fig. 3: The Role of Malate in the Krebs Cycle.

Analytical Methodologies

Experimental Protocol: HPLC-UV Quantification of this compound

This protocol is a general method that can be adapted and validated for the specific quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.

  • Mobile Phase: A buffered aqueous solution, for example, 0.045 M ammonium (B1175870) sulfate (B86663) in water, is a common mobile phase for creatine analysis. T[10]he pH may need to be optimized for the separation of creatine and malic acid.

  • Detection: UV detection at a wavelength of approximately 205-210 nm is suitable for the analysis of creatine.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.22 µm filter, and dilute as necessary to fall within the linear range of the standard curve.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte versus the concentration of the standard solutions. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Conclusion

This compound is a creatine salt with enhanced aqueous solubility compared to creatine monohydrate. While this property may be advantageous for formulation, a comprehensive understanding of its chemical properties is still developing. This guide has synthesized the available information on its synthesis, solubility, and stability, drawing parallels from data on creatine and its other salts. The provided experimental protocols and pathway diagrams offer a framework for future research into the specific characteristics and applications of this compound. Further studies are warranted to generate quantitative data on its solubility and stability and to obtain detailed spectroscopic information for this compound.

References

Dicreatine Malate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 686351-75-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dicreatine malate (B86768) is a chemical compound that consists of two creatine (B1669601) molecules ionically bonded to one molecule of malic acid.[1] This formulation is designed to enhance the bioavailability and efficacy of creatine, a well-established ergogenic aid, by leveraging the metabolic properties of malic acid.[1] Creatine is a naturally occurring nitrogenous organic acid that plays a pivotal role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. Malic acid is an intermediate in the Krebs cycle (also known as the citric acid cycle), a key metabolic pathway for the generation of ATP.[2] The combination of these two molecules in a single compound is purported to offer synergistic effects on energy production and physical performance.[1]

This technical guide provides a comprehensive overview of dicreatine malate, including its chemical and physical properties, proposed synthesis methods, predicted spectroscopic data, and its physiological role. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development and sports nutrition.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder with a slightly tart taste.[3][4] It is reported to be more soluble in water and less hygroscopic than creatine monohydrate.[3][4]

PropertyValueSource
CAS Number 686351-75-7[5]
Molecular Formula C₁₂H₂₄N₆O₉[5]
Molecular Weight 396.35 g/mol [5]
Appearance White to off-white powder[3]
Solubility Highly soluble in water[3]
Taste Slightly tart[3]
Stability More stable than creatine monohydrate[3]

Synthesis and Purification

While specific, detailed laboratory-scale synthesis protocols for this compound are not extensively published in peer-reviewed literature, a general method can be derived from existing patents. The synthesis generally involves the reaction of creatine with malic acid in a suitable solvent.

Proposed Synthesis Protocol

The following protocol is a proposed method based on information from patent literature.[6]

Materials:

  • Creatine monohydrate

  • Malic acid

  • Anhydrous ethanol (B145695) (or other suitable anhydrous alcohol)

  • Deionized water

Procedure:

  • Dissolve a predetermined amount of malic acid in anhydrous ethanol with agitation. The ratio of malic acid to anhydrous ethanol can be optimized, with suggested ranges between 25.2:50.4 and 20.5:100.8 (w/w).[6] This step is preferably carried out at a temperature between 65°C and 70°C.[6]

  • Filter the resulting solution to obtain a clear solution.

  • Add a stoichiometric amount of creatine (a 2:1 molar ratio of creatine to malic acid) to the clear solution with continuous agitation. This step is preferably performed at a temperature below 75°C.[6]

  • Allow the reaction to proceed for a sufficient time to ensure complete formation of this compound.

  • Separate the precipitated this compound from the solution by centrifugation at a temperature below 25°C.[6]

  • Wash the resulting wet this compound with the anhydrous alcohol used in the reaction to remove any unreacted starting materials or byproducts.

  • Dry the purified wet this compound at a temperature between 50°C and 60°C to yield the final product with a purity of at least 98%.[6]

Proposed Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Isolation start Start dissolve Dissolve Malic Acid in Anhydrous Alcohol start->dissolve filter1 Filter Solution dissolve->filter1 add_creatine Add Creatine (2:1 molar ratio) filter1->add_creatine react Reaction add_creatine->react centrifuge Centrifuge to Isolate This compound react->centrifuge wash Wash with Anhydrous Alcohol centrifuge->wash dry Dry Product (50-60°C) wash->dry end Final Product dry->end

Proposed workflow for the synthesis of this compound.

Spectroscopic and Chromatographic Data (Predicted)

Disclaimer: To the best of our knowledge, publicly available, experimentally determined spectroscopic and detailed chromatographic data for this compound are limited. The following data are predicted based on the known spectral properties of creatine and malic acid.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be a superposition of the spectra of creatine and malic acid, with potential shifts due to the ionic interaction.

  • Creatine Protons:

    • A singlet corresponding to the N-methyl protons.

    • A singlet corresponding to the methylene (B1212753) protons.

  • Malic Acid Protons:

    • A multiplet (doublet of doublets) for the methine proton.

    • Two diastereotopic protons of the methylene group, appearing as a multiplet (likely two doublets of doublets).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound would likely show the characteristic peaks of both creatine and malic acid.

  • Creatine Carbons:

    • A peak for the N-methyl carbon.

    • A peak for the methylene carbon.

    • A peak for the carboxyl carbon.

    • A peak for the guanidinium (B1211019) carbon.

  • Malic Acid Carbons:

    • Two peaks for the two carboxyl carbons.

    • A peak for the methine carbon.

    • A peak for the methylene carbon.

Predicted Mass Spectrum

In electrospray ionization mass spectrometry (ESI-MS), this compound would be expected to show ions corresponding to the creatine cation and the malate anion, as well as the intact ion pair under certain conditions.

  • Positive Ion Mode: A prominent peak for the creatine cation [C₄H₁₀N₃O₂]⁺.

  • Negative Ion Mode: A prominent peak for the malate anion [C₄H₅O₅]⁻.

Predicted Infrared (IR) Spectrum

The IR spectrum of this compound would exhibit characteristic absorption bands from both creatine and malic acid.

  • N-H stretching vibrations from the guanidinium group of creatine.

  • C=O stretching vibrations from the carboxylic acid groups of both creatine and malic acid.

  • O-H stretching vibrations from the hydroxyl group of malic acid and potentially from water of hydration.

  • C-N stretching vibrations from the creatine backbone.

  • C-O stretching vibrations from the carboxylic acid and alcohol groups.

Proposed Mechanism of Action

The proposed mechanism of action for this compound is based on the synergistic roles of its constituent components in cellular energy metabolism.

Cellular Uptake

The creatine component of this compound is actively transported into cells via the sodium- and chloride-dependent creatine transporter, SLC6A8.[7][8][9] The malate component can be transported into the mitochondria through various dicarboxylate and tricarboxylate carriers.

G cluster_membrane Cell Membrane transporter SLC6A8 Transporter creatine_int Creatine (intracellular) transporter->creatine_int Translocates na_cl_int Na+/Cl- (intracellular) transporter->na_cl_int Translocates creatine_ext Creatine (extracellular) creatine_ext->transporter Binds na_cl_ext Na+/Cl- (extracellular) na_cl_ext->transporter Binds

Cellular uptake of creatine via the SLC6A8 transporter.
Synergistic ATP Production

Once inside the cell, creatine and malic acid are believed to contribute to ATP production through two distinct but complementary pathways.[2][10][11]

  • Phosphagen System (Creatine): Creatine is phosphorylated by creatine kinase to form phosphocreatine, which serves as a rapid reserve of high-energy phosphate (B84403) to regenerate ATP from ADP during high-intensity, short-duration activities.

  • Krebs Cycle (Malic Acid): Malic acid enters the mitochondria and participates in the Krebs cycle, where it is oxidized to oxaloacetate by malate dehydrogenase, a reaction that reduces NAD+ to NADH.[12][13][14] The NADH produced then donates electrons to the electron transport chain, leading to the production of a significant amount of ATP through oxidative phosphorylation.

The combined action of these two pathways is hypothesized to provide a more sustained and efficient supply of ATP, enhancing both anaerobic and aerobic performance.

G cluster_cell Muscle Cell cluster_cytosol Cytosol cluster_mito Mitochondrion creatine Creatine pcr Phosphocreatine creatine->pcr Creatine Kinase adp_cyto ADP pcr->adp_cyto atp_cyto ATP atp_cyto->pcr atp_mito ATP adp_cyto->atp_cyto malate Malic Acid krebs Krebs Cycle malate->krebs etc Electron Transport Chain krebs->etc NADH, FADH2 etc->atp_mito Oxidative Phosphorylation

Proposed synergistic mechanism of this compound in ATP production.

Experimental Protocols for Analysis

The following are proposed protocols for the analysis of this compound, based on established methods for its individual components.

Quantification of Creatine by HPLC-UV

Principle: This method utilizes High-Performance Liquid Chromatography with UV detection to separate and quantify creatine.[15][16][17]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., phosphoric acid solution). The exact composition should be optimized for the specific column and system.

  • Standard Preparation: Prepare a series of standard solutions of creatine of known concentrations.

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210-220 nm

    • Injection Volume: 10-20 µL

    • Column Temperature: Ambient or controlled (e.g., 30°C)

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify the creatine peak based on its retention time compared to the standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the creatine standards against their concentrations. Use the calibration curve to determine the concentration of creatine in the sample.

Quantification of Malic Acid by Enzymatic Assay

Principle: This method is based on the enzymatic conversion of L-malate to oxaloacetate by L-malate dehydrogenase, which is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the concentration of L-malic acid.[2][18]

Instrumentation:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Reagents (Commercially available kits are recommended):

  • Buffer solution (e.g., Glycylglycine buffer)

  • NAD+ solution

  • L-Malate Dehydrogenase (L-MDH)

  • Glutamate-oxaloacetate transaminase (GOT) (optional, to drive the reaction to completion)

  • L-Glutamic acid (if using GOT)

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in deionized water and dilute to an appropriate concentration.

  • Assay:

    • Pipette the buffer solution, NAD+ solution, (and L-glutamic acid if used) and the sample solution into a cuvette.

    • Mix and measure the initial absorbance (A1) at 340 nm.

    • Start the reaction by adding the L-MDH (and GOT) enzyme solution.

    • Mix and incubate until the reaction is complete (absorbance remains constant).

    • Measure the final absorbance (A2) at 340 nm.

  • Calculation: The concentration of L-malic acid is calculated based on the change in absorbance (A2 - A1) and the molar extinction coefficient of NADH.

Stability

This compound is reported to be more stable than creatine monohydrate.[3] However, like other creatine salts, its stability in solution is pH and temperature-dependent.[19][20][21] At lower pH and higher temperatures, creatine can degrade to creatinine.[19] It is recommended to store this compound in a cool, dry place, away from direct sunlight and moisture.[3]

Conclusion

This compound is a promising compound that combines the well-established ergogenic properties of creatine with the metabolic advantages of malic acid. While its purported benefits of enhanced solubility, stability, and synergistic effects on ATP production are compelling, there is a notable lack of publicly available, in-depth experimental data to fully characterize this molecule. This technical guide has provided a comprehensive overview of the available information, along with proposed experimental protocols and predicted data to guide future research. Further studies are warranted to experimentally validate the predicted spectroscopic and chromatographic properties, as well as to elucidate the precise mechanisms underlying its physiological effects. Such research will be invaluable for its potential applications in sports nutrition, and as a therapeutic agent in conditions characterized by impaired energy metabolism.

References

An In-depth Technical Guide to the Molecular Structure of Dicreatine Malate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Dicreatine malate (B86768) is a chemical compound comprised of two creatine (B1669601) molecules ionically bonded to one molecule of malic acid.[1][2] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and relevant experimental protocols for its synthesis. The synergistic role of its constituent parts—creatine and malate—in cellular energy metabolism is also explored. This document aims to serve as a technical resource for professionals in research and pharmaceutical development.

Molecular Structure and Chemical Identity

Dicreatine malate is a salt formed from a dicarboxylic acid, malic acid, and a derivative of an amino acid, creatine. The stoichiometry of the salt is approximately two moles of creatine cations to one mole of a malate anion.[2] This 2:1 ratio is crucial for its unique properties and distinguishes it from other creatine salts like monocreatine malate.

  • Chemical Name: bis(2-[carbamimidoyl(methyl)amino]acetic acid);2-hydroxybutanedioic acid[3]

  • Molecular Formula: C₁₂H₂₄N₆O₉[3] or 2C₄H₉N₃O₂·C₄H₆O₅[1]

  • Synonyms: Creatine malate, di-creatine salt of malic acid

The structure consists of two protonated creatine molecules, which act as cations, electrostatically interacting with the dianion of malic acid. This arrangement enhances the solubility and potentially the bioavailability of creatine.[2]

Caption: Molecular components and ionic bonding of this compound.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[4][5] Its key properties, including enhanced solubility and reduced hygroscopicity compared to creatine monohydrate, are attributed to the presence of malic acid.[4]

PropertyValueReference(s)
Molecular Weight 396.35 g/mol [1][3]
Appearance White to off-white powder[4][5]
Solubility in Water Soluble[4]
Taste Slightly tart[4]
Density 1.29 g/cm³[4]
Acidity (pKa) ~3.5[4]
Basicity (pKb) ~8.97[4]
Loss on Drying Max. 1.00%[5]
Residue on Ignition Max. 0.10%[5]

Role in Cellular Energy Metabolism

Both components of this compound play integral roles in the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. A synergistic effect on ATP production has been proposed, suggesting the combination is more effective than the sum of its individual components.[2]

  • Creatine: Functions within the ATP-PC (phosphocreatine) system. It donates a phosphate (B84403) group to ADP to rapidly regenerate ATP during short bursts of high-intensity activity.

  • Malic Acid (as Malate): Is a key intermediate in the Krebs cycle (citric acid cycle), a central pathway in aerobic respiration that generates ATP and reducing equivalents (NADH, FADH₂).[4]

Energy_Metabolism Dicreatine This compound Creatine Creatine Dicreatine->Creatine Malate Malate Dicreatine->Malate ATP_PC ATP-PC System (Anaerobic) Creatine->ATP_PC Krebs Krebs Cycle (Aerobic) Malate->Krebs ATP_Regen Rapid ATP Regeneration ATP_PC->ATP_Regen Short Burst Energy ATP_Prod Sustained ATP Production Krebs->ATP_Prod Endurance Energy

Caption: Synergistic roles of Creatine and Malate in ATP production pathways.

Experimental Protocols

Synthesis of this compound

A patented method for producing high-purity this compound involves the following steps.[6] This process is designed to be efficient and yield a product with at least 98% purity.

Synthesis_Workflow start Start step1 Dissolve Malic Acid in Anhydrous Alcohol start->step1 step2 Filter to Create Clear Solution step1->step2 step3 Add and Agitate Creatine step2->step3 step4 Centrifuge Solution (at <25°C) step3->step4 step5 Separate Wet Dicreatine Malate and Alcohol step4->step5 step6 Dry Wet Product (at 50-60°C) step5->step6 end_node High-Purity (≥98%) This compound step6->end_node

Caption: Workflow for the production of high-purity this compound.

Methodology:

  • Dissolution: A predetermined quantity of malic acid is dissolved in an anhydrous alcohol (e.g., ethanol) with agitation to form the initial solution.[6]

  • Filtration: The solution is filtered to remove any insoluble impurities, resulting in a clear solution.[6]

  • Reaction: A specified amount of creatine is added to the clear alcoholic solution of malic acid and agitated to facilitate the reaction and precipitation of the salt.[6]

  • Separation: The resulting mixture, containing precipitated this compound, is subjected to centrifugation at a temperature below 25°C. This separates the solid product from the alcohol.[6]

  • Drying: The collected wet this compound is then dried at a controlled temperature between 50°C and 60°C to remove residual solvent, yielding the final product.[6]

Structural Characterization (General Approach)

While specific spectral data for this compound are not widely published, standard analytical techniques would be employed for its structural elucidation and quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to confirm the presence of both creatine and malate moieties by identifying characteristic proton signals, such as the N-methyl and methylene (B1212753) protons of creatine and the methine and methylene protons of malate. Integration of these signals would confirm the 2:1 stoichiometric ratio.

    • ¹³C NMR: Would identify all unique carbon environments within the compound, including the carbonyl carbons of the carboxylic acids and the guanidinium (B1211019) carbon of creatine.

  • Infrared (IR) Spectroscopy: Would be utilized to identify key functional groups. Expected characteristic absorptions include broad O-H stretches from the hydroxyl and carboxylic acid groups, N-H stretches from the amine and imine groups of creatine, and strong C=O stretches from the carbonyls.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the compound, confirming its molecular formula (C₁₂H₂₄N₆O₉). Fragmentation patterns could further elucidate the connectivity of the creatine and malate components.

Conclusion

This compound is a scientifically designed salt that combines the ergogenic properties of creatine with the metabolic advantages of malic acid. Its defined 2:1 molecular structure results in favorable physicochemical properties, such as improved solubility. The synergistic involvement of its components in cellular ATP production pathways provides a strong rationale for its application in sports nutrition and potentially in clinical settings where energy metabolism is compromised. The outlined synthesis and characterization protocols provide a framework for the consistent production and analysis of this compound for research and development purposes.

References

An In-Depth Technical Guide to the Core Mechanism of Action of Dicreatine Malate in Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Dicreatine malate (B86768) is a molecular compound composed of creatine (B1669601) and malic acid, designed to leverage the ergogenic properties of both constituents. This technical guide delineates the multifaceted mechanism of action of dicreatine malate within skeletal muscle cells. It explores the distinct yet synergistic roles of its dissociated components: creatine in the rapid regeneration of adenosine (B11128) triphosphate (ATP) via the phosphocreatine (B42189) shuttle and its influence on anabolic signaling pathways, and malate as a key intermediate in mitochondrial respiration through the tricarboxylic acid (TCA) cycle. This document provides a comprehensive overview of the cellular uptake, bioenergetic contributions, and signaling impacts of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the core molecular pathways.

Cellular Uptake and Dissociation

Upon ingestion, this compound is believed to be absorbed in the gastrointestinal tract, where it likely dissociates into its constituent molecules: two creatine molecules and one malic acid molecule. While specific transporters for the bonded this compound molecule are not characterized, its components follow distinct absorption and cellular uptake pathways.

  • Creatine Uptake: Creatine is transported from the bloodstream into the muscle cell against a significant concentration gradient.[1] This process is mediated by a sodium (Na+) and chloride (Cl−)-dependent creatine transporter, a transmembrane protein from the SLC6A8 gene family.[1][2]

  • Malate Uptake: Malate, as a dicarboxylate, is transported across the cell and mitochondrial membranes by specific carrier proteins, allowing it to enter key metabolic pathways.

The proposed enhanced solubility and absorption of creatine malate over traditional creatine monohydrate may lead to more efficient delivery of these components to the muscle tissue and potentially reduce gastrointestinal discomfort.[3][4][5]

cluster_0 Extracellular Space cluster_1 Muscle Cell Cytosol This compound This compound Creatine Creatine This compound->Creatine Dissociation Malate Malate This compound->Malate Dissociation CrT Creatine Transporter (SLC6A8) Creatine->CrT Na+/Cl- dependent Malate_Transporter Malate Transporter Malate->Malate_Transporter Creatine_in Creatine Malate_in Malate CrT->Creatine_in Malate_Transporter->Malate_in

Diagram 1: Cellular uptake and dissociation of this compound.

The Creatine Component: Mechanism of Action

Once inside the myocyte, creatine exerts its effects primarily through bioenergetic and anabolic signaling pathways.

Bioenergetics: The Phosphocreatine (PCr) Shuttle

The most well-established role of creatine is as a temporal and spatial energy buffer through the phosphocreatine (PCr) system.[6][7] During high-intensity, short-duration exercise, ATP is rapidly hydrolyzed to ADP and inorganic phosphate (B84403) (Pi) to fuel muscle contraction. The intracellular stores of ATP are limited and must be regenerated quickly.

Creatine kinase (CK) catalyzes the reversible transfer of a phosphate group from PCr to ADP, rapidly resynthesizing ATP.[7] This immediate energy system provides the primary source of ATP during the initial seconds of maximal effort.[8] Creatine supplementation increases the intramuscular pool of both free creatine and PCr, enhancing the capacity of this shuttle and delaying the onset of fatigue.[7][9]

cluster_Mito Mitochondrion cluster_Cyto Cytosol (Site of Contraction) ATP_Mito ATP mtCK mtCK ATP_Mito->mtCK Cr_Mito Creatine Cr_Mito->mtCK PCr_Mito Phosphocreatine (PCr) PCr_Cyto Phosphocreatine (PCr) PCr_Mito->PCr_Cyto Shuttle ADP_Mito ADP mtCK->PCr_Mito mtCK->ADP_Mito ATP_Cyto ATP Contraction Muscle Contraction ATP_Cyto->Contraction ADP_Pi ADP + Pi MMCK MM-CK ADP_Pi->MMCK PCr_Cyto->MMCK Cr_Cyto Creatine Cr_Cyto->Cr_Mito Shuttle MMCK->ATP_Cyto ATP Resynthesis MMCK->Cr_Cyto Contraction->ADP_Pi Creatine Creatine IGF1 IGF-1 Creatine->IGF1 Upregulates CellSwelling Cell Swelling (Osmotic Effect) Creatine->CellSwelling Akt Akt IGF1->Akt Activates mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Phosphorylates ProteinSynthesis Muscle Protein Synthesis p70S6K->ProteinSynthesis Initiates CellSwelling->ProteinSynthesis Stimulates ProteinBreakdown Protein Breakdown CellSwelling->ProteinBreakdown Reduces cluster_Cyto Cytosol cluster_Mito Mitochondrion Glycolysis Glycolysis NADH_Cyto NADH Glycolysis->NADH_Cyto Malate Malate NADH_Cyto->Malate Malate-Aspartate Shuttle transfers reducing equivalents MDH Malate Dehydrogenase Malate->MDH TCA TCA Cycle Malate->TCA OAA Oxaloacetate OAA->TCA MDH->OAA NADH_Mito NADH MDH->NADH_Mito ETC Electron Transport Chain NADH_Mito->ETC ATP ATP ETC->ATP Oxidative Phosphorylation

References

Bioavailability of Dicreatine Malate Versus Creatine Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine (B1669601) monohydrate is a well-established ergogenic aid with a significant body of research supporting its efficacy and bioavailability. However, alternative forms of creatine, such as dicreatine malate (B86768), have been developed with purported advantages in solubility and, by extension, bioavailability. This technical guide provides an in-depth comparison of the available scientific evidence on the bioavailability of dicreatine malate versus creatine monohydrate. It is intended for an audience of researchers, scientists, and drug development professionals, offering a critical review of existing data, detailed experimental methodologies, and a discussion of the underlying physiological mechanisms. While creatine monohydrate's pharmacokinetic profile is well-documented, a notable scarcity of direct comparative studies on this compound necessitates a critical evaluation of the theoretical benefits versus the empirical evidence.

Introduction

Creatine is a nitrogenous organic acid that plays a pivotal role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain. Supplementation with creatine has been consistently shown to increase intramuscular creatine stores, leading to improvements in performance in high-intensity, short-duration exercise. Creatine monohydrate has historically been the gold standard for creatine supplementation, with numerous studies demonstrating its high bioavailability.[1]

This compound, a compound comprised of two creatine molecules ionically bonded to one molecule of malic acid, has been marketed as a more soluble and potentially more bioavailable alternative to creatine monohydrate.[2] The proposed advantages are based on the hypothesis that increased aqueous solubility will lead to enhanced absorption from the gastrointestinal tract and potentially reduce the incidence of gastrointestinal distress reported by some users of creatine monohydrate. This guide will critically examine the available evidence to support these claims.

Physicochemical Properties: Solubility

The solubility of a compound is a critical determinant of its oral bioavailability. For a substance to be absorbed, it must first be in solution at the site of absorption in the gastrointestinal tract. Creatine monohydrate exhibits relatively low aqueous solubility, which is temperature-dependent.[3][4]

While numerous sources claim that this compound has superior water solubility compared to creatine monohydrate, there is a significant lack of published, quantitative, head-to-head comparative studies.[2][5][6] The theoretical basis for this claim lies in the ionic bonding with malic acid, which is expected to increase the polarity and hydrophilicity of the compound.

For context, the table below presents available solubility data for creatine monohydrate and other creatine salts. The absence of specific quantitative data for this compound is a notable gap in the scientific literature.

CompoundTemperature (°C)Aqueous Solubility (g/L)Reference
Creatine Monohydrate46[3][4]
2014[3][4]
5034[3][4]
Tri-creatine Citrate2029[3]
Creatine Pyruvate2054[3]
This compound Not Available Not Available

Pharmacokinetics and Bioavailability

The bioavailability of an orally administered substance is defined as the fraction of the administered dose that reaches the systemic circulation unchanged. For creatine, this is typically assessed by measuring plasma creatine concentrations over time following ingestion. Key pharmacokinetic parameters include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC (Area Under the Curve): Total drug exposure over time.

Creatine Monohydrate

Extensive research has established that creatine monohydrate has high oral bioavailability, with some studies suggesting it approaches 100%.[1] However, its absorption can be dose-dependent, with lower doses exhibiting greater bioavailability.

This compound

There is a significant lack of published clinical trials directly comparing the pharmacokinetics of this compound to creatine monohydrate. The claims of superior bioavailability for this compound are largely theoretical and based on its purported higher solubility. A systematic review of alternative forms of creatine found no consistent evidence of enhanced performance compared to creatine monohydrate, and a paucity of studies directly comparing their efficacy.[7]

The table below summarizes the hypothetical pharmacokinetic comparison based on the proposed advantages of this compound. It is crucial to note that these are expected outcomes and are not based on direct experimental evidence.

Pharmacokinetic ParameterCreatine Monohydrate (Established)This compound (Hypothesized)Rationale for Hypothesis
Cmax Well-characterizedPotentially higherFaster dissolution and absorption due to higher solubility.
Tmax Typically 1-2 hoursPotentially shorterFaster absorption rate.
AUC High (approaching 100%)Potentially similar or slightly higherImproved absorption could lead to greater overall exposure.

Experimental Protocols

To definitively compare the bioavailability of this compound and creatine monohydrate, a rigorous, randomized, double-blind, crossover study is required. The following outlines a detailed methodology for such a study.

Study Design

A randomized, double-blind, crossover design where each participant serves as their own control.

  • Participants: Healthy adult volunteers (e.g., 18-40 years old) with no history of renal or hepatic disease.

  • Treatments:

    • This compound (equimolar dose of creatine to the monohydrate group)

    • Creatine monohydrate

    • Placebo

  • Washout Period: A minimum of one week between treatments to ensure complete clearance of creatine from the plasma.

Dosing and Administration
  • Dose: A standardized oral dose of creatine (e.g., 5 grams of creatine monohydrate or an equimolar amount of this compound).

  • Administration: The supplement is to be dissolved in a standard volume of water and consumed after an overnight fast.

Sample Collection
  • Blood Sampling: Venous blood samples to be collected at baseline (pre-dose) and at regular intervals post-ingestion (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours). Plasma to be separated and stored at -80°C until analysis.

  • Urine Collection: Complete urine collection for 24 hours post-dose to quantify creatine and creatinine (B1669602) excretion.

Analytical Methodology
  • Instrumentation: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the quantification of creatine in biological fluids due to its high sensitivity and specificity.[8][9][10]

  • Sample Preparation: Protein precipitation of plasma samples followed by dilution. Urine samples would require dilution prior to analysis.

  • Quantification: A stable isotope-labeled internal standard (e.g., d3-creatine) should be used for accurate quantification. A standard curve would be generated to determine the concentration of creatine in the unknown samples.

G Bioavailability Study Workflow cluster_0 Pre-Study cluster_1 Study Period 1 cluster_2 Washout cluster_3 Study Period 2 cluster_4 Analysis A Participant Screening & Recruitment B Randomization A->B C Fasting & Baseline Sampling B->C D Treatment 1 Administration (CrM or DCM) C->D E Serial Blood & Urine Collection D->E F 1-Week Washout Period E->F G Fasting & Baseline Sampling F->G H Treatment 2 Administration (CrM or DCM) G->H I Serial Blood & Urine Collection H->I J Sample Analysis (HPLC-MS/MS) I->J K Pharmacokinetic Modeling J->K L Statistical Analysis K->L

A generalized workflow for a comparative bioavailability study.

Signaling Pathways: Creatine Transport

The cellular uptake of creatine is a critical step in its physiological action and is primarily mediated by the creatine transporter protein 1 (CRT1), also known as SLC6A8. This transporter is a sodium- and chloride-dependent symporter located on the plasma membrane of target cells. The efficiency of this transporter is a key factor in determining the extent of intramuscular creatine accumulation.

A higher extracellular concentration of creatine, which could theoretically be achieved more rapidly with a more soluble form like this compound, may create a steeper concentration gradient, potentially driving greater uptake into the cells via the SLC6A8 transporter. However, the transporter can become saturated, which may limit the rate of uptake regardless of the extracellular concentration.

G Creatine Transport and Metabolism cluster_0 Extracellular Space cluster_1 Muscle Cell Cr_ext Creatine (from circulation) SLC6A8 SLC6A8 (Creatine Transporter) Cr_ext->SLC6A8 Na+/Cl- dependent Cr_int Intracellular Creatine PCr Phosphocreatine (PCr) Cr_int->PCr  CK ATP ATP PCr->ATP  CK ADP ADP ATP->ADP Muscle Contraction CK Creatine Kinase (CK) SLC6A8->Cr_int

References

Dicreatine Malate and ATP Production Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of dicreatine malate (B86768) and its putative role in cellular energy metabolism, specifically focusing on adenosine (B11128) triphosphate (ATP) production pathways. While dicreatine malate is marketed as a superior form of creatine (B1669601) with enhanced bioavailability and synergistic effects on ATP synthesis, this document critically evaluates the existing scientific landscape. It synthesizes the theoretical underpinnings of combining creatine and malic acid, details the established mechanisms of creatine in ATP regeneration via the creatine kinase shuttle, and explores the role of malate in the citric acid (TCA) cycle and malate-aspartate shuttle. This guide also presents detailed experimental protocols for quantifying ATP, creatine uptake, and creatine metabolites, providing researchers with the necessary methodologies to investigate the claims associated with this compound. Due to a notable scarcity of peer-reviewed clinical studies and quantitative data specifically on this compound, this guide draws upon the extensive research on creatine monohydrate to provide a quantitative context for its potential effects. All signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the complex biochemical processes.

Introduction: The Rationale for this compound

Creatine is a well-established ergogenic aid known to enhance high-intensity exercise performance by increasing intramuscular phosphocreatine (B42189) (PCr) stores, thereby accelerating ATP regeneration.[1][2] Creatine monohydrate is the most studied form of creatine.[3] this compound is a newer formulation that combines two molecules of creatine with one molecule of malic acid.[4][5] The theoretical advantages of this compound, as claimed in patent literature and by supplement manufacturers, are twofold:

  • Enhanced Bioavailability: The salt form is purported to have greater solubility and stability in aqueous solutions compared to creatine monohydrate, potentially leading to improved absorption and reduced gastrointestinal distress.[6][7][8]

  • Synergistic Effects on ATP Production: Malic acid is an intermediate in the citric acid (TCA) cycle, a key pathway for aerobic ATP production.[9] The hypothesis is that by providing both creatine and malate, the compound could simultaneously support both the phosphagen system and mitochondrial respiration, leading to a more robust increase in overall ATP production.[4][[“]]

Despite these claims, there is a significant lack of peer-reviewed scientific literature and clinical data to substantiate the superiority of this compound over creatine monohydrate in terms of bioavailability, muscle creatine accumulation, or ATP production.[11]

Core Mechanisms of Action

The Creatine Kinase (CK) / Phosphocreatine (PCr) System

The primary mechanism by which creatine enhances ATP availability is through the creatine kinase (CK) system, often referred to as the "phosphocreatine shuttle."[12][13][14] This system acts as a temporal and spatial energy buffer.[13]

  • Temporal Buffering: During periods of high energy demand, such as intense muscle contraction, ATP is rapidly hydrolyzed to ADP and inorganic phosphate (B84403) (Pi). The CK enzyme catalyzes the transfer of a phosphate group from phosphocreatine (PCr) to ADP, rapidly regenerating ATP.[1][15] This immediate replenishment of ATP sustains cellular function until slower, higher-capacity energy systems like glycolysis and oxidative phosphorylation can increase their output.[16][17]

  • Spatial Buffering (Energy Shuttle): The CK/PCr system also facilitates the transport of high-energy phosphate from the mitochondria, where ATP is primarily produced, to sites of high ATP utilization, such as the myofibrils.[18][19] Mitochondrial CK (mi-CK) uses newly synthesized mitochondrial ATP to phosphorylate creatine to PCr. PCr then diffuses through the cytosol to the myofibrils, where cytosolic CK transfers the phosphate group back to ADP to regenerate ATP locally.[13][14]

Mitochondria Mitochondria (ATP Production) ATP_mito ATP Mitochondria->ATP_mito Oxidative Phosphorylation Myofibril Myofibril (ATP Consumption) ADP_cyto ADP + Pi Myofibril->ADP_cyto Contraction mi_CK mi-CK ATP_mito->mi_CK ADP_mito ADP Cr_cyto Creatine (Cr) Cr_cyto->mi_CK PCr_cyto Phosphocreatine (PCr) PCr_cyto->Myofibril Diffusion cyto_CK cyto-CK PCr_cyto->cyto_CK ATP_cyto ATP ATP_cyto->Myofibril ADP_cyto->cyto_CK mi_CK->ADP_mito mi_CK->PCr_cyto cyto_CK->Cr_cyto cyto_CK->ATP_cyto

Diagram 1: The Phosphocreatine (PCr) Shuttle.
The Role of Malate in ATP Production

Malate plays a crucial role in two key metabolic pathways that are central to cellular ATP production: the Citric Acid (TCA) Cycle and the Malate-Aspartate Shuttle.

The TCA cycle, also known as the Krebs cycle, is a series of chemical reactions in the mitochondrial matrix that generates ATP and reducing equivalents (NADH and FADH₂) from the oxidation of acetyl-CoA.[20] Malate is a key intermediate in this cycle. Fumarase catalyzes the reversible hydration of fumarate (B1241708) to L-malate, which is then oxidized to oxaloacetate by malate dehydrogenase, a reaction that reduces NAD⁺ to NADH.[4][9] The NADH produced can then donate its electrons to the electron transport chain to generate a significant amount of ATP through oxidative phosphorylation.[21]

Supplementing with malate could theoretically increase the pool of TCA cycle intermediates, a process known as anaplerosis, which could enhance the cycle's capacity for ATP production.[22][23]

Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG NADH_out NADH + H+ Isocitrate->NADH_out CO2_out CO₂ Isocitrate->CO2_out SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA AlphaKG->NADH_out AlphaKG->CO2_out Succinate Succinate SuccinylCoA->Succinate ATP_out ATP SuccinylCoA->ATP_out Fumarate Fumarate Succinate->Fumarate FADH2_out FADH₂ Succinate->FADH2_out Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate->NADH_out Oxaloacetate->Citrate NAD_in NAD+ NAD_in->Isocitrate NAD_in->AlphaKG NAD_in->Malate FAD_in FAD FAD_in->Succinate GTP_in GTP GTP_in->SuccinylCoA

Diagram 2: Malate in the Citric Acid (TCA) Cycle.

The inner mitochondrial membrane is impermeable to NADH. The malate-aspartate shuttle is a crucial mechanism for translocating reducing equivalents (in the form of NADH) produced during glycolysis in the cytosol into the mitochondrial matrix for oxidative phosphorylation.[24][25] In this shuttle, cytosolic malate dehydrogenase reduces oxaloacetate to malate, oxidizing cytosolic NADH to NAD⁺. Malate is then transported into the mitochondria, where mitochondrial malate dehydrogenase converts it back to oxaloacetate, reducing mitochondrial NAD⁺ to NADH.[26][27] This effectively transfers the reducing power of cytosolic NADH into the mitochondria, where it can be used to generate ATP.[21]

cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Cytosol Cytosol Mitochondria Mitochondrial Matrix OAA_c Oxaloacetate MDH_c c-MDH OAA_c->MDH_c Malate_c Malate Mal_aKG_antiporter Malate-α-KG Antiporter Malate_c->Mal_aKG_antiporter NADH_c NADH + H+ NADH_c->MDH_c NAD_c NAD+ MDH_c->Malate_c MDH_c->NAD_c Asp_c Aspartate AST_c c-AST Asp_c->AST_c aKG_c α-Ketoglutarate aKG_c->AST_c AST_c->OAA_c Glu_c Glutamate AST_c->Glu_c Glu_Asp_antiporter Glu-Asp Antiporter Glu_c->Glu_Asp_antiporter OAA_m Oxaloacetate AST_m m-AST OAA_m->AST_m Malate_m Malate MDH_m m-MDH Malate_m->MDH_m NADH_m NADH + H+ NAD_m NAD+ NAD_m->MDH_m MDH_m->OAA_m MDH_m->NADH_m Asp_m Aspartate Asp_m->Glu_Asp_antiporter aKG_m α-Ketoglutarate aKG_m->Mal_aKG_antiporter AST_m->Asp_m AST_m->aKG_m Glu_m Glutamate Glu_m->AST_m Mal_aKG_antiporter->aKG_c Mal_aKG_antiporter->Malate_m Glu_Asp_antiporter->Asp_c Glu_Asp_antiporter->Glu_m

Diagram 3: The Malate-Aspartate Shuttle.

Data Presentation

As of the latest review of scientific literature, there is a notable absence of peer-reviewed clinical trials that provide quantitative data on the effects of this compound on ATP levels, muscle creatine content, or athletic performance. The available information is largely theoretical or based on anecdotal reports. The following tables summarize the claimed benefits of this compound and the established quantitative effects of creatine monohydrate for comparative context.

Table 1: Claimed vs. Evidenced Properties of Creatine Forms

PropertyThis compound (Claims)Creatine Monohydrate (Peer-Reviewed Evidence)
Solubility Higher solubility in water.[6][7]Lower solubility, may require more fluid for dissolution.[28]
Bioavailability Purportedly enhanced due to higher solubility.[4][29]High bioavailability, with approximately 99% of an oral dose being absorbed.[30]
Gastrointestinal Distress Reduced incidence of bloating and stomach upset.[3][6]May cause gastrointestinal distress in some individuals, particularly at high doses.
ATP Production Synergistic increase due to both creatine and malate components.[4][[“]]Increases phosphocreatine stores, leading to enhanced ATP regeneration during high-intensity exercise.[2][30]
Water Retention Less intracellular water retention.[3][7]Increases intracellular water content, contributing to cell volumization.[28]

Table 2: Quantitative Effects of Creatine Monohydrate Supplementation

ParameterDosage RegimenResult
Muscle Creatine Content 20 g/day for 5-7 days (loading phase)~20-40% increase in total muscle creatine stores.[30]
3-5 g/day for ~30 days (maintenance phase)Gradual increase to similar levels as loading.[30]
High-Intensity Exercise Performance 20 g/day for 5-7 days~5-15% improvement in single-sprint performance and work performed during repetitive sprints.
Strength Gains (with resistance training) 3-5 g/day ~5-15% greater increase in strength and power compared to placebo.

Experimental Protocols

The following section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on ATP production.

Quantification of Intracellular ATP using Luciferase-Luciferin Assay

This protocol is based on the principle that the enzyme firefly luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light that is proportional to the ATP concentration.[1][26]

Objective: To measure the total intracellular ATP concentration in a cell culture model (e.g., C2C12 myotubes) following incubation with this compound.

Materials:

  • C2C12 myotubes cultured in 96-well plates

  • This compound and creatine monohydrate solutions

  • ATP Assay Kit (containing ATP assay buffer, D-luciferin, and luciferase enzyme)

  • Lysis buffer

  • Luminometer

Procedure:

  • Cell Culture and Treatment:

    • Seed C2C12 myoblasts in a 96-well plate and differentiate into myotubes.

    • Treat myotubes with various concentrations of this compound, creatine monohydrate (as a positive control), and a vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Add lysis buffer to each well and incubate to release intracellular ATP.

  • ATP Measurement:

    • Prepare the ATP detection cocktail by mixing the ATP assay buffer, D-luciferin, and luciferase according to the manufacturer's instructions. Keep the cocktail on ice and protected from light.[1]

    • Add the ATP detection cocktail to each well containing the cell lysate.

    • Immediately measure the luminescence using a luminometer. The signal is typically stable for about one minute.[1]

  • Data Analysis:

    • Generate a standard curve using known concentrations of ATP.

    • Calculate the ATP concentration in each sample by interpolating the luminescence readings from the standard curve.

    • Normalize ATP concentrations to total protein content for each well.

start Start culture Culture and Treat C2C12 Myotubes (this compound, Creatine Monohydrate, Control) start->culture wash Wash Cells with PBS culture->wash lyse Lyse Cells to Release ATP wash->lyse add_cocktail Add Cocktail to Lysate lyse->add_cocktail prepare_cocktail Prepare Luciferase-Luciferin Cocktail prepare_cocktail->add_cocktail measure Measure Luminescence add_cocktail->measure analyze Analyze Data (Standard Curve, Normalize to Protein) measure->analyze end End analyze->end

Diagram 4: Workflow for ATP Quantification using Luciferase Assay.
In Vitro Creatine Uptake Assay

This protocol describes a method to measure the uptake of radiolabeled creatine into cells, which can be used to assess the bioavailability of different creatine forms at the cellular level.[14][31]

Objective: To compare the uptake of creatine from this compound and creatine monohydrate in a cell line expressing the creatine transporter (SLC6A8), such as HEK293 cells.[31]

Materials:

  • HEK293 cells cultured in 24-well plates

  • [¹⁴C]-Creatine (radiolabeled)

  • Unlabeled this compound and creatine monohydrate

  • Uptake buffer (e.g., Krebs-Ringer-HEPES)

  • Wash buffer (ice-cold PBS)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Culture:

    • Seed HEK293 cells in a 24-well plate and grow to confluence.

  • Uptake Experiment:

    • Remove the culture medium and wash the cells with uptake buffer.

    • Prepare uptake solutions containing a fixed concentration of [¹⁴C]-Creatine and varying concentrations of either unlabeled this compound or creatine monohydrate.

    • Add the uptake solutions to the wells and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake:

    • Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold wash buffer to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well.

    • Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of creatine taken up by the cells based on the measured radioactivity and the specific activity of the [¹⁴C]-Creatine.

    • Normalize uptake to the protein concentration in each well.

    • Compare the uptake kinetics of creatine in the presence of this compound versus creatine monohydrate.

start Start culture Culture HEK293 Cells in 24-well Plates start->culture prepare_uptake Prepare Uptake Solutions ([¹⁴C]-Creatine + Unlabeled Creatine Forms) culture->prepare_uptake incubate Incubate Cells with Uptake Solutions prepare_uptake->incubate wash Terminate Uptake and Wash with Ice-Cold PBS incubate->wash lyse Lyse Cells wash->lyse count Measure Radioactivity (Scintillation Counting) lyse->count analyze Analyze Data (Normalize to Protein, Compare Uptake) count->analyze end End analyze->end

Diagram 5: Workflow for In Vitro Creatine Uptake Assay.
Quantification of Creatine and its Metabolites by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of creatine and its primary metabolite, creatinine (B1669602), in biological samples.[9][18][24]

Objective: To determine the concentration of creatine and creatinine in plasma or muscle tissue samples following oral administration of this compound.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column or a porous graphitic carbon column for polar analytes[9]

  • Mobile phase (e.g., a mixture of water, acetonitrile, and a buffer like sodium phosphate)[32]

  • Creatine and creatinine analytical standards

  • Sample preparation reagents (e.g., perchloric acid for protein precipitation)

Procedure:

  • Sample Preparation:

    • For plasma samples, precipitate proteins by adding perchloric acid, followed by centrifugation.

    • For muscle tissue, homogenize the tissue in a suitable buffer, followed by protein precipitation and centrifugation.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase. Set the UV detector to a wavelength of ~210 nm.[24]

    • Inject the prepared sample onto the column.

    • Run the analysis using an isocratic or gradient elution method to separate creatine and creatinine.

  • Data Analysis:

    • Prepare a calibration curve by injecting known concentrations of creatine and creatinine standards.

    • Identify and quantify the creatine and creatinine peaks in the sample chromatograms based on their retention times and peak areas compared to the standards.

start Start sample_prep Prepare Biological Sample (Plasma or Muscle Homogenate) start->sample_prep protein_precip Protein Precipitation (e.g., with Perchloric Acid) sample_prep->protein_precip centrifuge Centrifuge and Collect Supernatant protein_precip->centrifuge filter Filter Supernatant centrifuge->filter hplc_analysis Inject Sample into HPLC System filter->hplc_analysis separation Chromatographic Separation hplc_analysis->separation detection UV Detection (~210 nm) separation->detection analyze Data Analysis (Quantify against Standards) detection->analyze end End analyze->end

Diagram 6: Workflow for HPLC Analysis of Creatine and Creatinine.

Conclusion and Future Directions

This compound presents a theoretically compelling case for a superior creatine formulation due to the potential for enhanced bioavailability and a dual-pronged approach to augmenting cellular ATP pools. However, the current body of scientific evidence is insufficient to validate these claims. The vast majority of research supporting the ergogenic and therapeutic effects of creatine supplementation has been conducted with creatine monohydrate.

For researchers, scientists, and drug development professionals, this represents a significant research gap and an opportunity. Future studies should focus on:

  • Direct Comparative Studies: Rigorous, double-blind, placebo-controlled clinical trials are needed to directly compare the effects of this compound and creatine monohydrate on plasma creatine levels, muscle creatine accumulation, and direct measures of ATP and phosphocreatine in muscle tissue.

  • Bioavailability and Pharmacokinetics: Detailed pharmacokinetic studies are required to determine if this compound indeed possesses superior absorption and bioavailability characteristics.

  • Mechanistic Studies: In vitro and in vivo studies using the protocols outlined in this guide can elucidate whether the malate moiety actively participates in enhancing mitochondrial respiration and overall ATP production in a synergistic manner with creatine.

Until such data becomes available, creatine monohydrate remains the gold standard for creatine supplementation, backed by decades of research on its safety and efficacy. The claims associated with this compound, while biochemically plausible, must be considered speculative until substantiated by robust scientific investigation.

References

The Cellular Gateway: Unraveling the Uptake Mechanisms of Dicreatine Malate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dicreatine malate (B86768), a compound that joins creatine (B1669601) with malic acid, is of growing interest within the fields of sports nutrition and clinical therapeutics. Its purported benefits, including enhanced solubility and bioavailability over the more common creatine monohydrate, necessitate a deeper understanding of its journey into the cell. This technical guide synthesizes the current understanding of creatine and malate transport to propose potential cellular uptake mechanisms for dicreatine malate. While direct experimental evidence for the uptake of the intact this compound molecule is currently lacking in the scientific literature, this paper will provide a foundational framework for researchers by detailing the established pathways of its constituent components. We will explore the pivotal role of the creatine transporter (SLC6A8), the function of various malate transporters, and the possibility of alternative uptake routes such as endocytosis. This guide will also present established experimental protocols for studying cellular transport and offer visualizations of the key pathways to stimulate further investigation into this promising compound.

Introduction: The Significance of Cellular Uptake for this compound

The efficacy of any bioactive compound is fundamentally dependent on its ability to reach its intracellular targets. For this compound, this means traversing the plasma membrane to deliver creatine and malate to the cytoplasm and mitochondria, where they participate in cellular energy metabolism. Creatine is crucial for the rapid regeneration of adenosine (B11128) triphosphate (ATP) through the phosphocreatine (B42189) system, particularly in high-energy demand tissues like muscle and brain.[1][2][3] Malate is a key intermediate in the citric acid cycle and is involved in the malate-aspartate shuttle, which transports reducing equivalents into the mitochondria for ATP production.[4]

The chemical linkage of creatine to malic acid is suggested to improve aqueous solubility and potentially enhance absorption from the gastrointestinal tract.[5][6][7] However, the specific mechanisms by which the this compound compound, or its dissociated components, cross the cellular membrane remain to be elucidated. Understanding these pathways is critical for optimizing its therapeutic and ergogenic potential. This guide will delve into the primary and secondary transport systems that are likely involved in the cellular uptake of this compound.

The Primary Gateway for Creatine: The SLC6A8 Transporter

The principal mechanism for creatine entry into most cells is via the sodium- and chloride-dependent creatine transporter, SLC6A8 (also known as CRT).[8][9][10][11] This transporter is a member of the solute carrier family 6 and is expressed in tissues with high energy requirements, including skeletal muscle, heart, and brain.[10][11] Mutations in the SLC6A8 gene lead to creatine transporter deficiency, a serious X-linked metabolic disorder characterized by intellectual disability and developmental delay, highlighting the transporter's critical role in brain creatine homeostasis.[8][9][10][12]

The transport of creatine via SLC6A8 is an active process, meaning it requires energy to move creatine against its concentration gradient.[1] The energy is provided by the electrochemical gradients of sodium and chloride ions maintained by the Na+/K+-ATPase pump.

It is plausible that this compound, if it dissociates into creatine and malate in the extracellular environment, would utilize the SLC6A8 transporter for the uptake of its creatine moiety. However, it is currently unknown whether the intact this compound molecule can be recognized and transported by SLC6A8. Structural modifications to the creatine molecule can significantly impact its affinity for the transporter.

Hypothetical Signaling Pathway for Creatine Uptake via SLC6A8

SLC6A8_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Creatine Creatine SLC6A8 SLC6A8 Transporter Creatine->SLC6A8 Na+ Na+ Na+->SLC6A8 Cl- Cl- Cl-->SLC6A8 Creatine_in Creatine SLC6A8->Creatine_in Na+_in Na+ SLC6A8->Na+_in Cl-_in Cl- SLC6A8->Cl-_in NaK_ATPase Na+/K+-ATPase Na+_in->NaK_ATPase Energy Energy (ATP -> ADP) NaK_ATPase->Energy Uptake_Workflow Start Start: Hypothesize Uptake Mechanism Protocol1 Protocol 1: In Vitro Cellular Uptake Assay Start->Protocol1 Analysis1 Analyze Uptake Kinetics Protocol1->Analysis1 Protocol2 Protocol 2: Transporter Inhibition Assay Analysis2 Compare with/without Transporter Inhibitors Protocol2->Analysis2 Protocol3 Protocol 3: Endocytosis Inhibition Assay Analysis3 Compare with/without Endocytosis Inhibitors Protocol3->Analysis3 Analysis1->Protocol2 Analysis1->Protocol3 Conclusion Conclude Dominant Uptake Mechanism(s) Analysis2->Conclusion Analysis3->Conclusion

References

In Vitro Stability of Dicreatine Malate in Culture Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dicreatine malate (B86768), a compound combining creatine (B1669601) and malic acid, is of interest for cellular and therapeutic research due to the established roles of both components in cellular energy metabolism. However, the successful application of this compound in in vitro studies fundamentally depends on its stability in culture media. To date, no direct studies have been published specifically detailing the stability of dicreatine malate in common cell culture media. This guide provides a comprehensive overview based on the known stability of its constituent parts—creatine and malic acid—and outlines detailed protocols for researchers to empirically determine its stability in their specific experimental systems.

The stability of the creatine moiety is the primary concern, as it is known to undergo non-enzymatic degradation to the inactive byproduct creatinine (B1669602).[1] This degradation is highly dependent on the pH and temperature of the aqueous environment.[2] Standard cell culture conditions (pH 7.2-7.4, 37°C) present an environment where creatine degradation can occur over the course of multi-day experiments. Malic acid, as a key intermediate in the Krebs cycle, is generally stable in cell culture media.

This document provides quantitative data on creatine stability as a proxy for this compound, detailed experimental protocols for stability assessment using common analytical techniques, and visual representations of relevant cellular pathways and experimental workflows.

Data Presentation: Stability of the Creatine Moiety

The stability of this compound in aqueous solutions is primarily dictated by the stability of the creatine molecule. Creatine degrades to creatinine via a non-enzymatic intramolecular cyclization.[2] The rate of this degradation is significantly influenced by pH and temperature. The following tables summarize the stability of creatine in aqueous solutions, which can be used to infer the stability of the creatine component of this compound in a cell culture medium.

Table 1: Influence of pH on Creatine Degradation at 25°C

pHDegradation after 3 days (%)
7.5Reasonably stable
6.5Reasonably stable
5.54
4.512
3.521

Data sourced from Howard and Harris (1999) as cited in Jäger et al. (2011).[3]

Table 2: Influence of Temperature on Creatine Degradation at Various pH Values

Temperature (°C)pHDegradation after 3 days (%)
257.5Minimal
253.521
47.0Minimal over 35 days
43.5Significant over 35 days

Data extrapolated from creatine stability fact sheets.[4][5]

Note: Standard cell culture media are typically buffered to a pH of 7.2-7.4. At this pH, creatine degradation is slower than in acidic conditions, but the elevated temperature of a standard incubator (37°C) will accelerate this process compared to storage at room temperature or 4°C.

Experimental Protocols

To definitively determine the stability of this compound in a specific cell culture medium, a formal stability study is required.[6] The following protocols outline the necessary steps.

Protocol for Assessing this compound Stability in Cell Culture Media

Objective: To quantify the degradation of this compound into creatine, malic acid, and creatinine in a chosen cell culture medium over a specified time course under standard cell culture conditions.

Materials:

  • This compound

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as per experimental design

  • Sterile, conical tubes (50 mL)

  • Sterile, microcentrifuge tubes (1.5 mL)

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical standards for creatine, creatinine, and malic acid

  • Enzymatic assay kit for L-malic acid

  • Spectrophotometer or plate reader

Methodology:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of this compound in sterile, deionized water.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Preparation of Working Solutions:

    • Spike the cell culture medium with the this compound stock solution to the final desired experimental concentration.

    • Prepare a sufficient volume to accommodate all time points.

  • Time Zero (T=0) Sample Collection:

    • Immediately after preparation, collect an aliquot of the this compound-containing medium.

    • This sample will serve as the T=0 reference.

    • Store this aliquot at -80°C until analysis.

  • Incubation:

    • Place the remaining medium in a sterile, capped tube in a 37°C, 5% CO₂ incubator to mimic experimental conditions.

  • Time Point Collection:

    • At predetermined time points (e.g., 0, 4, 8, 24, 48, 72 hours), collect aliquots of the incubated medium.

    • Store each aliquot at -80°C until analysis.

  • Sample Analysis:

    • Creatine and Creatinine Quantification (HPLC):

      • Thaw the samples.

      • Analyze the concentration of creatine and creatinine in each sample using a validated HPLC method.[7][8][9] A reversed-phase C18 column is commonly used.

      • The mobile phase can consist of an aqueous buffer and an organic solvent like acetonitrile.

      • Detection is typically performed using a UV detector at a wavelength of around 210-234 nm.[10]

    • L-Malic Acid Quantification (Enzymatic Assay):

      • Quantify the concentration of L-malic acid using a commercial enzymatic assay kit.[11][12]

      • These assays are typically based on the oxidation of L-malate to oxaloacetate by L-malate dehydrogenase, with the concurrent reduction of NAD+ to NADH.[11]

      • The increase in NADH is measured spectrophotometrically at 340 nm.[13]

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the concentration of this compound, creatine, and creatinine as a function of time.

    • Determine the degradation rate and half-life of this compound in the specific culture medium.

Workflow for Stability Assessment

G Experimental Workflow for this compound Stability Assessment prep_stock Prepare Sterile Stock Solution of this compound prep_working Spike Cell Culture Medium prep_stock->prep_working t0 Collect T=0 Sample (-80°C) prep_working->t0 incubate Incubate at 37°C, 5% CO₂ prep_working->incubate analysis Sample Analysis t0->analysis time_points Collect Samples at Time Points (4, 8, 24, 48, 72h) Store at -80°C incubate->time_points time_points->analysis hplc HPLC Analysis (Creatine & Creatinine) analysis->hplc enzymatic Enzymatic Assay (L-Malic Acid) analysis->enzymatic data Data Analysis and Half-Life Calculation hplc->data enzymatic->data G Influence of Creatine on the Akt/mTOR Signaling Pathway creatine Creatine Supplementation igf1 IGF-1 Signaling creatine->igf1 Enhances akt Akt (PKB) igf1->akt Activates mtor mTOR akt->mtor Activates p70s6k p70S6K mtor->p70s6k Phosphorylates protein_synthesis Muscle Protein Synthesis and Hypertrophy p70s6k->protein_synthesis Promotes G Role of Creatine in Cellular Energy Metabolism cluster_0 Energy Buffering System creatine Creatine phosphocreatine Phosphocreatine creatine->phosphocreatine Phosphorylation ck Creatine Kinase atp ATP adp ADP atp->adp Hydrolysis atp->ck phosphocreatine->creatine Dephosphorylation phosphocreatine->ck adp->atp Regeneration energy Energy for Cellular Work (e.g., Muscle Contraction) ck->phosphocreatine ck->adp

References

Dicreatine Malate in Aqueous Solutions: A Technical Examination of Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the aqueous solubility of dicreatine malate (B86768), a popular alternative to creatine (B1669601) monohydrate. While specific quantitative solubility data for dicreatine malate remains limited in publicly accessible scientific literature, this document synthesizes available information on its solubility characteristics, stability, and the experimental methodologies used to evaluate creatine salts. This guide will rely on comparative data from other creatine salts to provide a comprehensive understanding for research and development purposes.

Introduction to this compound

This compound is a chemical compound composed of two creatine molecules bound to one molecule of malic acid.[1][2] This salt was developed to enhance the physicochemical properties of creatine, primarily to improve its solubility in water and potentially increase its bioavailability and gastrointestinal tolerance compared to the more common creatine monohydrate.[1][3] Malic acid, a key intermediate in the Krebs cycle (citric acid cycle), is thought to contribute to the overall ergogenic effects of the compound.[2]

Aqueous Solubility of Creatine and its Salts

The solubility of creatine in water is a critical factor influencing its dissolution rate and subsequent absorption in the gastrointestinal tract. Creatine monohydrate, the most studied form of creatine, exhibits relatively low water solubility. Several factors, including temperature and pH, significantly influence the solubility of creatine and its salts.

Factors Influencing Creatine Solubility
  • Temperature: The solubility of creatine monohydrate in water is directly proportional to the temperature. As the temperature of the water increases, the amount of creatine that can be dissolved also increases.[4]

  • pH: The pH of the aqueous solution plays a crucial role in the solubility of creatine. Creatine is an ampholytic amino acid, and its solubility can be enhanced by lowering the pH of the solution. This is the primary principle behind the development of creatine salts like this compound, as the acidic nature of the malic acid moiety lowers the pH of the water, thereby increasing the solubility of the creatine.[4]

Comparative Solubility of Creatine Compounds
CompoundSolubility (g/L) at 20°CpH of Saturated SolutionReference
Creatine Monohydrate14~7[4]
Tricreatine Citrate293.2[4]
Creatine Pyruvate542.6[4]

Experimental Protocols for Determining Solubility

The following sections detail the methodologies for determining the saturated solubility and intrinsic dissolution rate of creatine compounds, adapted from studies on creatine salts.[5][6] These protocols are applicable for the characterization of this compound.

Saturated Solubility Determination

This experiment aims to determine the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.

Methodology:

  • Sample Preparation: An excess amount of this compound powder is added to a known volume of deionized water in a sealed container.

  • Equilibration: The suspension is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and immediately filtered through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: The concentration of creatine in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Intrinsic Dissolution Rate (IDR) Measurement

The IDR is a measure of the dissolution rate of a pure substance under constant surface area conditions.

Methodology:

  • Compact Preparation: A specific amount of this compound powder is compressed into a compact of a known surface area using a hydraulic press.

  • Dissolution Apparatus: The compact is placed in a dissolution apparatus containing a known volume of dissolution medium (e.g., deionized water) maintained at a constant temperature (e.g., 37°C) and stirring rate.

  • Sample Collection: At predetermined time intervals, aliquots of the dissolution medium are withdrawn.

  • Quantification: The concentration of creatine in each sample is determined by HPLC.

  • Data Analysis: The cumulative amount of dissolved drug per unit area is plotted against time. The slope of the linear portion of the plot represents the intrinsic dissolution rate.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

Accurate quantification of creatine in solution is paramount for solubility studies. HPLC is a robust and widely used method for this purpose.

Typical HPLC Parameters for Creatine Analysis:

  • Column: C18 reverse-phase column.

  • Mobile Phase: An aqueous buffer, such as ammonium (B1175870) sulfate (B86663) or phosphate (B84403) buffer, at a specific pH.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength of 200-210 nm.

  • Quantification: An external standard calibration curve is generated using known concentrations of a creatine standard.

Stability of this compound in Aqueous Solutions

The stability of creatine in aqueous solutions is pH-dependent. At lower pH values, which are characteristic of solutions of creatine salts like this compound, creatine can degrade to creatinine (B1669602) through an intramolecular cyclization.[4] The rate of this degradation is also influenced by temperature. Therefore, while the acidic nature of this compound enhances its initial solubility, it may also contribute to a faster degradation to creatinine in solution over time compared to creatine monohydrate in a neutral solution.[7]

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis A Excess this compound C Sealed Container A->C B Deionized Water B->C D Agitation at Constant Temperature (e.g., 24-48h) C->D E Withdraw Supernatant D->E F Filter (0.45 µm) E->F G HPLC Quantification F->G H H G->H Saturated Solubility Value

Caption: Workflow for determining the saturated solubility of this compound.

Factors Affecting Creatine Solubility

G cluster_factors Influencing Factors Solubility Aqueous Solubility of Creatine Temp Temperature Temp->Solubility Increases with higher temperature pH pH pH->Solubility Increases with lower pH

Caption: Key factors influencing the aqueous solubility of creatine compounds.

Creatine Metabolism Pathway

G Creatine Creatine PCr Phosphocreatine Creatine->PCr Creatine Kinase Creatinine Creatinine Creatine->Creatinine Non-enzymatic Cyclization ATP ATP PCr->ATP Energy Release ADP ADP ATP->ADP

Caption: Simplified metabolic pathway of creatine.

Conclusion

This compound is purported to have enhanced aqueous solubility compared to creatine monohydrate, primarily due to the pH-lowering effect of the malic acid component. While quantitative data for this compound is scarce, the established principles of creatine chemistry and the solubility data of other creatine salts strongly support this claim. The experimental protocols for determining saturated solubility and intrinsic dissolution rate, coupled with robust analytical methods like HPLC, provide a clear framework for the comprehensive characterization of this compound's physicochemical properties. Researchers and drug development professionals should consider both the improved solubility and the potential for increased degradation to creatinine when formulating with this compound in aqueous systems.

References

Thermogravimetric Analysis of Dicreatine Malate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the thermal stability, decomposition kinetics, and composition of materials. For a multi-component substance like dicreatine malate (B86768), TGA can elucidate the distinct decomposition steps of its creatine (B1669601) and malate moieties, providing insights into their interaction and overall stability.

The molecular formula of dicreatine malate is 2(C₄H₉N₃O₂) · C₄H₆O₅, indicating a 2:1 molar ratio of creatine to malic acid.[1] The thermal behavior of this compound is expected to be a composite of the thermal degradation of creatine and malic acid, potentially with interactive effects that may alter the decomposition temperatures of the individual components.

Projected Thermogravimetric Profile of this compound

Based on the known thermal properties of creatine and malic acid, a multi-step decomposition is anticipated for this compound.

  • Creatine Monohydrate: The most common form of creatine, creatine monohydrate, exhibits a two-stage thermal decomposition. The first stage, occurring between approximately 97°C and 125°C, corresponds to the loss of its water of hydration.[2] The resulting anhydrous creatine is stable up to around 230°C, after which it undergoes intramolecular cyclization to form creatinine, with a corresponding loss of water.[2][3]

  • Malic Acid: The thermal decomposition of malic acid occurs in a single step, typically commencing around 140°C and concluding by 210°C.[4]

  • Creatine Salts: Studies on other creatine salts, such as creatine citrate, have shown that the presence of an acid can lower the decomposition temperature of creatine. In a co-amorphous 1:1 formulation of creatine and citric acid, the citric acid decomposed first, followed by creatine at a temperature lower than that of pure creatine.[5]

Synthesizing this information, the thermogravimetric analysis of this compound is projected to show a two-step decomposition profile under an inert atmosphere. The first significant mass loss is expected to be the decomposition of the malic acid moiety, followed by the decomposition of the two creatine moieties at a potentially reduced temperature compared to pure anhydrous creatine.

Data Presentation: Projected TGA Data for this compound

The following table summarizes the projected quantitative data from the thermogravimetric analysis of this compound.

Thermal EventTemperature Range (°C)Projected Mass Loss (%)Corresponding Moiety
Decomposition of Malic Acid140 - 220~33.8%Malic Acid
Decomposition of Creatine220 - 300~66.2%2x Creatine

Note: These values are projected based on the stoichiometry of this compound and the known decomposition characteristics of its components. Actual experimental results may vary.

Experimental Protocols

A detailed methodology for conducting the thermogravimetric analysis of this compound is provided below.

4.1. Instrumentation

  • Thermogravimetric Analyzer (TGA) with a high-precision balance and temperature controller.

  • Sample pans (e.g., platinum, alumina, or aluminum).

  • Inert purge gas (e.g., nitrogen or argon) with a flow rate controller.

4.2. Sample Preparation

  • Ensure the this compound sample is homogenous and representative of the batch.

  • Accurately weigh 5-10 mg of the sample into a clean, tared TGA sample pan.

  • Record the initial sample mass precisely.

4.3. TGA Experimental Parameters

ParameterRecommended SettingRationale
Temperature Program
Initial Temperature25°CAmbient starting temperature.
Heating Rate10°C/minA standard heating rate for good resolution of thermal events.
Final Temperature400°CSufficient to ensure complete decomposition of the sample.
Atmosphere
Purge GasNitrogen (or Argon)Provides an inert atmosphere to prevent oxidative side reactions.
Gas Flow Rate50 mL/minEnsures a stable and inert environment around the sample.
Data Collection
Data PointsContinuousContinuous measurement of mass and temperature.

4.4. Post-Analysis

  • The resulting TGA curve (mass vs. temperature) should be analyzed to identify the onset and end temperatures of each decomposition step.

  • The derivative of the TGA curve (DTG curve) can be used to more accurately determine the temperatures of maximum decomposition rates (inflection points).

  • Calculate the percentage mass loss for each decomposition step and correlate it with the expected stoichiometry of this compound.

Mandatory Visualizations

The following diagrams illustrate the projected thermal decomposition pathway of this compound and a typical experimental workflow for its thermogravimetric analysis.

G cluster_0 Projected Thermal Decomposition Pathway of this compound A This compound (2C4H9N3O2 · C4H6O5) B Decomposition of Malic Acid Moiety A->B ~140-220°C C Anhydrous Creatine (x2) B->C D Decomposition of Creatine Moiety C->D ~220-300°C E Creatinine (x2) + Gaseous Products D->E

Caption: Projected thermal decomposition pathway of this compound.

G cluster_1 TGA Experimental Workflow A Sample Preparation (5-10 mg of this compound) B Instrument Setup (TGA, Inert Atmosphere) A->B C Heating Program (25°C to 400°C at 10°C/min) B->C D Data Acquisition (Mass vs. Temperature) C->D E Data Analysis (TGA/DTG Curve Interpretation) D->E

Caption: Experimental workflow for the TGA of this compound.

Conclusion

While direct experimental data on the thermogravimetric analysis of this compound is limited, a comprehensive understanding of its constituent components allows for a scientifically grounded projection of its thermal behavior. The proposed two-step decomposition, initiated by the degradation of the malic acid moiety followed by the creatine moieties, provides a robust working hypothesis for researchers. The detailed experimental protocol outlined in this guide offers a standardized approach to validating this hypothesis and obtaining precise, reproducible TGA data. Such data is indispensable for ensuring the quality, stability, and efficacy of products containing this compound. Further empirical studies are encouraged to refine the understanding of the thermal properties of this and other creatine salts.

References

Spectroscopic Analysis of Dicreatine Malate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a theoretical spectroscopic analysis of dicreatine malate (B86768). Due to a lack of publicly available experimental data for this specific compound, the spectral characteristics outlined herein are predicted based on the known spectroscopic properties of its constituent molecules, creatine (B1669601) and malic acid. The experimental protocols provided are generalized standard procedures applicable to the analysis of such compounds.

Introduction

Dicreatine malate is a compound comprised of two creatine molecules ionically bound to one molecule of malic acid. This formulation is primarily utilized in the dietary supplement industry, with the rationale of enhanced solubility and potentially improved bioavailability compared to creatine monohydrate. A thorough spectroscopic characterization is essential for quality control, authentication, and understanding the compound's chemical properties. This guide outlines the predicted spectroscopic signatures of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), along with standard experimental methodologies.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These predictions are derived from the individual spectral data of creatine and malic acid.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

Predicted Chemical Shift (ppm)MultiplicityAssignment (Creatine Moiety)Assignment (Malic Acid Moiety)
~4.30ddCH
~3.93s-CH₂-
~3.04sN-CH₃
~2.70dd-CH₂-
~2.50dd-CH₂-

Note: Chemical shifts are referenced to a standard (e.g., TSP). The malic acid protons are expected to show splitting (dd - doublet of doublets) due to coupling between the CH and CH₂ protons. The creatine protons are expected to appear as singlets in the absence of coupling partners.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

Predicted Chemical Shift (ppm)Assignment (Creatine Moiety)Assignment (Malic Acid Moiety)
~180COOH
~175COOH
~158C=N
~70CH-OH
~55-CH₂-
~42-CH₂-
~38N-CH₃
Predicted FTIR Spectral Data

Table 3: Predicted FTIR Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3400-3200 (broad)O-H Stretch, N-H StretchCarboxylic acid, Alcohol, Amine/Imine
3000-2850C-H StretchAliphatic CH₂, CH₃
~1720 (sharp)C=O StretchCarboxylic Acid (protonated)
~1660 (strong)C=N StretchGuanidinium group
1620-1550 (broad)COO⁻ Asymmetric StretchCarboxylate
1420-1380COO⁻ Symmetric StretchCarboxylate
~1396CH₃ BendMethyl group
~1308C-N Stretch
Predicted Mass Spectrometry Data

Table 4: Predicted m/z Values for this compound in ESI-MS (Positive Ion Mode)

Predicted m/zIon Species
397.17[M+H]⁺ (this compound + H⁺)
132.08[Creatine+H]⁺
135.04[Malic Acid+H]⁺

Note: M represents the molecular weight of this compound (396.35 g/mol ). Fragmentation in the mass spectrometer is expected to yield ions corresponding to the individual creatine and malic acid components.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of this compound by identifying the chemical environments of its protons and carbons.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O). D₂O is chosen for its ability to dissolve the polar compound and to avoid a large solvent signal in the ¹H NMR spectrum.

    • Transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any solid particulates, filtering if necessary.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 400 MHz (100 MHz for ¹³C) or higher field NMR spectrometer.

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using a known internal standard (e.g., TSP) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is in a dry, powdered form.

    • No further preparation is typically needed for Attenuated Total Reflectance (ATR) - FTIR.

  • Instrument Parameters (ATR-FTIR):

    • Spectrometer: FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and to observe its fragmentation pattern.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 10-100 µM) in a suitable solvent system, such as a mixture of water and methanol (B129727) or acetonitrile, with a small amount of formic acid (0.1%) to promote protonation.

  • Instrument Parameters (Electrospray Ionization - ESI):

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Nebulizing Gas Flow: Set according to instrument manufacturer's recommendations.

    • Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

    • Mass Range: m/z 50-500.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire the full scan mass spectrum.

    • If fragmentation analysis is desired, perform tandem MS (MS/MS) by selecting the precursor ion of interest (e.g., m/z 397.17) and applying collision-induced dissociation (CID).

Visualizations

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy (ATR) Sample->FTIR MS Mass Spectrometry (ESI-MS) Sample->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID FTIR->Functional_Groups Mol_Weight Molecular Weight Confirmation MS->Mol_Weight logical_relationship cluster_compound This compound cluster_techniques Spectroscopic Data Creatine Creatine Moiety (x2) NMR_Data NMR (Proton & Carbon Signals) Creatine->NMR_Data CH₃, CH₂ signals FTIR_Data FTIR (Vibrational Bands) Creatine->FTIR_Data C=N, N-H stretches MS_Data MS (Molecular Ion & Fragments) Creatine->MS_Data Fragment at m/z 132 Malic_Acid Malic Acid Moiety Malic_Acid->NMR_Data CH, CH₂ signals Malic_Acid->FTIR_Data C=O, O-H stretches Malic_Acid->MS_Data Fragment at m/z 135

The Therapeutic Potential of Dicreatine Malate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the current understanding and potential therapeutic applications of dicreatine malate (B86768). This document synthesizes the available scientific literature, focusing on the compound's core biochemistry, proposed mechanisms of action, and existing, albeit limited, research data. It also outlines established experimental protocols and key signaling pathways relevant to its parent compound, creatine (B1669601), to guide future research endeavors.

Executive Summary

Dicreatine malate is a synthetically produced compound that combines creatine with malic acid. It is primarily marketed as a sports nutrition supplement with claims of enhanced solubility and bioavailability compared to the more extensively studied creatine monohydrate.[1][2][3][4] While the therapeutic potential of creatine is an active area of research, particularly for neurodegenerative and muscle disorders, specific, robust scientific evidence for the therapeutic applications of this compound is currently scarce.[5][6][[“]][8][9][10][11][12] This guide will therefore focus on the theoretical advantages conferred by the malate moiety, the established mechanisms of creatine, and the potential therapeutic avenues that warrant further investigation for this compound.

Biochemical Profile and Proposed Advantages

This compound is comprised of two creatine molecules bound to one molecule of malic acid.[1] A patent for this compound suggests it may increase the bioavailability of both creatine and malic acid and enhance the production of adenosine (B11128) triphosphate (ATP) to a greater extent than creatine monohydrate.[13]

Table 1: Comparison of Creatine Monohydrate and this compound

FeatureCreatine MonohydrateThis compoundReferences
Composition One creatine molecule bound to one water moleculeTwo creatine molecules bound to one malic acid molecule[3],[1]
Solubility Lower solubility in waterPurported higher solubility in water[1],[3]
Bioavailability Well-established bioavailabilityTheoretically enhanced due to malate, but lacks extensive human studies[13],[2]
Gastrointestinal Side Effects May cause discomfort in some individualsPotentially fewer side effects due to better solubility[4]

Potential Therapeutic Applications and Mechanisms of Action

The therapeutic potential of this compound is largely extrapolated from the known effects of its constituent parts: creatine and malic acid.

Neurodegenerative Diseases

Creatine has been investigated for its neuroprotective properties, with promising results in preclinical models of Huntington's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[5][[“]][14] The proposed mechanisms include buffering brain energy levels, reducing oxidative stress, and inhibiting apoptosis.[6][14] However, these benefits have not been consistently translated to human clinical trials.[[“]][15] The addition of malic acid, an intermediate in the Krebs cycle, could theoretically provide an additional energy substrate for neuronal cells, potentially synergizing with the effects of creatine.

Muscle Disorders

Creatine supplementation has been shown to increase muscle strength in various muscular dystrophies.[8][9][10][11][12] The primary mechanism is the enhancement of the phosphocreatine (B42189) (PCr) energy shuttle, which is crucial for rapid ATP regeneration during muscle contraction.[16][17]

Signaling Pathways Modulated by Creatine

Creatine is known to influence several key cellular signaling pathways that are critical for cell growth, survival, and metabolism.

Creatine_Signaling_Pathways cluster_Extracellular Extracellular cluster_Cell Intracellular Creatine Creatine SLC6A8 SLC6A8 Transporter Creatine->SLC6A8 Antioxidant Antioxidant Effects Creatine->Antioxidant Direct & Indirect PCr Phosphocreatine SLC6A8->PCr Intracellular Uptake ATP ATP PCr->ATP ATP Regeneration mTOR mTOR Pathway PCr->mTOR Energy_Buffering Energy Buffering ATP->Energy_Buffering Muscle_Growth Muscle Growth mTOR->Muscle_Growth Neuroprotection Neuroprotection mTOR->Neuroprotection Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant->Reduced_Oxidative_Stress Reduced_Oxidative_Stress->Neuroprotection Creatine_Uptake_Assay cluster_Workflow Experimental Workflow Start Start: Seed cells (e.g., fibroblasts) in culture plates Incubate1 Incubate cells to allow for adherence Start->Incubate1 Prepare Prepare incubation buffer with radiolabeled [14C]-creatine Incubate1->Prepare Add_Creatine Add [14C]-creatine buffer to cells Prepare->Add_Creatine Incubate2 Incubate for a defined time period Add_Creatine->Incubate2 Wash Wash cells to remove extracellular [14C]-creatine Incubate2->Wash Lyse Lyse cells to release intracellular contents Wash->Lyse Measure Measure radioactivity using scintillation counting Lyse->Measure Analyze Analyze data to determine creatine uptake Measure->Analyze

References

The Impact of Dicreatine Malate on Cellular Bioenergetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicreatine malate (B86768), a compound that molecularly bonds creatine (B1669601) with malic acid, has garnered interest for its potential to enhance cellular bioenergetics beyond the capabilities of creatine monohydrate alone. This technical guide provides an in-depth examination of the theoretical and observed effects of dicreatine malate on the core processes of cellular energy production. By leveraging the distinct biochemical roles of both creatine and malate, this compound is hypothesized to influence both anaerobic and aerobic metabolic pathways. This document summarizes available quantitative data, details relevant experimental protocols for assessing cellular bioenergetics, and visualizes the key metabolic pathways involved. While direct research on this compound at the cellular level is still emerging, this guide synthesizes current knowledge on its constituent components to provide a comprehensive overview for researchers and drug development professionals.

Introduction: The Rationale for this compound

Cellular bioenergetics, the network of processes that generate and consume energy, is fundamental to cellular function, performance, and survival. Adenosine triphosphate (ATP) is the primary energy currency of the cell, and its continuous regeneration is paramount. Creatine and malate are two key endogenous molecules that play critical roles in ATP production through distinct but complementary mechanisms.

  • Creatine is central to the phosphagen system, a rapid, anaerobic pathway for ATP regeneration. It is phosphorylated by creatine kinase (CK) to form phosphocreatine (B42189) (PCr), which serves as a readily available reservoir of high-energy phosphate (B84403) groups to buffer ATP levels during periods of high energy demand.[1]

  • Malate is a crucial intermediate in the mitochondrial Krebs cycle (also known as the citric acid cycle or TCA cycle), the central hub of aerobic respiration.[2][3] It plays a vital role in the generation of NADH, a primary electron donor to the electron transport chain (ETC) for oxidative phosphorylation.[2] Malate is also a key component of the malate-aspartate shuttle, which transports reducing equivalents (NADH) from the cytosol into the mitochondria, further enhancing aerobic ATP synthesis.[4]

This compound is a compound where two creatine molecules are ionically bonded to one molecule of malic acid. The primary hypothesis underpinning its development is that by delivering both creatine and malate to the cell, it can synergistically enhance both the immediate ATP buffering capacity and the efficiency of aerobic respiration. This dual action could theoretically lead to improved cellular function under a wider range of metabolic stresses compared to creatine supplementation alone. Additionally, creatine malate is suggested to have greater solubility and bioavailability than creatine monohydrate, potentially leading to more efficient cellular uptake.[5][6]

Core Mechanisms of Action

The effects of this compound on cellular bioenergetics can be understood by examining the independent and potentially synergistic actions of its constituent molecules within the cell's primary energy-producing pathways.

The Phosphagen System and the Role of Creatine

The creatine kinase (CK)/phosphocreatine (PCr) system is a critical temporal and spatial energy buffer in cells with high and fluctuating energy demands, such as skeletal muscle and neurons.[7]

  • ATP Buffering: During periods of intense metabolic activity, as ATP is hydrolyzed to ADP and inorganic phosphate (Pi) to fuel cellular work, creatine kinase catalyzes the transfer of a phosphate group from PCr to ADP, rapidly regenerating ATP.[7] This maintains a stable ATP/ADP ratio, which is crucial for cellular function.

  • Energy Shuttle: The CK/PCr system also acts as an energy shuttle, transporting high-energy phosphate from the mitochondria, where ATP is produced, to sites of high ATP consumption, such as the myofibrils in muscle cells.[1]

Supplementation with creatine, and by extension this compound, aims to increase the intracellular pool of free creatine and phosphocreatine, thereby enhancing the capacity of the phosphagen system.

The Krebs Cycle and the Role of Malate

Malate plays a multifaceted role in mitochondrial respiration and intermediary metabolism.

  • Krebs Cycle Intermediate: As an integral component of the Krebs cycle, malate is oxidized to oxaloacetate by malate dehydrogenase, a reaction that reduces NAD+ to NADH.[2] This NADH then donates electrons to the electron transport chain, driving the production of ATP through oxidative phosphorylation.

  • Anaplerosis: Malate can serve an anaplerotic role, meaning it can replenish Krebs cycle intermediates that may be diverted for other biosynthetic pathways.[2] This ensures the continued flux through the cycle and sustained ATP production.

  • Malate-Aspartate Shuttle: This shuttle is crucial for transporting the reducing equivalents from NADH generated during glycolysis in the cytosol into the mitochondrial matrix, where they can be used by the electron transport chain.[4] An increased availability of malate could potentially enhance the efficiency of this shuttle, leading to greater ATP yield from glucose metabolism.

The proposed synergistic effect of this compound lies in its ability to bolster both the immediate, anaerobic energy buffering system (via creatine) and the sustained, aerobic energy production machinery (via malate).

Quantitative Data on Bioenergetic Parameters

Direct quantitative studies on the effects of this compound on cellular bioenergetic parameters are limited. However, data from studies on creatine and malate supplementation individually provide a basis for expected outcomes. The following tables summarize relevant quantitative findings.

Parameter Supplement Cell/Tissue Type Key Finding Citation
Phosphocreatine (PCr) ConcentrationCreatine MonohydrateHuman Skeletal MuscleIncreased by ~30% after 5-6 days of supplementation (20 g/day ).[8]
ATP ConcentrationCreatine MonohydrateHuman Skeletal MuscleLoss of ATP during heavy anaerobic exercise was reduced after creatine ingestion.[8]
PCr/ATP RatioCreatine MonohydrateCalf Muscle (Athletes)Significantly elevated following supplementation.[9]
Mitochondrial Respiration (Substrate Oxidation)Malate (injection)Rat Liver MitochondriaIncreased rates of citrate, alpha-ketoglutarate, and succinate (B1194679) oxidation.[10]
Anaerobic CapacityCreatine MonohydrateHuman SubjectsIncreased phosphagen energy contribution during supramaximal running.[11]
Study Supplement Dosage Duration Population Key Performance Outcomes Citation
Tyka et al. (2015)Creatine Malate (CML)5g/day6 weeksSprinters and Long-Distance RunnersSprinters: Significant increases in relative and absolute peak power and total work. Long-distance runners: Significant increase in distance covered in a graded test.[12]
Grindstaff et al. (1997)Creatine Monohydrate20g/day5 daysHealthy MalesIncreased peak and relative peak anaerobic power and anaerobic capacity.
Casey et al. (1996)Creatine Monohydrate20g/day5 daysHealthy SubjectsIncreased total creatine concentration and improved performance of repeated bouts of maximal voluntary exercise.

Experimental Protocols for Assessing Cellular Bioenergetics

A comprehensive evaluation of the effects of this compound on cellular bioenergetics requires a multi-faceted experimental approach. Below are detailed methodologies for key assays.

Measurement of Cellular Respiration using Extracellular Flux Analysis (Seahorse XF Mito Stress Test)

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis, in real-time.[13][14][15][16]

Objective: To determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A)

  • Cultured cells of interest (e.g., C2C12 myoblasts, primary skeletal muscle cells)

Protocol:

  • Cell Seeding:

    • Coat the wells of a Seahorse XF Cell Culture Microplate with an appropriate extracellular matrix protein (e.g., Matrigel or fibronectin) to ensure cell adherence.[13][14]

    • Seed cells at a predetermined optimal density and allow them to adhere and grow to the desired confluency.

  • Sensor Cartridge Hydration:

    • One day prior to the assay, hydrate (B1144303) the Seahorse XF sensor cartridge by adding XF Calibrant Solution to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.[17]

  • Assay Preparation:

    • On the day of the assay, prepare the assay medium and warm it to 37°C.

    • Remove the cell culture medium from the wells and wash the cells with the assay medium.

    • Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 45-60 minutes to allow the temperature and pH to equilibrate.[14]

    • Prepare stock solutions of the Mito Stress Test compounds (oligomycin, FCCP, rotenone/antimycin A) and load the appropriate volumes into the injection ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Operation:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibration plate with the cell culture plate.

    • Run the assay protocol, which will consist of cycles of mixing, waiting, and measuring OCR and ECAR before and after the sequential injection of:

      • Oligomycin: An ATP synthase inhibitor that blocks mitochondrial ATP production. The resulting decrease in OCR represents the portion of basal respiration that was being used to generate ATP.

      • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential, causing the electron transport chain to function at its maximal rate. This results in a rapid increase in OCR, indicating the maximal respiratory capacity.

      • Rotenone and Antimycin A: Inhibitors of Complex I and Complex III of the electron transport chain, respectively. This combination shuts down mitochondrial respiration, and the remaining OCR is due to non-mitochondrial processes.

  • Data Analysis:

    • The Seahorse software calculates the key parameters of mitochondrial function based on the changes in OCR following each injection. These parameters include basal respiration, ATP production-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial respiration.

Spectrophotometric Assay for Creatine Kinase (CK) Activity

This assay measures the total CK activity in a biological sample through a series of coupled enzymatic reactions that result in the production of NADPH, which can be quantified by measuring the absorbance at 340 nm.

Objective: To determine the rate of phosphocreatine regeneration, reflecting the capacity of the phosphagen system.

Principle:

  • CK catalyzes the phosphorylation of creatine by ATP to form phosphocreatine and ADP. The reverse reaction is measured in this assay: PCr + ADP --(CK)--> Creatine + ATP

  • The newly formed ATP is used by hexokinase (HK) to phosphorylate glucose: ATP + Glucose --(HK)--> ADP + Glucose-6-phosphate (G6P)

  • G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH: G6P + NADP+ --(G6PDH)--> 6-phosphogluconate + NADPH + H+

The rate of NADPH formation is directly proportional to the CK activity and is measured by the increase in absorbance at 340 nm.

Materials:

  • Spectrophotometer capable of reading absorbance at 340 nm with temperature control (37°C)

  • Cuvettes

  • Reaction buffer (e.g., imidazole-acetate buffer)

  • Substrates: Phosphocreatine, ADP, Glucose, NADP+

  • Coupling enzymes: Hexokinase, Glucose-6-Phosphate Dehydrogenase

  • Sample (e.g., cell lysate, tissue homogenate)

Protocol:

  • Sample Preparation:

    • Prepare cell lysates or tissue homogenates in an appropriate buffer on ice.

    • Centrifuge to remove insoluble material and collect the supernatant.

    • Determine the protein concentration of the supernatant for normalization of CK activity.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the buffer, substrates (excluding the one that will start the reaction, typically PCr), and coupling enzymes.

  • Assay Measurement:

    • Pipette the reaction mixture into a cuvette and pre-incubate at 37°C.

    • Add the sample to the cuvette and mix.

    • Initiate the reaction by adding the starting substrate (e.g., phosphocreatine).

    • Immediately place the cuvette in the spectrophotometer and record the absorbance at 340 nm over time.

  • Data Analysis:

    • Determine the linear rate of change in absorbance (ΔA340/min).

    • Calculate the CK activity using the Beer-Lambert law, taking into account the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹), the path length of the cuvette, and the volume of the sample.

    • Normalize the activity to the protein concentration of the sample (e.g., in U/mg protein).

Bioluminescent Assay for ATP Concentration

This is a highly sensitive method for quantifying ATP based on the ATP-dependent light-emitting reaction catalyzed by firefly luciferase.[4]

Objective: To directly measure the intracellular ATP concentration.

Principle: Firefly luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, Mg2+, and molecular oxygen, resulting in the emission of light. ATP + D-Luciferin + O₂ --(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + CO₂ + Light

When ATP is the limiting reactant, the amount of light produced is directly proportional to the ATP concentration.

Materials:

  • Luminometer

  • Luciferase-luciferin reagent

  • ATP standard solution

  • Cell lysis buffer

  • Cultured cells

Protocol:

  • Cell Culture and Treatment:

    • Culture cells under desired conditions and treat with this compound or control substances.

  • Sample Preparation:

    • Remove the culture medium and wash the cells with PBS.

    • Lyse the cells using a suitable lysis buffer to release the intracellular ATP. The lysis buffer should inactivate ATPases to prevent ATP degradation.

  • ATP Measurement:

    • Add the luciferase-luciferin reagent to the cell lysate.

    • Immediately measure the light emission (luminescence) using a luminometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of ATP.

    • Determine the ATP concentration in the samples by interpolating their luminescence readings on the standard curve.

    • Normalize the ATP concentration to the cell number or total protein concentration.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows relevant to the study of this compound's effects on cellular bioenergetics.

Cellular_Bioenergetics cluster_Glycolysis Cytosol cluster_Mitochondrion Mitochondrion cluster_Phosphagen Phosphagen System Glucose Glucose G6P G6P Glucose->G6P Hexokinase Pyruvate Pyruvate G6P->Pyruvate Glycolytic Pathway Lactate Lactate Pyruvate->Lactate LDH AcetylCoA_cyto AcetylCoA_cyto Pyruvate->AcetylCoA_cyto NAD_cyto NAD+ NADH_cyto NADH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport Malate_cyto Malate AcetylCoA_mito Acetyl-CoA Pyruvate_mito->AcetylCoA_mito PDH Krebs_Cycle Krebs Cycle AcetylCoA_mito->Krebs_Cycle Malate Malate Krebs_Cycle->Malate ETC Electron Transport Chain Krebs_Cycle->ETC NADH, FADH2 Oxaloacetate Oxaloacetate Malate->Oxaloacetate MDH Oxaloacetate->Krebs_Cycle ATP_mito ATP ETC->ATP_mito Oxidative Phosphorylation Creatine Creatine PCr Phosphocreatine Creatine->PCr Creatine Kinase ATP_cyto ATP PCr->ATP_cyto CK ADP_cyto ADP ATP_cyto->ADP_cyto Cellular Work Malate_cyto->Malate Malate-Aspartate Shuttle Dicreatine_Malate This compound Dicreatine_Malate->Creatine Dicreatine_Malate->Malate_cyto

Caption: Overview of key cellular bioenergetic pathways influenced by this compound.

Seahorse_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Measurement Measurement Phases Seed_Cells Seed cells in XF microplate Prepare_Media Prepare assay medium and compounds Seed_Cells->Prepare_Media Hydrate_Cartridge Hydrate sensor cartridge (overnight) Hydrate_Cartridge->Prepare_Media Equilibrate Equilibrate cells in assay medium (1 hr) Prepare_Media->Equilibrate Load_Cartridge Load compounds into sensor cartridge Equilibrate->Load_Cartridge Run_Assay Run Seahorse XF Analyzer Load_Cartridge->Run_Assay Basal Measure Basal OCR Run_Assay->Basal Oligo Inject Oligomycin (Measure ATP-linked OCR) Basal->Oligo FCCP Inject FCCP (Measure Maximal OCR) Oligo->FCCP Rot_AA Inject Rotenone/AA (Measure Non-mitochondrial OCR) FCCP->Rot_AA

Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.

Creatine_Kinase_Shuttle cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol ATP_prod ATP Production (OxPhos) ATP_mito ATP ATP_prod->ATP_mito ADP_mito ADP Cr_mito Creatine PCr_mito Phosphocreatine Cr_mito->PCr_mito mtCK PCr_cyto Phosphocreatine PCr_mito->PCr_cyto Diffusion mtCK Mitochondrial CK ATP_util ATP Utilization (e.g., Myofibrils) ATP_cyto ATP ADP_cyto ADP ATP_cyto->ADP_cyto Cellular Work Cr_cyto Creatine Cr_cyto->Cr_mito Diffusion PCr_cyto->Cr_cyto cytoCK cytoCK Cytosolic CK

Caption: The Creatine Kinase/Phosphocreatine energy shuttle.

Discussion and Future Directions

The conceptual framework for this compound's efficacy in enhancing cellular bioenergetics is robust, grounded in the well-established roles of creatine and malate in cellular metabolism. The potential for synergistic effects—improving both rapid ATP regeneration and sustained aerobic energy production—makes it a compelling molecule for further investigation. However, the current body of scientific literature specifically examining this compound at a cellular and molecular level is nascent.

Future research should prioritize:

  • Direct Comparative Studies: Rigorous in vitro and in vivo studies directly comparing the effects of this compound to creatine monohydrate on key bioenergetic parameters, including intracellular ATP and phosphocreatine concentrations, oxygen consumption rates, and Krebs cycle flux.

  • Cellular Uptake and Bioavailability: Quantitative analysis of the cellular uptake kinetics of this compound versus creatine monohydrate to validate or refute claims of superior bioavailability.

  • Metabolic Flux Analysis: Utilizing techniques such as 13C metabolic flux analysis to trace the metabolic fate of the malate moiety and determine its precise contribution to the Krebs cycle and other metabolic pathways following this compound supplementation.[18][19][20]

  • Long-term Efficacy and Safety: Comprehensive, long-term clinical trials are necessary to establish the efficacy and safety profile of this compound supplementation in various populations, including athletes and individuals with metabolic disorders.

Conclusion

This compound presents a promising nutritional supplement and potential therapeutic agent by targeting multiple facets of cellular energy metabolism. Its dual-component nature offers a theoretical advantage over creatine monohydrate by potentially enhancing both anaerobic and aerobic energy pathways. While direct experimental evidence is still accumulating, the foundational biochemical principles and the available data on its individual components provide a strong rationale for its proposed effects. The experimental protocols and conceptual frameworks outlined in this guide offer a roadmap for researchers and drug development professionals to systematically investigate the impact of this compound on cellular bioenergetics and unlock its full potential.

References

In Vivo Pharmacokinetics of Dicreatine Malate in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct in vivo pharmacokinetic data for dicreatine malate (B86768) in animal models is not extensively available in peer-reviewed literature. This guide synthesizes known information about creatine (B1669601) and its various salts to provide a comprehensive overview and a hypothetical framework for its pharmacokinetic evaluation.

Introduction

Dicreatine malate is a compound that combines creatine with malic acid. It is purported to offer enhanced solubility and potentially different pharmacokinetic properties compared to the more commonly studied creatine monohydrate.[1] Understanding the in vivo absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for evaluating its efficacy and safety as a dietary supplement or therapeutic agent. This technical guide provides a detailed overview of the expected pharmacokinetic profile of this compound in animal models and outlines a comprehensive experimental protocol for its investigation.

Expected Pharmacokinetic Profile

The pharmacokinetics of this compound are anticipated to be primarily governed by the properties of creatine, as the salt is likely to dissociate into creatine and malic acid upon ingestion.[1]

Absorption: Creatine is actively absorbed from the gastrointestinal tract, likely through amino acid and peptide transporters.[2][3] The absorption of creatine monohydrate is considered nearly complete, though it can be dose-dependent and influenced by its solubility.[1][4][5][6] Given that this compound has a higher aqueous solubility than creatine monohydrate, it is hypothesized that it may exhibit a faster rate of absorption and potentially higher bioavailability, especially at higher doses where the dissolution of creatine monohydrate might be a limiting factor.[1][5]

Distribution: Following absorption, creatine is distributed throughout the body via the bloodstream.[2][3] The primary site of creatine uptake and storage is skeletal muscle, which contains the vast majority of the body's creatine pool.[2][3] The uptake into tissues is mediated by specific creatine transporters (CRT).[1] The volume of distribution and clearance of creatine can be affected by the saturation of these transporters and muscle stores.[2][3][7]

Metabolism: Creatine is not extensively metabolized. Its primary metabolic fate is the non-enzymatic conversion to creatinine (B1669602), which then diffuses out of the tissues and into the bloodstream.[2][3]

Excretion: Creatinine is the main excretory product and is eliminated from the body by the kidneys through glomerular filtration.[2][3] A small amount of unmetabolized creatine may also be excreted in the urine, particularly when plasma concentrations are high and muscle stores are saturated.[2]

Proposed Experimental Protocol for In Vivo Pharmacokinetic Study in Rats

This section outlines a detailed, albeit hypothetical, experimental protocol for assessing the pharmacokinetics of this compound in a rat model. This protocol is based on established methodologies for studying creatine monohydrate pharmacokinetics.[5][8][9]

3.1. Animal Model

  • Species: Male Sprague-Dawley rats

  • Weight: 250-300g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Animals should be acclimated for at least one week prior to the experiment.

3.2. Dosing and Administration

  • Test Article: this compound

  • Control Article: Creatine Monohydrate

  • Dose Levels:

    • Low Dose: 10 mg/kg (equivalent creatine dose)

    • High Dose: 70 mg/kg (equivalent creatine dose)

  • Route of Administration: Oral gavage for bioavailability studies and intravenous (IV) injection for determination of absolute bioavailability.

  • Vehicle: Distilled water. For high oral doses, the compound may be administered as a suspension.[5]

3.3. Sample Collection

  • Blood Sampling: Serial blood samples (approximately 0.2 mL) to be collected from the tail vein at pre-dose (0), and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Tissue Sampling: At the end of the study (24 hours), animals to be euthanized, and muscle and brain tissues collected to assess tissue distribution.[5][8]

3.4. Bioanalytical Method

  • Analytical Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of creatine and creatinine in plasma and tissue homogenates.[5][8][9]

  • Isotope Labeling: The use of stable isotope-labeled this compound (e.g., with ¹³C or ¹⁵N) is highly recommended to distinguish the administered dose from endogenous creatine.[5][8]

3.5. Pharmacokinetic Analysis

  • Pharmacokinetic parameters will be calculated using non-compartmental analysis of the plasma concentration-time data. Key parameters to be determined include:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t½)

    • Clearance (CL/F)

    • Volume of distribution (Vd/F)

Hypothetical Data Presentation

The following tables present hypothetical pharmacokinetic data for this compound in comparison to creatine monohydrate, based on the expected improvements in solubility and absorption.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound vs. Creatine Monohydrate in Rats (Oral Administration, 70 mg/kg)

ParameterThis compound (Hypothetical)Creatine Monohydrate[5]
Cmax (µg/mL)2514
Tmax (h)1.01.5
AUC₀₋∞ (µg·h/mL)35002501
t½ (h)2.52.8
Bioavailability (%)2516

Table 2: Hypothetical Tissue Distribution of Creatine 4 Hours Post-Dose in Rats (Oral Administration, 70 mg/kg)

TissueThis compound (µg/g tissue) (Hypothetical)Creatine Monohydrate (µg/g tissue)[8]
Muscle150120
Brain108

Visualizations

5.1. Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis animal_model Animal Model (Sprague-Dawley Rats) oral_admin Oral Gavage animal_model->oral_admin iv_admin Intravenous Injection animal_model->iv_admin dosing_prep Dose Preparation (this compound & Creatine Monohydrate) dosing_prep->oral_admin dosing_prep->iv_admin blood_collection Serial Blood Collection (0-24h) oral_admin->blood_collection iv_admin->blood_collection tissue_collection Tissue Collection (Muscle & Brain at 24h) blood_collection->tissue_collection bioanalysis LC-MS/MS Analysis blood_collection->bioanalysis tissue_collection->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Experimental workflow for in vivo pharmacokinetic study.

5.2. ADME Pathway of this compound

adme_pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion ingestion Oral Ingestion of This compound dissociation Dissociation into Creatine & Malic Acid ingestion->dissociation gi_absorption GI Tract Absorption (Active Transport) dissociation->gi_absorption bloodstream Systemic Circulation (Bloodstream) gi_absorption->bloodstream muscle_uptake Uptake into Skeletal Muscle (Creatine Transporter) bloodstream->muscle_uptake brain_uptake Uptake into Brain bloodstream->brain_uptake renal_excretion Renal Excretion (Creatinine & excess Creatine) bloodstream->renal_excretion creatinine_conversion Non-enzymatic Conversion to Creatinine muscle_uptake->creatinine_conversion creatinine_conversion->bloodstream

Caption: ADME pathway for this compound.

Conclusion

While direct experimental data on the in vivo pharmacokinetics of this compound in animal models is limited, this guide provides a robust framework based on the well-understood properties of creatine and its other salt forms. It is hypothesized that this compound may offer advantages in terms of solubility and absorption rate over creatine monohydrate. The proposed experimental protocol offers a comprehensive approach to definitively characterize the ADME profile of this compound. Further research is warranted to validate these hypotheses and to fully elucidate the pharmacokinetic and pharmacodynamic properties of this creatine compound.

References

Methodological & Application

HPLC method for dicreatine malate quantification in plasma

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC (High-Performance Liquid Chromatography) method for the quantification of dicreatine malate (B86768) in plasma has been developed and is detailed in this application note. Given that dicreatine malate is a salt, it is anticipated to dissociate into creatine (B1669601) and malic acid in an aqueous environment such as plasma. Therefore, this method focuses on the quantification of the creatine moiety as a surrogate for this compound concentration.

This protocol employs a reversed-phase HPLC method with UV detection, a robust and widely accessible technique in analytical laboratories. The sample preparation involves a straightforward protein precipitation step using acetonitrile (B52724), which is efficient in removing plasma proteins that can interfere with the analysis.[1]

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard (>98% purity)

  • Creatine Monohydrate Reference Standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Potassium Phosphate (B84403) Monobasic (KH₂PO₄)

  • Orthophosphoric Acid (H₃PO₄)

  • Water (HPLC grade)

  • Drug-free human plasma

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

Preparation of Solutions
  • Mobile Phase: Prepare a 50 mM potassium phosphate monobasic solution in HPLC-grade water. Adjust the pH to 4.0 with orthophosphoric acid.

  • Standard Stock Solution (1 mg/mL of Creatine): Accurately weigh and dissolve creatine monohydrate in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 5 µg/mL to 100 µg/mL).[1]

Sample Preparation
  • Pipette 200 µL of human plasma into a microcentrifuge tube.[1]

  • Add 400 µL of acetonitrile to precipitate plasma proteins.[1][2]

  • Vortex the mixture for 1 minute.[1]

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[1]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]

HPLC Conditions
  • Column: C18 reversed-phase column (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 50 mM Potassium Phosphate Monobasic (pH 4.0)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector Wavelength: 210 nm

  • Column Temperature: 25°C

  • Run Time: Approximately 10 minutes

Calibration Curve

A calibration curve is constructed by plotting the peak area of the creatine standard injections against the corresponding concentrations. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve.

Data Presentation

The quantitative performance of this HPLC method for creatine has been validated, and the key parameters are summarized below. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterResult
Linearity (r²)>0.998
Limit of Detection (LOD)0.3 µg/mL
Lower Limit of Quantification (LLOQ)1-5 µg/mL in plasma[3][4]
Accuracy (% Recovery)89.4–114%[4]
Precision (%RSD)<6%[3]
Retention Time (Creatine)~3.5 minutes[5]

Visualizations

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (200 µL) acetonitrile Add Acetonitrile (400 µL) plasma->acetonitrile vortex Vortex (1 min) acetonitrile->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.45 µm) supernatant->filter hplc_injection Inject into HPLC filter->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (210 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_area Measure Peak Area chromatogram->peak_area quantification Quantify using Calibration Curve peak_area->quantification

Caption: Experimental workflow for HPLC quantification of creatine in plasma.

G dicreatine_malate This compound (in solid form) dissociation Dissociation in Plasma (Aqueous Environment) dicreatine_malate->dissociation creatine 2x Creatine dissociation->creatine Analyzed malic_acid 1x Malic Acid dissociation->malic_acid Not analyzed by this method

Caption: Dissociation of this compound in an aqueous environment.

References

Application Notes and Protocols for LC-MS/MS Analysis of Dicreatine Malate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicreatine malate (B86768), a compound comprised of two creatine (B1669601) molecules bound to one malic acid molecule, is a popular dietary supplement in the sports nutrition industry, purported to offer enhanced absorption and bioavailability over creatine monohydrate.[1][2] Upon ingestion, it is anticipated to dissociate into creatine and malic acid. Creatine is a critical molecule for energy homeostasis in tissues with high energy demands, such as muscle and brain.[3] The primary metabolite of creatine is creatinine (B1669602), formed through a non-enzymatic dehydration reaction.[3][4] Malic acid is an intermediate in the citric acid (Krebs) cycle and is metabolized through central energy pathways.

This document provides detailed application notes and protocols for the quantitative analysis of dicreatine malate's primary bioactive component, creatine, and its major metabolite, creatinine, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, overcoming the interferences often seen with older colorimetric and enzymatic assays.[3]

Metabolic Pathway of this compound

Following oral administration, this compound is expected to readily dissociate in the acidic environment of the stomach and be absorbed as individual creatine and malic acid molecules. The creatine is then transported to target tissues where it is utilized for energy metabolism, with a portion of it being spontaneously converted to creatinine, which is subsequently excreted in the urine.[3]

This compound This compound Creatine Creatine This compound->Creatine Dissociation & Absorption Malic Acid Malic Acid This compound->Malic Acid Dissociation & Absorption Creatinine Creatinine Creatine->Creatinine Non-enzymatic conversion Energy Metabolism (ATP Regeneration) Energy Metabolism (ATP Regeneration) Creatine->Energy Metabolism (ATP Regeneration) Krebs Cycle Krebs Cycle Malic Acid->Krebs Cycle Excretion (Urine) Excretion (Urine) Creatinine->Excretion (Urine)

Metabolic fate of this compound.

Experimental Protocols

Sample Preparation

1. Human Plasma/Serum:

A protein precipitation method is recommended for the extraction of creatine and creatinine from plasma or serum.[3]

  • Materials:

    • Human plasma or serum (collected with K2EDTA or other suitable anticoagulant)

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Pipette 50 µL of human plasma or serum into a 1.5 mL microcentrifuge tube.

    • Add 950 µL of acetonitrile.[3]

    • Vortex the mixture for 30 seconds to precipitate proteins.

    • Centrifuge at 4300 rpm for 10 minutes.[3]

    • Transfer 200 µL of the supernatant to a new microcentrifuge tube.

    • Add 50 µL of water and mix.[3]

    • Centrifuge again under the same conditions.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Human Urine:

A simple "dilute-and-shoot" method is suitable for urine samples due to the high concentrations of the analytes.[3]

  • Materials:

    • Human urine

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Pipette 50 µL of human urine into a 1.5 mL microcentrifuge tube.

    • Add 950 µL of acetonitrile and vortex.[3]

    • Centrifuge at 4300 rpm for 10 minutes.[3]

    • Transfer 10 µL of the supernatant to a new tube.

    • Add 1490 µL of 80% acetonitrile in water.[3]

    • Vortex to mix.

    • Transfer the final dilution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Workflow

The following diagram outlines the general workflow for the analysis of creatine and creatinine in biological samples.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Biological Sample (Plasma/Urine) Biological Sample (Plasma/Urine) Extraction/Dilution Extraction/Dilution Biological Sample (Plasma/Urine)->Extraction/Dilution Centrifugation Centrifugation Extraction/Dilution->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation Mass Spectrometry (ESI+) Mass Spectrometry (ESI+) LC Separation->Mass Spectrometry (ESI+) Data Acquisition (MRM) Data Acquisition (MRM) Mass Spectrometry (ESI+)->Data Acquisition (MRM) Peak Integration Peak Integration Data Acquisition (MRM)->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

LC-MS/MS analytical workflow.

Liquid Chromatography Conditions

Due to the polar nature of creatine and creatinine, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over traditional reversed-phase chromatography as it provides better retention without the need for ion-pairing reagents.[3]

ParameterCondition
Column Raptor HILIC-Si (2.7 µm, 50 mm x 2.1 mm)[3]
Mobile Phase 5 mM Ammonium formate (B1220265) in 20:80 water:acetonitrile[3]
Flow Rate 0.5 mL/min[3]
Gradient Isocratic[3]
Column Temperature 40 °C[3]
Injection Volume 0.2 µL[3]
Run Time 1.5 minutes[3]
Mass Spectrometry Conditions

Tandem mass spectrometry is performed using an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

ParameterCondition
Ionization Mode ESI+[3]
Scan Type Multiple Reaction Monitoring (MRM)[5]
Instrument Triple Quadrupole Mass Spectrometer

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Creatine 132.190.0
Creatinine 114.044.3 / 86.0[3][5]
Creatine-d3 (IS) 135.193.0
Creatinine-d3 (IS) 117.047.0 / 89.0[5]

Quantitative Data

The performance of the LC-MS/MS method should be validated for linearity, sensitivity, accuracy, and precision. The following table summarizes typical performance characteristics for the analysis of creatine and creatinine in biological matrices.

ParameterCreatineCreatinine
Matrix SerumSerum
Linearity Range 0.5 - 200 µg/mL[6][7]0.5 - 200 µg/mL[6][7]
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Quantification (LOQ) 0.5 µg/mL[6][7]0.5 µg/mL[6][7]
Accuracy (Recovery %) 96.23 - 102.75%[6][7]96.23 - 102.75%[6][7]
Precision (RSD %) Within-day: 1.0 - 4.6%[8]Within-day: 1.7 - 4.4%[8]
Day-to-day: 2.2 - 4.7%[8]Day-to-day: 2.3 - 5.4%[8]

Logical Relationship of the Analytical Method

The successful implementation of this LC-MS/MS method relies on the logical connection between sample properties, instrument capabilities, and data analysis.

node_A Analyte Properties Polar Nature of Creatine/Creatinine node_B LC Method Selection HILIC for Enhanced Retention node_A:f1->node_B:f0 Dictates node_C MS Detection High Specificity and Sensitivity node_B:f1->node_C:f0 Enables node_D Data Analysis Accurate Quantification node_C:f1->node_D:f0 Provides Data for

Method development logic.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of creatine and its metabolite, creatinine, following the administration of this compound. The detailed protocols for sample preparation and instrument conditions can be adapted for various research and development applications, including pharmacokinetic studies, bioavailability assessments, and clinical monitoring. The use of HILIC chromatography is particularly advantageous for these polar analytes, ensuring reliable and reproducible results.

References

Application Notes and Protocols for Dicreatine Malate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of dicreatine malate (B86768) in cell culture experiments. The following protocols and data are intended to ensure consistent and reproducible results for in vitro studies investigating the effects of dicreatine malate on cellular processes.

Introduction

This compound is a chemical compound composed of two creatine (B1669601) molecules bound to one molecule of malic acid.[1][2][3] It is reported to have higher aqueous solubility and bioavailability compared to creatine monohydrate, which may offer advantages in cell culture applications by potentially reducing the risk of precipitation in media and improving cellular uptake.[3][4] Creatine plays a crucial role in cellular energy metabolism, particularly in tissues with high energy demands. Its supplementation in cell culture can be valuable for research in areas such as muscle physiology, neuroprotection, and metabolic studies.[5]

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₂H₂₄N₆O₉[6]
Molecular Weight 396.35 g/mol [6]
Appearance White crystalline powder[2][7]
Synonyms bis(2-[carbamimidoyl(methyl)amino]acetic acid);2-hydroxybutanedioic acid[6]

Solubility and Stability Data

Quantitative solubility and stability data for this compound in cell culture media are not extensively published. The following tables are based on the known properties of creatine monohydrate and the qualitative description of this compound as being more soluble.[3][4][5] It is strongly recommended that researchers perform their own solubility and stability tests for their specific experimental conditions.

Table 1: Estimated Solubility of this compound

SolventTemperatureEstimated SolubilityNotes
Sterile Water25°C (Room Temp)> 14 g/LThis compound is noted to be more soluble than creatine monohydrate.[3][4] For comparison, creatine monohydrate solubility is ~14 g/L at 20-25°C.[5]
Sterile Water37°C> 20 g/LSolubility is expected to increase with temperature. Creatine monohydrate solubility increases significantly with warming.[5]
Cell Culture Medium (e.g., DMEM)37°CVariableSolubility in complex media can be influenced by other components. Direct testing is recommended.
Dimethyl Sulfoxide (B87167) (DMSO)25°C (Room Temp)Readily SolubleDMSO is a polar aprotic solvent capable of dissolving a wide range of compounds for cell culture use.[8][9]

Table 2: Recommendations for Solution Stability

Storage TemperatureRecommended Storage DurationNotes
37°C (in incubator)Use immediately; < 24 hoursSimilar to creatine, this compound may degrade in aqueous solutions at physiological temperatures and pH.[5] Freshly prepared solutions are recommended for experiments.
4°CUp to 1 weekDegradation is slowed at lower temperatures.
-20°CUp to 1 monthFor longer-term storage, aliquoting and freezing is recommended to avoid repeated freeze-thaw cycles.[5]
-80°CUp to 6 monthsProvides the best long-term stability for stock solutions.[5]

Experimental Protocols

Protocol for Preparation of a 100 mM this compound Stock Solution in Sterile Water

This protocol is adapted from established methods for preparing creatine monohydrate solutions for cell culture.[5]

Materials:

  • This compound powder (high purity, suitable for cell culture)

  • Sterile, cell culture grade water or Phosphate-Buffered Saline (PBS)

  • Sterile 50 mL conical tubes

  • Water bath or incubator set to 37°C

  • Sterile 0.22 µm syringe filters

  • Sterile syringes

  • Sterile, nuclease-free microcentrifuge tubes or cryovials for aliquoting

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound. For a 100 mM solution (MW: 396.35 g/mol ), this is 3.96 g per 100 mL of solvent.

  • Dissolving:

    • Transfer the powder to a sterile 50 mL conical tube.

    • Add approximately 80% of the final volume of sterile water or PBS.

    • Vortex or gently agitate to mix.

  • Warming (Recommended):

    • To facilitate dissolution, place the tube in a 37°C water bath or incubator.

    • Intermittently vortex until the this compound is fully dissolved. The solution should be clear and free of particulates.

  • Final Volume and Cooling:

    • Once dissolved, bring the solution to the final desired volume with sterile water or PBS.

    • Allow the solution to cool to room temperature.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter-sterilize the solution into a new sterile conical tube.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into single-use aliquots in sterile cryovials or microcentrifuge tubes.

    • Clearly label the tubes with the compound name, concentration, and date of preparation.

    • Store aliquots at -20°C for short-term storage or -80°C for long-term storage.[5] Avoid repeated freeze-thaw cycles.

Protocol for Application to Cell Culture
  • Thawing: Thaw a frozen aliquot of the this compound stock solution at room temperature or in a 37°C water bath.

  • Dilution:

    • Determine the final concentration of this compound needed for your experiment.

    • Aseptically dilute the stock solution directly into the cell culture medium to achieve the desired final concentration. For example, to achieve a 1 mM final concentration from a 100 mM stock, add 10 µL of the stock solution for every 1 mL of cell culture medium.

  • Treatment: Remove the existing medium from your cell cultures and replace it with the medium containing the final concentration of this compound.

  • Incubation: Incubate the cells for the desired experimental duration.

Visualization of Workflow and Cellular Pathways

G cluster_prep Stock Solution Preparation cluster_culture Application to Cells weigh Weigh this compound dissolve Dissolve in Sterile Water/PBS weigh->dissolve warm Warm to 37°C to Aid Dissolution dissolve->warm cool Cool to Room Temperature warm->cool filter Filter Sterilize (0.22 µm) cool->filter aliquot Aliquot and Store at -80°C filter->aliquot thaw Thaw Aliquot dilute Dilute Stock in Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate for Experiment treat->incubate

Caption: Experimental workflow for preparing and applying this compound to cell cultures.

G creatine This compound (Cellular Uptake) akt Akt/PKB creatine->akt p38 p38 MAPK creatine->p38 mtor mTOR akt->mtor p70s6k p70S6K mtor->p70s6k protein_synthesis Muscle Protein Synthesis and Cell Growth p70s6k->protein_synthesis myod MyoD p38->myod differentiation Myogenic Differentiation myod->differentiation

Caption: Simplified signaling pathways influenced by creatine in myogenic cells.[10][11][12]

Safety and Handling

  • Follow standard laboratory safety procedures when handling chemical reagents.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This document provides a foundational protocol for the use of this compound in cell culture experiments. Due to the limited availability of specific quantitative data for this compound, researchers are encouraged to perform preliminary experiments to determine the optimal solubility, stability, and working concentrations for their specific cell lines and experimental conditions. The provided workflow and pathway diagrams serve as a guide for experimental design and data interpretation.

References

Application Notes and Protocols for Animal Model Study of Dicreatine Malate Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) is a well-established ergogenic aid known to enhance muscle performance and cellular bioenergetics.[1][2] Dicreatine malate (B86768), a compound of creatine and malic acid, is purported to offer enhanced bioavailability and efficacy in adenosine (B11128) triphosphate (ATP) production compared to the more common creatine monohydrate.[3][4] Malic acid itself plays a role in the Krebs cycle, suggesting a potential synergistic effect with creatine in energy metabolism.[3] These application notes provide a comprehensive framework for designing and conducting preclinical animal studies to investigate the effects of dicreatine malate supplementation on muscle physiology, cognitive function, and overall health in a rodent model.

The following protocols are designed to be adaptable for various research questions, from basic efficacy and safety to mechanistic explorations of this compound's effects. Given the limited published data on the in vivo pharmacokinetics of this compound, the study design incorporates a direct comparison with creatine monohydrate to elucidate its relative bioavailability and efficacy.

Animal Model and Study Design

1. Animal Model:

  • Species: Mouse (Mus musculus)

  • Strain: C57BL/6J (a common inbred strain used in metabolic and physiological research)

  • Age: 8-10 weeks at the start of the study

  • Sex: Male (to avoid confounding variables related to the female estrous cycle)

  • Housing: Standard laboratory conditions (12:12 hour light-dark cycle, controlled temperature and humidity, ad libitum access to standard chow and water).

2. Experimental Groups: A minimum of four groups are recommended to assess the effects of this compound and compare it to creatine monohydrate:

  • Group 1: Vehicle Control: Administration of the vehicle (e.g., distilled water or saline)

  • Group 2: Creatine Monohydrate (CM): Administration of a standard dose of creatine monohydrate.

  • Group 3: this compound (DCM) - Low Dose: Administration of a low dose of this compound.

  • Group 4: this compound (DCM) - High Dose: Administration of a high dose of this compound.

3. Dosage and Administration:

  • Dosage Calculation: The oral bioavailability of creatine monohydrate in rats has been shown to be dose-dependent, with lower doses having higher bioavailability.[4][5] Due to the lack of specific bioavailability data for this compound, it is recommended to test at least two doses. Dosages should be calculated based on the creatine content of this compound to allow for a direct comparison with creatine monohydrate.

  • Administration Route: Oral gavage is the recommended route for precise dosage administration.

  • Duration: A supplementation period of 4-8 weeks is suggested to allow for significant physiological adaptations.

4. Euthanasia and Tissue Collection: At the end of the study period, animals should be euthanized according to approved institutional guidelines. Blood, skeletal muscle (e.g., gastrocnemius, tibialis anterior, soleus), and brain tissue should be collected and processed for various analyses.

Experimental Workflow

experimental_workflow acclimatization Acclimatization (1 week) grouping Random Group Assignment acclimatization->grouping supplementation Supplementation Period (4-8 weeks) grouping->supplementation behavioral Behavioral Testing supplementation->behavioral euthanasia Euthanasia & Tissue Collection behavioral->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis

Caption: A flowchart of the experimental workflow.

Data Presentation: Quantitative Data Summary

The following tables provide a structured format for summarizing the quantitative data that should be collected during the study.

Table 1: Muscle Performance and Physical Parameters

ParameterVehicle ControlCreatine MonohydrateThis compound (Low Dose)This compound (High Dose)
Grip Strength (N)
Forelimb
Hindlimb
Treadmill Exhaustion
Time to Exhaustion (s)
Distance Run (m)
Body Weight (g)
Initial
Final
Muscle Weight (mg)
Gastrocnemius
Tibialis Anterior
Soleus

Table 2: Cognitive Function Assessment

ParameterVehicle ControlCreatine MonohydrateThis compound (Low Dose)This compound (High Dose)
Morris Water Maze
Escape Latency (s)
Time in Target Quadrant (%)
Y-Maze
Spontaneous Alternation (%)
Novel Object Recognition
Discrimination Index

Table 3: Biochemical Analysis of Muscle Tissue

ParameterVehicle ControlCreatine MonohydrateThis compound (Low Dose)This compound (High Dose)
Creatine (µmol/g tissue)
Phosphocreatine (B42189) (µmol/g tissue)
ATP (nmol/mg protein)
Creatine Kinase Activity (U/mg protein)
Oxidative Stress Markers
Malondialdehyde (MDA) (nmol/mg protein)
Superoxide Dismutase (SOD) Activity (U/mg protein)
Catalase Activity (U/mg protein)

Experimental Protocols

Muscle Performance Assessment

1. Grip Strength Test [6][7][8]

  • Apparatus: Grip strength meter with a wire grid.

  • Procedure:

    • Acclimatize the mouse to the testing room for at least 30 minutes.

    • Hold the mouse by the base of its tail and allow it to grasp the wire grid with its forelimbs.

    • Gently pull the mouse horizontally away from the meter until it releases its grip.

    • Record the peak force in Newtons (N).

    • Perform three to five trials with a rest period of at least one minute between trials.

    • Repeat the procedure for the hindlimbs.

    • The average or maximum force of the trials is used for analysis.

2. Treadmill Exhaustion Test [9][10][11][12][13]

  • Apparatus: Motorized treadmill for rodents with an electric shock grid at the rear.

  • Procedure:

    • Acclimatize the mice to the treadmill for 2-3 days prior to the test (e.g., 10 minutes at a low speed).

    • On the test day, place the mouse on the treadmill and start at a low speed (e.g., 10 m/min).

    • Gradually increase the speed every 2-3 minutes (e.g., by 2 m/min).

    • Continue until the mouse is exhausted, defined as spending more than 10 consecutive seconds on the shock grid without attempting to run.

    • Record the total time to exhaustion and the distance run.

Cognitive Function Assessment

1. Morris Water Maze [14][15][16][17][18]

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water, a submerged platform, and a video tracking system.

  • Procedure:

    • Acquisition Phase (4-5 days):

      • Place the hidden platform in a fixed quadrant of the pool.

      • Conduct 4 trials per day for each mouse, starting from different quadrants.

      • Allow the mouse to swim for a maximum of 60-90 seconds to find the platform.

      • If the mouse finds the platform, allow it to rest there for 15-30 seconds. If not, guide it to the platform.

      • Record the escape latency (time to find the platform) for each trial.

    • Probe Trial (24 hours after the last acquisition trial):

      • Remove the platform from the pool.

      • Allow the mouse to swim freely for 60 seconds.

      • Record the time spent in the target quadrant where the platform was previously located.

Biochemical Analysis

1. HPLC for Creatine and Phosphocreatine in Muscle Tissue (Adapted from[19][20][21][22][23])

  • Principle: Separation and quantification of creatine and phosphocreatine using high-performance liquid chromatography with UV detection.

  • Procedure:

    • Sample Preparation:

      • Immediately freeze muscle tissue in liquid nitrogen after collection.

      • Homogenize the frozen tissue in a suitable buffer (e.g., perchloric acid) on ice.

      • Centrifuge the homogenate and collect the supernatant.

      • Neutralize the supernatant with a potassium carbonate solution.

      • Centrifuge again and filter the supernatant before injection into the HPLC system.

    • Chromatography:

      • Use a C18 reverse-phase column.

      • Employ an isocratic mobile phase (e.g., a mixture of a buffer, such as potassium phosphate, and an organic solvent, such as methanol).

      • Set the UV detector to an appropriate wavelength (e.g., 210 nm).

    • Quantification:

      • Prepare standard curves for creatine and phosphocreatine.

      • Calculate the concentration in the samples based on the peak areas and the standard curve.

2. ATP Assay in Muscle Tissue (Adapted from[24][25][26])

  • Principle: Luciferin-luciferase bioluminescent assay, where the light produced is proportional to the ATP concentration.

  • Procedure:

    • Sample Preparation:

      • Homogenize frozen muscle tissue in a boiling buffer to inactivate ATPases.

      • Centrifuge the homogenate and collect the supernatant.

    • Assay:

      • Use a commercial ATP assay kit.

      • Add the muscle extract to a reaction mixture containing luciferin (B1168401) and luciferase.

      • Measure the luminescence using a luminometer.

    • Quantification:

      • Prepare an ATP standard curve.

      • Calculate the ATP concentration in the samples based on the luminescence readings and the standard curve.

Histological Analysis

1. Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining [27][28][29][30][31]

  • Principle: Stains cell nuclei blue and cytoplasm and extracellular matrix pink, allowing for the assessment of general muscle morphology.

  • Procedure:

    • Fix muscle tissue in 10% neutral buffered formalin.

    • Process the tissue and embed in paraffin.

    • Cut 5 µm sections and mount on slides.

    • Deparaffinize and rehydrate the sections.

    • Stain with hematoxylin solution.

    • "Blue" the sections in running tap water.

    • Counterstain with eosin solution.

    • Dehydrate, clear, and mount the sections.

    • Examine under a microscope for muscle fiber size, shape, and signs of damage or inflammation.

2. Masson's Trichrome Staining [32][33][34][35][36]

  • Principle: Differentiates collagen (blue/green) from muscle fibers (red) and nuclei (dark brown/black), used to assess fibrosis.

  • Procedure:

    • Prepare tissue sections as for H&E staining.

    • Mordant the sections in Bouin's solution.

    • Stain with Weigert's iron hematoxylin.

    • Stain with Biebrich scarlet-acid fuchsin solution.

    • Differentiate in phosphomolybdic-phosphotungstic acid solution.

    • Stain with aniline (B41778) blue or light green solution.

    • Differentiate in a weak acid solution.

    • Dehydrate, clear, and mount the sections.

    • Quantify the area of fibrosis using image analysis software.

Signaling Pathway and Logical Relationships

signaling_pathway cluster_supplementation Supplementation cluster_cellular_uptake Cellular Uptake cluster_energy_metabolism Energy Metabolism cluster_physiological_outcomes Physiological Outcomes dcm This compound creatine Increased Intracellular Creatine dcm->creatine malate Increased Intracellular Malate dcm->malate cm Creatine Monohydrate cm->creatine pcr Increased Phosphocreatine Stores creatine->pcr krebs Krebs Cycle Intermediate malate->krebs atp Enhanced ATP Regeneration pcr->atp muscle Improved Muscle Performance atp->muscle cognitive Enhanced Cognitive Function atp->cognitive krebs->atp

Caption: Hypothesized signaling pathway of this compound.

logical_relationships hypothesis Hypothesis: This compound is superior to creatine monohydrate bioavailability Increased Bioavailability hypothesis->bioavailability synergy Synergistic Effect of Creatine and Malate hypothesis->synergy muscle_performance Improved Muscle Performance bioavailability->muscle_performance cognitive_function Enhanced Cognitive Function bioavailability->cognitive_function synergy->muscle_performance synergy->cognitive_function biochemical_markers Favorable Biochemical Changes muscle_performance->biochemical_markers cognitive_function->biochemical_markers

Caption: Logical relationships in the study design.

References

Application Notes and Protocols: Measuring Mitochondrial Respiration in Response to Dicreatine Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are central to cellular energy metabolism, primarily through oxidative phosphorylation (OXPHOS). The efficiency of mitochondrial respiration is a critical indicator of cellular health and is implicated in numerous physiological and pathological processes. Dicreatine malate (B86768), a compound combining creatine (B1669601) and malate, presents a unique opportunity to investigate cellular bioenergetics. Creatine plays a pivotal role in energy buffering in tissues with high and fluctuating energy demands by recycling adenosine (B11128) triphosphate (ATP) through the creatine kinase system.[1][2] Malate is a key intermediate in the tricarboxylic acid (TCA) cycle and is essential for transporting reducing equivalents into the mitochondria via the malate-aspartate shuttle.[3][4][5]

This document provides detailed protocols for assessing the impact of dicreatine malate on mitochondrial respiration in live cells using the Agilent Seahorse XF Analyzer.[6][7] The Seahorse XF Cell Mito Stress Test is a standard method for measuring key parameters of mitochondrial function by monitoring the oxygen consumption rate (OCR) in real-time.[8][9] These protocols will guide researchers in designing and executing experiments to elucidate the effects of this compound on mitochondrial health and function.

Key Parameters of Mitochondrial Function

The Seahorse XF Cell Mito Stress Test utilizes sequential injections of mitochondrial inhibitors to determine several key parameters of mitochondrial respiration:

ParameterDescriptionCalculation
Basal Respiration The baseline oxygen consumption rate (OCR), representing the energetic demand of the cell under basal conditions.(Last rate measurement before first injection) - (Non-Mitochondrial Respiration)
ATP-Linked Respiration The portion of basal respiration dedicated to ATP synthesis. It is determined by inhibiting ATP synthase.(Last rate measurement before Oligomycin injection) - (Minimum rate measurement after Oligomycin injection)
Proton Leak The remaining basal respiration not coupled to ATP synthesis, representing protons that leak across the inner mitochondrial membrane.(Minimum rate measurement after Oligomycin injection) - (Non-Mitochondrial Respiration)
Maximal Respiration The maximum OCR that the cell can achieve, induced by an uncoupling agent that collapses the proton gradient.(Maximum rate measurement after FCCP injection) - (Non-Mitochondrial Respiration)
Spare Respiratory Capacity The difference between maximal and basal respiration, indicating the cell's ability to respond to an energetic demand.(Maximal Respiration) - (Basal Respiration)
Non-Mitochondrial Respiration OCR that persists after the inhibition of both Complex I and III, representing oxygen consumed by other cellular enzymes.Minimum rate measurement after Rotenone/Antimycin A injection

Experimental Protocols

Protocol 1: Acute Effects of this compound on Mitochondrial Respiration

This protocol measures the immediate impact of this compound on cellular bioenergetics.

Materials:

  • Seahorse XF Cell Culture Microplates[7]

  • Cell culture medium appropriate for the cell line

  • Cells of interest

  • This compound

  • Seahorse XF Base Medium (e.g., Agilent #103335-100)[9]

  • Glucose (e.g., Agilent #103577-100)[9]

  • Pyruvate (e.g., Agilent #103578-100)[9]

  • Glutamine (e.g., Agilent #103579-100)[9]

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[9]

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)[8][10]

Procedure:

  • Cell Seeding: The day before the assay, seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density for the specific cell type. Allow cells to adhere and grow overnight.

  • Sensor Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C according to the manufacturer's instructions.[10]

  • Assay Medium Preparation: On the day of the assay, prepare the Seahorse XF assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine to final concentrations typically of 10 mM, 1 mM, and 2 mM, respectively.[9] Warm the medium to 37°C and adjust the pH to 7.4.

  • This compound Preparation: Prepare a stock solution of this compound in the assay medium. Determine the desired final concentrations for the experiment.

  • Cell Plate Preparation:

    • Remove the cell culture plate from the incubator.

    • Wash the cells twice with the pre-warmed assay medium.[7]

    • Add the appropriate volume of assay medium containing the desired concentration of this compound or vehicle control to each well.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.[8]

  • Prepare Injection Port Plate: Load the injection ports of the hydrated sensor cartridge with the mitochondrial inhibitors from the Cell Mito Stress Test Kit (Oligomycin, FCCP, and Rotenone/Antimycin A) at the optimized concentrations for your cell type.[8]

  • Seahorse XF Assay:

    • Calibrate the Seahorse XF Analyzer with the sensor cartridge.

    • Once calibration is complete, replace the calibrant plate with the cell plate and initiate the assay.[7]

    • The instrument will measure basal OCR before sequentially injecting the inhibitors and measuring the OCR after each injection.

Protocol 2: Effects of Long-Term this compound Supplementation on Mitochondrial Respiration

This protocol assesses changes in mitochondrial function following prolonged exposure to this compound.

Procedure:

  • Cell Culture and Treatment: Culture cells in standard growth medium supplemented with the desired concentration of this compound or vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Seeding: On the day before the assay, seed the treated and control cells into a Seahorse XF Cell Culture Microplate at the optimal density. Continue the treatment with this compound in the seeding medium.

  • Follow Steps 2-7 from Protocol 1: On the day of the assay, proceed with the Seahorse XF Cell Mito Stress Test as described in Protocol 1. The assay medium should also be supplemented with the corresponding concentration of this compound for the treated groups.

Data Presentation

The quantitative data obtained from the Seahorse XF Cell Mito Stress Test should be summarized in a table for clear comparison between control and this compound-treated groups.

Table 1: Effects of this compound on Mitochondrial Respiration Parameters

Treatment GroupBasal Respiration (OCR, pmol/min)ATP-Linked Respiration (OCR, pmol/min)Proton Leak (OCR, pmol/min)Maximal Respiration (OCR, pmol/min)Spare Respiratory Capacity (OCR, pmol/min)Non-Mitochondrial Respiration (OCR, pmol/min)
Control (Vehicle)
This compound (Concentration 1)
This compound (Concentration 2)
This compound (Concentration 3)

Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM).

Visualizations

G cluster_0 Cellular Uptake and Metabolism cluster_1 Mitochondrion DCM This compound Creatine Creatine DCM->Creatine Malate Malate DCM->Malate PCr Phosphocreatine (PCr) CK_mito Mitochondrial Creatine Kinase Creatine->CK_mito TCA TCA Cycle Malate->TCA ETC Electron Transport Chain (ETC) TCA->ETC NADH, FADH2 ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP + ADP + Pi ADP ADP PCr->ADP Energy Shuttle ADP->ATP_Synthase ATP->CK_mito CK_mito->PCr CK_mito->ADP

Caption: Proposed mechanism of this compound action on mitochondrial respiration.

G Start Start Seed_Cells Seed Cells in Seahorse Plate Start->Seed_Cells Hydrate_Cartridge Hydrate Sensor Cartridge Start->Hydrate_Cartridge Wash_Cells Wash Cells with Assay Media Seed_Cells->Wash_Cells Prepare_Inhibitors Prepare Inhibitor Plate (Oligo, FCCP, Rot/AA) Hydrate_Cartridge->Prepare_Inhibitors Prepare_Media Prepare Assay Media +/- this compound Prepare_Media->Wash_Cells Calibrate Calibrate Seahorse Analyzer Prepare_Inhibitors->Calibrate Add_Media Add Final Assay Media to Cell Plate Wash_Cells->Add_Media Incubate Incubate Cell Plate (37°C, no CO2) Add_Media->Incubate Incubate->Calibrate Run_Assay Run Mito Stress Test Calibrate->Run_Assay Analyze Analyze Data Run_Assay->Analyze

Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.

G Creatine Increased Intracellular Creatine PCr_Cr_Ratio Altered PCr/Cr Ratio Creatine->PCr_Cr_Ratio PGC1a PGC-1α PCr_Cr_Ratio->PGC1a NRF1 NRF-1 PGC1a->NRF1 TFAM TFAM NRF1->TFAM Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis Mito_Function Enhanced Mitochondrial Function Mito_Biogenesis->Mito_Function

Caption: Potential signaling pathway for creatine-induced mitochondrial biogenesis.[11]

References

Application Notes: Western Blot Analysis of Protein Expression After Dicreatine Malate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicreatine malate (B86768) is a compound comprised of creatine (B1669601) and malic acid, purported to enhance bioavailability and exercise performance. While direct research on the specific effects of dicreatine malate on protein expression at the molecular level is limited, the well-documented impact of creatine on muscle physiology allows for targeted investigation of relevant signaling pathways. Creatine has been shown in various studies to influence muscle protein synthesis and cell signaling, primarily through the Akt/mTOR pathway.[1][2] This document provides a framework for utilizing Western blot analysis to investigate the effects of this compound treatment on key proteins involved in muscle hypertrophy and energy metabolism, based on the established roles of creatine.

Principle of Analysis

Western blotting is a powerful immunodetection technique used to identify and quantify specific proteins from a complex mixture, such as a cell or tissue lysate.[3] This method is ideal for assessing changes in the expression and phosphorylation status of key proteins in signaling pathways following treatment with a compound like this compound. By inhibiting or activating specific pathways, post-translational modifications such as phosphorylation can be altered. These changes, detectable by Western blot, serve as indicators of the compound's mechanism of action. For instance, an increase in the phosphorylation of proteins in the Akt/mTOR pathway would suggest an anabolic effect.

Key Protein Targets for Analysis

Based on the known effects of creatine, the following proteins are recommended as key targets for Western blot analysis after this compound treatment:

  • Akt/mTOR Pathway: This is a crucial signaling pathway that regulates muscle protein synthesis and hypertrophy.

    • Akt (Protein Kinase B): A central node in the pathway, its phosphorylation (at Ser473 and Thr308) is a key indicator of its activation.

    • mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that acts as a master regulator of cell growth and proliferation. Its phosphorylation (at Ser2448) indicates its activation.

    • p70S6K (Ribosomal protein S6 kinase): A downstream effector of mTOR, its phosphorylation (at Thr389) is a marker of increased protein synthesis.

    • 4E-BP1 (Eukaryotic translation initiation factor 4E-binding protein 1): When phosphorylated (at Thr37/46), it releases its inhibition on the translation initiation factor eIF4E, allowing protein synthesis to proceed.

Quantitative Data Presentation

The following table presents hypothetical quantitative data from a Western blot analysis of C2C12 myotubes treated with this compound for 24 hours. Data is represented as the relative fold change in protein phosphorylation compared to an untreated control, normalized to the total protein expression of the respective target.

Disclaimer: The following data is for illustrative purposes only and is based on the expected outcomes from creatine supplementation studies. Actual results may vary.

Target ProteinTreatment GroupFold Change (Phospho/Total Protein) vs. Control
p-Akt (Ser473) Control1.0
This compound (10 mM)1.8
p-mTOR (Ser2448) Control1.0
This compound (10 mM)1.5
p-p70S6K (Thr389) Control1.0
This compound (10 mM)2.2
p-4E-BP1 (Thr37/46) Control1.0
This compound (10 mM)1.7

Signaling Pathway and Experimental Workflow

Akt_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors (e.g., IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (Phosphorylation) mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis & Muscle Hypertrophy p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Dicreatine_Malate This compound Dicreatine_Malate->Akt Potential Upregulation

Caption: Hypothetical signaling pathway of this compound's effect on muscle protein synthesis via the Akt/mTOR cascade.

Western_Blot_Workflow A 1. Cell Culture and This compound Treatment B 2. Protein Extraction (Cell Lysis) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Blocking (Non-specific binding) E->F G 7. Primary Antibody Incubation (e.g., anti-p-Akt) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis and Quantification I->J

Caption: Standard experimental workflow for Western blot analysis.

Detailed Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: C2C12 murine myoblasts are a suitable model.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation: To induce differentiation into myotubes, replace the growth medium with DMEM containing 2% horse serum when cells reach 80-90% confluency.

  • Treatment: After 4-5 days of differentiation, treat the myotubes with the desired concentrations of this compound (e.g., 5-10 mM) for a specified time (e.g., 24 hours). Include an untreated control group.

2. Protein Extraction

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

4. SDS-PAGE

  • Normalize the protein concentrations of all samples.

  • Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane into a 4-12% SDS-polyacrylamide gel.

  • Run the gel at 120V until the dye front reaches the bottom.

5. Protein Transfer

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Perform a wet transfer at 100V for 90 minutes or a semi-dry transfer according to the manufacturer's protocol.

6. Immunoblotting

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Recommended Primary Antibodies:

      • Rabbit anti-phospho-Akt (Ser473)

      • Rabbit anti-Akt (pan)

      • Rabbit anti-phospho-mTOR (Ser2448)

      • Rabbit anti-mTOR

      • Rabbit anti-phospho-p70S6K (Thr389)

      • Rabbit anti-p70S6K

      • Rabbit anti-phospho-4E-BP1 (Thr37/46)

      • Rabbit anti-4E-BP1

      • Mouse anti-GAPDH or β-actin (loading control)

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Quantification: Perform densitometric analysis of the bands using appropriate software. Normalize the signal of the phosphorylated protein to the total protein. Further, normalize to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.

References

Application Notes & Protocols: Gene Expression Analysis in Tissues After Dicreatine Malate Administration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dicreatine malate (B86768), a salt of creatine (B1669601) and malic acid, is a nutritional supplement utilized to enhance athletic performance and muscle growth. Its primary component, creatine, is known to influence cellular energy metabolism, particularly in tissues with high energy demands such as skeletal muscle. Emerging evidence suggests that creatine supplementation can modulate the expression of various genes involved in muscle hypertrophy, metabolic pathways, and cellular stress responses. These application notes provide a comprehensive overview and detailed protocols for analyzing gene expression changes in tissues following the administration of dicreatine malate. While much of the existing research has focused on creatine monohydrate, the fundamental biological effects on gene expression are expected to be largely comparable.

Overview of Biological Effects and Key Genes of Interest

Creatine supplementation has been shown to selectively impact gene expression and cell signaling in skeletal muscle.[[“]] The effects are not a universal enhancement of all anabolic pathways but rather a nuanced modulation of specific genes and signaling cascades.

Key biological processes influenced by creatine supplementation include:

  • Muscle Growth and Remodeling: Upregulation of genes encoding for structural proteins and growth factors.

  • Energy Metabolism: Alterations in genes related to glucose transport and mitochondrial biogenesis.

  • Cell Signaling: Modulation of pathways involved in protein synthesis and cellular adaptation.

A summary of genes reported to be affected by creatine supplementation is presented in the table below.

Table 1: Summary of Genes with Altered Expression Following Creatine Supplementation

Gene CategoryGene NameReported Change in ExpressionTissue
Growth Factors Insulin-like Growth Factor 1 (IGF-1)UpregulatedSkeletal Muscle
Insulin-like Growth Factor 2 (IGF-2)UpregulatedSkeletal Muscle
Myogenic Regulatory Factors Myogenic factor 4 (Mrf4)UpregulatedSkeletal Muscle
MyogeninDecreased (at later stages)Skeletal Muscle
Glucose Metabolism Glucose Transporter Type 4 (GLUT-4 / SLC2A4)UpregulatedSkeletal Muscle
Phosphofructokinase (PFK)DecreasedSkeletal Muscle
Structural Proteins Myosin Heavy Chain IUpregulatedSkeletal Muscle
Myosin Heavy Chain IIaUpregulatedSkeletal Muscle
Myosin Heavy Chain IIxUpregulatedSkeletal Muscle
Collagen 1UpregulatedSkeletal Muscle
Mitochondrial Biogenesis Peroxisome proliferator-activated receptor gamma coactivator-1 alpha (PGC-1α)UpregulatedSkeletal and Cardiac Muscle
Mitochondrial Transcription Factor A (TFAM)UpregulatedSkeletal and Cardiac Muscle
Creatine Synthesis & Transport Arginine:glycine amidinotransferase (AGAT)Upregulated (in mdx mice)Skeletal Muscle
Guanidinoacetate N-methyltransferase (GAMT)Upregulated (in mdx mice)Skeletal Muscle

Experimental Workflow for Gene Expression Analysis

A typical workflow for analyzing gene expression in tissues after this compound administration involves several key steps, from sample collection to data analysis and interpretation.

G cluster_0 Experimental Phase cluster_1 Sample Processing & Analysis cluster_2 Interpretation A Animal Model Selection & This compound Administration B Tissue Collection (e.g., Skeletal Muscle, Heart, Brain) A->B C RNA Extraction B->C D RNA Quality Control (e.g., Spectrophotometry, Electrophoresis) C->D E Gene Expression Profiling (RT-qPCR, Microarray, or RNA-Seq) D->E F Data Analysis E->F G Identification of Differentially Expressed Genes F->G H Pathway & Functional Enrichment Analysis G->H I Biological Interpretation H->I

Caption: Experimental workflow for gene expression analysis.

Detailed Experimental Protocols

Protocol for RNA Extraction from Muscle Tissue

This protocol is optimized for extracting high-quality total RNA from skeletal muscle tissue.

Materials:

  • Frozen muscle tissue (~20-30 mg)

  • TRIzol® reagent or similar lysis buffer

  • Chloroform (B151607)

  • Isopropanol (B130326)

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • Homogenizer (e.g., bead mill or rotor-stator)

  • Microcentrifuge and RNase-free tubes

Procedure:

  • Homogenization:

    • Place 20-30 mg of frozen muscle tissue in a 2 mL tube containing 1 mL of TRIzol® reagent and a sterile grinding bead.

    • Homogenize the tissue using a bead mill homogenizer until no visible tissue clumps remain.

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol® used.

    • Cap the tube securely and shake vigorously for 15 seconds.

    • Incubate at room temperature for 3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.

  • RNA Precipitation:

    • Transfer the upper aqueous phase to a fresh RNase-free tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol® used.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • RNA Wash:

    • Discard the supernatant.

    • Wash the RNA pellet once with 1 mL of 75% ethanol.

    • Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension:

    • Discard the supernatant and briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.

    • Resuspend the RNA in 20-50 µL of RNase-free water by passing the solution a few times through a pipette tip.

    • Incubate in a heat block at 55-60°C for 10-15 minutes to aid dissolution.

  • Storage:

    • Store the RNA at -80°C.

Protocol for Reverse Transcription Quantitative PCR (RT-qPCR)

This protocol outlines the steps for quantifying the expression of specific target genes.

Materials:

  • Total RNA sample (1 µg)

  • Reverse transcriptase enzyme and buffer

  • dNTPs

  • Random primers or oligo(dT)s

  • qPCR master mix (containing SYBR Green or probe)

  • Gene-specific forward and reverse primers

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • Reverse Transcription (cDNA Synthesis):

    • In an RNase-free tube, combine 1 µg of total RNA, primers, dNTPs, and nuclease-free water to the recommended volume.

    • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

    • Add the reverse transcriptase buffer and enzyme.

    • Perform cDNA synthesis according to the manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix in a sterile tube on ice. For a single reaction, combine:

      • qPCR master mix (e.g., 10 µL of 2x mix)

      • Forward primer (e.g., 1 µL of 10 µM stock)

      • Reverse primer (e.g., 1 µL of 10 µM stock)

      • cDNA template (e.g., 2 µL)

      • Nuclease-free water to a final volume of 20 µL.

    • Aliquot the master mix into qPCR plate wells.

    • Add the cDNA template to the respective wells.

    • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • qPCR Run:

    • Place the plate in the qPCR instrument.

    • Set up the thermal cycling protocol, typically including:

      • Initial denaturation (e.g., 95°C for 2 minutes)

      • 40 cycles of:

        • Denaturation (e.g., 95°C for 15 seconds)

        • Annealing/Extension (e.g., 60°C for 60 seconds)

      • Melt curve analysis (for SYBR Green-based assays).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Normalize the Ct values of the target genes to a stable housekeeping gene (e.g., β-actin or cyclophilin).[2]

    • Calculate the relative gene expression using the ΔΔCt method.

Key Signaling Pathways Modulated by Creatine

Creatine supplementation influences several key signaling pathways that regulate muscle mass and metabolism. The mTOR and AMPK pathways are central to these effects.

G cluster_0 Creatine-Modulated Signaling Pathways Cr Creatine IGF1 IGF-1 Cr->IGF1 Upregulates mRNA AMPK AMPK Cr->AMPK Modulates Activity Akt Akt/PKB IGF1->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 ProteinSynthesis Protein Synthesis & Muscle Hypertrophy p70S6K->ProteinSynthesis _4EBP1->ProteinSynthesis Inhibits AMPK->mTORC1 PGC1a PGC-1α AMPK->PGC1a MitoBiogenesis Mitochondrial Biogenesis PGC1a->MitoBiogenesis

Caption: Key signaling pathways affected by creatine supplementation.

Data Presentation and Interpretation

Quantitative data from gene expression analysis should be presented in a clear and structured format to facilitate comparison between experimental groups (e.g., control vs. This compound-treated).

Table 2: Example of RT-qPCR Data Presentation

Target GeneControl Group (Relative Expression)This compound Group (Relative Expression)Fold ChangeP-value
IGF-11.00 ± 0.122.54 ± 0.312.54<0.05
GLUT-41.00 ± 0.091.89 ± 0.221.89<0.05
PGC-1α1.00 ± 0.152.15 ± 0.282.15<0.05
Myogenin1.00 ± 0.110.72 ± 0.08-1.39<0.05

Data are presented as mean ± standard error of the mean. Fold change is calculated relative to the control group.

Interpretation of Results:

An increase in the expression of genes like IGF-1, GLUT-4, and PGC-1α following this compound administration would suggest that the supplement promotes muscle growth, enhances glucose uptake, and stimulates mitochondrial biogenesis. Conversely, changes in the expression of myogenic regulatory factors like myogenin might indicate a temporal regulation of muscle differentiation processes. These findings can provide valuable insights into the molecular mechanisms underlying the physiological effects of this compound.

Conclusion

The analysis of gene expression provides a powerful tool for understanding the molecular basis of the effects of this compound. The protocols and information provided herein offer a framework for researchers to investigate how this supplement modulates gene expression in various tissues, ultimately contributing to a better understanding of its physiological and potential therapeutic benefits. Further research using high-throughput methods like RNA-sequencing will be invaluable for uncovering the complete transcriptomic landscape altered by this compound supplementation.

References

Application Notes and Protocols: Dicreatine Malate in Neuroprotection Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicreatine malate (B86768) is a salt formed from creatine (B1669601) and malic acid, exhibiting enhanced solubility and potentially greater bioavailability compared to creatine monohydrate.[1][2][3] While much of the neuroprotection research has been conducted with creatine monohydrate, the fundamental mechanisms are expected to be conserved. These mechanisms primarily revolve around the maintenance of cellular energy homeostasis, mitochondrial protection, and attenuation of excitotoxicity, making dicreatine malate a compound of significant interest for neuroprotective research in models of ischemic stroke, traumatic brain injury (TBI), and neurodegenerative diseases.[[“]][5][6]

The core neuroprotective functions of creatine are attributed to its role in the phosphocreatine (B42189) (PCr) shuttle, which is vital for rapidly replenishing adenosine (B11128) triphosphate (ATP) in cells with high and fluctuating energy demands, such as neurons.[[“]][7] By bolstering the intracellular energy reserves, creatine helps neurons withstand metabolic stress, reduce oxidative damage, and inhibit apoptotic cell death pathways.[[“]][8]

These application notes provide a comprehensive overview of the use of this compound in various neuroprotection research models, detailing its mechanisms of action, experimental protocols, and relevant signaling pathways.

Mechanisms of Neuroprotection

The neuroprotective effects of creatine, and by extension this compound, are multifaceted and primarily centered on cellular bioenergetics.

  • Bioenergetic Support and ATP Buffering: Creatine and phosphocreatine serve as a critical energy buffer, helping to maintain ATP levels during periods of metabolic stress like hypoxia or excitotoxicity. This is crucial for neuronal survival in models of stroke and neurodegenerative diseases.[[“]][9]

  • Mitochondrial Protection: Creatine helps to preserve mitochondrial function by stabilizing mitochondrial creatine kinase and inhibiting the mitochondrial permeability transition pore. This leads to a reduction in the release of cytochrome c and subsequent activation of caspase-3, a key executioner in apoptotic cell death.[[“]]

  • Antioxidant and Anti-apoptotic Effects: Creatine has been shown to exhibit antioxidant properties, reducing markers of oxidative stress and DNA damage in models of neurodegenerative diseases.[[“]] It also promotes the expression of neuroprotective proteins like Bcl-2 and activates cell survival signaling pathways such as the Akt pathway.[[“]][[“]]

  • Anti-Excitotoxic Effects: Creatine can protect against glutamate-induced excitotoxicity.[11][12] This is partly achieved by maintaining the energy-dependent function of ion pumps to preserve ionic gradients and by modulating NMDA receptor activity.[8][13]

Data Presentation: Efficacy in Neuroprotection Models

The following tables summarize quantitative data from studies investigating the neuroprotective effects of creatine supplementation in various preclinical models. While most studies have used creatine monohydrate, these data provide a strong basis for designing experiments with this compound.

Table 1: In Vivo Neuroprotection Studies

ModelSpeciesCompound & DosageDurationKey FindingsReference
Cerebral Ischemia (MCAO)Mouse2% Creatine in diet1 monthRemarkable reduction in ischemic brain infarction.[14]
Cerebral Ischemia (MCAO)Mouse0.5%, 1%, 2% Creatine in diet3 weeks40% reduction in infarct volume.[15][16]
Traumatic Brain Injury (TBI)Mouse2% Creatine in diet4 weeks36% amelioration of cortical damage.[17]
Traumatic Brain Injury (TBI)Rat1% Creatine in diet4 weeks50% amelioration of cortical damage.[17]
Huntington's Disease (R6/2 transgenic)Mouse1%, 2%, 3% Creatine in dietLifespanDose-dependent improvement in survival (up to 17.4% with 2% creatine).[11]
Parkinson's Disease (MPTP model)Mouse2% Creatine in diet10 daysDose-dependent protection against dopamine (B1211576) depletion and neuronal loss.[1]

Table 2: In Vitro Neuroprotection Studies

| Cell Model | Insult | Compound & Concentration | Pre-treatment | Key Findings | Reference | | --- | --- | --- | --- | --- | | Primary Hippocampal Neurons | Glutamate | 5 mM Creatine | Co-incubation | Substantial mitigation of excitotoxicity. |[18][19] | | Rat Retinal Neuronal Cultures | Glutamate (0-1000 µM) | 2 mM Creatine | 24 hours | Greater cell viability as determined by MTT assay. |[11] | | SH-SY5Y Neuroblastoma Cells | Glutamate (60-80 mM) | 1-10 mM Creatine | Not specified | Reduced glutamate-induced toxicity. |[20] | | SH-SY5Y Neuroblastoma Cells | Hydrogen Peroxide (200-300 µM) | 1-10 mM Creatine | Not specified | Reduced H₂O₂-induced toxicity and ROS production. |[20] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound is believed to exert its neuroprotective effects through the modulation of key signaling pathways that govern cell survival and energy metabolism.

G cluster_0 This compound cluster_1 Cellular Effects cluster_2 Signaling Pathways cluster_3 Downstream Effects This compound This compound ATP_PCr Increased ATP/PCr Ratio This compound->ATP_PCr Energy Buffering Mitochondria Mitochondrial Stabilization This compound->Mitochondria PI3K_Akt PI3K/Akt Pathway ATP_PCr->PI3K_Akt Activates AMPK AMPK Pathway ATP_PCr->AMPK Activates ROS Reduced ROS Production Mitochondria->ROS Apoptosis Inhibition of Apoptosis (Caspase-3, Cytochrome c) Mitochondria->Apoptosis Inhibits Survival Increased Neuronal Survival PI3K_Akt->Survival Promotes Energy_Metabolism Enhanced Energy Metabolism AMPK->Energy_Metabolism Regulates Apoptosis->Survival

Caption: Key neuroprotective signaling pathways modulated by this compound.

Experimental Workflow: In Vitro Neuroprotection Assay

G Start Start Cell_Culture Culture Neuronal Cells (e.g., SH-SY5Y, Primary Neurons) Start->Cell_Culture Pre-treatment Pre-treat with this compound (various concentrations) Cell_Culture->Pre-treatment Induce_Toxicity Induce Neurotoxicity (e.g., Glutamate, H₂O₂) Pre-treatment->Induce_Toxicity Incubation Incubate for a Defined Period Induce_Toxicity->Incubation Assessment Assess Neuroprotection: - Cell Viability (MTT) - LDH Release - ROS Measurement - Apoptosis (Caspase-3 Assay) Incubation->Assessment Data_Analysis Data Analysis and Interpretation Assessment->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro neuroprotection assay.

Experimental Workflow: In Vivo Neuroprotection Study (MCAO Model)

G Start Start Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice) Start->Animal_Acclimation Dietary_Supplementation Dietary Supplementation (Control vs. This compound) Animal_Acclimation->Dietary_Supplementation MCAO_Surgery Induce Focal Cerebral Ischemia (MCAO Surgery) Dietary_Supplementation->MCAO_Surgery Reperfusion Reperfusion Period MCAO_Surgery->Reperfusion Neurological_Assessment Neurological Deficit Scoring Reperfusion->Neurological_Assessment Tissue_Harvesting Brain Tissue Harvesting Neurological_Assessment->Tissue_Harvesting Infarct_Volume_Analysis Infarct Volume Measurement (TTC Staining) Tissue_Harvesting->Infarct_Volume_Analysis Biochemical_Analysis Biochemical Assays (ATP, Caspase-3, etc.) Tissue_Harvesting->Biochemical_Analysis End End Infarct_Volume_Analysis->End Biochemical_Analysis->End

Caption: Workflow for an in vivo neuroprotection study using the MCAO model.

Experimental Protocols

1. In Vitro Glutamate-Induced Excitotoxicity Assay

This protocol is designed to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Appropriate cell culture medium and supplements

  • This compound

  • L-glutamic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • Phosphate-buffered saline (PBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Pre-treatment: Prepare stock solutions of this compound in culture medium. Remove the old medium from the cells and add fresh medium containing various concentrations of this compound (e.g., 1 mM, 2 mM, 5 mM, 10 mM). Include a vehicle control group. Incubate for 24 hours.[11]

  • Induction of Excitotoxicity: Prepare a stock solution of L-glutamic acid. Add L-glutamate to the wells to a final concentration known to induce significant cell death (e.g., 60-80 mM for SH-SY5Y cells), except for the negative control wells.[20]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Assessment of Cytotoxicity (LDH Assay):

    • Collect the cell culture supernatant from each well.

    • Perform the LDH assay according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

2. In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes the induction of focal cerebral ischemia in mice to evaluate the neuroprotective effects of this compound.

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Materials:

  • This compound

  • Standard rodent chow

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments

  • Monofilament suture for MCAO

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Dietary Supplementation:

    • Divide the mice into a control group (standard chow) and a treatment group (chow supplemented with this compound, e.g., 2% by weight).

    • Feed the mice their respective diets for 3-4 weeks prior to surgery.[14][15]

  • MCAO Surgery:

    • Anesthetize the mouse with isoflurane.

    • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[21][22]

    • The duration of occlusion is typically 60-120 minutes for transient ischemia. For permanent ischemia, the suture is left in place.

  • Reperfusion (for transient MCAO):

    • After the desired occlusion time, withdraw the suture to allow for reperfusion.

  • Neurological Assessment:

    • At 24 hours post-MCAO, perform a neurological deficit scoring on a scale (e.g., 0-4) to assess motor and behavioral impairments.[14]

  • Infarct Volume Measurement:

    • Euthanize the mice and harvest the brains.

    • Slice the brains into 2 mm coronal sections.

    • Incubate the slices in 2% TTC solution for 20-30 minutes at 37°C.[21]

    • Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

3. In Vivo Traumatic Brain Injury (TBI) Model

This protocol outlines a controlled cortical impact (CCI) model to assess the neuroprotective effects of this compound.

Animals:

  • Male Sprague-Dawley rats or C57BL/6 mice

Materials:

  • This compound

  • Standard rodent chow

  • Anesthetics

  • Stereotaxic frame

  • CCI device

  • Surgical instruments

Procedure:

  • Dietary Supplementation:

    • Provide a diet supplemented with this compound (e.g., 1-2% by weight) for 4 weeks prior to injury.[17]

  • Surgical Procedure:

    • Anesthetize the animal and mount it in a stereotaxic frame.

    • Perform a craniotomy over the desired cortical region.

  • Induction of TBI:

    • Use a CCI device to induce a controlled cortical impact of defined velocity and depth.

  • Post-Injury Care:

    • Suture the incision and provide appropriate post-operative care.

  • Behavioral Assessment:

    • Conduct behavioral tests (e.g., Morris water maze, rotarod) at various time points post-injury to assess cognitive and motor deficits.

  • Histological Analysis:

    • At the end of the study, euthanize the animals and perfuse the brains.

    • Harvest the brains for histological analysis to determine the lesion volume and assess neuronal loss.

Conclusion

This compound holds significant promise as a neuroprotective agent due to its central role in cellular energy metabolism. The protocols and data presented here provide a framework for researchers to investigate its efficacy in various models of neurological injury and disease. Further research specifically utilizing this compound is warranted to confirm its neuroprotective benefits and to optimize dosing and treatment paradigms for potential therapeutic applications.

References

Investigating the Ergogenic Effects of Dicreatine Malate in Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dicreatine malate (B86768), a salt composed of two creatine (B1669601) molecules bound to one molecule of malic acid, is a nutritional supplement purported to enhance athletic performance and augment training adaptations. While extensive research exists on the ergogenic effects of creatine monohydrate, preclinical data specifically investigating dicreatine malate is limited. These application notes and protocols are therefore a synthesis of established findings from preclinical creatine supplementation studies and the known biochemical roles of malate. The aim is to provide a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the potential ergogenic effects of this compound in preclinical animal models.

The primary hypothesis is that this compound will exhibit ergogenic properties by increasing intramuscular creatine and phosphocreatine (B42189) stores, thereby enhancing ATP regeneration capacity. Furthermore, the malate component, as an intermediate in the Krebs cycle, may contribute to aerobic energy production and lactate (B86563) clearance, potentially offering synergistic benefits beyond those of creatine alone.

Data Presentation: Summary of Expected Quantitative Data

The following tables summarize the anticipated quantitative outcomes from preclinical studies investigating this compound, based on findings from creatine monohydrate research.

Table 1: Effects of this compound Supplementation on Exercise Performance in Rodents

ParameterAnimal ModelDosage Range (mg/kg/day)DurationExpected Outcome vs. Control
Swimming Time to Exhaustion Rat/Mouse300 - 10007-28 daysIncreased
Grip Strength Mouse300 - 100014-28 daysIncreased[1]
Treadmill Running Distance Rat/Mouse300 - 100014-28 daysIncreased
Repeated Sprint Performance Rat500 - 10007-14 daysImproved (less fatigue)

Table 2: Effects of this compound Supplementation on Biochemical Markers in Rodent Muscle

ParameterAnimal ModelDosage Range (mg/kg/day)DurationExpected Outcome vs. Control
Muscle Creatine Concentration Rat/Mouse300 - 10007-28 daysIncreased
Muscle Phosphocreatine (PCr) Concentration Rat/Mouse300 - 10007-28 daysIncreased
Muscle ATP Concentration Rat/Mouse300 - 10007-28 daysMaintained or slightly increased post-exercise
Muscle Glycogen (B147801) Content Rat/Mouse300 - 100014-28 daysIncreased[2]
Blood Lactate (post-exercise) Rat/Mouse300 - 10007-28 daysDecreased or cleared more rapidly

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures in preclinical exercise physiology research.

Protocol 1: Rodent Forced Swim Test for Endurance

Objective: To assess endurance capacity by measuring the time to exhaustion in a swimming task.

Materials:

  • Swimming tank (e.g., 100 cm diameter, 60 cm height)

  • Water maintained at 30-32°C

  • Weight harnesses and lead weights (2-5% of body weight)

  • Stopwatch

  • Animal-safe disinfectant

Procedure:

  • Acclimation: For 3-5 days prior to the experiment, acclimate the animals to the swimming tank for 10-15 minutes daily without any load. This reduces stress and ensures the animals are familiar with the environment.

  • Grouping: Randomly assign animals to a control group (vehicle administration) and a this compound treatment group.

  • Supplementation: Administer this compound or vehicle daily via oral gavage for the specified duration (e.g., 14-28 days).

  • Test Day:

    • Weigh each animal and attach a weight harness corresponding to a set percentage of its body weight (e.g., 3%).

    • Gently place the animal in the water.

    • Start the stopwatch immediately.

    • Observe the animal continuously. Exhaustion is defined as the point when the animal fails to rise to the surface to breathe for a period of 7-10 seconds.

    • Record the total swimming time to exhaustion.

    • Immediately remove the animal from the water, dry it with a towel, and place it in a warm, clean cage for recovery.

  • Data Analysis: Compare the mean swimming times between the control and treatment groups using an appropriate statistical test (e.g., t-test or ANOVA).

Protocol 2: Rodent Grip Strength Test

Objective: To measure forelimb muscle strength.

Materials:

  • Grip strength meter with a wire grid

  • Animal scale

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Supplementation: Administer this compound or vehicle as described in Protocol 1.

  • Test Procedure:

    • Hold the animal by the base of its tail and allow its forepaws to grasp the wire grid of the grip strength meter.

    • Gently pull the animal horizontally away from the grid until its grip is broken.

    • The meter will record the peak force exerted in Newtons or grams-force.

    • Perform 3-5 trials for each animal with a rest period of at least 1 minute between trials.

    • Record the peak force from each trial.

  • Data Analysis: Average the peak force across the trials for each animal. Normalize the grip strength to the animal's body weight. Compare the normalized grip strength between the control and treatment groups.[1]

Protocol 3: Biochemical Analysis of Muscle Tissue

Objective: To determine the concentrations of creatine, phosphocreatine, ATP, and glycogen in muscle tissue.

Materials:

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Homogenization buffer (e.g., perchloric acid-based)

  • Centrifuge

  • Spectrophotometer or HPLC system

  • Commercial assay kits for creatine, phosphocreatine, ATP, and glycogen

Procedure:

  • Tissue Collection: At the end of the supplementation period, euthanize the animals according to approved ethical guidelines. Immediately excise the desired muscle (e.g., gastrocnemius, soleus) and freeze-clamp it in liquid nitrogen to halt metabolic activity.

  • Tissue Preparation:

    • Grind the frozen muscle tissue to a fine powder using a pre-chilled mortar and pestle.

    • Homogenize the powdered tissue in a specific volume of ice-cold homogenization buffer.

  • Extraction:

    • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C.

    • Collect the supernatant for analysis.

  • Quantification:

    • Creatine, Phosphocreatine, and ATP: Analyze the supernatant using high-performance liquid chromatography (HPLC) or commercially available colorimetric or fluorometric assay kits.

    • Glycogen: Hydrolyze the glycogen in the muscle homogenate to glucose using amyloglucosidase. Measure the resulting glucose concentration using a glucose assay kit. The amount of glucose is proportional to the glycogen content.[3]

  • Data Analysis: Normalize the metabolite concentrations to the weight of the muscle tissue. Compare the mean concentrations between the control and treatment groups.

Protocol 4: Blood Lactate Measurement

Objective: To measure blood lactate concentration as an indicator of anaerobic metabolism.

Materials:

  • Handheld lactate analyzer and test strips

  • Lancets for tail vein puncture

  • Capillary tubes

Procedure:

  • Blood Collection:

    • Immediately after an exercise bout (e.g., forced swim test or treadmill running), secure the animal and make a small puncture in the tail vein using a lancet.

    • Collect a small drop of blood into a capillary tube or directly onto the lactate test strip.

  • Measurement:

    • Insert the test strip into the lactate analyzer and record the blood lactate concentration in mmol/L.[4]

  • Data Analysis: Compare the mean blood lactate concentrations between the control and treatment groups at various time points post-exercise to assess both peak lactate levels and clearance rates.

Mandatory Visualizations

Ergogenic_Workflow cluster_Phase1 Phase 1: Animal Preparation & Supplementation cluster_Phase2 Phase 2: Performance Testing cluster_Phase3 Phase 3: Biochemical Analysis Animal_Acclimation Animal Acclimation (3-5 days) Randomization Randomization into Groups (Control vs. This compound) Animal_Acclimation->Randomization Supplementation Daily Supplementation (e.g., 28 days via oral gavage) Randomization->Supplementation Grip_Strength Grip Strength Test Supplementation->Grip_Strength During Supplementation Period Forced_Swim_Test Forced Swim Test Supplementation->Forced_Swim_Test End of Supplementation Period Treadmill_Test Treadmill Running Test Supplementation->Treadmill_Test End of Supplementation Period Euthanasia Euthanasia & Tissue Collection Forced_Swim_Test->Euthanasia Treadmill_Test->Euthanasia Muscle_Harvest Muscle Tissue Harvest (e.g., Gastrocnemius) Euthanasia->Muscle_Harvest Blood_Collection Blood Collection Euthanasia->Blood_Collection Biochemical_Assays Biochemical Assays (Creatine, PCr, ATP, Glycogen, Lactate) Muscle_Harvest->Biochemical_Assays Blood_Collection->Biochemical_Assays Data_Analysis Data Analysis & Interpretation Biochemical_Assays->Data_Analysis Quantitative Data

Caption: Experimental workflow for investigating the ergogenic effects of this compound.

Signaling_Pathway cluster_Creatine Creatine Component cluster_Malate Malate Component Creatine_Uptake Increased Intramuscular Creatine PCr Increased Phosphocreatine (PCr) Stores Creatine_Uptake->PCr ATP_Regen Enhanced ATP Regeneration PCr->ATP_Regen Creatine Kinase Performance Improved Exercise Performance & Reduced Fatigue ATP_Regen->Performance Malate_Entry Malate enters Krebs Cycle Aerobic_Resp Increased Aerobic Respiration Malate_Entry->Aerobic_Resp Lactate_Clear Enhanced Lactate Clearance Malate_Entry->Lactate_Clear Gluconeogenesis precursor Aerobic_Resp->Performance Lactate_Clear->Performance Dicreatine_Malate This compound Supplementation Dicreatine_Malate->Creatine_Uptake Dicreatine_Malate->Malate_Entry

Caption: Hypothesized signaling pathway for the ergogenic effects of this compound.

References

Application Note: Protocol for Purity Assessment of Dicreatine Malate by Acid-Base Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicreatine malate (B86768), a popular dietary supplement, is synthesized from creatine (B1669601) and malic acid. While High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of creatine products, acid-base titration can serve as a preliminary, cost-effective method for estimating the dicreatine malate content. This application note outlines a detailed protocol for a two-step acid-base titration to quantify the malic acid and creatine components of this compound. The protocol's limitations, including its inability to detect common non-acidic or non-basic impurities, are also discussed.

Introduction

This compound is a compound comprised of two creatine molecules ionically bonded to one molecule of malic acid. Its purported benefits include enhanced bioavailability and reduced potential for gastrointestinal distress compared to creatine monohydrate. The purity of this compound is crucial for its efficacy and safety. The most common impurities in creatine products include creatinine (B1669602), dicyandiamide (B1669379) (DCD), and dihydro-1,3,5-triazine (DHT).

The gold standard for the quantitative analysis of creatine and its derivatives is High-Performance Liquid Chromatography (HPLC)[1][2][3]. HPLC methods offer high sensitivity and specificity, allowing for the separation and quantification of the active ingredient and its potential impurities[1][2][3]. However, in scenarios where HPLC instrumentation is unavailable, acid-base titration can be employed as an orthogonal method for estimating the purity of this compound based on its acidic (malic acid) and basic (creatine) moieties.

This document provides a theoretical protocol for a two-step acid-base titration of this compound. The first step involves the titration of the acidic protons of malic acid with a strong base (NaOH). The second step involves a back-titration to determine the creatine content.

Principle of the Titration Method

This compound possesses both acidic and basic properties. The malic acid component is a dicarboxylic acid with two acidic protons, while the creatine component has a basic guanidinium (B1211019) group. The proposed method involves two distinct titration steps:

  • Direct Titration of Malic Acid: The sample is dissolved in deionized water and titrated with a standardized solution of sodium hydroxide (B78521) (NaOH). The two carboxylic acid groups of malic acid will be neutralized. The two equivalence points can be detected using a pH meter.

  • Back-Titration for Creatine: An excess of a standardized strong acid, such as hydrochloric acid (HCl), is added to the solution to protonate the basic creatine molecules. The excess HCl is then back-titrated with the standardized NaOH solution. The amount of HCl that reacted with the creatine is determined by the difference, allowing for the calculation of the creatine content.

Experimental Protocol

3.1. Materials and Reagents

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized water

  • Phenolphthalein (B1677637) indicator

  • Methyl orange indicator

  • pH meter

  • Burette (50 mL)

  • Pipettes (various sizes)

  • Volumetric flasks (various sizes)

  • Erlenmeyer flasks (250 mL)

  • Magnetic stirrer and stir bar

3.2. Sample Preparation

  • Accurately weigh approximately 1.0 g of the this compound sample into a 250 mL beaker.

  • Dissolve the sample in 100 mL of deionized water. Gentle heating and stirring may be required to ensure complete dissolution.

  • Transfer the solution quantitatively to a 250 mL volumetric flask and dilute to the mark with deionized water.

3.3. Titration Procedure

Part A: Direct Titration of Malic Acid

  • Pipette 25.00 mL of the prepared this compound solution into a 250 mL Erlenmeyer flask.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate with standardized 0.1 M NaOH solution until a faint, persistent pink color is observed. This corresponds to the second equivalence point of malic acid.

  • Record the volume of NaOH used (VNaOH1).

  • Repeat the titration at least two more times for accuracy.

Part B: Back-Titration of Creatine

  • Pipette 25.00 mL of the prepared this compound solution into a 250 mL Erlenmeyer flask.

  • Add a known excess of standardized 0.1 M HCl. For example, add 50.00 mL of 0.1 M HCl.

  • Add 2-3 drops of methyl orange indicator.

  • Titrate the excess HCl with the standardized 0.1 M NaOH solution until the color changes from red to yellow.

  • Record the volume of NaOH used (VNaOH2).

  • Perform a blank titration by titrating 50.00 mL of the 0.1 M HCl with the 0.1 M NaOH and record the volume (VBlank).

  • Repeat the back-titration at least two more times for accuracy.

Calculations

4.1. Purity based on Malic Acid Content

The reaction is: H₂C₄H₄O₅ + 2NaOH → Na₂C₄H₄O₅ + 2H₂O

  • Moles of NaOH used = MNaOH × VNaOH1

  • Moles of Malic Acid = (Moles of NaOH used) / 2

  • Mass of Malic Acid = Moles of Malic Acid × Molar Mass of Malic Acid (134.09 g/mol )

  • Purity (%) = [(Mass of Malic Acid in aliquot × 10) / Initial mass of sample] × 100

4.2. Purity based on Creatine Content

  • Moles of NaOH used to neutralize excess HCl = MNaOH × VNaOH2

  • Moles of HCl that reacted with creatine = (MHCl × VHCl) - (MNaOH × VNaOH2)

  • Moles of Creatine = Moles of HCl that reacted with creatine

  • Mass of Creatine = Moles of Creatine × Molar Mass of Creatine (131.13 g/mol )

  • Purity (%) = [(Mass of Creatine in aliquot × 10) / Initial mass of sample] × 100

4.3. Overall this compound Purity

The molar ratio of creatine to malic acid in this compound is 2:1. The calculated moles of creatine should be approximately twice the calculated moles of malic acid.

  • Theoretical Mass of this compound = (Moles of Malic Acid × Molar Mass of this compound) or (Moles of Creatine / 2 × Molar Mass of this compound)

    • Molar Mass of this compound (C₁₂H₂₃N₆O₇) = 395.38 g/mol

  • Overall Purity (%) = (Calculated Mass of this compound / Initial Mass of Sample) × 100

Data Presentation

Table 1: Titration Data for Malic Acid Content

TrialSample Weight (g)Aliquot Volume (mL)VNaOH1 (mL)Moles of Malic AcidCalculated Purity (%)
11.002525.0014.95
21.002525.0014.90
31.002525.0014.92
Average 14.92

Table 2: Titration Data for Creatine Content (Back-Titration)

TrialVHCl added (mL)VBlank (mL)VNaOH2 (mL)Moles of CreatineCalculated Purity (%)
150.0049.9520.10
250.0049.9520.15
350.0049.9520.12
Average 20.12

Limitations

This titration method provides an estimation of this compound purity based on its acid-base properties. It has several limitations:

  • Lack of Specificity: The method cannot distinguish between this compound and a simple mixture of creatine and malic acid in the correct molar ratio.

  • Inability to Detect Key Impurities: This protocol will not detect or quantify common impurities such as creatinine, dicyandiamide (DCD), or dihydro-1,3,5-triazine (DHT), as they do not interfere with the acid-base titration in a predictable manner.

  • Assumption of Stoichiometry: The calculation of overall purity assumes a precise 2:1 molar ratio of creatine to malic acid in the this compound molecule.

For regulatory compliance and comprehensive quality control, HPLC analysis is strongly recommended.

Visualization

experimental_workflow cluster_prep Sample Preparation cluster_titration Titration cluster_part_a Part A: Direct Titration (Malic Acid) cluster_part_b Part B: Back-Titration (Creatine) cluster_calc Calculations weigh Weigh this compound dissolve Dissolve in Deionized Water weigh->dissolve dilute Dilute to Volume dissolve->dilute aliquot_a Take 25 mL Aliquot dilute->aliquot_a aliquot_b Take 25 mL Aliquot dilute->aliquot_b add_pheno Add Phenolphthalein aliquot_a->add_pheno titrate_naoh Titrate with 0.1 M NaOH add_pheno->titrate_naoh calc_ma Calculate Malic Acid Content titrate_naoh->calc_ma add_hcl Add Excess 0.1 M HCl aliquot_b->add_hcl add_mo Add Methyl Orange add_hcl->add_mo back_titrate Titrate with 0.1 M NaOH add_mo->back_titrate calc_cr Calculate Creatine Content back_titrate->calc_cr calc_overall Calculate Overall Purity calc_ma->calc_overall calc_cr->calc_overall

Caption: Experimental workflow for the titration of this compound.

logical_relationship cluster_inputs Inputs cluster_processing Processing cluster_outputs Outputs sample_mass Sample Mass purity_ma Purity (Malic Acid) sample_mass->purity_ma purity_cr Purity (Creatine) sample_mass->purity_cr v_naoh1 Volume NaOH (Direct) moles_ma Moles of Malic Acid v_naoh1->moles_ma v_naoh2 Volume NaOH (Back) moles_cr Moles of Creatine v_naoh2->moles_cr v_hcl Volume HCl (Excess) v_hcl->moles_cr moles_ma->purity_ma moles_cr->purity_cr purity_overall Overall Purity purity_ma->purity_overall purity_cr->purity_overall

Caption: Logical relationship for purity calculation from titration data.

References

Application Notes and Protocols for Assessing Cell Viability and Cytotoxicity of Dicreatine Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicreatine malate (B86768) is a compound that combines creatine (B1669601) with malic acid. Creatine is well-known for its role in cellular energy metabolism, particularly in tissues with high energy demands like skeletal muscle.[1][2][3] It is a popular supplement among athletes for its potential to enhance muscle mass and performance.[1][2][4] Malic acid is an intermediate in the citric acid (Krebs) cycle, a key pathway in cellular respiration for ATP production. The combination of these two molecules is purported to offer enhanced bioavailability and efficacy.

While the ergogenic effects of creatine are widely studied, the specific effects of dicreatine malate on cell viability and potential cytotoxicity are less characterized. These application notes provide a comprehensive overview and detailed protocols for assessing the impact of this compound on various cell lines using standard in vitro assays. The provided methodologies will enable researchers to evaluate its safety profile and understand its cellular mechanisms of action.

Key Concepts in Cell Viability and Cytotoxicity Assessment

  • Cell Viability: A measure of the overall health of a cell population. Assays for cell viability often quantify metabolic activity or the number of live cells.[5]

  • Cytotoxicity: The quality of being toxic to cells. Cytotoxicity assays measure cellular damage, such as loss of membrane integrity or the induction of cell death pathways like apoptosis and necrosis.[6]

  • Apoptosis: A form of programmed cell death that is essential for normal tissue development and homeostasis.[7] It is characterized by distinct morphological and biochemical changes, including the externalization of phosphatidylserine (B164497) on the cell membrane.[7][8]

  • Necrosis: A form of cell death resulting from acute cellular injury, characterized by the loss of plasma membrane integrity and the release of intracellular contents.[9]

Experimental Assays and Protocols

This section details the protocols for three commonly used assays to assess the effects of this compound on cell viability and cytotoxicity: the MTT assay, the LDH assay, and the Annexin V/PI apoptosis assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[10] The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare various concentrations of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the prepared this compound solutions. Include untreated control wells and vehicle control wells. Incubate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Data Presentation: MTT Assay

This compound Conc. (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
101.22 ± 0.0797.6
501.18 ± 0.0994.4
1001.15 ± 0.0692.0
2001.09 ± 0.1087.2
5000.98 ± 0.0878.4

Note: The data above is hypothetical and for illustrative purposes only.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[12][13] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of necrosis.[12]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Prepare triplicate wells for:

    • Untreated cells (spontaneous LDH release)

    • This compound-treated cells (experimental LDH release)

    • Cells treated with a lysis buffer (maximum LDH release)

    • Medium only (background)

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 300 x g for 5 minutes.[7]

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[14]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Data Presentation: LDH Assay

This compound Conc. (µM)Absorbance at 490 nm (Mean ± SD)% Cytotoxicity
0 (Spontaneous)0.15 ± 0.020
100.16 ± 0.030.8
500.18 ± 0.022.5
1000.22 ± 0.045.8
2000.30 ± 0.0512.5
5000.45 ± 0.0625.0
Lysis Control (Maximum)1.35 ± 0.10100

Note: The data above is hypothetical and for illustrative purposes only.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][9][15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[7][8] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate live or early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[8]

Experimental Protocol: Annexin V/PI Assay

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.[7]

  • Washing: Wash the cells twice with cold PBS.[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[7]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7][15]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[7][15]

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.[15]

Data Presentation: Annexin V/PI Assay

This compound Conc. (µM)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0 (Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
10092.8 ± 2.54.1 ± 1.03.1 ± 0.7
50085.6 ± 3.28.9 ± 1.55.5 ± 1.1
100076.4 ± 4.115.3 ± 2.28.3 ± 1.8

Note: The data above is hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathways

The potential effects of this compound on cell viability are likely mediated through its constituent parts: creatine and malate. Creatine plays a crucial role in cellular energy homeostasis by regenerating ATP, which is vital for numerous cellular processes.[1][3] Malate is a key component of the Krebs cycle, which is central to cellular respiration and ATP production.

G cluster_0 This compound cluster_1 Cellular Uptake & Dissociation cluster_2 Cellular Processes Dicreatine Dicreatine Malate Creatine Creatine Dicreatine->Creatine Malate Malate Dicreatine->Malate ATP_Regen ATP Regeneration (Creatine Kinase) Creatine->ATP_Regen Krebs Krebs Cycle Malate->Krebs Viability Enhanced Cell Viability & Growth ATP_Regen->Viability Mito Mitochondrial Respiration Krebs->Mito Mito->Viability

Caption: Hypothetical mechanism of this compound on cell viability.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytological effects of this compound.

G cluster_assays Assays cluster_analysis Data Analysis start Start: Cell Culture seeding Cell Seeding (96 or 6-well plates) start->seeding treatment Treatment with This compound seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Cytotoxicity) treatment->ldh apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis plate_reader Plate Reader (Absorbance) mtt->plate_reader ldh->plate_reader flow_cytometer Flow Cytometer apoptosis->flow_cytometer data_analysis Data Interpretation & Conclusion plate_reader->data_analysis flow_cytometer->data_analysis

Caption: General workflow for cell viability and cytotoxicity testing.

Conclusion

The protocols and application notes provided here offer a robust framework for investigating the effects of this compound on cell viability and cytotoxicity. By employing a multi-assay approach, researchers can gain a comprehensive understanding of how this compound interacts with cells at a molecular level. This information is critical for establishing the safety profile of this compound and for elucidating its potential therapeutic or performance-enhancing applications. It is recommended to perform these assays on multiple cell lines relevant to the intended application (e.g., muscle cells, liver cells) to obtain a complete toxicological profile.

References

Application of Dicreatine Malate in Metabolic Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, including type 2 diabetes (T2D), are characterized by impaired insulin (B600854) sensitivity and glucose metabolism. Creatine (B1669601), a naturally occurring compound pivotal for cellular energy homeostasis, has emerged as a potential therapeutic agent in managing these conditions. While most research has focused on creatine monohydrate, alternative forms such as dicreatine malate (B86768) are gaining interest. Dicreatine malate is a compound where two creatine molecules are bound to one molecule of malic acid. This formulation is suggested to offer enhanced solubility and bioavailability, potentially leading to improved absorption and reduced gastrointestinal discomfort.[1][2][3][4] Malic acid itself is an intermediate in the Krebs cycle, suggesting a potential synergistic role in cellular energy production.[2][3]

This document provides a comprehensive overview of the application of creatine, with a focus on this compound where information is available, in the research of metabolic disorders. It includes summaries of clinical findings, detailed experimental protocols, and diagrams of relevant biological pathways and workflows.

Disclaimer: The majority of clinical research on creatine and metabolic disorders has been conducted using creatine monohydrate. The quantitative data and detailed protocols provided herein are based on these studies. While this compound is proposed to have advantages in solubility and absorption, further specific research is needed to fully elucidate its efficacy and mechanisms in the context of metabolic disorders.

Mechanism of Action in Metabolic Regulation

Creatine supplementation, particularly when combined with exercise, has been shown to improve glycemic control.[5] The primary proposed mechanism involves the enhancement of glucose uptake into skeletal muscle via the translocation of glucose transporter type 4 (GLUT-4) to the cell membrane.[5][[“]] This process appears to be mediated by the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[5]

Key Signaling Pathway: AMPK-Mediated GLUT-4 Translocation

Creatine supplementation may alter the cellular energy state, leading to the activation of AMPK. Activated AMPK can then promote the translocation of GLUT-4 vesicles to the sarcolemma, facilitating glucose transport into the muscle cell, independent of insulin signaling.[5][[“]]

Creatine-Mediated Glucose Uptake Pathway cluster_extracellular Extracellular cluster_cell Skeletal Muscle Cell This compound This compound Creatine Creatine This compound->Creatine Absorption AMPK AMPK Creatine->AMPK Activates GLUT4_Vesicle GLUT-4 Vesicle AMPK->GLUT4_Vesicle Promotes GLUT4_Translocation GLUT-4 Translocation to Sarcolemma GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake Facilitates Glucose Glucose Glucose->Glucose_Uptake

Caption: Proposed signaling pathway of this compound in muscle glucose uptake.

Quantitative Data from Clinical Studies

The following tables summarize the quantitative outcomes from key clinical trials investigating the effects of creatine supplementation (as monohydrate) on markers of metabolic disorders.

Table 1: Effects of Creatine Supplementation on Glycosylated Hemoglobin (HbA1c) in Type 2 Diabetes

StudyParticipant GroupInterventionDurationBaseline HbA1c (%)Post-Intervention HbA1c (%)Change in HbA1c (%)p-value
Gualano et al. (2011)[7][8][9]Type 2 DiabetesCreatine (5 g/day ) + Exercise12 weeks7.4 ± 0.76.4 ± 0.4-1.0p=0.004
Gualano et al. (2011)[7][8][9]Type 2 DiabetesPlacebo + Exercise12 weeks7.5 ± 0.67.6 ± 0.7+0.1p=0.004

Table 2: Effects of Creatine Supplementation on Glucose Tolerance (Oral Glucose Tolerance Test - OGTT)

StudyParticipant GroupInterventionDurationOutcome MeasureResultp-value
Gualano et al. (2008)[10][11]Sedentary Healthy MalesCreatine (~10 g/day ) + Aerobic Training12 weeksOGTT Area Under the Curve (AUC)Significant decrease vs. Placebop=0.034
Gualano et al. (2011)[7][8]Type 2 DiabetesCreatine (5 g/day ) + Exercise12 weeksDelta AUC of Glucose Concentration-7790 ± 4600 (Creatine) vs. 2008 ± 7614 (Placebo)p=0.05

Table 3: Effects of Creatine Supplementation on Insulin Resistance (HOMA-IR)

StudyParticipant GroupInterventionDurationOutcome MeasureResult
Gualano et al. (2008)[10][11]Sedentary Healthy MalesCreatine (~10 g/day ) + Aerobic Training12 weeksHOMA-IRNo significant difference vs. Placebo
Oliveira et al. (cited in[12])Older AdultsCreatine + Resistance TrainingNot SpecifiedHOMA-IRNo differences observed

Experimental Protocols

This section provides detailed protocols for key experiments used to assess the effects of this compound on metabolic parameters.

Protocol 1: Oral Glucose Tolerance Test (OGTT)

Objective: To assess a subject's ability to clear a glucose load from the bloodstream, providing an indication of glucose tolerance.

Materials:

  • 75g anhydrous glucose solution (e.g., Trutol®)

  • Venipuncture equipment

  • Fluoride (B91410) oxalate (B1200264) tubes (grey top) for blood collection

  • Centrifuge

  • Plasma glucose analysis equipment (e.g., hexokinase method)

Procedure:

  • Patient Preparation:

    • Subjects should consume an unrestricted diet with at least 150g of carbohydrates per day for 3 days prior to the test.[13][14]

    • Subjects must fast for 8-14 hours overnight before the test (water is permitted).[14][15]

    • Subjects should avoid vigorous exercise and smoking on the morning of and during the test.[13][14]

  • Baseline Blood Sample (t=0):

    • Draw a fasting venous blood sample into a fluoride oxalate tube. This will be used to measure fasting plasma glucose and insulin.[15][16]

  • Glucose Administration:

    • The subject should drink a 75g glucose solution over a 5-minute period.[13][16]

  • Post-Load Blood Samples:

    • Draw subsequent venous blood samples at timed intervals. A standard OGTT involves a 2-hour post-load sample.[15] For more detailed analysis of glucose and insulin dynamics, samples can be taken at 30, 60, 90, and 120 minutes.[15]

  • Sample Processing:

    • Centrifuge blood samples within 30-60 minutes of collection to separate plasma.[13][15]

    • Analyze plasma for glucose concentration.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for glucose concentrations using the trapezoidal rule to quantify total glucose exposure over the test period.[11]

Protocol 2: Homeostatic Model Assessment of Insulin Resistance (HOMA-IR)

Objective: To quantify insulin resistance from fasting glucose and insulin levels.

Procedure:

  • Sample Collection:

    • Use the fasting blood sample (t=0) collected during the OGTT protocol.

    • Ensure the patient has fasted for at least 8-10 hours.[17]

  • Laboratory Analysis:

    • Measure fasting plasma glucose (mg/dL or mmol/L).

    • Measure fasting serum insulin (μU/L or mU/L).[18]

  • Calculation:

    • Use the following formula to calculate the HOMA-IR score:[18][19]

      • Using mg/dL for glucose: HOMA-IR = [Fasting Insulin (μU/L) x Fasting Glucose (mg/dL)] / 405

      • Using mmol/L for glucose: HOMA-IR = [Fasting Insulin (μU/L) x Fasting Glucose (mmol/L)] / 22.5

  • Interpretation:

    • A HOMA-IR score greater than 2-2.5 is generally indicative of insulin resistance, though optimal cutoffs can vary by population.[17][19]

Protocol 3: Muscle Biopsy and GLUT-4 Translocation Analysis

Objective: To quantify the amount of GLUT-4 transporter at the muscle cell membrane as an indicator of glucose uptake capacity.

Workflow:

Muscle Biopsy and GLUT-4 Analysis Workflow Biopsy 1. Muscle Biopsy (Vastus Lateralis) Cryosection 2. Cryosectioning Biopsy->Cryosection Staining 3. Immunofluorescence Staining - Primary Ab (anti-GLUT4, anti-dystrophin) - Secondary Ab (fluorescently tagged) Cryosection->Staining Microscopy 4. Confocal Microscopy Staining->Microscopy Analysis 5. Image Analysis (Pearson's Correlation Coefficient for GLUT4-dystrophin colocalization) Microscopy->Analysis

Caption: Workflow for analyzing GLUT-4 translocation in muscle biopsies.

Procedure (Immunofluorescence Method):

  • Muscle Biopsy:

    • Obtain a percutaneous muscle biopsy from the vastus lateralis muscle under local anesthesia.[20]

    • Immediately freeze the tissue sample in isopentane (B150273) cooled by liquid nitrogen and store at -80°C.

  • Cryosectioning:

    • Cut frozen muscle samples into thin sections (e.g., 7 µm) using a cryostat.[20]

    • Mount the sections on glass slides.

  • Immunofluorescence Staining:

    • Fix the muscle sections.

    • Incubate with primary antibodies: one targeting GLUT-4 and another targeting a plasma membrane marker like dystrophin.[20]

    • Wash and then incubate with corresponding fluorescently-labeled secondary antibodies.

  • Confocal Microscopy:

    • Visualize the stained sections using a confocal microscope.[20]

  • Image Analysis:

    • Quantify the colocalization of GLUT-4 (fluorescent signal 1) and dystrophin (fluorescent signal 2).[20]

    • An increase in the Pearson's correlation coefficient between the two signals indicates increased translocation of GLUT-4 to the plasma membrane.[20][21]

Conclusion

This compound presents a promising area for research in the management of metabolic disorders, largely based on the established benefits of creatine monohydrate. The primary mechanism is believed to be an enhancement of muscle glucose uptake via an insulin-independent pathway involving AMPK activation and GLUT-4 translocation. While clinical data specific to this compound is currently lacking, its potential for improved solubility and absorption warrants further investigation. The protocols and data presented here, derived from creatine monohydrate studies, provide a solid foundation for designing future research to explore the specific effects of this compound on glycemic control and insulin sensitivity.

References

Application Note: Structural Elucidation of Dicreatine Malate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicreatine malate (B86768) is a salt formed between creatine (B1669601), a popular dietary supplement known for its role in energy metabolism in muscle and brain tissue, and malic acid, an organic compound that plays a role in the citric acid cycle. The combination is purported to offer enhanced solubility and bioavailability compared to creatine monohydrate. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such compounds. This application note provides a detailed protocol and data interpretation guide for the characterization of dicreatine malate using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

The structural confirmation of this compound relies on identifying the characteristic signals of both the creatine and malate moieties and observing any shifts in these signals resulting from their ionic interaction. 2D NMR experiments, including COSY, HSQC, and HMBC, are essential for assigning the proton and carbon signals and confirming the connectivity within the molecule.

Predicted NMR Data for this compound

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound in a common NMR solvent such as D₂O. These predictions are based on the known chemical shifts of creatine and malic acid, with slight adjustments to account for the formation of a salt.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Creatine-CH₃~3.0Singlet
Creatine-CH₂~3.9Singlet
Malate-CH~4.3Doublet of doublets
Malate-CH₂~2.7, ~2.5Doublet of doublets (each)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

AssignmentPredicted Chemical Shift (δ, ppm)
Creatine-CH₃~35
Creatine-CH₂~55
Creatine-C=N~157
Creatine-COOH~175
Malate-CH~70
Malate-CH₂~43
Malate-COOH (C1)~178
Malate-COOH (C4)~180

Experimental Protocols

Sample Preparation
  • Weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O).

  • Ensure the sample is fully dissolved. If necessary, vortex the solution gently.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of a suitable internal standard (e.g., DSS or TSP) for chemical shift referencing if desired.

NMR Data Acquisition

All NMR data should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

1D ¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 16-64

  • Spectral Width: 12-16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

1D ¹³C NMR:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

  • Number of Scans: 1024-4096 (or more, depending on concentration)

  • Spectral Width: 200-250 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

2D COSY (Correlation Spectroscopy):

  • Pulse Program: Standard COSY experiment (e.g., cosygpqf)

  • Number of Increments: 256-512 in F1

  • Number of Scans per Increment: 8-16

  • Spectral Width: 12-16 ppm in both dimensions

2D HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.2)

  • Number of Increments: 128-256 in F1

  • Number of Scans per Increment: 16-32

  • Spectral Width (F2 - ¹H): 12-16 ppm

  • Spectral Width (F1 - ¹³C): 180-220 ppm

2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf)

  • Number of Increments: 256-512 in F1

  • Number of Scans per Increment: 32-64

  • Spectral Width (F2 - ¹H): 12-16 ppm

  • Spectral Width (F1 - ¹³C): 200-250 ppm

  • Long-Range Coupling Delay: Optimized for J = 8-10 Hz

Data Processing
  • Apply appropriate window functions (e.g., exponential or sine-bell) to the Free Induction Decay (FID) data.

  • Perform Fourier transformation.

  • Phase correct the spectra manually.

  • Calibrate the chemical shift scale to the internal standard or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum.

Data Interpretation and Structural Elucidation

The structural elucidation of this compound is achieved through a systematic analysis of the 1D and 2D NMR spectra.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structural Confirmation 1H_NMR ¹H NMR: - Identify proton signals - Determine multiplicities - Integrate for proton ratios COSY COSY: - Identify ¹H-¹H spin systems (e.g., malate backbone) 1H_NMR->COSY HSQC HSQC: - Correlate directly bonded ¹H and ¹³C atoms 1H_NMR->HSQC 13C_NMR ¹³C NMR: - Identify carbon signals - Note chemical shifts 13C_NMR->HSQC Structure Final Structure of This compound COSY->Structure HMBC HMBC: - Identify long-range ¹H-¹³C correlations (2-3 bonds) - Confirm connectivity between creatine and malate moieties (if applicable through space) HSQC->HMBC HMBC->Structure

NMR Structural Elucidation Workflow
  • ¹H NMR: The ¹H NMR spectrum will show characteristic singlets for the methyl and methylene (B1212753) protons of the two creatine molecules. The malate moiety will exhibit a more complex splitting pattern, with an AX₂ spin system for the -CH-CH₂- group. The integration of the signals should correspond to a 2:1 molar ratio of creatine to malate.

  • ¹³C NMR: The ¹³C NMR spectrum will display the distinct carbon signals for both creatine and malate. The chemical shifts of the carboxylate carbons in both molecules will be particularly informative about the salt formation.

  • COSY: The COSY spectrum will reveal the proton-proton coupling network within the malate moiety, confirming the connectivity between the methine and methylene protons. No cross-peaks are expected for the creatine signals as they are singlets.

  • HSQC: The HSQC spectrum will provide direct one-bond correlations between protons and the carbons they are attached to. This is crucial for the unambiguous assignment of the protonated carbons in both the creatine and malate structures.

  • HMBC: The HMBC spectrum is key to confirming the overall structure. It will show correlations between protons and carbons that are two or three bonds away. For instance, the creatine methyl protons should show a correlation to the creatine methylene carbon and the guanidinium (B1211019) carbon. The malate protons will show correlations to the carboxylate carbons.

Conclusion

NMR spectroscopy is an indispensable tool for the complete structural characterization of this compound. By employing a combination of 1D and 2D NMR experiments, researchers can confidently verify the identity and purity of the compound. The protocols and expected data presented in this application note provide a robust framework for scientists and drug development professionals working with creatine derivatives and other similar salt-based compounds. The systematic application of these NMR techniques ensures the accurate structural elucidation necessary for quality control and regulatory compliance.

G cluster_creatine Creatine Moiety cluster_malate Malate Moiety cluster_correlations Key HMBC Correlations Cr_CH3 CH₃ Cr_CH2 CH₂ Cr_CN C=N Cr_COOH COOH Ma_CH CH Ma_CH2 CH₂ Ma_COOH1 COOH (C1) Ma_COOH4 COOH (C4) H_Cr_CH3 ¹H-Cr-CH₃ H_Cr_CH3->Cr_CH2 2J H_Cr_CH3->Cr_CN 3J H_Ma_CH ¹H-Ma-CH H_Ma_CH->Ma_CH2 2J H_Ma_CH->Ma_COOH1 2J H_Ma_CH->Ma_COOH4 3J H_Ma_CH2 ¹H-Ma-CH₂ H_Ma_CH2->Ma_CH 2J H_Ma_CH2->Ma_COOH1 3J H_Ma_CH2->Ma_COOH4 2J

Expected HMBC Correlations

Standard operating procedure for dicreatine malate handling and storage

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Dicreatine Malate (B86768)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicreatine malate is a chemical compound composed of two creatine (B1669601) molecules bound to one molecule of malic acid.[1] This salt is of interest to the scientific community due to its potential for enhanced solubility and bioavailability compared to creatine monohydrate.[2][3] These properties may offer advantages in various research and drug development applications, from cellular energy metabolism studies to the formulation of novel therapeutic agents.

This document provides a standard operating procedure (SOP) for the proper handling, storage, and analysis of this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.

Physicochemical Properties

This compound is a white, odorless, crystalline powder.[4] It is known to be more soluble in water and less hygroscopic than creatine monohydrate, which can prevent clumping and improve its handling characteristics.[2]

Table 1: Physicochemical Data of this compound

PropertyValueReferences
Appearance White to off-white crystalline powder[2][4]
Odor Odorless[4]
Molecular Formula C₁₂H₂₄N₆O₉[5]
Molecular Weight 396.35 g/mol [5]
Solubility in Water Freely soluble in cold liquids[2]
Hygroscopicity Less hygroscopic than creatine monohydrate[2]
Creatine Content Approximately 66% by weight[1]
Malic Acid Content Approximately 33% by weight[1]

Health and Safety

While not classified as a hazardous substance, this compound may cause irritation upon contact with the eyes, skin, or respiratory tract.[2] Standard laboratory safety protocols should be followed at all times.

Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Respiratory Protection: In case of dust formation, a dust mask or respirator is recommended.

  • Body Protection: A laboratory coat should be worn to protect clothing.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.

Handling and Storage Procedures

Proper handling and storage are critical to maintain the stability and purity of this compound.

Handling
  • Handle in a well-ventilated area to minimize dust inhalation.

  • Avoid contact with skin, eyes, and clothing.

  • Use a dry scoop to prevent the introduction of moisture.[6]

  • Ground all equipment containing the material to prevent static electricity.

Storage
  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep the container tightly closed to prevent moisture absorption.[4][6]

  • Store away from direct sunlight, heat, and incompatible materials.

Table 2: Recommended Storage Conditions and Stability

ParameterRecommendation/DataReferences
Temperature Room temperature[4]
Humidity Low humidity environment[4][6]
Container Tightly sealed, opaque container[4][6]
Solid-State Stability Stable when stored under recommended conditions.[7]
Solution Stability Creatine, a component of this compound, is known to degrade in aqueous solutions, particularly at lower pH and higher temperatures.[7][8] Ninety percent degradation of creatine from dicreatine citrate (B86180) was observed in solution at room temperature over 45 days.[9][10] Specific stability data for this compound in solution is not readily available and should be determined experimentally for specific buffer and temperature conditions.

Experimental Protocols

Preparation of Standard Solutions

Accurate preparation of solutions is fundamental for reliable experimental results. The following is a general procedure for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Distilled or deionized water (or other appropriate solvent)

  • Volumetric flask

  • Analytical balance

  • Spatula

  • Weighing paper

Procedure:

  • Calculate the required mass of this compound for the desired concentration and volume.

  • Carefully weigh the calculated amount of this compound powder onto weighing paper using an analytical balance.

  • Transfer the powder into a volumetric flask of the appropriate size.

  • Add a small amount of the solvent (e.g., distilled water) to the flask and swirl to dissolve the powder.

  • Once the powder is fully dissolved, add more solvent until the bottom of the meniscus reaches the calibration mark on the neck of the flask.[11]

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.[12]

Quantitative Analysis: A Proposed HPLC-UV Method

Principle: This method proposes the separation and quantification of creatine and malic acid using a single HPLC run with UV detection.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • A C18 reversed-phase column is suitable for creatine analysis.[16]

Reagents and Standards:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or other suitable buffer components[17]

  • This compound reference standard

  • Creatine reference standard

  • Malic acid reference standard

Proposed Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like TFA. The exact gradient would need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Creatine can be detected at around 210 nm.[18] Malic acid detection at this wavelength may be possible but would require confirmation.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

Sample Preparation (for biological matrices):

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a threefold volume of cold acetonitrile.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Validation Parameters: The proposed method must be validated according to ICH guidelines, assessing parameters such as:[13][14][15]

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD)

  • Limit of Quantification (LOQ)

  • Robustness

Visualizations

Workflow for Handling and Storage

G cluster_0 Receiving and Initial Inspection cluster_1 Storage cluster_2 Handling and Use cluster_3 Post-Handling Receive Receive Shipment Inspect Inspect Container Integrity Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store If Intact Seal Keep Container Tightly Sealed Store->Seal PPE Don Appropriate PPE Weigh Weigh in Ventilated Area PPE->Weigh Weigh->Seal Return to Storage Prepare Prepare Solution Weigh->Prepare Clean Clean Work Area and Equipment Prepare->Clean Dispose Dispose of Waste Properly Clean->Dispose

Caption: Workflow for receiving, storing, and handling this compound.

Decision Pathway for Solution Preparation and Use

G Start Need to Use this compound? Check_Fresh Is a fresh solution required? Start->Check_Fresh Use_Existing Use existing stock solution Check_Fresh->Use_Existing No Prepare_New Prepare fresh solution Check_Fresh->Prepare_New Yes Perform_Exp Perform Experiment Use_Existing->Perform_Exp Prepare_New->Perform_Exp Store_Sol Store solution appropriately (if stable) Perform_Exp->Store_Sol Discard_Sol Discard unused solution Perform_Exp->Discard_Sol End End Store_Sol->End Discard_Sol->End

Caption: Decision pathway for the preparation and use of this compound solutions.

References

Troubleshooting & Optimization

Technical Support Center: Dicreatine Malate Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to dicreatine malate (B86768) solubility in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is dicreatine malate and why is its solubility a concern for in vitro assays?

This compound is a compound formed by linking two creatine (B1669601) molecules with one molecule of malic acid.[1] It is purported to have higher water solubility and bioavailability compared to the more common creatine monohydrate.[1][2][3] However, like many organic molecules, achieving a sufficient and stable concentration in aqueous buffers used for in vitro assays can be challenging. Poor solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What are the primary factors influencing the solubility of this compound?

The solubility of creatine compounds, including this compound, is primarily influenced by:

  • pH: Solubility of creatine salts generally increases in more acidic conditions.[4]

  • Temperature: Higher temperatures typically increase the solubility of creatine in aqueous solutions.[4]

  • Solvent: The choice of solvent and the presence of co-solvents can significantly impact solubility.

  • Particle Size: Finer powders with a larger surface area tend to dissolve more readily.[5]

Q3: Can I use DMSO to dissolve this compound for my cell-based assays?

Yes, Dimethyl Sulfoxide (DMSO) is a powerful organic solvent that can be used to prepare a concentrated stock solution of this compound.[6] However, it is crucial to be mindful of the final DMSO concentration in your cell culture medium, as high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5% (v/v) in most cell-based assays.

Q4: My this compound precipitated out of solution in my assay buffer. What could be the cause?

Precipitation of this compound in assay buffers, such as phosphate-buffered saline (PBS), can be caused by several factors:

  • Supersaturation: The concentration of this compound may have exceeded its solubility limit in the specific buffer and at the experimental temperature.

  • Temperature Change: A decrease in temperature, such as moving from a 37°C incubator to room temperature, can reduce solubility and cause precipitation.

  • pH Shift: The pH of your final solution might not be optimal for maintaining the solubility of this compound.

  • "Salting Out" Effect: High concentrations of salts in the buffer can decrease the solubility of organic compounds.

Q5: How does creatine impact cellular signaling pathways in in vitro models?

Creatine supplementation has been shown to influence key cellular signaling pathways involved in muscle growth, metabolism, and cellular energy homeostasis. The two primary pathways affected are:

  • Akt/mTOR Pathway: This pathway is a central regulator of muscle protein synthesis and hypertrophy. Creatine has been shown to enhance its activation, potentially through the upregulation of Insulin-like Growth Factor 1 (IGF-1).[7][8][9]

  • AMP-activated Protein Kinase (AMPK) Pathway: AMPK acts as a cellular energy sensor. Creatine supplementation can lead to an increase in AMPK phosphorylation, which in turn can influence glucose uptake and metabolism.[10][11]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound Powder

Troubleshooting Steps:

  • Increase Temperature: Gently warm the solvent (e.g., water, PBS) to 37-50°C while stirring. As indicated by data for creatine, solubility increases with temperature.[4]

  • pH Adjustment: Lowering the pH of the aqueous solvent can significantly improve the solubility of creatine salts.[4] Add small aliquots of a dilute acid (e.g., 0.1 M HCl) while monitoring the pH. Be mindful of the pH tolerance of your in vitro assay system.

  • Sonication: Use a bath sonicator to aid in the dispersion and dissolution of the powder.

  • Use of Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into your aqueous assay buffer.

Issue 2: Precipitation of this compound in Cell Culture Media

Troubleshooting Steps:

  • Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your pre-warmed cell culture medium. This minimizes the volume of DMSO added.

  • Pre-warm Media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.

  • Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into pre-warmed media.

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in your cell culture wells is at a non-toxic level (typically <0.5%).

Data Presentation

Table 1: Solubility of Creatine and its Salts in Water at 20°C

CompoundSolubility (g/L)pH of Saturated Solution
Creatine Monohydrate14~7.0
Creatine Citrate29~3.2
Creatine Pyruvate54~2.6

Table 2: Effect of Temperature on Creatine Solubility in Water

Temperature (°C)Solubility of Creatine (g/L)
46
2014
5034
6045

Source:[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the desired stock solution concentration (e.g., 100 mM).

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.

  • While gently vortexing the medium, add the appropriate volume of the this compound stock solution to achieve the final desired working concentration.

  • Ensure the final DMSO concentration in the working solution is below the toxic threshold for your specific cell line (e.g., <0.5%).

  • Use the freshly prepared working solution for your in vitro assay immediately.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex store Store at -20°C vortex->store thaw Thaw Stock Solution dilute Dilute Stock in Medium thaw->dilute prewarm Pre-warm Cell Culture Medium prewarm->dilute use Use Immediately in Assay dilute->use

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_akt_mtor Akt/mTOR Pathway cluster_ampk AMPK Pathway creatine Creatine igf1 IGF-1 creatine->igf1 Upregulates akt Akt igf1->akt Activates mtor mTOR akt->mtor Activates protein_synthesis Muscle Protein Synthesis mtor->protein_synthesis Promotes creatine2 Creatine ampk AMPK creatine2->ampk Phosphorylates glucose_uptake Glucose Uptake & Metabolism ampk->glucose_uptake Regulates

References

Technical Support Center: Dicreatine Malate Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of dicreatine malate (B86768) in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for dicreatine malate in an aqueous solution?

A1: In an aqueous solution, this compound dissociates into creatine (B1669601) and malic acid. The creatine moiety then undergoes degradation into its inactive byproduct, creatinine (B1669602), through a non-enzymatic intramolecular cyclization.[1][2][3] This conversion is the principal cause of potency loss in creatine solutions.

Q2: What are the key factors that influence the rate of this compound degradation?

A2: The degradation of the creatine component of this compound is primarily influenced by two main factors:

  • pH: The rate of degradation is highly dependent on the pH of the solution. Acidic conditions (lower pH) significantly accelerate the conversion of creatine to creatinine.[1][2][4] Since malic acid is an acidic component, dissolving this compound in an unbuffered aqueous solution will naturally create a lower pH environment, potentially increasing the rate of degradation compared to creatine monohydrate.[1][4]

  • Temperature: Higher temperatures increase the rate of the cyclization reaction, leading to faster degradation of creatine.[1][2][5] Conversely, storing solutions at lower temperatures, such as under refrigeration, can effectively slow down this process.[1][6]

The concentration of this compound in the solution does not directly affect the rate of degradation.[1][2]

Q3: How does this compound's stability in solution compare to that of creatine monohydrate?

A3: While this compound is noted for its enhanced solubility, its stability in solution can be lower than that of creatine monohydrate under identical conditions.[7][8] This is because the malic acid component lowers the pH of the solution, which is a known accelerator of creatine degradation.[1][4] Therefore, without pH control, a this compound solution may show a faster conversion to creatinine.

Q4: Are there any formulation strategies to enhance the stability of this compound in solution?

A4: Yes, several strategies can be employed to improve the stability of this compound solutions:

  • pH Adjustment and Buffering: Adjusting the pH of the solution to a neutral or slightly alkaline range (e.g., pH 7.2-7.8) can significantly stabilize the creatine molecule.[9] The use of buffering agents, such as potassium phosphate (B84403), can help maintain the desired pH.[9]

  • Temperature Control: Preparing and storing the solution at reduced temperatures (e.g., 2-8°C) is a highly effective method to slow the rate of degradation.[1][6]

  • Use of Excipients: The addition of certain carbohydrates has been shown to improve the stability of some creatine salts.[1][4]

  • Fresh Preparation: Whenever possible, prepare the this compound solution immediately before use to minimize the time for degradation to occur.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of this compound concentration in solution. The pH of the solution is too low (acidic), accelerating the conversion of creatine to creatinine.[1][4]Measure the pH of the solution. If it is acidic, incorporate a suitable buffering agent (e.g., phosphate buffer) to maintain a pH in the range of 7.2-7.8.[9]
Inconsistent results between experimental replicates. The temperature of the solution is not being adequately controlled, leading to variable degradation rates.Ensure that all solutions are prepared and stored at a consistent, low temperature (e.g., refrigerated at 4°C).[1][6] Avoid repeated warming and cooling cycles.
Precipitate forms in a stored this compound solution. This may be due to the crystallization of creatine monohydrate, especially under refrigerated conditions, as the dissociated creatine may be less soluble than the original this compound salt.[6][10]Confirm the identity of the precipitate using analytical methods such as DSC or XRD.[6][10] To avoid this, consider preparing solutions at concentrations known to remain stable and soluble at the intended storage temperature.
Higher than expected levels of creatinine detected in a freshly prepared solution. The this compound raw material may have degraded during storage due to exposure to moisture and heat.Store the solid this compound powder in a cool, dry place in a tightly sealed container.[8] It is advisable to test the purity of the raw material before use.

Data Summary

The stability of creatine, the active component of this compound, is highly dependent on the pH and temperature of the aqueous solution. The following table summarizes the degradation of creatine under various conditions.

pHTemperature (°C)Storage DurationCreatine Degradation (%)
5.5253 days4%[1][2]
4.5253 days12%[1][2]
3.5253 days21%[1][2]
3.6 -> 4.525 (Room Temp)45 days90%[6]
3.64 (Refrigerated)45 days80%[6]

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution

Objective: To determine the degradation rate of this compound in an aqueous solution under specific pH and temperature conditions.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound in deionized water at a known concentration.

    • If pH control is desired, use a suitable buffer system (e.g., phosphate buffer) to prepare the solution at the target pH.

    • Divide the solution into multiple aliquots in sealed, airtight containers.

  • Storage Conditions:

    • Store the aliquots under controlled temperature conditions (e.g., 4°C, 25°C, and 40°C).

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove one aliquot from each storage condition for analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound (as creatine) and its primary degradation product, creatinine, using a validated analytical method such as HPLC-UV.[11]

  • Data Analysis:

    • Plot the concentration of creatine versus time for each condition.

    • Calculate the degradation rate constant and the half-life of this compound under each condition.

Protocol 2: Quantification of Creatine and Creatinine using HPLC-UV

Objective: To simultaneously measure the concentration of creatine and creatinine in an aqueous sample.

Methodology:

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.[11]

    • Column: A C18 column (e.g., 250 x 4.6 mm) is suitable for separation.[11]

    • Mobile Phase: An isocratic mobile phase, such as 0.045 M ammonium (B1175870) sulfate (B86663) in water, can be used.[11]

    • Flow Rate: A typical flow rate is between 0.75 and 1.0 mL/min.[11][12]

    • Detection Wavelength: Set the UV detector to 205 nm or 210 nm.[11][12]

    • Injection Volume: 20-25 µL.[12]

  • Standard Preparation:

    • Prepare individual stock solutions of creatine and creatinine standards of known concentration in the mobile phase.

    • Create a series of mixed working standards by diluting the stock solutions to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Dilute the samples from the stability study with the mobile phase to a concentration that falls within the linear range of the standard curve.

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Inject the standards and samples into the HPLC system.

    • Generate a standard curve by plotting the peak area against the concentration for both creatine and creatinine.

    • Determine the concentration of creatine and creatinine in the unknown samples by interpolating their peak areas from the respective standard curves.

Visualizations

This compound Degradation Pathway DicreatineMalate This compound in Solution Creatine Creatine DicreatineMalate->Creatine Dissociation MalicAcid Malic Acid DicreatineMalate->MalicAcid Dissociation Creatinine Creatinine (Inactive Product) Creatine->Creatinine Intramolecular Cyclization (Accelerated by Low pH & High Temp)

This compound Degradation Pathway

Experimental Workflow for Stability Study cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Prep Prepare this compound Solution (Buffered or Unbuffered) Aliquot Aliquot into Sealed Containers Prep->Aliquot Storage_T1 Store at Temp 1 (e.g., 4°C) Aliquot->Storage_T1 Storage_T2 Store at Temp 2 (e.g., 25°C) Aliquot->Storage_T2 Storage_T3 Store at Temp 3 (e.g., 40°C) Aliquot->Storage_T3 Sampling Sample at Time Points (t=0, t=1, t=2...) Storage_T1->Sampling Storage_T2->Sampling Storage_T3->Sampling HPLC Quantify Creatine & Creatinine via HPLC-UV Sampling->HPLC Data Analyze Data & Calculate Degradation Rate HPLC->Data

Experimental Workflow for Stability Study

Troubleshooting Degradation of this compound Start High Degradation Observed? MeasurePH Measure Solution pH Start->MeasurePH Yes PH_Low Is pH < 6.5? MeasurePH->PH_Low AddBuffer Action: Add Buffer to Achieve pH 7.2-7.8 PH_Low->AddBuffer Yes CheckTemp Check Storage Temperature PH_Low->CheckTemp No End Problem Resolved AddBuffer->End Temp_High Is Temp > 8°C? CheckTemp->Temp_High LowerTemp Action: Store Solution at 2-8°C Temp_High->LowerTemp Yes FreshPrep Action: Prepare Solution Fresh Before Use Temp_High->FreshPrep No LowerTemp->End FreshPrep->End

Troubleshooting Degradation of this compound

References

Troubleshooting inconsistent results in dicreatine malate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with dicreatine malate (B86768).

Frequently Asked Questions (FAQs)

Q1: What is dicreatine malate, and how does it differ from creatine (B1669601) monohydrate?

This compound is a compound formed by bonding two creatine molecules with one molecule of malic acid.[1] It is purported to have higher water solubility and bioavailability compared to creatine monohydrate, potentially leading to reduced gastrointestinal distress.[2][3] Malic acid is an intermediate in the Krebs cycle, suggesting it may offer additional benefits in energy production.[3]

Q2: What is the creatine content of this compound?

The creatine content in this compound (2:1 ratio) is approximately 66%. This is lower than creatine monohydrate, which is about 87.9% creatine.[4] It is crucial to account for this difference when preparing solutions to achieve a specific creatine concentration.

Q3: How should this compound be stored?

This compound powder is relatively stable in solid form and should be stored in a cool, dry place to prevent moisture absorption.[5] Aqueous solutions of creatine are prone to degradation into creatinine (B1669602), a process accelerated by lower pH and higher temperatures.[5][6] Therefore, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be kept refrigerated (2-8°C) and used as soon as possible.[5]

Troubleshooting Guides

Issue 1: Inconsistent solubility or precipitation in aqueous solutions.

Q1: My this compound is not dissolving completely in water at room temperature. What should I do?

  • Increase Temperature: Gently warm the solution. The solubility of creatine compounds increases with temperature.[5] However, avoid prolonged heating at high temperatures, as this can accelerate degradation to creatinine.

  • Sonication: Use a sonicator to aid dissolution.

  • pH Adjustment: While this compound is more soluble than creatine monohydrate, its solubility is still pH-dependent. Ensure the pH of your solvent is within a suitable range. However, be aware that lower pH can increase the rate of creatine degradation.[5]

  • Use a different solvent: For in vitro studies, consider preparing a concentrated stock solution in a suitable solvent and then diluting it into your aqueous experimental medium.

Q2: I observed precipitation in my this compound solution after storage in the refrigerator. Why did this happen?

This is likely due to the dissociation of this compound in the aqueous solution into creatine and malic acid. The less soluble creatine monohydrate can then crystallize out, especially at lower temperatures.[7] It is always best to use freshly prepared solutions.

Issue 2: Variability in experimental results.

Q1: I am seeing significant variability in my cell-based assays. What could be the cause?

  • Creatine Degradation: The most probable cause is the degradation of creatine into creatinine in your culture medium, as creatinine is not biologically active in the same way. The rate of degradation is influenced by the pH and temperature of the medium.[5][8] Ensure consistent incubation times and conditions across all experiments. It is advisable to quantify the creatine concentration in the medium at the beginning and end of the experiment.

  • Cellular Uptake Variability: The uptake of creatine into cells is an active process mediated by the creatine transporter (CreaT).[9] The expression and activity of this transporter can vary between cell lines and can be influenced by the presence of other substances in the medium, such as carbohydrates and sodium.[9] Ensure your cell culture conditions are standardized.

  • Inconsistent Dosing: Remember to account for the lower creatine content of this compound (approximately 66%) compared to creatine monohydrate when preparing your experimental solutions.[4]

Q2: My in vivo study results are inconsistent. What factors should I consider?

  • Biological Variability: Individual responses to creatine supplementation can vary. Factors such as initial intramuscular creatine levels, muscle fiber type composition, and diet can influence the effectiveness of supplementation.[9]

  • Dosing Protocol: The timing and dosage of creatine supplementation can impact its uptake and efficacy. A loading phase of approximately 20g/day for 5-7 days, followed by a maintenance phase of 3-5g/day, is a common protocol to saturate muscle creatine stores.[10]

  • Diet and Exercise: The diet and exercise regimen of the subjects can influence the outcomes of creatine supplementation studies.[11]

Data Presentation

Table 1: Comparison of Creatine Content in Different Creatine Forms

Creatine FormApproximate Creatine Content (%)
Creatine Anhydrous100.0
Creatine Monohydrate87.9
This compound (2:1)66.0
Tricreatine Malate (3:1)74.7
Creatine Citrate (3:1)66.0
Creatine Pyruvate60.0

Data sourced from Jäger et al. (2011)[4]

Table 2: Effect of pH on Creatine Degradation in Aqueous Solution at 25°C

pHDegradation after 3 days (%)
7.5Relatively Stable
6.5Relatively Stable
5.54
4.512
3.521

Data sourced from Howard and Harris (1999) as cited in Jäger et al. (2011)[5]

Table 3: Solubility of Creatine and its Salts in Water at 20°C

CompoundSolubility (g/L)Resulting pH of Saturated Solution
Creatine Monohydrate14~7.0
Tricreatine Citrate293.2
Creatine Pyruvate542.6

Data sourced from Jäger et al. (2011)[5]

Experimental Protocols

Protocol 1: Quantification of this compound and Creatinine by HPLC

This protocol outlines a method for the simultaneous quantification of this compound (indirectly as creatine) and its degradation product, creatinine, using High-Performance Liquid Chromatography (HPLC) with UV detection.

1. Materials and Reagents:

2. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

3. Preparation of Mobile Phase:

  • Prepare a buffer of 215 mM potassium phosphate monobasic and 2.3 mM tetrabutylammonium hydrogen sulfate in deionized water.

  • Adjust the pH to 6.25.

  • The mobile phase is a mixture of this buffer and acetonitrile (e.g., 96.5:3.5 v/v).[12]

4. Preparation of Standard Solutions:

  • Prepare stock solutions of creatine (from this compound) and creatinine in the mobile phase (e.g., 1 mg/mL).

  • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Sample Preparation:

  • Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.

  • For stability studies, incubate the solution under the desired conditions (e.g., specific pH and temperature).

  • At specified time points, take an aliquot of the sample, filter it through a 0.45 µm syringe filter, and dilute it with the mobile phase to fall within the calibration range.

6. HPLC Analysis:

  • Set the column temperature (e.g., 25°C).

  • Set the flow rate (e.g., 1.0 mL/min).

  • Set the UV detection wavelength to 206 nm.[12]

  • Inject the standards and samples.

  • Identify and quantify the creatine and creatinine peaks based on their retention times and peak areas compared to the calibration curves.

Protocol 2: Enzymatic Assay for Malate Quantification

This protocol describes a colorimetric enzymatic assay to determine the malate concentration in a this compound sample. The assay is based on the oxidation of L-malate by malate dehydrogenase (MDH), which is coupled to the reduction of a tetrazolium salt (MTT) to a colored formazan (B1609692) product.[13]

1. Materials and Reagents:

  • This compound sample

  • L-Malic acid standard

  • Malate Dehydrogenase (MDH)

  • Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Glycine/NaOH buffer (0.1 M, pH 9.7)

  • Dimethylformamide (DMF)

  • Sodium dodecyl sulfate (SDS)

  • 96-well microplate

  • Microplate reader

2. Preparation of Reagents:

  • L-Malic Acid Standards: Prepare a stock solution of L-malic acid and perform serial dilutions to create standards (e.g., 0 to 4000 µM).

  • Enzyme Solution: Prepare a solution of MDH in a suitable buffer.

  • Reaction Mixture: Prepare a mixture containing NAD+ and MTT in the glycine/NaOH buffer.

  • Stopping Solution: Prepare a solution of 50% DMF and 20% SDS.

3. Assay Procedure:

  • Add a specific volume of the standards and the sample solution (dissolved this compound) to the wells of the 96-well plate.

  • Add the reaction mixture to each well.

  • Initiate the reaction by adding the MDH enzyme solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes).[13]

  • Stop the reaction by adding the stopping solution.

  • Read the absorbance at 570 nm using a microplate reader.[13]

4. Data Analysis:

  • Subtract the absorbance of the blank from the absorbance of the standards and samples.

  • Create a standard curve by plotting the absorbance versus the concentration of the L-malic acid standards.

  • Determine the concentration of malate in the sample by interpolating its absorbance on the standard curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation prep Dissolve this compound in Aqueous Solution incubate Incubate at Defined pH and Temperature prep->incubate Stability Study aliquot Collect Aliquots at Time Points incubate->aliquot filter Filter Sample (0.45 µm) aliquot->filter inject Inject into HPLC System filter->inject quantify Quantify Creatine and Creatinine inject->quantify interpret Determine Degradation Rate quantify->interpret

Caption: Experimental workflow for assessing this compound stability.

signaling_pathway creatine Creatine igf1 IGF-1 creatine->igf1 May enhance signaling akt Akt igf1->akt Activates mtor mTOR akt->mtor Activates p70s6k p70S6K mtor->p70s6k Phosphorylates & Activates protein_synthesis Muscle Protein Synthesis p70s6k->protein_synthesis Promotes muscle_growth Muscle Growth protein_synthesis->muscle_growth

Caption: Simplified creatine signaling pathway in muscle cells.

troubleshooting_logic start Inconsistent Experimental Results check_solubility Is the this compound fully dissolved? start->check_solubility check_stability Was the solution prepared fresh? check_solubility->check_stability Yes solubility_issue Troubleshoot Solubility: - Gentle warming - Sonication - Check pH check_solubility->solubility_issue No check_quantification Was the creatine concentration verified? check_stability->check_quantification Yes stability_issue Prepare Fresh Solutions for Each Experiment check_stability->stability_issue No check_dosage Was the correct creatine content (66%) used for dosing? check_quantification->check_dosage Yes quantification_issue Perform HPLC analysis to confirm creatine and creatinine levels check_quantification->quantification_issue No dosage_issue Recalculate dosage based on 66% creatine content check_dosage->dosage_issue No end Consistent Results check_dosage->end Yes solubility_issue->check_stability stability_issue->check_quantification quantification_issue->check_dosage dosage_issue->end

Caption: Troubleshooting inconsistent results in this compound experiments.

References

Technical Support Center: Optimizing Dicreatine Malate Dosage for Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and conducting rodent studies with dicreatine malate (B86768). Given the limited published research specifically on dicreatine malate in rodents, this guide extrapolates from the extensive data available for creatine (B1669601) monohydrate and provides recommendations for establishing optimal dosages and experimental protocols for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dosage for this compound in a rodent study?

A1: As there is a lack of specific dosage studies for this compound in rodents, a logical starting point is to calculate a dose equivalent to the effective doses of creatine monohydrate reported in the literature. Most rodent studies with creatine monohydrate use supplementation in the diet, typically ranging from 2% to 4% (w/w) of the chow.[1][2] For administration via oral gavage, dosages are often calculated based on body weight.

To establish a starting dose for this compound, it is crucial to consider the molecular weight difference between it and creatine monohydrate to ensure an equivalent amount of creatine is administered. A pilot study is highly recommended to determine the optimal and tolerable dose of this compound.

Q2: How should I prepare and administer this compound to rodents?

A2: The two most common methods for administering creatine compounds in rodent studies are inclusion in the diet and oral gavage.

  • Inclusion in Diet: This method is suitable for chronic studies and involves mixing the this compound powder into the rodent chow. One study describes a method of mixing 2% creatine into normal chow with some water to form a paste, which is then dried.[3] It is important to ensure homogenous mixing for consistent dosing.

  • Oral Gavage: This method allows for precise dosage administration. This compound is claimed to be more soluble in water than creatine monohydrate, which may facilitate its preparation for gavage.[4] Always ensure the solution is well-mixed before each administration. The maximum volume for oral gavage in mice is typically 10 ml/kg, and for rats, it is 10-20 ml/kg.[5]

Q3: What are the potential challenges I might face when working with this compound?

A3: Potential challenges include:

  • Solubility and Stability: While this compound is reported to have better solubility than creatine monohydrate, it's essential to verify this with your specific compound.[6][4] Creatine can degrade to creatinine (B1669602) in aqueous solutions, a process influenced by pH and temperature.[7] It is advisable to prepare solutions fresh daily.

  • Palatability: If administering in the chow, the slightly sour taste of malate may affect the food intake of the animals.[6] It is important to monitor food consumption and body weight, especially at the beginning of the study.[8]

  • Species-Specific Differences: Be aware of potential metabolic differences between mice and rats. For instance, some studies have reported that long-term creatine monohydrate supplementation may induce inflammatory changes in the liver of mice, but not rats.[9]

Troubleshooting Guides

Issue 1: Inconsistent results between animals in the same treatment group.

  • Possible Cause: Inhomogeneous mixing of this compound in the chow.

  • Solution: Ensure a thorough and standardized mixing protocol for the chow. Consider preparing smaller batches more frequently to maintain consistency. If using oral gavage, ensure the solution is vortexed before each administration to resuspend any settled particles.

Issue 2: Animals in the this compound group are losing weight or eating less.

  • Possible Cause: Poor palatability of the this compound-supplemented chow.

  • Solution: Start with a lower concentration of this compound in the chow and gradually increase it to the target dose. This allows for a period of acclimatization. If the issue persists, consider switching to oral gavage for more direct and controlled administration, bypassing taste as a factor.

Issue 3: Difficulty dissolving this compound for oral gavage.

  • Possible Cause: Although reportedly more soluble, complete dissolution can still be a challenge.

  • Solution: Use warm water to aid dissolution, as the solubility of creatine compounds increases with temperature.[10] Allow the solution to cool to room temperature before administering it to the animals. Gentle heating and stirring can also be employed. Always check for complete dissolution before administration.

Data Presentation

Table 1: Summary of Creatine Monohydrate Dosage Regimens in Rodent Studies (for extrapolation to this compound)

SpeciesDosageAdministration RouteDurationKey FindingsReference
Rat 2% or 4% (w/w) in chowDiet5 weeksSex-dependent effects on depression-like behavior.[1][2]
Rat 2% (w/w) in chowDiet4 weeksPotential neuroprotective role in the myenteric plexus of trained animals.[11]
Rat 2% (w/w) in chowDietNot specifiedUsed in a model of Alzheimer's disease.[3]
Mouse 0.3 mg/kg body weightOral Gavage8 weeksInvestigated effects on muscular dystrophy.

Experimental Protocols

Protocol 1: Pilot Study to Determine Optimal Oral Dosage of this compound

1. Objective: To determine a well-tolerated and effective oral dose of this compound in mice or rats.

2. Materials:

  • This compound powder
  • Sterile water for injection or purified water
  • Rodent oral gavage needles (size-appropriate for the species)
  • Syringes
  • Vortex mixer
  • Animal scale

3. Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the start of the experiment.
  • Dose Grouping: Divide animals into at least four groups (n=6-8 per group): a vehicle control group (water) and three escalating dose groups of this compound (e.g., 50 mg/kg, 150 mg/kg, 300 mg/kg). Doses should be calculated based on the creatine content equivalent to effective creatine monohydrate doses.
  • Preparation of Dosing Solution: Prepare fresh dosing solutions daily. Calculate the required amount of this compound for each group. Dissolve the powder in sterile water. Use a vortex mixer to ensure complete dissolution.
  • Administration: Administer the assigned dose or vehicle via oral gavage once daily for 14 days. The volume should not exceed 10 ml/kg for mice or 20 ml/kg for rats.[12][5]
  • Monitoring: Monitor animals daily for any signs of toxicity, including changes in body weight, food and water intake, and general behavior.
  • Tissue Collection: At the end of the 14-day period, euthanize the animals and collect key tissues such as skeletal muscle (e.g., gastrocnemius), brain, and liver.
  • Analysis: Analyze tissue samples for creatine, phosphocreatine, and ATP levels to assess the bioavailability and metabolic effect of the different doses. Methods like HPLC or bioluminescence assays can be used.[13][14][15][16]

Mandatory Visualizations

experimental_workflow Experimental Workflow for a Rodent this compound Study acclimatization Animal Acclimatization (1 week) randomization Randomization into Treatment Groups acclimatization->randomization treatment This compound Administration (Oral Gavage or in Chow) randomization->treatment monitoring Daily Monitoring (Body Weight, Food Intake, Behavior) treatment->monitoring behavioral Behavioral Testing (e.g., Morris Water Maze, Forced Swim Test) treatment->behavioral euthanasia Euthanasia and Tissue Collection monitoring->euthanasia behavioral->euthanasia analysis Biochemical Analysis (Creatine, PCr, ATP levels) euthanasia->analysis stats Statistical Analysis and Interpretation analysis->stats

Caption: A generalized workflow for a rodent study investigating this compound.

creatine_pathway Creatine Kinase/Phosphocreatine Signaling Pathway cluster_cell Muscle Cell cluster_signaling Related Signaling Creatine Creatine CK Creatine Kinase (CK) Creatine->CK PCr Phosphocreatine (PCr) Energy_Use Energy Utilization (e.g., Muscle Contraction) PCr->Energy_Use PCr_ATP_ratio Increased PCr/ATP ratio ATP ATP ATP->CK ATP->Energy_Use provides energy ADP ADP CK->PCr CK->ADP Energy_Use->ATP regenerates AMPK AMPK Activation PCr_ATP_ratio->AMPK activates

References

Technical Support Center: Dicreatine Malate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using dicreatine malate (B86768) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is dicreatine malate and why is it used in cell culture?

This compound is a salt composed of two creatine (B1669601) molecules ionically bonded to one molecule of malic acid. It is often used as a more soluble alternative to creatine monohydrate.[1][2] In cell culture, creatine supplementation can be beneficial for studying energy metabolism, particularly in cells with high and fluctuating energy demands like muscle and neuronal cells.[3] Creatine serves as a reservoir for high-energy phosphate, aiding in the rapid regeneration of ATP.

Q2: How can this compound affect the pH of my cell culture medium?

This compound will dissociate in an aqueous solution like cell culture medium, releasing creatine and malic acid. Malic acid is a dicarboxylic acid with two pKa values, approximately 3.40 and 5.13.[4] The release of this acidic component can lower the pH of a weakly buffered medium. Standard cell culture media are buffered, typically with a bicarbonate-based system, to maintain a physiological pH around 7.2-7.4.[5] However, the addition of a significant concentration of this compound can overwhelm this buffering capacity, leading to a drop in pH.

Q3: What are the visual indicators of a pH issue in my cell culture?

Most commercial cell culture media contain a pH indicator, commonly phenol (B47542) red. A change in the color of the medium is a primary visual cue for a pH shift.

  • Yellow: Indicates an acidic environment (pH below ~6.8).

  • Pink/Purple: Indicates an alkaline or basic environment (pH above ~7.6).

  • Bright Red/Orange: Typically represents the optimal physiological pH range (7.2-7.4).

Q4: What are the potential cellular effects of a drop in pH?

Changes in extracellular pH can significantly impact cellular processes, including:

  • Cell growth and proliferation

  • Metabolism

  • Cellular morphology

  • Induction of apoptosis or necrosis at extreme pH levels

Q5: How is malic acid metabolized by cells?

Malic acid is an intermediate in the Krebs (TCA) cycle, a central pathway in cellular respiration for ATP production.[6][7] Cells can take up and utilize malic acid as an energy source. This metabolic consumption of malic acid could potentially counteract the initial acidic shift over time, depending on the metabolic rate of the cultured cells.

Troubleshooting Guide

Issue: The cell culture medium turns yellow after adding this compound.

This indicates a drop in the pH of your culture medium to an acidic state.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
High Concentration of this compound 1. Reduce Concentration: Lower the working concentration of this compound in your experiments. 2. Titration Experiment: Perform a dose-response experiment to determine the maximum concentration of this compound your specific cell culture medium can buffer effectively.
Insufficient Buffering Capacity of the Medium 1. Use a More Robustly Buffered Medium: Consider using a medium with a higher buffering capacity, such as one supplemented with HEPES (a synthetic buffer). 2. Add Additional Buffer: Supplement your current medium with HEPES. A final concentration of 10-25 mM HEPES is common, but the optimal concentration should be determined for your specific cell line.
Incorrect Preparation of this compound Stock Solution 1. pH Adjustment of Stock: When preparing a concentrated stock solution of this compound, adjust its pH to the physiological range (7.2-7.4) using sterile NaOH before adding it to your culture medium. 2. Use a Buffered Solvent: Prepare the stock solution in a sterile, buffered solution like Phosphate-Buffered Saline (PBS) instead of water.
Bacterial or Fungal Contamination 1. Microscopic Examination: Check your cultures under a microscope for any signs of bacterial (cloudiness, motile rods or cocci) or fungal (filamentous structures, yeast budding) contamination. 2. Discard Contaminated Cultures: If contamination is confirmed, discard the affected cultures immediately to prevent cross-contamination. 3. Review Aseptic Technique: Ensure strict aseptic techniques are followed during all cell culture manipulations.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted this compound Stock Solution

This protocol describes the preparation of a 100 mM this compound stock solution with an adjusted pH to minimize its impact on the cell culture medium's pH.

Materials:

  • This compound powder

  • Sterile cell culture grade water or PBS

  • Sterile 1 M NaOH solution

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes and storage vials

  • Calibrated pH meter

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the appropriate amount of this compound to prepare a 100 mM solution.

  • Dissolving: Add the powder to a sterile conical tube containing 80% of the final volume of sterile water or PBS. Dissolve completely by vortexing or gentle agitation.

  • pH Measurement: Aseptically take a small aliquot to measure the initial pH. It is expected to be acidic.

  • pH Adjustment: While stirring, slowly add sterile 1 M NaOH dropwise to the stock solution until the pH reaches 7.2-7.4.

  • Final Volume: Bring the solution to the final volume with sterile water or PBS.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots and store at -20°C for short-term or -80°C for long-term storage.

Protocol 2: Monitoring pH in Cell Culture

This protocol outlines how to monitor the pH of cell culture medium after the addition of this compound.

Materials:

  • Cell culture flasks or plates with cells

  • This compound stock solution

  • Cell culture incubator (37°C, 5% CO2)

  • pH meter or pH indicator strips

  • Phenol red-containing medium

Procedure:

  • Baseline pH: Before adding this compound, observe the color of your cell culture medium as a baseline for the optimal pH. If a more precise measurement is needed, a sterile pH probe or a sample of the medium can be tested.

  • Addition of this compound: Add the desired final concentration of the pH-adjusted this compound stock solution to your cell cultures.

  • Visual Monitoring: At regular intervals (e.g., 1, 4, 12, and 24 hours) after addition, visually inspect the color of the medium. Note any changes from the baseline color.

  • Quantitative Measurement (Optional): For a more precise analysis, at each time point, a small, sterile sample of the medium can be removed from a sacrificial flask/well to measure the pH using a calibrated pH meter.

  • Record Observations: Document any color changes and corresponding pH measurements.

Data Presentation

Table 1: pKa Values of Malic Acid

pKaValueEffective Buffering Range
pKa13.402.40 - 4.40
pKa25.134.13 - 6.13

Data sourced from various chemical reference databases.

Table 2: Phenol Red pH Indicator Color Range

pH RangeColor
< 6.8Yellow
6.8 - 7.2Orange
7.2 - 7.4Red
> 7.4 - 7.6Pink
> 7.6Purple

Visualizations

experimental_workflow Experimental Workflow for Using this compound cluster_prep Preparation cluster_exp Experimentation prep_stock Prepare pH-adjusted This compound stock solution sterilize Sterile filter the stock solution prep_stock->sterilize aliquot Aliquot and store at -20°C or -80°C sterilize->aliquot add_to_culture Add to cell culture medium at desired concentration aliquot->add_to_culture Use in experiment incubate Incubate cells at 37°C, 5% CO2 add_to_culture->incubate monitor_ph Monitor medium pH (visual color change) incubate->monitor_ph analyze Analyze cellular effects monitor_ph->analyze troubleshooting_workflow Troubleshooting pH Issues cluster_causes Potential Causes cluster_solutions Solutions start Medium turns yellow after adding this compound cause1 High Concentration start->cause1 cause2 Insufficient Buffering start->cause2 cause3 Contamination start->cause3 solution1 Reduce concentration or perform titration cause1->solution1 solution2 Use HEPES-buffered medium or add HEPES cause2->solution2 solution3 Check for contamination and discard if present cause3->solution3 signaling_pathway Simplified Cellular Metabolism of this compound Components cluster_extracellular Extracellular cluster_intracellular Intracellular dcm This compound creatine Creatine dcm->creatine Dissociation & Uptake malic_acid Malic Acid dcm->malic_acid Dissociation & Uptake pcr Phosphocreatine creatine->pcr Creatine Kinase krebs Krebs Cycle malic_acid->krebs atp ATP krebs->atp pcr->atp Energy Buffering

References

Technical Support Center: Overcoming Poor Cellular Uptake of Dicreatine Malate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cellular uptake of dicreatine malate (B86768) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of creatine (B1669601) uptake into cells?

Creatine is actively transported into cells against a concentration gradient by the Solute Carrier Family 6 Member 8 (SLC6A8), also known as the creatine transporter (CrT).[1][2] This transporter is a sodium- and chloride-dependent protein, meaning it utilizes the electrochemical gradients of these ions to drive creatine into the cell. While dicreatine malate is a salt of creatine and malic acid, its uptake is also presumed to be primarily mediated by the SLC6A8 transporter.

Q2: Why might this compound exhibit poor cellular uptake?

Poor cellular uptake of this compound can stem from several factors:

  • Inefficient Transporter Interaction: The binding affinity and transport kinetics of this compound with the SLC6A8 transporter may be lower compared to creatine monohydrate.

  • Low Transporter Expression: The cell line or tissue model used in your experiments may have a low endogenous expression of the SLC6A8 transporter.

  • Suboptimal Experimental Conditions: Factors such as incorrect pH, temperature, or ion concentrations in the culture medium can negatively impact transporter function.

  • Compound Instability: this compound may degrade in the cell culture medium over time, reducing the effective concentration available for uptake.

  • Cellular Efflux: Once inside the cell, creatine can be removed by efflux transporters, leading to a net decrease in intracellular concentration.[3]

Q3: Is this compound more stable than creatine monohydrate in cell culture media?

While often marketed as more stable, creatine salts like dicreatine citrate (B86180) have been shown to dissociate in aqueous solutions and can be susceptible to degradation, particularly with changes in pH and temperature.[4] The stability of this compound in cell culture media should be experimentally verified under your specific conditions.

Q4: Can the malate component of this compound influence cellular uptake?

Malic acid is an intermediate in the Krebs cycle and plays a role in cellular energy metabolism. While there is no direct evidence to suggest that malic acid upregulates the expression or activity of the SLC6A8 transporter, it could potentially influence cellular energy status, which may indirectly affect active transport processes. Further research is needed to elucidate any direct effects of malic acid on creatine transport.

Q5: Are there alternative strategies to bypass the SLC6A8 transporter for creatine delivery?

Yes, one promising approach is the use of lipophilic creatine derivatives or encapsulation in liposomes.[5][6] Liposomes are lipid vesicles that can fuse with the cell membrane, delivering their contents directly into the cytoplasm, thereby bypassing the need for a specific transporter.[5][6][7]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during this compound uptake experiments.

Problem Potential Cause Recommended Solution
Low intracellular creatine levels 1. Low SLC6A8 transporter expression in the cell line. - Verify SLC6A8 mRNA and protein expression using qPCR and Western blot, respectively.- Select a cell line known to have high SLC6A8 expression (e.g., C2C12 myoblasts, certain cancer cell lines).- Consider transiently or stably overexpressing SLC6A8 in your cell line of choice.
2. Suboptimal assay conditions. - Ensure the buffer/media contains physiological concentrations of sodium and chloride ions, as they are essential for SLC6A8 function.- Maintain a physiological pH (7.2-7.4) and temperature (37°C) during the uptake experiment.
3. Degradation of this compound. - Prepare fresh solutions of this compound for each experiment.- Perform a stability study using HPLC to determine the degradation rate of this compound in your specific cell culture medium and experimental conditions.
4. Inaccurate measurement of intracellular creatine. - Utilize a validated and sensitive assay for intracellular creatine quantification (e.g., colorimetric or fluorometric assay kits).- Ensure complete cell lysis to release all intracellular creatine for measurement.
High variability between experimental replicates 1. Inconsistent cell seeding density. - Ensure uniform cell seeding across all wells or plates.- Allow cells to adhere and reach a consistent confluency before starting the experiment.
2. Incomplete dissolution of this compound. - Visually confirm complete dissolution of the compound before adding it to the cells.- Gentle warming or sonication may aid in dissolution, but be mindful of potential degradation.
3. Variations in incubation times. - Use a multichannel pipette or automated liquid handler for precise timing of compound addition and removal.
No significant difference in uptake compared to creatine monohydrate 1. Saturation of the SLC6A8 transporter. - Perform a dose-response experiment to determine the optimal concentration range for both compounds.- At high concentrations, the transporter may be saturated, masking any potential differences in uptake efficiency.
2. Rapid dissociation of this compound. - In aqueous solution, this compound may dissociate into creatine and malic acid, leading to similar uptake kinetics as creatine monohydrate.

Data Presentation

Currently, there is a lack of publicly available, peer-reviewed quantitative data directly comparing the cellular uptake kinetics of this compound and creatine monohydrate. The following table provides a template for how such data could be presented. Researchers are encouraged to generate this data empirically for their specific cell models.

Parameter This compound Creatine Monohydrate Reference
Apparent Km (µM) Data not available20-60 (cell type dependent)[8]
Vmax (pmol/min/mg protein) Data not availableVaries by cell type[8]
Uptake Efficiency (%) at 100 µM after 1 hour Data not availableData not available
Intracellular Half-life (hours) Data not availableData not available

Experimental Protocols

Protocol 1: Comparative Cellular Uptake Assay of this compound vs. Creatine Monohydrate

This protocol outlines a method to compare the cellular uptake of this compound and creatine monohydrate in a cultured cell line.

Materials:

  • Cell line with known or suspected SLC6A8 expression (e.g., C2C12, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and Creatine monohydrate

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Intracellular creatine assay kit (colorimetric or fluorometric)

  • Microplate reader

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO2.

  • Compound Preparation: Prepare stock solutions of this compound and creatine monohydrate in a suitable sterile solvent (e.g., water or PBS). Prepare a series of working solutions at different concentrations in serum-free culture medium.

  • Uptake Experiment:

    • Wash the cells twice with warm PBS.

    • Add 100 µL of the working solutions (or control medium) to the respective wells.

    • Incubate for a defined period (e.g., 1 hour) at 37°C.

  • Cell Lysis:

    • Aspirate the treatment solution and wash the cells three times with ice-cold PBS to remove extracellular compound.

    • Add 50 µL of cell lysis buffer to each well and incubate on ice for 10 minutes.

  • Quantification of Intracellular Creatine:

    • Collect the cell lysates.

    • Determine the intracellular creatine concentration using a commercial assay kit according to the manufacturer's instructions.

    • Normalize the creatine concentration to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).

Protocol 2: Stability Assessment of this compound in Cell Culture Media using HPLC

This protocol describes a method to evaluate the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile (B52724) and water with a suitable buffer like trifluoroacetic acid)

  • Sterile microcentrifuge tubes

Methodology:

  • Sample Preparation: Prepare a solution of this compound in the cell culture medium at the desired experimental concentration.

  • Incubation: Incubate the solution under standard cell culture conditions (37°C, 5% CO2).

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the solution.

  • HPLC Analysis:

    • Inject the collected samples into the HPLC system.

    • Separate the components using a C18 column and an appropriate mobile phase gradient.

    • Detect the parent compound (this compound) and any potential degradation products (e.g., creatine, creatinine) using a UV detector at a suitable wavelength (e.g., 210 nm).

  • Data Analysis:

    • Quantify the peak areas corresponding to this compound and its degradation products.

    • Plot the concentration of intact this compound as a function of time to determine its stability profile.

Visualizations

G Troubleshooting Workflow for Poor this compound Uptake start Low Intracellular Creatine Levels check_expression Verify SLC6A8 Expression (qPCR/WB) start->check_expression low_expression Low Expression check_expression->low_expression optimize_conditions Optimize Assay Conditions (pH, Ions) low_expression->optimize_conditions No alternative_strategy Consider Alternative Delivery Strategy (e.g., Liposomes) low_expression->alternative_strategy Yes check_stability Assess Compound Stability (HPLC) optimize_conditions->check_stability degradation Degradation Observed? check_stability->degradation use_fresh Use Freshly Prepared Compound degradation->use_fresh Yes end Improved Uptake degradation->end No use_fresh->end alternative_strategy->end

Caption: Troubleshooting workflow for poor this compound uptake.

G Proposed Cellular Uptake and Fate of this compound cluster_extracellular Extracellular Space cluster_cell Intracellular Space dcm This compound creat Creatine dcm->creat Dissociation malate Malic Acid dcm->malate Dissociation slc6a8 SLC6A8 Transporter creat->slc6a8 malate_in Malic Acid malate->malate_in Transport (presumed) creat_in Creatine pc_creat Phosphocreatine creat_in->pc_creat krebs Krebs Cycle malate_in->krebs atp ATP pc_creat->atp Energy Buffering slc6a8->creat_in Transport

Caption: Proposed cellular uptake and fate of this compound.

References

Identifying and minimizing impurities in dicreatine malate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of dicreatine malate (B86768).

Frequently Asked Questions (FAQs)

Q1: What is dicreatine malate and how is it synthesized?

This compound is a salt formed between two molecules of creatine (B1669601) and one molecule of malic acid.[1] It is synthesized by reacting creatine with malic acid, typically in a 2:1 molar ratio, in a suitable solvent such as anhydrous ethanol (B145695) or water.[2][3] The process generally involves dissolving malic acid in the solvent, followed by the addition of creatine. The resulting this compound product is then isolated through filtration or centrifugation and dried.[3]

Q2: What are the most common impurities in this compound synthesis?

The most common impurities in this compound synthesis can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual creatine and malic acid that did not react during the synthesis.

    • Solvent Residues: Traces of the solvent used during synthesis and purification, such as ethanol.

  • Creatine-Related Impurities: These impurities are often present in the creatine starting material.

    • Creatinine (B1669602): The primary degradation product of creatine, formed by intramolecular cyclization, especially in the presence of moisture, heat, and acidic conditions.

    • Dicyandiamide (DCD): An impurity that can form during the synthesis of creatine from cyanamide.[4]

    • Dihydro-1,3,5-triazine (DHT): Another potential impurity from the creatine synthesis process.

  • Contaminants:

    • Heavy Metals: Trace amounts of heavy metals (e.g., lead, arsenic, mercury, cadmium) can be introduced from raw materials or manufacturing equipment.[5][6]

Q3: How can I minimize the formation of creatinine during synthesis?

To minimize the formation of creatinine, it is crucial to control the reaction conditions:

  • Temperature: Avoid excessive heat during the reaction and drying steps. A patent for this compound production suggests a drying temperature between 50°C and 60°C.[3]

  • Moisture: Use anhydrous solvents and store creatine starting material in a dry environment to prevent hydrolysis and subsequent cyclization to creatinine.

  • pH: While the synthesis involves an acid (malic acid), prolonged exposure to highly acidic conditions can accelerate creatinine formation.

Q4: What are the typical quality specifications for this compound?

While specific monographs for this compound may vary, typical quality specifications are based on purity and the limits of known impurities. High-purity this compound should have a purity of at least 98%.[3] Impurity limits are often guided by pharmacopeial standards for active pharmaceutical ingredients (APIs).

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Ensure the molar ratio of creatine to malic acid is correct (typically 2:1).- Increase the reaction time or gently warm the reaction mixture if the reaction is slow at room temperature.- Ensure adequate mixing to facilitate the reaction.
Product Loss During Isolation - Use a fine filter paper or a centrifuge to effectively separate the product from the solvent.- Wash the isolated product with a minimal amount of cold, anhydrous solvent to remove soluble impurities without dissolving a significant amount of the product.
Poor Solubility of Reactants - If using a solvent like ethanol where creatine has low solubility, ensure vigorous stirring and sufficient reaction time.- Consider using a solvent system in which both reactants have better solubility, if compatible with the desired product isolation.
Problem 2: High Levels of Impurities in the Final Product
Impurity Detected Possible Cause Suggested Solution
High Creatinine Content - Excessive heat during reaction or drying.- Presence of moisture in reactants or solvent.- Maintain a controlled temperature throughout the process.- Use anhydrous solvents and ensure all glassware is thoroughly dried.- Store creatine starting material in a desiccator.
Unreacted Creatine and/or Malic Acid - Incorrect stoichiometry.- Insufficient reaction time or inadequate mixing.- Verify the molar ratio of the reactants.- Increase reaction time and/or improve agitation.
Dicyandiamide (DCD) or Dihydro-1,3,5-triazine (DHT) - Contaminated creatine starting material.- Use high-purity creatine monohydrate from a reputable supplier.- Analyze the starting material for these impurities before use.
Heavy Metals - Contaminated raw materials.- Leaching from manufacturing equipment.- Source high-purity, pharmacopeial-grade reactants.- Use appropriate, non-reactive equipment for synthesis.

Data Presentation

Table 1: Common Impurities and their Recommended Limits

Impurity Typical Source Recommended Limit (as per general API guidelines)
CreatinineCreatine degradation< 1%
Dicyandiamide (DCD)Creatine synthesis byproductTypically in the ppm range
Heavy Metals (e.g., Pb, As, Hg, Cd)Raw materials, equipmentVaries by element and daily dosage (often in the ppm range)[5][6]
Loss on DryingResidual moisture/solvent< 1%
Residue on IgnitionInorganic impurities< 0.1%

Table 2: Example HPLC Parameters for Impurity Analysis

Parameter Method 1: Creatine & Creatinine Method 2: Creatine, DCD, DHT
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and a small amount of organic solvent (e.g., acetonitrile).Gradient or isocratic elution with a buffered mobile phase.
Flow Rate 0.8 - 1.5 mL/min1.0 mL/min
Detection UV at ~210 nmUV at ~220 nm
Column Temperature Ambient or controlled (e.g., 25°C)Ambient

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented method for producing high-purity this compound.[3]

  • Preparation of Malic Acid Solution: In a clean, dry reaction vessel, add a predetermined amount of anhydrous ethanol. With agitation, slowly add a stoichiometric amount of malic acid (to achieve a 1:2 molar ratio with creatine). Continue stirring at a controlled temperature (e.g., 65-70°C) until the malic acid is completely dissolved.

  • Filtration: Filter the malic acid solution to remove any insoluble particulate matter.

  • Reaction with Creatine: To the clear malic acid solution, slowly add a stoichiometric amount of high-purity creatine monohydrate (2 moles per 1 mole of malic acid) under continuous agitation. Maintain the temperature below 75°C.

  • Product Isolation: After the reaction is complete (typically after several hours of stirring), cool the mixture. Isolate the precipitated this compound by centrifugation or vacuum filtration.

  • Washing: Wash the isolated product with a small amount of cold, anhydrous ethanol to remove any unreacted starting materials and other soluble impurities.

  • Drying: Dry the wet this compound in a vacuum oven at a controlled temperature (50-60°C) until a constant weight is achieved.

Protocol 2: HPLC Analysis of this compound for Impurities

This protocol provides a general framework for the analysis of this compound for common impurities.

  • Standard Preparation:

    • Accurately weigh and dissolve reference standards of creatine, creatinine, dicyandiamide, and dihydro-1,3,5-triazine in a suitable solvent (e.g., mobile phase or a compatible solvent) to prepare stock solutions of known concentrations.

    • Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve.

  • Sample Preparation:

    • Accurately weigh a known amount of the synthesized this compound.

    • Dissolve the sample in the mobile phase or a suitable solvent to a known volume.

    • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Use a validated HPLC method with appropriate parameters (refer to Table 2 for examples).

    • Inject the standard solutions to generate a calibration curve for each impurity.

    • Inject the prepared sample solution.

  • Data Analysis:

    • Identify the peaks corresponding to each impurity in the sample chromatogram by comparing their retention times with those of the reference standards.

    • Quantify the amount of each impurity in the sample by comparing the peak areas to the calibration curve.

    • Calculate the percentage of each impurity in the this compound sample.

Mandatory Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Malic_Acid Malic Acid Dissolution Dissolve Malic Acid in Ethanol Malic_Acid->Dissolution Anhydrous_Ethanol Anhydrous Ethanol Anhydrous_Ethanol->Dissolution Filtration1 Filter Solution Dissolution->Filtration1 Reaction_Step React Creatine with Malic Acid Solution Filtration1->Reaction_Step Creatine Creatine Creatine->Reaction_Step Isolation Isolate Product (Centrifugation/Filtration) Reaction_Step->Isolation Washing Wash with Cold Anhydrous Ethanol Isolation->Washing Drying Dry under Vacuum (50-60°C) Washing->Drying Final_Product This compound Drying->Final_Product

Caption: Workflow for the synthesis of this compound.

Impurity_Troubleshooting Start Impurity Detected in Final Product Impurity_Type Identify Impurity Type Start->Impurity_Type Creatinine High Creatinine Impurity_Type->Creatinine Creatinine Unreacted Unreacted Starting Materials Impurity_Type->Unreacted Unreacted Materials Process_Impurity Process-Related (DCD, DHT) Impurity_Type->Process_Impurity DCD/DHT Action_Creatinine Review Temperature and Moisture Control Creatinine->Action_Creatinine Action_Unreacted Verify Stoichiometry and Reaction Time Unreacted->Action_Unreacted Action_Process Source High-Purity Creatine Process_Impurity->Action_Process

Caption: Logical workflow for troubleshooting common impurities.

References

Technical Support Center: Quantifying Dicreatine Malate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of dicreatine malate (B86768). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the analysis of dicreatine malate in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in quantifying this compound in biological samples?

The main challenge is that this compound, a salt composed of two creatine (B1669601) cations and one malate anion, is expected to dissociate in aqueous environments like biological fluids (e.g., plasma, urine). This makes the direct quantification of the intact this compound molecule difficult. Analytical methods typically measure the individual components—creatine and malate—separately.

Q2: Does this compound remain stable in biological samples during storage?

The stability of intact this compound in biological matrices has not been extensively documented. However, based on the behavior of similar creatine salts, it is likely to dissociate. The stability of the resulting creatine is a significant concern, as it can degrade to creatinine (B1669602). This degradation is influenced by factors such as pH, temperature, and storage duration. For instance, creatine is less stable in acidic conditions and at higher temperatures.[1][2] It is recommended to store samples at -80°C to minimize degradation.

Q3: Can I use standard HPLC methods for creatine to quantify this compound?

Standard High-Performance Liquid Chromatography (HPLC) methods for creatine can be used to quantify the creatine component of this compound after it dissociates in the sample. However, this will not provide a concentration of the intact this compound molecule. These methods often require careful optimization to separate creatine from its degradation product, creatinine, and other endogenous interferences.

Q4: Is LC-MS/MS a suitable technique for this compound analysis?

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying creatine and malate. For creatine, LC-MS/MS can overcome interferences common in other methods.[3] For malate, LC-MS/MS methods have been developed for its quantification in biological samples.[4][5][6][7] While theoretically possible to detect the intact this compound ion, in-source dissociation during the MS process is highly probable, making quantification of the intact molecule challenging.

Q5: What are the expected metabolites of this compound in vivo?

After administration, this compound is expected to dissociate into creatine and malate. Creatine enters its normal metabolic pathway, which includes uptake into tissues and conversion to phosphocreatine (B42189) for energy storage, with a portion degrading to creatinine which is then excreted in the urine. Malate is an intermediate in the citric acid cycle and will enter central carbon metabolism.

Troubleshooting Guides

Issue 1: Low or No Detectable Signal for Intact this compound
Possible Cause Troubleshooting Step
Dissociation in Solution This compound readily dissociates into creatine and malate in aqueous biological matrices. It is highly unlikely to detect the intact salt.
In-source Dissociation (MS) The energy in the mass spectrometer source can easily break the non-covalent bond between the creatine and malate ions.
Solution Develop and validate separate analytical methods for the quantification of creatine and malate. The concentration of this compound can be inferred from the concentrations of its components, assuming a 2:1 molar ratio of creatine to malate.
Issue 2: Inconsistent Creatine Quantification
Possible Cause Troubleshooting Step
Degradation to Creatinine Creatine is unstable and can convert to creatinine, especially at room temperature and acidic pH.
- Keep samples on ice during processing and store at -80°C long-term. - Ensure the pH of any buffers used is neutral or slightly alkaline. - Analyze samples as quickly as possible after collection and preparation.
Matrix Effects Endogenous compounds in biological samples can interfere with the ionization of creatine in LC-MS/MS, leading to signal suppression or enhancement.
- Use a stable isotope-labeled internal standard for creatine (e.g., d3-creatine) to compensate for matrix effects. - Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interferences.
Poor Chromatographic Resolution Creatine and creatinine are both polar compounds and can be difficult to separate on traditional reversed-phase columns.
- Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which provides better retention for polar analytes.[3] - Ion-pairing chromatography can also be used to improve retention on reversed-phase columns, but may not be compatible with MS detection.[8]
Issue 3: Difficulty in Malate Quantification
Possible Cause Troubleshooting Step
Low Endogenous Levels and High Background Malate is an endogenous compound, and its concentration can vary.
- Use a sensitive analytical method such as LC-MS/MS. - A stable isotope-labeled internal standard for malate is recommended for accurate quantification.
Sample Preparation Issues Malate is a polar dicarboxylic acid and may be difficult to extract efficiently.
- For LC-MS/MS analysis of dicarboxylic acids, liquid-liquid extraction or solid-phase extraction may be necessary. Derivatization can also be employed to improve chromatographic properties.[4][5][6][7]

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound and its Components

CompoundMolecular FormulaMolar Mass ( g/mol )Key Properties
This compoundC₁₂H₂₄N₆O₉396.35Salt of two creatine cations and one malate anion. Likely to dissociate in water.
CreatineC₄H₉N₃O₂131.13Polar molecule, degradation to creatinine is a stability concern.
Malic AcidC₄H₆O₅134.09Dicarboxylic acid, intermediate in the citric acid cycle.

Experimental Protocols

Protocol 1: Quantification of Creatine in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for creatine analysis.[3]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of human plasma, add 150 µL of ice-cold acetonitrile (B52724) containing a stable isotope-labeled internal standard (e.g., d3-creatine).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: HILIC column (e.g., Raptor HILIC-Si, 2.7 µm, 50 mm × 2.1 mm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

      • Creatine transition: m/z 132 -> 90

      • d3-Creatine transition: m/z 135 -> 93

Protocol 2: Quantification of Malate in Human Urine by LC-MS/MS

This protocol is based on methods for dicarboxylic acid analysis.[4][5][9]

  • Sample Preparation (Liquid-Liquid Extraction and Derivatization):

    • To 100 µL of urine, add a stable isotope-labeled internal standard for malate.

    • Acidify the sample with 1 M HCl.

    • Extract with 1 mL of ethyl acetate (B1210297) by vortexing for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Derivatize the residue with a suitable agent (e.g., butanolic HCl) to form a butyl ester, which improves chromatographic performance.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Gradient elution with water and methanol, both containing 0.1% formic acid.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode with MRM. The specific transitions will depend on the derivatization agent used.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation BiologicalSample Biological Sample (Plasma, Urine) Dissociation This compound Dissociates (Creatine + Malate) BiologicalSample->Dissociation In situ CreatinePrep Creatine Sample Prep (e.g., Protein Precipitation) Dissociation->CreatinePrep MalatePrep Malate Sample Prep (e.g., LLE, Derivatization) Dissociation->MalatePrep CreatineAnalysis LC-MS/MS for Creatine CreatinePrep->CreatineAnalysis MalateAnalysis LC-MS/MS for Malate MalatePrep->MalateAnalysis Data Quantify Creatine & Malate Separately CreatineAnalysis->Data MalateAnalysis->Data

Caption: Workflow for quantifying this compound in biological samples.

stability_pathway DicreatineMalate This compound Creatine Creatine DicreatineMalate->Creatine Dissociation Malate Malate DicreatineMalate->Malate Dissociation Creatinine Creatinine (Degradation Product) Creatine->Creatinine Degradation (pH, Temp dependent) Metabolism Citric Acid Cycle Malate->Metabolism

Caption: Dissociation and degradation pathway of this compound.

References

Technical Support Center: Optimizing HPLC Separation of Dicreatine Malate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC analysis of dicreatine malate (B86768). Given that dicreatine malate readily dissociates in aqueous solutions into creatine (B1669601) and malic acid—both of which are highly polar—chromatographic separation can present unique challenges, particularly on traditional reversed-phase columns.

Frequently Asked Questions (FAQs)

Q1: Why is there poor or no retention of my primary analyte peak when analyzing this compound on a standard C18 column?

A: This is a common issue stemming from the physicochemical properties of the dissociated components. Creatine is a very polar molecule and, in reversed-phase HPLC, retention is based on hydrophobic interactions with the nonpolar stationary phase.[1] Since polar analytes have weak interactions with the C18 packing material, they tend to travel through the column with the mobile phase and elute very early, often near the solvent front or void volume.[2][3]

Q2: How can the gradient be adjusted to improve the separation of poorly resolved creatine and malate peaks?

A: If your peaks are co-eluting or showing poor resolution, adjusting the gradient slope is a primary strategy for improvement. For polar compounds that elute early in a reversed-phase method, a shallower gradient is necessary to increase resolution.[1] This involves increasing the organic solvent percentage more slowly over a longer period.

  • Strategy: If a fast gradient (e.g., 5% to 70% organic solvent in 5 minutes) fails, try a much shallower gradient (e.g., 5% to 25% organic solvent over 15-20 minutes).[1]

  • Initial Conditions: Ensure your gradient starts at a very low organic percentage (0-5%) to maximize the initial retention of these polar compounds.[2][4]

Q3: What causes significant peak tailing for the creatine peak, and how can it be fixed?

A: Peak tailing for basic compounds like creatine is often caused by secondary interactions with the stationary phase or other method-related issues.[5][6]

  • Cause 1: Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the surface of silica-based columns are acidic and can strongly interact with basic analytes, causing tailing.[6][7]

    • Solution: Lower the pH of the mobile phase to around 2.5-3.0 using an acidifier like trifluoroacetic acid (TFA) or formic acid.[8] This protonates the silanol groups, minimizing unwanted ionic interactions.

  • Cause 2: Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to broad, tailing peaks.[6]

    • Solution: Try diluting your sample or reducing the injection volume.[9]

  • Cause 3: Column Contamination or Voids: A buildup of contaminants on the column frit or the formation of a void at the column inlet can distort peak shape.[5]

    • Solution: Use a guard column to protect the analytical column from sample matrix contaminants.[5] If a void is suspected, the column may need to be replaced.

Q4: Are there alternative chromatography modes to reversed-phase for better separation of this compound?

A: Yes. For highly polar compounds that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[2][10]

  • HILIC Mechanism: HILIC uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile.[10] Water is used as the strong, eluting solvent. Analytes are eluted in order of increasing hydrophilicity (polarity).[10] This technique provides much better retention for compounds like creatine.[11]

Experimental Protocols

Below are two distinct starting methodologies for the analysis of this compound.

Protocol 1: Reversed-Phase HPLC with Ion-Pairing

This method uses an ion-pairing agent to increase the retention of the ionic analytes on a C18 column.

ParameterSpecification
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.2% (w/v) Monopotassium Phosphate and 0.2% (w/v) Tetrabutylammonium Hydroxide (TAH) in Water, adjusted to pH 6.6 with phosphoric acid.[12]
Mobile Phase B Acetonitrile
Gradient 5% B for 2 min, ramp to 40% B over 15 min, hold for 2 min.
Flow Rate 1.0 mL/min[12]
Detection Wavelength 210 nm[12]
Column Temperature 30 °C
Injection Volume 10 µL
Protocol 2: HILIC Method

This method is designed to retain and separate highly polar compounds effectively.

ParameterSpecification
Column HILIC (e.g., Luna HILIC), 150 x 4.6 mm, 3 µm particle size
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.5
Mobile Phase B Acetonitrile
Gradient Start at 90% B, ramp to 60% B over 10 minutes, hold for 2 min.[11]
Flow Rate 1.5 mL/min[11]
Detection Wavelength 218 nm[11]
Column Temperature 35 °C[11]
Injection Volume 5 µL

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common separation issues encountered during the analysis of this compound.

G start Start: Poor Separation check_retention Are analytes retained? start->check_retention no_retention No: Early Elution / Void Volume check_retention->no_retention No yes_retention Yes: Poor Resolution / Co-elution check_retention->yes_retention Yes solution_retention1 Decrease Initial % Organic (e.g., start at 2-5% ACN) no_retention->solution_retention1 solution_retention2 Switch to HILIC column for better polar retention solution_retention1->solution_retention2 end_node Improved Separation solution_retention2->end_node check_gradient Make Gradient Shallower (e.g., 5-25% B over 20 min) yes_retention->check_gradient check_tailing Is Peak Tailing an Issue? check_gradient->check_tailing yes_tailing Yes: Tailing Factor > 1.2 check_tailing->yes_tailing Yes no_tailing No: Symmetrical Peaks check_tailing->no_tailing No solution_tailing1 Lower Mobile Phase pH (e.g., to pH 2.5-3.0 with TFA) yes_tailing->solution_tailing1 solution_tailing2 Reduce Sample Concentration solution_tailing1->solution_tailing2 solution_tailing3 Use End-Capped Column solution_tailing2->solution_tailing3 solution_tailing3->end_node solution_resolution Optimize Selectivity: - Change organic solvent (MeOH vs ACN) - Adjust mobile phase pH no_tailing->solution_resolution solution_resolution->end_node

HPLC Troubleshooting Workflow for this compound

References

Mitigating Off-Target Effects of Dicreatine Malate in Cellular Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of dicreatine malate (B86768) in cellular models.

Introduction to Dicreatine Malate

This compound is a salt composed of two creatine (B1669601) molecules and one malic acid molecule. It is designed to enhance the bioavailability and efficacy of creatine by leveraging the metabolic properties of both components. Creatine is a crucial molecule for cellular energy homeostasis, primarily through the creatine kinase/phosphocreatine (CK/PCr) system, which facilitates the rapid regeneration of ATP.[1] Malic acid is an intermediate in the tricarboxylic acid (TCA) cycle, playing a key role in mitochondrial respiration and energy production.[2] While the on-target effects of this compound are centered on modulating cellular bioenergetics, its components can have broader, sometimes unintended, "off-target" effects, especially at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target effects of this compound in cellular models?

A1: The primary on-target effect is the enhancement of cellular energy status. This is achieved through two main mechanisms:

  • Creatine Component: Increases the intracellular pool of creatine and phosphocreatine, buffering ATP levels during high energy demand.[1]

  • Malate Component: Provides a substrate for the TCA cycle, potentially increasing mitochondrial respiration and ATP production.[2]

Q2: What are the potential off-target effects of this compound?

A2: Off-target effects can arise from either the creatine or the malate moiety and are often concentration-dependent.

  • From Creatine:

    • Modulation of Signaling Pathways: High intracellular creatine can influence signaling pathways beyond the CK/PCr system, such as the Akt/mTOR pathway, which is involved in cell growth and proliferation.[3]

    • Metabolic Shifts: Excessive creatine may alter other metabolic pathways, including glycolysis.[1]

    • Cytotoxicity: At very high concentrations, creatine has been reported to have cytotoxic effects, potentially through the production of formaldehyde (B43269) from its metabolite, methylamine.

  • From Malic Acid:

    • pH Alterations: As an acidic molecule, malic acid can lower the pH of the cell culture medium, which can independently affect cell viability and function.[4][5]

    • Metabolic Reprogramming: Exogenous malate can alter the balance of the TCA cycle and related metabolic pathways.[2]

Q3: How can I differentiate between on-target and off-target effects?

A3: A combination of control experiments is crucial:

  • Component Controls: Treat cells with creatine monohydrate alone and malic acid alone at equimolar concentrations to the this compound treatment.

  • Inactive Analog Control: Use a structurally similar but biologically inactive analog of creatine, if available.

  • Dose-Response Analysis: On-target effects should occur at lower, physiologically relevant concentrations, while off-target effects often appear at higher concentrations.

  • Rescue Experiments: If an off-target effect is suspected, try to rescue the phenotype by inhibiting the putative off-target pathway.

Q4: My cells are showing increased cytotoxicity after treatment with this compound. What is the likely cause?

A4: There are several potential causes for increased cytotoxicity:

  • High Concentration: The concentration of this compound may be too high, leading to off-target toxicity from either the creatine or malate component.

  • pH Shift: The malic acid component may be acidifying the culture medium. Monitor the pH of your media and use appropriate buffering agents like HEPES if necessary.[4][6]

  • Metabolic Overload: A sudden influx of creatine and malate could disrupt cellular metabolic homeostasis, leading to stress and cell death.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results between experiments. 1. Compound Stability: this compound solution may be degrading. 2. Cell Passage Number: High passage numbers can lead to phenotypic drift. 3. pH Fluctuation: Inconsistent buffering of the media.1. Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. 2. Use cells within a consistent and low passage number range. 3. Regularly monitor the pH of your culture medium, especially after adding this compound.[5]
Unexpected changes in cell morphology or proliferation. 1. Off-target signaling: Creatine may be activating pathways like Akt/mTOR. 2. Metabolic stress: Alterations in cellular metabolism.1. Perform western blotting for key signaling proteins (e.g., p-Akt, p-mTOR). 2. Conduct metabolomic analysis to identify changes in key metabolic pathways.
Observed effect does not correlate with increased ATP levels. 1. Off-target effect: The observed phenotype is independent of the canonical energy-buffering function. 2. Assay timing: The ATP measurement may not be capturing the dynamic changes.1. Investigate other potential mechanisms, such as changes in gene expression or protein-protein interactions. 2. Perform a time-course experiment to measure ATP levels at different time points after treatment.
Difficulty replicating results in a different cell line. 1. Differential expression of transporters: Cell lines may have different levels of creatine transporters (SLC6A8).[7] 2. Varying metabolic phenotypes: Different cell lines have distinct baseline metabolic rates.1. Quantify the expression of SLC6A8 in your cell lines via qPCR or western blotting. 2. Characterize the baseline metabolic profile of each cell line using assays like the Seahorse XF Analyzer.[8]

Quantitative Data Summary

The following tables provide representative quantitative data for the individual components of this compound. Note that these values can vary significantly between cell types and experimental conditions.

Table 1: Creatine Cytotoxicity and Cellular Uptake

Cell LineAssayParameterValueReference
Human MonocytesUptakeKm30 µM
Human MacrophagesUptakeVmax3.6 pmol/µg protein/hr
Hippocampal NeuronsCytotoxicity (LDH)Neuroprotective Conc.5 mM
Osteoblast-like cellsCytotoxicityAdverse effects seen at>20 mM
CT-2A Glioma CellsViability (MTT)Increased viability at1 mM (under hypoxia)[9]

Table 2: Malic Acid Effective Concentrations and Cytotoxicity

Cell LineAssayParameterConcentrationReference
Intestinal Epithelial CellsRegenerationIncreased regeneration10 vol% of treated water[10]
U87-MG GlioblastomaCytotoxicity (MTT)Significant inhibition12.5 - 400 µg/ml
FibroblastCytotoxicity (MTT)Significant inhibition100 - 400 µg/ml

Experimental Protocols

Dose-Response Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration at which this compound becomes cytotoxic to your cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2x stock of this compound in your cell culture medium. Perform serial dilutions to create a range of concentrations. Also prepare 2x stocks of creatine monohydrate and malic acid at equimolar concentrations.

  • Treatment: Remove the old medium and add 100 µL of the 2x compound dilutions to the appropriate wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability versus the log of the compound concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that creatine is engaging with its primary target, creatine kinase, and to identify potential off-target binding partners.

Methodology:

  • Cell Treatment: Treat intact cells with a high concentration of this compound, creatine monohydrate, malic acid, or vehicle for a specified time.

  • Heating Profile: Aliquot the treated cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes, followed by rapid cooling.

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Analysis: Analyze the soluble fraction by western blot using antibodies against creatine kinase (on-target) and other suspected off-target proteins.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Proteomic and Metabolomic Analysis

These "omics" approaches provide a global view of the cellular response to this compound treatment.

Methodology:

  • Sample Preparation: Treat cells with this compound, creatine, malate, or vehicle. Harvest the cells and culture medium separately. For proteomics, lyse the cells and prepare protein extracts. For metabolomics, quench metabolism rapidly and extract metabolites from both the cells and the medium.

  • Mass Spectrometry: Analyze the samples using high-resolution mass spectrometry (LC-MS/MS for proteomics, GC-MS or LC-MS for metabolomics).

  • Data Analysis:

    • Proteomics: Identify and quantify changes in protein expression between treated and control groups.

    • Metabolomics: Identify and quantify changes in metabolite levels.

  • Pathway Analysis: Use bioinformatics tools to map the differentially expressed proteins or metabolites to specific signaling or metabolic pathways. This can reveal unexpected off-target effects.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_creatine Creatine On-Target Pathway cluster_malate Malate On-Target Pathway Creatine Extracellular Creatine SLC6A8 SLC6A8 Transporter Creatine->SLC6A8 Uptake Int_Creatine Intracellular Creatine SLC6A8->Int_Creatine CK Creatine Kinase (CK) Int_Creatine->CK PCr Phosphocreatine (PCr) CK->PCr ADP ADP CK->ADP ATP ATP PCr->ATP Energy Buffering ATP->CK Malate Extracellular Malate Malate_Transporter Malate Transporter Malate->Malate_Transporter Cyt_Malate Cytosolic Malate Malate_Transporter->Cyt_Malate Mito Mitochondrion Cyt_Malate->Mito Malate-Aspartate Shuttle TCA TCA Cycle Mito->TCA start Start: Observe Unexpected Phenotype q1 Is cytotoxicity observed? start->q1 a1_yes Perform Dose-Response Cytotoxicity Assay (e.g., MTT, LDH) q1->a1_yes Yes q3 Is the culture medium pH altered? q1->q3 No q2 Is the effect seen with creatine or malate alone? a1_yes->q2 a2_yes Investigate component- specific off-target effects q2->a2_yes Yes a2_no Investigate synergistic or compound-specific effects q2->a2_no No end_off_target Likely Off-Target Effect: Further investigation needed (CETSA, Proteomics) a2_yes->end_off_target a2_no->end_off_target a3_yes Optimize Buffering (e.g., add HEPES) q3->a3_yes Yes end_on_target Likely On-Target Effect: Proceed with caution and appropriate controls q3->end_on_target No a3_yes->q2 start Start: Experimental Goal step1 Cell Culture and Treatment - this compound - Creatine Monohydrate - Malic Acid - Vehicle Control start->step1 step2 Phenotypic Assays (Viability, Proliferation, etc.) step1->step2 step3 Biochemical Assays (ATP levels, Western Blot) step1->step3 step4 Global Profiling (Optional) - Proteomics - Metabolomics step1->step4 step5 Target Engagement Assay (CETSA) step1->step5 step6 Data Analysis and Interpretation step2->step6 step3->step6 step4->step6 step5->step6 end Conclusion step6->end

References

Ensuring consistent batch-to-batch purity of dicreatine malate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring consistent batch-to-batch purity of dicreatine malate (B86768).

Frequently Asked Questions (FAQs)

Q1: What is dicreatine malate and why is its purity crucial?

This compound is a synthetically produced compound where two molecules of creatine (B1669601) are ionically bonded to one molecule of malic acid. This formulation is designed to enhance the solubility and bioavailability of creatine.[1][2] Creatine plays a pivotal role in cellular energy metabolism, particularly in tissues with high energy demands like skeletal muscle and the brain, by recycling adenosine (B11128) triphosphate (ATP) through the phosphocreatine (B42189) system.[3] Malic acid is an intermediate in the citric acid cycle (Krebs cycle), another fundamental energy-producing pathway.[3]

Q2: What are the common impurities found in this compound?

Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. Common impurities include:

  • Unreacted Starting Materials: Residual creatine and malic acid.

  • Creatine Synthesis By-products:

    • Creatinine (B1669602): A cyclic degradation product of creatine.[4]

    • Dicyandiamide (DCD): A precursor in some creatine synthesis routes.[4]

    • Dihydro-1,3,5-triazine: A potential impurity from certain creatine manufacturing processes.[4]

  • Heavy Metals: Arsenic, lead, and mercury can be introduced through raw materials or manufacturing equipment.[5]

  • Solvent Residues: Residual solvents from the synthesis and purification process, such as methanol.[6]

Q3: What are the recommended analytical techniques for purity assessment of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for quantifying the main component and known impurities. A reversed-phase C18 column is commonly used.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and specificity for identifying and quantifying trace-level impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the this compound salt and can be used to identify and quantify impurities without the need for reference standards for each impurity.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The standard method for determining heavy metal content.[4]

Troubleshooting Guides

Synthesis Troubleshooting

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor the progress using a suitable analytical technique like HPLC or TLC. - Temperature: Ensure the reaction temperature is maintained within the optimal range. For the reaction in anhydrous methanol, a temperature between 65°C and 75°C is suggested.[9] - Stoichiometry: Verify the molar ratio of creatine to malic acid. A 2:1 molar ratio is required for this compound.[6]
Product Loss During Work-up - Precipitation/Crystallization: Optimize the conditions for product precipitation. Ensure the solution is sufficiently concentrated and cooled to induce crystallization. - Filtration: Use a filter with an appropriate pore size to prevent the loss of fine crystals. Wash the collected solid with a minimal amount of cold, anhydrous solvent to remove impurities without dissolving a significant amount of the product.[6]
Side Reactions - Moisture: Ensure all reactants and solvents are anhydrous, as water can interfere with the salt formation.[1] - pH Control: The reaction should be carried out under controlled pH to favor the desired salt formation.[1]
Analytical Troubleshooting

Issue 2: HPLC Peak Tailing for this compound or its Constituents

Potential Cause Troubleshooting Step
Secondary Interactions with Stationary Phase - Mobile Phase pH: For basic compounds like creatine, lowering the mobile phase pH (e.g., to 2.5-3.5) can protonate residual silanol (B1196071) groups on the silica-based column, reducing secondary interactions.[10] - Mobile Phase Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to mask the active sites on the stationary phase.
Column Overload - Sample Concentration: Reduce the concentration of the injected sample.
Column Contamination or Degradation - Column Washing: Flush the column with a strong solvent to remove any strongly retained contaminants. - Column Replacement: If the peak shape does not improve after washing, the column may be degraded and require replacement.[11]

Issue 3: Ambiguous NMR Spectrum

Potential Cause Troubleshooting Step
Presence of Unreacted Starting Materials - Compare the spectrum with the known spectra of creatine and malic acid. The presence of characteristic peaks for the free forms indicates an incomplete reaction.
Solvent Peak Interference - Choose a deuterated solvent that does not have signals overlapping with the analyte peaks. D₂O is a common choice for these polar molecules.
Complex Mixture of Products - Utilize 2D NMR techniques (e.g., COSY, HSQC) to help elucidate the structure of the components in the mixture.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assay

This method is suitable for the quantification of this compound and the detection of creatine-related impurities.

Parameter Condition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size[7]
Mobile Phase 0.045 M Ammonium Sulfate in Water[7]
Flow Rate 0.75 mL/min[7]
Detection Wavelength 205 nm[7]
Injection Volume 20 µL
Column Temperature Ambient
Sample Preparation Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
Quantification External standard method using a certified reference standard of this compound.
Linearity Range Typically 1-100 µg/mL for creatine.[6]
¹H NMR for Structural Confirmation and Purity
Parameter Condition
Spectrometer 400 MHz or higher
Solvent Deuterium Oxide (D₂O)
Reference Internal or external reference (e.g., TSP, DSS)
Sample Preparation Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of D₂O.

Expected ¹H NMR Chemical Shifts (in D₂O):

Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Creatine: N-CH₃ ~3.03Singlet
Creatine: -CH₂- ~3.93Singlet
Malate: -CH₂- ~2.5-2.7Doublet of doublets
Malate: -CH(OH)- ~4.3-4.5Doublet of doublets

Note: The exact chemical shifts may vary slightly depending on the sample concentration and the specific ionic environment.

Visualizations

Experimental Workflow for Purity Assessment

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Decision start This compound Batch prep Accurate Weighing & Dissolution start->prep hplc HPLC-UV Analysis (Purity, Impurities) prep->hplc lcms LC-MS/MS Analysis (Trace Impurities) prep->lcms nmr NMR Spectroscopy (Structural Confirmation) prep->nmr icpms ICP-MS Analysis (Heavy Metals) prep->icpms analysis Compare Results to Specifications hplc->analysis lcms->analysis nmr->analysis icpms->analysis pass Batch Release analysis->pass Pass fail Batch Rejection/ Further Investigation analysis->fail Fail

Workflow for this compound Purity Assessment
Troubleshooting Logic for Low Synthesis Yield

G start Low Yield Observed check_reaction In-process control (e.g., HPLC) shows incomplete reaction? start->check_reaction yes_incomplete Yes check_reaction->yes_incomplete Yes no_incomplete No check_reaction->no_incomplete No optimize_reaction Optimize Reaction: - Extend reaction time - Verify temperature - Check stoichiometry yes_incomplete->optimize_reaction check_workup Review Work-up Procedure: - Check for product loss during filtration/washing - Optimize crystallization conditions no_incomplete->check_workup check_reagents Verify Reagent Quality: - Use anhydrous solvents - Check purity of starting materials optimize_reaction->check_reagents check_workup->check_reagents end Yield Improved check_reagents->end

Troubleshooting Flowchart for Low Synthesis Yield
Cellular Energy Metabolism Pathway

G cluster_0 Phosphocreatine Shuttle cluster_1 Citric Acid Cycle (Mitochondria) creatine Creatine pcr Phosphocreatine (PCr) creatine->pcr Creatine Kinase pcr->creatine Creatine Kinase atp_cytosol ATP (Cytosol) pcr->atp_cytosol Phosphate Transfer adp_cytosol ADP (Cytosol) atp_cytosol->adp_cytosol Energy for Muscle Contraction malate Malate tca_cycle Krebs Cycle Intermediates malate->tca_cycle tca_cycle->malate atp_mito ATP (Mitochondria) tca_cycle->atp_mito Oxidative Phosphorylation atp_mito->pcr Phosphate Transfer via Mitochondrial Creatine Kinase atp_mito->atp_cytosol ATP Transport

Interaction of Phosphocreatine Shuttle and Citric Acid Cycle

References

How to store dicreatine malate to maintain stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the proper storage and handling of dicreatine malate (B86768) to ensure its stability for experimental use. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is dicreatine malate and how does its structure differ from creatine (B1669601) monohydrate?

A1: this compound is a creatine salt composed of two creatine molecules chemically bonded to one molecule of malic acid.[1][2] This differs from creatine monohydrate, which consists of one creatine molecule bound to a single water molecule. The presence of malic acid, a key intermediate in the Krebs cycle (citric acid cycle), is intended to enhance solubility and potentially influence cellular energy metabolism.[1][3]

Q2: What are the primary factors that affect the stability of this compound?

A2: The stability of this compound is primarily influenced by three factors:

  • Moisture: this compound is less hygroscopic (prone to absorbing moisture from the air) than creatine monohydrate, which contributes to better physical stability and reduced clumping.[3] However, exposure to humidity can still lead to degradation.

  • Temperature: Elevated temperatures accelerate the degradation of creatine compounds.

  • pH: In aqueous solutions, the pH plays a critical role. Creatine is most stable in a neutral to slightly alkaline environment. Acidic conditions can significantly increase the rate of degradation to creatinine (B1669602).[4]

Q3: What is the main degradation product of this compound?

A3: The primary degradation product of this compound is creatinine. This occurs through a non-enzymatic intramolecular cyclization of the creatine molecule, resulting in the loss of a water molecule.[4][5]

Q4: How should I store this compound powder to ensure its long-term stability?

A4: To maintain the stability of this compound powder, it is recommended to:

  • Store it in a cool, dry place.

  • Keep the container tightly sealed to protect it from atmospheric moisture.

  • Avoid exposure to direct sunlight and high temperatures.

Q5: For how long can I expect this compound powder to remain stable?

A5: When stored under ideal conditions (cool, dry, and sealed), creatine compounds are very stable. Creatine monohydrate powder has been shown to be stable for over three years, even at elevated temperatures, with minimal degradation.[4] While specific long-term stability data for this compound is less common, its lower hygroscopicity suggests it should have a comparable or even slightly better shelf life than creatine monohydrate in its powdered form.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in a laboratory setting.

Issue Potential Cause(s) Recommended Solution(s)
Powder has formed clumps or appears caked. Exposure to humidity due to improper storage or repeated opening of the container in a humid environment.1. Break up the clumps gently with a spatula. 2. If clumping is severe, consider drying the powder in a desiccator. 3. For future prevention, store in a tightly sealed container with a desiccant, and minimize the time the container is open.
Inconsistent results in bioassays or in vitro experiments. Degradation of this compound to creatinine in aqueous stock solutions.1. Prepare fresh stock solutions daily. 2. If longer-term storage of solutions is necessary, store at 4°C to slow the degradation rate.[6] 3. Verify the concentration and purity of your stock solution using HPLC (see Experimental Protocols).
Precipitation observed in aqueous buffer solutions. The concentration of this compound exceeds its solubility limit at the given temperature or pH.1. Warm the solution gently to increase solubility. 2. Adjust the pH of the buffer to a more neutral or slightly alkaline range, if experimentally permissible. 3. Prepare a more dilute stock solution.
Unexpected pH shift in unbuffered aqueous solutions. The malic acid component of this compound can slightly lower the pH of the solution.1. Use a buffered solution appropriate for your experimental system. 2. Measure and adjust the pH of your final working solution before use.

Data Presentation

Table 1: Inferred Stability of this compound Under Various Conditions

Condition Parameter Expected Stability Outcome for this compound Reference
Solid State TemperatureHighly stable. Minimal degradation expected even at elevated temperatures (e.g., 40°C) for extended periods.[4]
HumidityLess hygroscopic than creatine monohydrate, leading to better resistance to clumping and degradation from moisture.[3]
Aqueous Solution TemperatureDegradation rate increases with temperature. Refrigeration (4°C) significantly slows down degradation compared to room temperature (25°C).[6]
pHDegradation is pH-dependent. Stability is lowest in acidic conditions (pH 3-5) and increases in neutral to alkaline conditions.[4]

Note: The data presented is inferred from studies on creatine monohydrate and other creatine salts. It is recommended to perform specific stability studies for this compound under your experimental conditions.

Mandatory Visualization

cluster_Degradation This compound Degradation Pathway Dicreatine_Malate This compound (C₁₀H₁₆N₆O₅) Creatine 2x Creatine (C₄H₉N₃O₂) Dicreatine_Malate->Creatine Dissociation in Aqueous Solution Malic_Acid Malic Acid (C₄H₆O₅) Dicreatine_Malate->Malic_Acid Dissociation in Aqueous Solution Creatinine 2x Creatinine (C₄H₇N₃O) Creatine->Creatinine Intramolecular Cyclization (-H₂O)

Caption: Degradation pathway of this compound in an aqueous environment.

cluster_Workflow Troubleshooting Workflow for this compound Stability Start Experiment with This compound Inconsistent_Results Inconsistent Experimental Results? Start->Inconsistent_Results Check_Storage Verify Solid Storage (Cool, Dry, Sealed) Inconsistent_Results->Check_Storage Yes Proceed Proceed with Experiment Inconsistent_Results->Proceed No Improper_Storage Improper Storage Detected? Check_Storage->Improper_Storage Check_Solution_Prep Review Solution Preparation Protocol Solution_Issue Issue with Solution (Age, pH, Temp)? Check_Solution_Prep->Solution_Issue Improper_Storage->Check_Solution_Prep No Discard_and_Replace Discard Old Stock, Use New Lot Improper_Storage->Discard_and_Replace Yes Prepare_Fresh Prepare Fresh Solution Daily Solution_Issue->Prepare_Fresh Yes Analyze_Purity Analyze Purity/Concentration via HPLC Solution_Issue->Analyze_Purity No/Unsure Discard_and_Replace->Start Prepare_Fresh->Start Analyze_Purity->Start

Caption: Logical workflow for troubleshooting stability issues with this compound.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound Powder

Objective: To evaluate the stability of this compound powder under accelerated temperature and humidity conditions.

Materials:

  • This compound powder

  • Environmental chamber

  • Amber glass vials with airtight seals

  • Analytical balance

  • HPLC system with UV detector (see Protocol 2)

Methodology:

  • Accurately weigh 1-2 grams of this compound powder into several amber glass vials.

  • Tightly seal the vials.

  • Place the vials in an environmental chamber set to accelerated conditions (e.g., 40°C / 75% Relative Humidity).

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove a vial from the chamber.

  • Visually inspect the powder for any changes in color, appearance, or clumping.

  • Quantify the amount of this compound and creatinine in the sample using the HPLC-UV method described in Protocol 2.

  • Calculate the percentage of degradation at each time point.

Protocol 2: Quantification of this compound and Creatinine by HPLC-UV

Objective: To determine the concentration of this compound and its degradation product, creatinine, in a sample.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase: A buffer solution such as 0.05 M potassium phosphate (B84403) monobasic, adjusted to a pH of 6.5 with potassium hydroxide.

  • Acetonitrile (HPLC grade)

  • This compound reference standard

  • Creatinine reference standard

  • Deionized water

Chromatographic Conditions (Example):

  • Mobile Phase: 95:5 (v/v) phosphate buffer : acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Procedure:

  • Standard Preparation:

    • Prepare stock solutions of this compound and creatinine reference standards in the mobile phase (e.g., 1 mg/mL).

    • From the stock solutions, prepare a series of working standards with varying concentrations to create a calibration curve.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of the mobile phase to achieve a concentration within the range of the calibration curve.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions into the HPLC system to generate a calibration curve for both this compound and creatinine.

    • Inject the prepared sample solution.

    • Identify and quantify the peaks corresponding to this compound and creatinine based on their retention times and the calibration curves.

  • Calculation:

    • Calculate the concentration of this compound and creatinine in the sample.

    • Determine the percentage of degradation by expressing the amount of creatinine as a percentage of the initial amount of this compound.

References

Best practices for preparing dicreatine malate stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation and handling of dicreatine malate (B86768) stock solutions. The information is tailored for researchers, scientists, and drug development professionals to ensure the accuracy and reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is dicreatine malate and why is it used in research?

This compound is a salt formed from two molecules of creatine (B1669601) and one molecule of malic acid.[1] It is often used in research as an alternative to creatine monohydrate due to its reported higher aqueous solubility and potentially reduced gastrointestinal side effects.[1] In experimental settings, it serves as a more bioavailable source of creatine, a critical component in cellular energy metabolism.

Q2: What are the key physical and chemical properties of this compound?

This compound is typically a white to off-white crystalline powder with a slightly sour taste.[1] It is known to be more soluble in water than creatine monohydrate.[1]

Q3: How should I store this compound powder?

This compound powder should be stored in a cool, dry place, away from direct sunlight and moisture.[2] The container should be kept tightly closed to prevent degradation. When stored properly, the solid form is very stable.

Preparation of this compound Stock Solutions

Q4: What is the recommended solvent for preparing this compound stock solutions?

The recommended solvent for preparing this compound stock solutions for most biological experiments is high-purity sterile water (e.g., cell culture grade, nuclease-free water).

Q5: How do I prepare a sterile stock solution of this compound?

A detailed protocol for preparing a sterile stock solution is provided below. This protocol is critical for applications such as cell culture experiments where sterility is paramount.

Experimental Protocol: Preparation of a Sterile this compound Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of this compound for use in biological experiments.

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., cell culture grade)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile spatula

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

  • Sterile, single-use aliquoting tubes (e.g., 1.5 mL microcentrifuge tubes)

Procedure:

  • Calculate the required mass: Determine the mass of this compound powder needed to achieve the desired stock solution concentration.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated mass of this compound powder using a sterile spatula and place it into a sterile conical tube.

  • Dissolution: Add the required volume of sterile water to the conical tube.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particulates.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.

  • Aliquoting: Dispense the sterile-filtered solution into sterile, single-use aliquoting tubes. This prevents contamination of the entire stock solution during repeated use.

  • Storage: Store the aliquots at -20°C for long-term storage. For short-term storage (up to one week), aliquots can be stored at 4°C. Avoid repeated freeze-thaw cycles.

Solution Stability and Storage

Q6: How stable are this compound solutions?

Aqueous solutions of creatine salts, including this compound, are prone to degradation and precipitation. It is highly probable that this compound dissociates in water to form creatine and malic acid. The released creatine can then undergo two main processes:

  • Degradation to Creatinine (B1669602): In solution, creatine can be irreversibly converted to creatinine, an inactive byproduct. This degradation is accelerated by lower pH and higher temperatures.[3] Given that a solution of this compound is likely to be acidic due to the malic acid component, this degradation is a significant consideration.

  • Precipitation of Creatine Monohydrate: Under refrigerated conditions, the creatine released from this compound may crystallize out of the solution as creatine monohydrate, which has lower solubility.[4][5]

A study on a similar compound, dicreatine citrate, showed significant degradation at room temperature over 45 days.[4][5] Therefore, it is crucial to handle and store this compound solutions appropriately to maintain their integrity.

Q7: What are the best practices for storing this compound stock solutions?

  • Prepare fresh: It is strongly recommended to prepare fresh working solutions from a concentrated stock for each experiment.

  • Aliquoting: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can promote precipitation and degradation.

  • Storage Temperature:

    • Long-term: Store aliquots at -20°C.

    • Short-term: For use within a week, aliquots can be stored at 4°C. Be vigilant for any signs of precipitation.

  • Avoid Room Temperature Storage: Do not store aqueous solutions of this compound at room temperature for extended periods due to the increased rate of degradation to creatinine.[4][5]

Quantitative Data Summary

ParameterValue / Recommendation
Appearance White to off-white crystalline powder[1]
Taste Slightly sour[1]
Recommended Solvent High-purity sterile water
Storage of Powder Cool, dry place, away from moisture and direct sunlight, in a tightly sealed container.[2]
Storage of Stock Solution Long-term: -20°C in single-use aliquots.Short-term (≤ 1 week): 4°C (monitor for precipitation).
Solution Stability Prone to degradation to creatinine (accelerated by low pH and high temperature) and potential precipitation of creatine monohydrate at low temperatures. It is recommended to prepare solutions fresh.[4][5]

Troubleshooting Guide

Issue 1: The this compound powder is not dissolving completely.

  • Possible Cause: The concentration may be too high for the given volume of solvent at that temperature.

  • Solution:

    • Increase the volume of the solvent.

    • Gently warm the solution (e.g., to 37°C) while mixing. Be cautious, as excessive heat can accelerate degradation.

    • Vortex the solution for a longer period.

Issue 2: The solution is cloudy or hazy after preparation.

  • Possible Cause: Presence of insoluble impurities in the powder or incomplete dissolution.

  • Solution:

    • Ensure the powder is fully dissolved by vortexing and gentle warming if necessary.

    • If the cloudiness persists, sterile filter the solution through a 0.22 µm filter. This will remove any particulate matter and also sterilize the solution.

Issue 3: Crystals have formed in my stock solution stored at 4°C or -20°C.

  • Possible Cause: This is likely due to the precipitation of creatine monohydrate, which has lower solubility at colder temperatures.[4][5] This can happen if the concentration of the stock solution is high.

  • Solution:

    • Gently warm the aliquot to room temperature or 37°C and vortex until the crystals redissolve.

    • For future preparations, consider preparing a slightly less concentrated stock solution to prevent precipitation upon cooling.

    • Always visually inspect thawed aliquots for any precipitate before use. If present, redissolve completely before adding to your experimental system.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Sterile Water weigh->dissolve mix 3. Vortex to Dissolve Completely dissolve->mix filter 4. Sterile Filter (0.22 µm) mix->filter aliquot 5. Aliquot into Single-Use Tubes filter->aliquot long_term Long-Term (-20°C) aliquot->long_term Long-term storage short_term Short-Term (4°C) aliquot->short_term Short-term storage (≤ 1 week) thaw 6. Thaw Aliquot long_term->thaw short_term->thaw inspect 7. Inspect for Precipitate (Redissolve if necessary) thaw->inspect dilute 8. Prepare Working Solution inspect->dilute experiment 9. Add to Experiment dilute->experiment

Caption: Experimental workflow for preparing and using this compound stock solutions.

troubleshooting_logic cluster_dissolution Dissolution Issues cluster_stability Stability Issues cluster_solutions Solutions start Problem with Solution Preparation powder_not_dissolving Powder Not Dissolving start->powder_not_dissolving solution_cloudy Solution is Cloudy start->solution_cloudy crystals_formed Crystals Formed in Storage start->crystals_formed increase_solvent Increase Solvent Volume powder_not_dissolving->increase_solvent Is concentration too high? warm_gently Gently Warm & Vortex powder_not_dissolving->warm_gently Is it slow to dissolve? sterile_filter Sterile Filter (0.22 µm) solution_cloudy->sterile_filter Is it hazy after dissolving? redissolve Warm to Redissolve crystals_formed->redissolve Precipitate found? lower_concentration Prepare Lower Concentration Stock redissolve->lower_concentration To prevent recurrence

Caption: Troubleshooting decision tree for this compound solution preparation.

References

Technical Support Center: Dicreatine Malate in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of dicreatine malate (B86768) in common experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is dicreatine malate and why is it used in experiments?

This compound is a compound formed by linking two creatine (B1669601) molecules with one molecule of malic acid. It is often used in research as an alternative to creatine monohydrate due to its reported higher aqueous solubility and bioavailability.[1] In experimental settings, it is used to study the effects of creatine on cellular energy metabolism, muscle function, and various signaling pathways.

Q2: Why does this compound precipitate out of solution?

Precipitation of this compound can occur due to several factors:

  • Exceeding Solubility Limits: Every compound has a maximum concentration that can be dissolved in a specific solvent at a given temperature. Exceeding this limit will cause the excess to precipitate.

  • pH Shifts: The solubility of this compound is pH-dependent. A significant shift in the pH of your buffer can decrease its solubility. Generally, a lower pH can increase the solubility of creatine salts, but a pH below 2.5 can lead to the degradation of creatine to creatinine.[2][3]

  • Temperature Fluctuations: Solubility is also temperature-dependent. A decrease in temperature, such as moving a solution from a warm incubator to a cooler benchtop, can reduce solubility and cause precipitation.[2][3]

  • Dissociation and Crystallization: In aqueous solutions, this compound can dissociate into creatine and malic acid. The less soluble creatine can then crystallize out of the solution, often as creatine monohydrate.[1]

  • Interactions with Buffer Components: Certain ions in your buffer, such as high concentrations of phosphate (B84403) or the presence of divalent cations like calcium, can interact with malate to form insoluble salts.

Q3: How does the solubility of this compound compare to creatine monohydrate?

Quantitative Data Summary

Table 1: Aqueous Solubility of Creatine Monohydrate at Various Temperatures

Temperature (°C)Solubility (g/L)
46
2014
5034
6045

Data sourced from Jäger et al. (2011).[2]

Note: While specific solubility data for this compound in various buffers is limited, its solubility is expected to be higher than that of creatine monohydrate under similar conditions.

Troubleshooting Guides

Issue 1: Precipitation observed immediately after dissolving this compound.
Possible Cause Troubleshooting Step
Exceeded solubility limit at room temperature.1. Increase the temperature: Gently warm the buffer to 37-50°C while stirring to aid dissolution. Do not exceed 50°C to prevent degradation.[2] 2. Decrease the concentration: Prepare a more dilute solution. 3. Adjust the pH: Lowering the pH of the buffer slightly (e.g., from 7.4 to 7.0) may improve solubility. Avoid pH levels below 6.5 in cell culture to maintain physiological relevance.
Incomplete dissolution.1. Increase mixing time: Continue to stir or vortex the solution for a longer period. 2. Sonication: Use a sonicating water bath to aid in the dissolution of the powder.
Issue 2: Precipitation occurs after storing the solution, especially at 4°C.
Possible Cause Troubleshooting Step
Decreased solubility at lower temperatures.1. Store at room temperature: If the solution is stable at room temperature, avoid refrigeration. 2. Prepare fresh solutions: For optimal results, prepare this compound solutions fresh before each experiment. 3. Re-dissolve before use: If refrigeration is necessary, gently warm the solution to 37°C and vortex until the precipitate is fully dissolved before use.
Dissociation into less soluble creatine monohydrate.This is a known issue with creatine salts in aqueous solutions.[1] Preparing fresh solutions is the most effective way to mitigate this.
Issue 3: Precipitation is observed after adding the this compound stock solution to cell culture media.
Possible Cause Troubleshooting Step
"Salting out" effect due to high concentration of salts in the media.1. Prepare a high-concentration stock in a suitable solvent: Dissolve this compound in sterile, nuclease-free water or a low-salt buffer to create a concentrated stock solution. 2. Add stock solution slowly: Add the stock solution dropwise to the cell culture media while gently swirling. 3. Pre-warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock.
Interaction with media components (e.g., high calcium or phosphate).Consider using a different basal medium with lower concentrations of potentially interacting ions if the problem persists.

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution (100 mM)

Materials:

  • This compound powder

  • Sterile, nuclease-free water or Phosphate Buffered Saline (PBS)

  • Sterile 15 mL conical tube

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Weigh out the appropriate amount of this compound to prepare a 100 mM stock solution. (Molecular Weight of this compound: 396.35 g/mol ).

  • Transfer the powder to the sterile 15 mL conical tube.

  • Add a small volume of sterile water or PBS and vortex to create a slurry.

  • Gradually add the remaining solvent up to the final volume while continuing to vortex.

  • If the solution is not fully dissolved, place it in a 37°C water bath for 15-30 minutes, vortexing intermittently.

  • Once fully dissolved and the solution is clear, draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the solution into a fresh sterile conical tube.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C for long-term storage or at 4°C for short-term use (use within one week).

Protocol 2: Quantification of this compound Concentration using HPLC-UV

This protocol provides a general guideline for the quantification of dicreatine in a buffer solution. Method optimization may be required for specific equipment and buffer compositions.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: 20 mM potassium dihydrogen phosphate in HPLC-grade water, adjusted to pH 3.0 with phosphoric acid, and acetonitrile (B52724) (95:5 v/v).

  • This compound standard of known purity

  • Your experimental buffer as a blank

Procedure:

  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of this compound standard in the mobile phase.

    • Perform serial dilutions to create a calibration curve with at least five concentration points (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Preparation:

    • Dilute your experimental sample containing this compound with the mobile phase to fall within the range of your calibration curve.

    • Filter the diluted sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 25°C

    • UV Detection Wavelength: 210 nm

  • Analysis:

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples.

    • Determine the concentration of this compound in your samples by interpolating their peak areas on the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Troubleshooting & Analysis A Weigh this compound B Dissolve in Buffer (Vortex, Warm to 37°C) A->B C Sterile Filter (0.22 µm) B->C D Aliquot and Store C->D E Add to Experimental System (e.g., Cell Culture) D->E F Incubate E->F G Observe for Precipitation F->G H Precipitate Forms G->H Yes I No Precipitate G->I No J Adjust Protocol (pH, Temp, Conc.) H->J K Quantify Concentration (HPLC) I->K J->B L Proceed with Experiment K->L

Caption: Workflow for preparing and troubleshooting this compound solutions.

Signaling_Pathway cluster_0 Cellular Input cluster_1 Signaling Cascade cluster_2 Cellular Response Creatine This compound (provides Creatine) PI3K PI3K Creatine->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Cell_Growth Cell Growth mTOR->Cell_Growth

Caption: Simplified PI3K/Akt/mTOR signaling pathway potentially activated by creatine.[4][5][6][7]

References

Calibrating analytical instruments for accurate dicreatine malate measurement

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dicreatine Malate (B86768) Measurement

This guide provides troubleshooting and frequently asked questions for the accurate measurement of dicreatine malate using analytical instrumentation, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from creatine (B1669601) monohydrate?

A1: this compound is a compound where two creatine molecules are bonded to one molecule of malic acid.[1] It is often marketed as having higher water solubility and better gastrointestinal tolerance compared to the more common creatine monohydrate.[1][2][3] The malic acid component may also play a role in energy metabolism.[1][2]

Q2: What is the best solvent for dissolving this compound standards?

A2: this compound is highly soluble in water.[4] For HPLC analysis, it is best practice to dissolve your reference standard in the mobile phase you will be using for the analysis to avoid solvent mismatch issues that can affect peak shape.[5] If preparing a concentrated stock solution, start with high-purity (e.g., HPLC-grade) water and then dilute to working concentrations using your mobile phase.[6]

Q3: What are the typical storage conditions for this compound powder?

A3: this compound should be stored in a cool, dry place, away from direct heat, sunlight, and moisture to prevent degradation.[4] The container should be kept tightly sealed.[4]

Q4: At what UV wavelength should I detect this compound?

A4: Creatine compounds have a low UV absorbance. Detection is typically performed at low wavelengths, generally between 205 nm and 220 nm.[7][8][9] A common wavelength used for creatine analysis is 210 nm.[10] It is crucial to perform a wavelength scan of your this compound standard to determine the absorbance maximum in your specific mobile phase.

Section 2: Calibration Curve Troubleshooting

Q5: My calibration curve is not linear and shows a quadratic (flattening) trend. What is the cause?

A5: A flattening or quadratic curve often indicates detector saturation or column overload.[11]

  • Detector Saturation: UV detectors have a linear range, typically up to about 1.0 Absorbance Unit (AU).[12] If the peak height of your highest concentration standard exceeds this, the response will no longer be proportional.

    • Solution: Lower the concentrations of your calibration standards to ensure the highest point is below 1.0 AU. Alternatively, you can prepare fresh standards at lower concentrations.[12][13]

  • Column Overload: Injecting too high a concentration of your analyte can saturate the stationary phase of the HPLC column, leading to poor peak shape and a non-linear response.[14][15]

    • Solution: Reduce the concentration of your standards or decrease the injection volume.[13]

Q6: My calibration curve has a poor correlation coefficient (R² < 0.995). What are the common causes?

A6: A low R² value suggests variability in your analysis. A correlation coefficient of >0.995 is generally required to validate method linearity.[16]

  • Inaccurate Standard Preparation: Errors in weighing the reference standard or in performing serial dilutions are a common source of non-linearity.

    • Solution: Carefully prepare new standards using calibrated analytical balances and Class A volumetric glassware. It is also recommended to prepare each calibration point independently from a stock solution rather than through serial dilution to avoid propagating errors.[13]

  • System Instability: Fluctuations in pump pressure, detector lamp intensity, or column temperature can cause variations in peak area.

    • Solution: Ensure the HPLC system is fully equilibrated before starting your analysis. Monitor the pressure trace for any irregularities.

  • Improper Peak Integration: Inconsistent integration of chromatographic peaks will lead to high variability.

    • Solution: Manually review the integration of each peak in your calibration set. Adjust integration parameters to ensure the entire area of each peak is measured consistently.

Q7: The Y-intercept of my calibration curve is significantly high. What does this indicate?

A7: A high y-intercept can be caused by contamination in the blank or a co-eluting impurity.

  • Contaminated Blank: The solvent used for your blank and to prepare standards may be contaminated.

    • Solution: Run a fresh blank using high-purity solvents. Ensure all glassware is scrupulously clean. Use fresh, HPLC-grade solvents to prepare your mobile phase.[15]

  • System Carryover: Residual sample from a previous injection can elute during a subsequent run, appearing as a "ghost peak" and contributing to the blank signal.[15]

    • Solution: Implement a robust needle wash protocol in your autosampler method and run several blank injections after a high-concentration sample to ensure the system is clean.

Logical Flowchart: Troubleshooting Calibration Non-Linearity

This diagram outlines a step-by-step process for diagnosing issues with calibration curve linearity.

G start Calibration Curve Fails Linearity (R² < 0.995) check_integration Review Peak Integration for all Standards start->check_integration integration_ok Integration Consistent? check_integration->integration_ok fix_integration Adjust Integration Parameters and Re-process Data integration_ok->fix_integration No prepare_new Prepare Fresh Standards (Independent Dilutions) integration_ok->prepare_new Yes problem_solved Problem Resolved Proceed with Analysis fix_integration->problem_solved new_standards_ok New Standards Linear? prepare_new->new_standards_ok check_system Investigate HPLC System: - Check for leaks - Monitor pressure stability - Check detector lamp new_standards_ok->check_system No new_standards_ok->problem_solved Yes check_system->problem_solved

Caption: A workflow for troubleshooting non-linear HPLC calibration curves.

Section 3: Chromatographic & Peak Shape Issues

Q8: Why are my chromatographic peaks tailing?

A8: Peak tailing, where the back half of the peak is drawn out, is a common issue.[14][17]

  • Secondary Interactions: For basic compounds like creatine, interactions with acidic residual silanol (B1196071) groups on the surface of C18 silica (B1680970) columns can cause tailing.[17]

    • Solution: Lower the pH of your mobile phase (e.g., to pH 2.5-3.0 with an additive like trifluoroacetic acid or formic acid) to suppress the ionization of silanols.[18] Alternatively, use a column with high-purity silica or one that is end-capped.

  • Column Contamination/Wear: Accumulation of contaminants at the head of the column or column bed degradation can disrupt the peak shape.[5][15]

    • Solution: Try flushing the column with a strong solvent. If the problem persists, use a guard column to protect the analytical column or replace the column entirely.[15]

Q9: My peaks are splitting or appearing as double peaks. What is the problem?

A9: Split peaks can arise from several issues related to the sample introduction or the column itself.[14][18]

  • Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[5]

    • Solution: Always dissolve samples and standards in the mobile phase or a weaker solvent.

  • Column Void: A void or channel can form at the inlet of the HPLC column over time, causing the sample to travel through different paths.[15][18]

    • Solution: Reverse-flush the column (if permitted by the manufacturer). If this doesn't work, the column likely needs to be replaced.

  • Partial Clog: A blockage in the tubing or column frit can disrupt the flow path.[18]

    • Solution: Systematically check for blockages by removing the column and checking system pressure. Replace any clogged frits or tubing.

Data Summary: Common HPLC Peak Shape Problems
IssueDescriptionCommon CausesPotential Solutions
Peak Tailing Asymmetrical peak with a prolonged tail.[14]Secondary silanol interactions, column overload, column contamination.[14][15]Lower mobile phase pH, use an end-capped column, reduce sample concentration, flush or replace column.[15][18]
Peak Fronting Asymmetrical peak with a prolonged leading edge.[14]Column overload, poor column packing.[14]Dilute the sample, reduce injection volume, replace the column.
Split Peaks A single compound appears as two or more peaks.[15]Column void, partially plugged frit, sample solvent stronger than mobile phase.[5][15][18]Replace column, replace frit, dissolve sample in mobile phase.[5][15]
Broad Peaks Peaks are wider than expected, leading to poor resolution.[15]Column deterioration, large dead volume in tubing, sample diffusion.[5][15]Replace column, check and minimize tubing lengths, optimize injection volume.[5][15]

Section 4: Experimental Protocol Example

This section provides a detailed methodology for the quantification of this compound using a standard reverse-phase HPLC-UV system.

Objective: To create a calibration curve and quantify this compound in a sample solution.

Experimental Workflow Diagram

G prep_standards 1. Standard Preparation (Stock & Working Dilutions) run_sequence 4. Run Sequence (Blank -> Standards -> Samples) prep_standards->run_sequence prep_sample 2. Sample Preparation (Dissolution & Filtration) prep_sample->run_sequence hplc_setup 3. HPLC System Setup (Equilibrate Column, Prime Pump) hplc_setup->run_sequence data_acq 5. Data Acquisition (Chromatogram Collection) run_sequence->data_acq data_proc 6. Data Processing (Peak Integration) data_acq->data_proc cal_curve 7. Calibration Curve (Plot Area vs. Concentration) data_proc->cal_curve quant 8. Quantification (Calculate Sample Concentration) cal_curve->quant

Caption: Standard experimental workflow for HPLC-based quantification.

Methodology
  • Preparation of Mobile Phase:

    • Prepare a solution of 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Prepare a solution of 0.1% (v/v) TFA in HPLC-grade Acetonitrile.

    • For an isocratic run, a mobile phase of 95% Aqueous TFA and 5% Acetonitrile TFA is a good starting point for retaining a polar compound like creatine.[19] Filter and degas the final mobile phase mixture.

  • Preparation of Standard Solutions:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL Class A volumetric flask. Dissolve and bring to volume with the mobile phase.[6]

    • Working Standards: Perform serial dilutions from the stock solution using the mobile phase to create a series of at least 5 calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).[6]

  • Sample Preparation:

    • Accurately weigh the sample powder containing this compound.

    • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the range of your calibration curve.

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.[6]

  • HPLC Instrumentation and Conditions:

    • The following table provides a robust starting point for method development.

ParameterRecommended Setting
HPLC Column C18 Reverse-Phase, 250 x 4.6 mm, 5 µm particle size
Mobile Phase 95:5 (v/v) of 0.1% TFA in Water : 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detection UV at 210 nm[10]
Run Time 10 minutes
  • Data Analysis:

    • Inject a blank (mobile phase), followed by the calibration standards from lowest to highest concentration.

    • Inject the prepared samples. Include periodic injections of a mid-level standard to check for system stability.

    • Integrate the peak area for this compound in all injections.

    • Construct a calibration curve by plotting peak area (y-axis) versus concentration (x-axis).

    • Perform a linear regression on the data points and confirm that the correlation coefficient (R²) is ≥ 0.995.

    • Use the equation of the line to calculate the concentration of this compound in the unknown samples based on their measured peak areas.

References

Validation & Comparative

Dicreatine Malate vs. Creatine Monohydrate: A Comparative Analysis of Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of the existing scientific evidence on the bioavailability of dicreatine malate (B86768) in comparison to the extensively researched creatine (B1669601) monohydrate.

Creatine monohydrate has long been considered the gold standard in creatine supplementation, backed by a vast body of scientific literature supporting its efficacy and high bioavailability. In contrast, dicreatine malate is a newer formulation that is often marketed with claims of superior solubility and absorption, yet it lacks robust clinical data to substantiate these assertions. This guide provides a detailed comparative analysis of the available scientific evidence on the bioavailability of these two forms of creatine, aimed at researchers, scientists, and professionals in drug development.

Quantitative Bioavailability Data

A thorough review of peer-reviewed scientific literature reveals a significant disparity in the available pharmacokinetic data for creatine monohydrate versus this compound. While numerous studies have characterized the absorption and plasma concentration profile of creatine monohydrate in humans, there is a notable absence of such data for this compound. The following table summarizes representative pharmacokinetic parameters for creatine monohydrate and highlights the lack of available data for this compound.

Pharmacokinetic ParameterCreatine MonohydrateThis compound
Peak Plasma Concentration (Cmax) ~12.77 ± 4.0 nmol/h/μL[1]Not reported in peer-reviewed literature
Time to Peak Plasma Concentration (Tmax) ~0.91 ± 0.2 hours[1]Not reported in peer-reviewed literature
Area Under the Curve (AUC) ~29.58 ± 11.93 nmol/h/μL[1]Not reported in peer-reviewed literature

Experimental Protocols

To ensure a comprehensive understanding of how the bioavailability of creatine supplements is assessed, a detailed, representative experimental protocol for a human pharmacokinetic study is provided below. This methodology is based on common practices in the field and serves as a framework for how a direct comparative study between this compound and creatine monohydrate could be designed.

A Representative Human Pharmacokinetic Study Protocol

Objective: To determine and compare the single-dose oral bioavailability of creatine monohydrate and this compound in healthy adult subjects.

Study Design: A randomized, double-blind, crossover study.

Participants: A cohort of healthy adult males and females, typically non-vegetarians and not currently consuming creatine supplements.

Procedure:

  • Screening: Participants undergo a medical screening to ensure they meet the inclusion criteria.

  • Washout Period: A washout period of at least two weeks is implemented where participants refrain from consuming any creatine-containing supplements.

  • Randomization: Participants are randomly assigned to receive either creatine monohydrate or this compound during the first phase of the study.

  • Dosing: Following an overnight fast, participants ingest a single standardized dose (e.g., 5 grams) of the assigned creatine supplement mixed with a non-caffeinated, non-caloric beverage.

  • Blood Sampling: Venous blood samples are collected at baseline (pre-dose) and at regular intervals post-ingestion (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours).

  • Crossover: After a washout period of at least two weeks, participants "cross over" to the other creatine supplement and the dosing and sampling procedures are repeated.

  • Bioanalysis: Plasma creatine concentrations are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in creatine bioavailability and its mechanism of action, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the cellular signaling pathway of creatine.

Experimental Workflow for a Creatine Bioavailability Study cluster_0 Participant Recruitment and Screening cluster_1 Study Protocol cluster_2 Analysis Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Informed Consent Informed Consent Randomization Randomization Informed Consent->Randomization Medical History and Physical Exam Medical History and Physical Exam Dosing Dosing Randomization->Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Washout Period Washout Period Blood Sampling->Washout Period Crossover Dosing Crossover Dosing Washout Period->Crossover Dosing Final Blood Sampling Final Blood Sampling Crossover Dosing->Final Blood Sampling Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Final Blood Sampling->Bioanalysis (LC-MS/MS) Pharmacokinetic Modeling Pharmacokinetic Modeling Statistical Analysis Statistical Analysis

A simplified workflow for a clinical trial comparing creatine bioavailability.

Creatine Uptake and Signaling in Skeletal Muscle cluster_0 Extracellular Space cluster_1 Muscle Cell Creatine Creatine SLC6A8 Transporter SLC6A8 Transporter Creatine->SLC6A8 Transporter Intracellular Creatine Intracellular Creatine SLC6A8 Transporter->Intracellular Creatine Phosphocreatine (PCr) Phosphocreatine (PCr) Intracellular Creatine->Phosphocreatine (PCr) Creatine Kinase mTOR Pathway mTOR Pathway Intracellular Creatine->mTOR Pathway Activates ATP Regeneration ATP Regeneration Phosphocreatine (PCr)->ATP Regeneration Muscle Contraction Muscle Contraction ATP Regeneration->Muscle Contraction Protein Synthesis Protein Synthesis mTOR Pathway->Protein Synthesis

Creatine transport and its influence on cellular energy and anabolic signaling.

Discussion and Conclusion

The available scientific evidence overwhelmingly supports the high bioavailability of creatine monohydrate. While this compound is purported to have enhanced solubility, which could theoretically lead to improved absorption, there is a clear lack of peer-reviewed clinical studies to validate these claims with quantitative bioavailability data. The marketing of this compound often highlights its potential for reduced bloating and gastrointestinal discomfort, which may be linked to its higher solubility.[2][3][4][5] However, without pharmacokinetic data, it is not possible to conclude that it is more bioavailable than creatine monohydrate.

For researchers, scientists, and professionals in drug development, it is crucial to rely on evidence-based data. Currently, creatine monohydrate remains the most extensively studied form of creatine, with a well-established safety and bioavailability profile. Future research, in the form of well-designed, controlled clinical trials directly comparing the pharmacokinetics of this compound and creatine monohydrate, is necessary to substantiate the claims of superior bioavailability for this compound. Until such data is available, creatine monohydrate remains the benchmark for creatine supplementation.

References

A Head-to-Head In Vitro Comparison of Dicreatine Malate and Creatine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of two popular creatine (B1669601) derivatives: dicreatine malate (B86768) and creatine ethyl ester. The focus is on key physicochemical and cell-based performance indicators relevant to drug development and research, supported by available experimental data. While direct comparative studies for dicreatine malate are limited, this guide synthesizes findings on creatine salts and esters to offer a comprehensive overview.

Data Summary

The following table summarizes the key in vitro parameters for this compound and creatine ethyl ester. It is important to note that data for this compound is largely inferred from studies on other creatine salts, such as dicreatine citrate (B86180), due to a lack of direct in vitro studies.

ParameterThis compound (Inferred)Creatine Ethyl EsterKey Findings
Aqueous Solubility Likely higher than creatine monohydrate.[1][2]Higher than creatine monohydrate.Creatine salts and esters are generally designed to improve upon the relatively low solubility of creatine monohydrate.[3][4]
Chemical Stability In solution, likely dissociates to creatine and malic acid. The resulting creatine is subject to pH-dependent degradation to creatinine (B1669602).[1][2]Highly unstable at neutral and alkaline pH, rapidly converting to creatinine.[5][6] More stable in highly acidic environments (pH < 2.5).[7][8]Creatine ethyl ester's instability in physiological pH is a significant drawback, leading to degradation into the inactive byproduct creatinine.[5][9]
Cell Permeability Permeability is expected to be mediated by the SLC6A8 creatine transporter, similar to creatine.[10][11]Significantly higher permeability across Caco-2 cell monolayers compared to creatine.[7][8][12] This is attributed to increased lipophilicity.[9]The esterification of creatine in CEE enhances its ability to passively diffuse across cell membranes.[8]
Primary Metabolic Fate in vitro Dissociation to creatine and malic acid.Rapid, non-enzymatic degradation to creatinine in environments with neutral or alkaline pH.[5][6]In vitro studies in human plasma show that CEE is primarily converted to creatinine, not creatine.[6]

Key In Vitro Performance Indicators

Solubility

This compound, as a salt of creatine, is anticipated to have greater aqueous solubility than creatine monohydrate. Studies on similar creatine salts, like dicreatine citrate, have demonstrated a higher intrinsic dissolution rate compared to creatine monohydrate.[1][2] This enhanced solubility is attributed to the salt form, which can lower the pH of the solution.[3]

Stability

The stability of creatine compounds in solution is a critical factor for their efficacy. Creatine itself can degrade into the inactive byproduct creatinine, a process that is accelerated by lower pH and higher temperatures.[3]

This compound: Upon dissolution, it is expected to dissociate into creatine and malic acid. The stability of the resulting creatine would then be subject to the pH of the solution. One study on dicreatine citrate found that it dissociates to creatine in aqueous solution, which can then crystallize out as creatine monohydrate.[1][2]

Creatine Ethyl Ester: In vitro studies have extensively demonstrated that CEE is highly unstable under physiological conditions.[5] It rapidly and non-enzymatically degrades to creatinine at neutral or alkaline pH.[6][7] While it exhibits greater stability in highly acidic conditions (pH 1.0), its half-life plummets as the pH increases.[7][8] An in vitro study using human plasma showed that CEE was converted to creatinine, with no detectable conversion to creatine.[6]

Cell Permeability and Uptake

This compound: The cellular uptake of the creatine component of this compound is expected to be mediated by the sodium- and chloride-dependent creatine transporter, SLC6A8.[10][11][13] There is no evidence to suggest that the malate salt form would enable significant passive diffusion.

Creatine Ethyl Ester: A key purported advantage of CEE is its enhanced cell permeability. Due to its increased lipophilicity from the ethyl ester group, CEE can more readily pass through the lipid bilayer of cell membranes.[9] In vitro studies using Caco-2 cell monolayers, a model for intestinal absorption, have shown that CEE has a significantly higher permeability coefficient compared to creatine.[7][8][12] However, this enhanced permeability is offset by its rapid degradation to creatinine.

Signaling Pathways

Creatine plays a crucial role in cellular energy metabolism, and its uptake and effects are regulated by specific signaling pathways. The primary transporter for creatine into cells is the SLC6A8 transporter.[10][11][13] The activity of this transporter can be influenced by various signaling cascades.

Furthermore, intracellular creatine may influence pathways involved in muscle protein synthesis and cell differentiation, such as the p38 MAPK and PI3K/Akt/mTOR pathways.[14][15] These pathways are critical for muscle growth and adaptation.

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Creatine Creatine SLC6A8 SLC6A8 Transporter Creatine->SLC6A8 Uptake Intracellular_Creatine Intracellular Creatine SLC6A8->Intracellular_Creatine p38_MAPK p38 MAPK Intracellular_Creatine->p38_MAPK PI3K_Akt_mTOR PI3K/Akt/mTOR Intracellular_Creatine->PI3K_Akt_mTOR Myogenesis Myogenesis p38_MAPK->Myogenesis Protein_Synthesis Muscle Protein Synthesis PI3K_Akt_mTOR->Protein_Synthesis

Caption: Simplified signaling pathways influenced by intracellular creatine.

Experimental Protocols

Shake-Flask Solubility Assay

This method is used to determine the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the equilibrium solubility of this compound and creatine ethyl ester in deionized water at a controlled temperature.

Materials:

  • This compound and creatine ethyl ester

  • Deionized water

  • Thermostatically controlled shaker bath

  • Centrifuge

  • 0.45 µm syringe filters

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Mobile phase (e.g., 10 mmol/L sodium dihydrogen phosphate (B84403) solution, pH adjusted)

  • Creatine and creatinine standards for calibration

Procedure:

  • Add an excess amount of the test compound to a known volume of deionized water in a sealed flask.

  • Place the flask in a thermostatically controlled shaker bath at a specified temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After incubation, centrifuge the suspension to pellet the undissolved solid.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Dilute the clear filtrate with the mobile phase to a concentration within the calibration range of the HPLC method.

  • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

  • Generate a standard curve using known concentrations of the respective standards to quantify the sample.

  • Calculate the solubility based on the dilution factor.

Start Start Add_Excess_Compound Add excess compound to solvent Start->Add_Excess_Compound Equilibrate Equilibrate in shaker bath (24-48h) Add_Excess_Compound->Equilibrate Separate Centrifuge and filter supernatant Equilibrate->Separate Analyze Dilute and analyze by HPLC Separate->Analyze Calculate Calculate solubility Analyze->Calculate End End Calculate->End

Caption: Workflow for the shake-flask solubility assay.

Caco-2 Cell Permeability Assay

This assay is a widely accepted in vitro model for predicting the oral absorption of compounds.[16][17]

Objective: To determine the apparent permeability coefficient (Papp) of this compound and creatine ethyl ester across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • TEER meter

  • Test compounds (this compound, creatine ethyl ester) and control compounds (e.g., mannitol (B672) for low permeability, propranolol (B1214883) for high permeability)

  • LC-MS/MS system for sample analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells on the apical side of Transwell® inserts and culture for 18-22 days to form a differentiated monolayer.[16]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values >200 Ω·cm² are typically acceptable.[16]

  • Permeability Experiment (Apical to Basolateral):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the dosing solution of the test compound to the apical chamber.

    • Add fresh HBSS to the basolateral chamber.

    • Incubate at 37°C on an orbital shaker.

    • Collect samples from the basolateral chamber at specific time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.[16]

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.[16]

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[16]

cluster_workflow Caco-2 Permeability Assay Workflow Seed_Cells Seed Caco-2 cells on Transwell inserts Differentiate Culture for 18-22 days to form monolayer Seed_Cells->Differentiate Check_Integrity Measure TEER to confirm monolayer integrity Differentiate->Check_Integrity Add_Compound Add test compound to apical (donor) side Check_Integrity->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample_Basolateral Sample basolateral (receiver) side over time Incubate->Sample_Basolateral Analyze Analyze samples by LC-MS/MS Sample_Basolateral->Analyze Calculate_Papp Calculate apparent permeability (Papp) Analyze->Calculate_Papp

Caption: Workflow for the Caco-2 cell permeability assay.

Conclusion

Based on the available in vitro data, creatine ethyl ester and this compound present contrasting profiles.

Creatine ethyl ester demonstrates superior cell permeability in vitro due to its increased lipophilicity.[7][8][12] However, this potential advantage is severely undermined by its profound instability at physiological pH, leading to rapid degradation into creatinine.[5][6] This suggests that a significant portion of orally ingested CEE may not be available as creatine for uptake by tissues.

This compound , while lacking direct head-to-head comparative studies, is expected to offer improved solubility over creatine monohydrate.[1][2][4] Its mechanism of action would rely on the dissociation into creatine and subsequent transport via the SLC6A8 transporter. The key determinant of its efficacy would be the bioavailability of the dissociated creatine.

For researchers and drug development professionals, the choice between these two forms would depend on the specific application. The instability of CEE is a major liability for systemic delivery of creatine. This compound may represent a more conventional approach to enhancing solubility, but further in vitro studies are required to fully characterize its properties and directly compare it to other creatine derivatives.

References

Validating the purity of synthesized dicreatine malate against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of a newly synthesized batch of dicreatine malate (B86768) against a certified reference standard. The methodologies outlined herein are grounded in standard analytical techniques to ensure accurate and reproducible results, critical for research and development. We present detailed experimental protocols, comparative data, and visual workflows to facilitate a thorough understanding of the purity assessment process.

Introduction

Dicreatine malate, a compound combining creatine (B1669601) with malic acid, is of interest for its potential to enhance bioavailability and reduce gastrointestinal distress compared to creatine monohydrate. The verification of its chemical identity and purity is a prerequisite for its use in any research or developmental application. This guide details a multi-pronged analytical approach employing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to compare a synthesized this compound sample against a high-purity reference standard.

Comparative Data Summary

The following table summarizes the hypothetical quantitative data obtained from the analysis of the synthesized this compound and the reference standard.

Analytical Method Parameter Reference Standard Synthesized this compound Acceptance Criteria Result
HPLC-UV Purity (Area %)99.91%99.52%≥ 99.5%Pass
Known Impurity 1 (Creatinine)0.05%0.25%≤ 0.3%Pass
Known Impurity 2 (Dicyandiamide)Not Detected0.08%≤ 0.1%Pass
Unknown Impurity0.04%0.15%≤ 0.2%Pass
LC-MS Identity Confirmation (m/z)[M+H]⁺: 263.14[M+H]⁺: 263.15MatchPass
Malic Acid (m/z)[M-H]⁻: 133.01[M-H]⁻: 133.02MatchPass
¹H NMR Structural ConfirmationConformsConformsConformsPass
Molar Ratio (Creatine:Malate)2.01 : 1.001.98 : 1.001.95 - 2.05 : 1.00Pass

Experimental Protocols

This method is designed to quantify the purity of this compound and to detect and quantify known and unknown impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Betabasic C18 column (250 x 4.6 mm) or equivalent.[1]

  • Mobile Phase: 0.045 M ammonium (B1175870) sulfate (B86663) in water.[1]

  • Flow Rate: 0.75 mL/min.[1]

  • Detection: UV at 205 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound and the reference standard in the mobile phase to a final concentration of 1 mg/mL. Filter the solutions through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared samples. The purity is determined by calculating the area percentage of the main peak relative to the total peak area. Impurities are quantified based on their peak areas relative to the main peak.

This technique confirms the molecular identity of the synthesized compound by determining its mass-to-charge ratio (m/z).

  • Instrumentation: An LC-MS/MS system provides a robust method for the analysis of creatine and its related compounds.[2][3][4]

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for polar analytes like creatine.[2][3]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a small percentage of formic acid is typically employed.

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to detect dicreatine and malate ions, respectively.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Sample Preparation: Prepare samples as described for the HPLC analysis, but at a lower concentration (e.g., 10 µg/mL) in a solvent compatible with the mobile phase.

  • Analysis: Inject the samples and acquire mass spectra. The identity is confirmed by comparing the observed m/z values of the main peaks with the theoretical masses of the protonated dicreatine molecule and the deprotonated malic acid.

NMR spectroscopy provides detailed information about the molecular structure and can be used to confirm the identity of the compound and determine the molar ratio of creatine to malate.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterium oxide (D₂O).

  • Analysis Type: ¹H NMR.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized this compound and the reference standard in D₂O.

  • Analysis: Acquire the ¹H NMR spectrum. The chemical shifts and splitting patterns of the observed signals are compared to the reference standard to confirm the chemical structure. The molar ratio of creatine to malate is determined by integrating the respective characteristic peaks.

Visualizations

The following diagram illustrates the logical flow of the analytical procedures for validating the purity of the synthesized this compound.

G cluster_synthesis Sample Preparation cluster_analysis Analytical Methods cluster_results Data Evaluation cluster_conclusion Conclusion Synthesized_Sample Synthesized This compound HPLC HPLC-UV (Purity & Impurities) Synthesized_Sample->HPLC LCMS LC-MS (Identity Confirmation) Synthesized_Sample->LCMS NMR NMR (Structure & Ratio) Synthesized_Sample->NMR Reference_Standard Reference Standard Reference_Standard->HPLC Reference_Standard->LCMS Reference_Standard->NMR Comparison Compare Data vs. Reference Standard HPLC->Comparison LCMS->Comparison NMR->Comparison Specification Check Against Specifications Comparison->Specification Pass Purity Validated Specification->Pass Meets Criteria Fail Further Purification Required Specification->Fail Does Not Meet Criteria

Caption: Workflow for purity validation of synthesized this compound.

To provide biological context, the following diagram illustrates the role of creatine in cellular energy metabolism, a key aspect of its function.

G cluster_mito Mitochondria cluster_cyto Cytosol ATP ATP Energy_Req Energy Demanding Processes (e.g., Muscle Contraction) ATP->Energy_Req CK_Mito Creatine Kinase (Mitochondrial) ATP->CK_Mito  Pi ADP ADP CK_Cyto Creatine Kinase (Cytosolic) ADP->CK_Cyto  Pi Creatine Creatine Creatine->CK_Mito PCr Phosphocreatine (PCr) PCr->CK_Cyto Energy_Req->ADP CK_Mito->ADP CK_Mito->PCr CK_Cyto->ATP CK_Cyto->Creatine ATP_Prod ATP Production (Oxidative Phosphorylation) ATP_Prod->ATP

Caption: The creatine kinase system for cellular energy buffering.

Conclusion

The presented analytical workflow provides a robust methodology for the purity validation of synthesized this compound. By employing a combination of chromatographic and spectroscopic techniques, a comprehensive profile of the synthesized compound can be established and compared against a reference standard. The hypothetical data presented indicates that the synthesized batch meets the predefined acceptance criteria for purity, identity, and structural integrity, thereby validating its suitability for further investigation. Independent third-party testing is often utilized to verify the purity and potency of creatine supplements, ensuring they meet regulatory standards.[5]

References

Comparative Efficacy of Creatine Salts on Mitochondrial Function: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of different creatine (B1669601) salts and their effects on mitochondrial function, targeting researchers, scientists, and professionals in drug development. The information is based on currently available scientific literature.

Introduction: Creatine and Its Pivotal Role in Mitochondrial Bioenergetics

Creatine is an organic compound that is central to cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain.[1] Its primary role is to facilitate the rapid regeneration of adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell, through the phosphocreatine (B42189) (PCr) system.[1][2] This system acts as a temporal and spatial energy buffer, shuttling high-energy phosphate (B84403) groups from the mitochondria, the primary site of ATP synthesis, to sites of ATP utilization.[3]

The functional interplay between creatine and mitochondria is critical for maintaining cellular health. Creatine supplementation has been shown to positively influence mitochondrial function through several mechanisms:

  • Enhancement of Mitochondrial Respiration: Creatine can stimulate mitochondrial respiration, particularly in the presence of ADP, by facilitating the efficient recycling of ADP through the mitochondrial creatine kinase (mtCK) shuttle.[4][5]

  • Increased Mitochondrial Biogenesis: Studies suggest that creatine can promote the formation of new mitochondria, a process known as mitochondrial biogenesis.[6][7]

  • Improved Mitochondrial Membrane Potential: Creatine supplementation has been demonstrated to enhance the mitochondrial membrane potential, a key indicator of mitochondrial health and ATP production capacity.[8][9]

  • Attenuation of Oxidative Stress: Creatine exhibits antioxidant properties, helping to protect mitochondria from the damaging effects of reactive oxygen species (ROS).[10][11] It can reduce ROS production and support the glutathione (B108866) antioxidant system.[10]

Given the various forms of creatine available, this guide aims to compare the effects of different creatine salts on these critical mitochondrial functions.

Comparative Analysis of Creatine Salts on Mitochondrial Function

While creatine monohydrate is the most extensively studied form, several other creatine salts have been developed with claims of improved solubility, bioavailability, and efficacy.[12][13] However, direct comparative studies on their specific effects on mitochondrial function are limited. The following sections summarize the available evidence.

Creatine Monohydrate

Creatine monohydrate is considered the "gold standard" due to the vast body of research supporting its safety and effectiveness.[13]

  • Mitochondrial Respiration: Creatine monohydrate has been shown to enhance mitochondrial respiration and improve the rate of phosphocreatine resynthesis after exercise.[4]

  • ATP Production: By increasing intramuscular creatine stores, it enhances the capacity for rapid ATP regeneration.[2]

  • ROS Production: It has been demonstrated to reduce markers of oxidative stress and protect mitochondrial DNA from oxidative damage.[11][14]

Creatine Hydrochloride (HCl)

Creatine HCl is a form of creatine bound to a hydrochloride moiety, which is claimed to increase its solubility and absorption.[12][15]

  • Theoretical Mitochondrial Impact: Proponents suggest that its higher solubility could lead to more efficient uptake by tissues, potentially enhancing its effects on mitochondrial bioenergetics with smaller doses.[16][17] However, there is a lack of direct experimental evidence to support this claim in the context of mitochondrial function.

  • Comparative Data: To date, no peer-reviewed studies have published direct quantitative comparisons of creatine HCl and creatine monohydrate on mitochondrial respiration, ATP production, or ROS generation in isolated mitochondria or cell cultures.

Buffered Creatine (e.g., Kre-Alkalyn®)

Buffered creatine is formulated with alkaline powders to increase its pH, with the aim of reducing its conversion to creatinine (B1669602) in the stomach.

  • Mitochondrial Function Claims: The primary claim is improved stability, which could theoretically lead to greater creatine availability for mitochondrial uptake.

  • Comparative Data: Research comparing buffered creatine to creatine monohydrate has not shown significant advantages in terms of increasing muscle creatine content or improving performance.[8] There is no direct evidence to suggest it has a superior effect on mitochondrial function.

Creatine Pyruvate (B1213749)

Creatine pyruvate is a salt that combines creatine with pyruvic acid. Pyruvate is a key metabolite in cellular respiration, entering the mitochondria to fuel the Krebs cycle.[2]

  • Potential for Enhanced Mitochondrial Metabolism: The presence of pyruvate could theoretically provide an additional substrate for mitochondrial respiration, potentially leading to synergistic effects on ATP production.

  • Comparative Data: One study suggested that creatine pyruvate might increase aerobic metabolism, as indicated by decreased lactate (B86563) concentrations during exercise.[18] However, more direct research on its effects on mitochondrial respiration and other key mitochondrial parameters is needed for a conclusive comparison with creatine monohydrate.

Data Presentation: Summary of Comparative Effects

Due to the limited direct comparative experimental data, the following table provides a qualitative summary based on existing research and theoretical advantages.

Creatine SaltEffect on Mitochondrial RespirationEffect on ATP ProductionEffect on ROS ProductionSupporting Evidence
Creatine Monohydrate Enhances ADP-stimulated respirationIncreases capacity for rapid ATP regenerationReduces oxidative stress and protects mtDNAStrong[2][4][11]
Creatine HCl Theoretically enhanced due to solubilityTheoretically enhanced due to bioavailabilityNo direct data availableLimited/Theoretical[12][15]
Buffered Creatine No demonstrated superiority to monohydrateNo demonstrated superiority to monohydrateNo direct data availableLimited[8]
Creatine Pyruvate Potential for enhanced aerobic metabolismPotential synergistic effectNo direct data availableLimited[18]

Experimental Protocols for Comparative Analysis

To address the current gap in the literature, the following experimental protocols are proposed for a comprehensive comparison of the effects of different creatine salts on mitochondrial function.

Measurement of Mitochondrial Respiration

This protocol outlines a method to measure oxygen consumption rates (OCR) in isolated mitochondria or permeabilized cells using high-resolution respirometry.

  • Mitochondria Isolation/Cell Permeabilization:

    • Isolate mitochondria from cultured cells (e.g., C2C12 myoblasts, SH-SY5Y neuroblastoma) or tissue samples using differential centrifugation.

    • Alternatively, permeabilize cultured cells with a mild detergent like digitonin (B1670571) or saponin (B1150181) to maintain mitochondrial integrity within the cellular environment.[19]

  • Respirometry Assay:

    • Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

    • Suspend isolated mitochondria or permeabilized cells in a respiration buffer.

    • Add different creatine salts (Monohydrate, HCl, Buffered, Pyruvate) at equimolar concentrations to separate experimental chambers.

    • Initiate respiration by adding mitochondrial substrates (e.g., pyruvate, malate, glutamate, succinate).

    • Measure basal respiration (State 2).

    • Add a controlled amount of ADP to stimulate ATP synthesis and measure ADP-stimulated respiration (State 3).

    • Add oligomycin (B223565) to inhibit ATP synthase and measure proton leak (State 4o).

    • Add a chemical uncoupler (e.g., FCCP) to measure the maximal capacity of the electron transport chain.

    • Add inhibitors of the respiratory chain complexes (e.g., rotenone, antimycin A) to confirm mitochondrial-specific respiration.

  • Data Analysis:

    • Calculate and compare the Respiratory Control Ratio (RCR = State 3 / State 4o) and P/O ratio (moles of ADP phosphorylated per mole of oxygen consumed) for each creatine salt.

Measurement of Mitochondrial ATP Production

This protocol describes a method to quantify the rate of ATP synthesis in isolated mitochondria.

  • Mitochondria Preparation:

    • Isolate mitochondria as described in section 4.1.1.

  • ATP Synthesis Assay:

    • Use a luciferin/luciferase-based ATP assay kit which produces a luminescent signal proportional to the ATP concentration.

    • Incubate isolated mitochondria in a reaction buffer containing ADP, phosphate, and respiratory substrates.

    • Add the different creatine salts to respective reaction tubes.

    • Measure the luminescence at regular intervals using a luminometer to determine the rate of ATP production.

  • Data Analysis:

    • Compare the rates of ATP synthesis (e.g., in nmol ATP/min/mg mitochondrial protein) between the different creatine salt groups.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol details a method to measure the generation of ROS by isolated mitochondria.

  • Mitochondria Preparation:

    • Isolate mitochondria as described in section 4.1.1.

  • ROS Detection Assay:

    • Use a fluorescent probe that is sensitive to ROS, such as MitoSOX™ Red for superoxide (B77818) or 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) for hydrogen peroxide.

    • Incubate isolated mitochondria in a buffer containing the fluorescent probe and respiratory substrates.

    • Add the different creatine salts to the respective experimental conditions.

    • Measure the fluorescence intensity over time using a fluorescence microplate reader or a fluorometer.

  • Data Analysis:

    • Compare the rate of increase in fluorescence, which corresponds to the rate of ROS production, across the different creatine salt groups.

Visualization of Key Pathways and Workflows

Creatine-Phosphate Shuttle Signaling Pathway

CreatinePhosphateShuttle cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_Matrix Mitochondrial Matrix ETC Electron Transport Chain Mito_Matrix->ETC NADH, FADH2 ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP_Mito ATP ATP_Synthase->ATP_Mito mtCK Mitochondrial Creatine Kinase (mtCK) ADP_Mito ADP mtCK->ADP_Mito PCr_Mito PCr_Mito mtCK->PCr_Mito Phosphocreatine (PCr) ADP_Mito->ATP_Synthase ATP_Mito->mtCK Pi Pi Pi->ATP_Synthase Cr_Mito Creatine Cr_Mito->mtCK PCr_Cyto PCr PCr_Mito->PCr_Cyto Shuttle Myofibrils Myofibrils (ATP Utilization) ADP_Cyto ADP Myofibrils->ADP_Cyto cCK Cytosolic Creatine Kinase (cCK) ATP_Cyto ATP cCK->ATP_Cyto Cr_Cyto Creatine cCK->Cr_Cyto ATP_Cyto->Myofibrils ADP_Cyto->cCK PCr_Cyto->cCK Cr_Cyto->Cr_Mito Shuttle ExperimentalWorkflow cluster_Preparation Sample Preparation cluster_Assays Mitochondrial Function Assays cluster_Treatment Treatment Groups start Start: Prepare Cultured Cells or Tissue Samples Mito_Isolation Mitochondria Isolation (Differential Centrifugation) start->Mito_Isolation Cell_Perm Cell Permeabilization (Digitonin/Saponin) start->Cell_Perm Respirometry High-Resolution Respirometry (Oxygen Consumption Rate) Mito_Isolation->Respirometry ATP_Assay Luminometric ATP Assay (ATP Production Rate) Mito_Isolation->ATP_Assay ROS_Assay Fluorometric ROS Assay (ROS Production Rate) Mito_Isolation->ROS_Assay Cell_Perm->Respirometry Data_Analysis Data Analysis and Comparison Respirometry->Data_Analysis ATP_Assay->Data_Analysis ROS_Assay->Data_Analysis CM Creatine Monohydrate CM->Respirometry CM->ATP_Assay CM->ROS_Assay CH Creatine HCl CH->Respirometry CH->ATP_Assay CH->ROS_Assay BC Buffered Creatine BC->Respirometry BC->ATP_Assay BC->ROS_Assay CP Creatine Pyruvate CP->Respirometry CP->ATP_Assay CP->ROS_Assay Control Control (No Creatine) Control->Respirometry Control->ATP_Assay Control->ROS_Assay Conclusion Conclusion: Comparative Efficacy Data_Analysis->Conclusion

References

A Comparative Guide to the Cross-Validation of HPLC and NMR Methods for Dicreatine Malate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of dietary supplements and pharmaceutical development, the accurate and precise quantification of active ingredients is paramount to ensuring product quality, safety, and efficacy. Dicreatine malate (B86768), a popular supplement in the sports nutrition industry, requires robust analytical methods for its characterization and quantification. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the analysis of dicreatine malate.

This publication delves into the detailed experimental protocols for both methodologies, presents a comparative summary of their performance characteristics, and visualizes the analytical workflows. The information herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs and in understanding the principles of cross-validation between these two methods.

Experimental Protocols

A critical aspect of analytical method validation is the clear and detailed documentation of the experimental procedure. The following sections outline representative protocols for the analysis of this compound using HPLC and qNMR.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For the analysis of polar compounds like creatine (B1669601) and malate, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) are common approaches.

Sample Preparation:

  • Accurately weigh a sample of this compound and dissolve it in the mobile phase to achieve a concentration within the linear range of the assay.

  • For complex matrices, a protein precipitation step using a solvent like acetonitrile (B52724) may be required.[1] The resulting supernatant is then collected for analysis.

Chromatographic Conditions:

  • Column: A porous graphitic carbon column or a C18 column is often suitable for the separation of creatine and related compounds.[2][3]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of water, acetonitrile, and an acid modifier like trifluoroacetic acid (TFA) or formic acid is commonly employed.[2][4] For example, a mobile phase of 96.95:3:0.05 (v/v) H₂O/MeCN/TFA can be effective.[2]

  • Flow Rate: A typical flow rate is between 0.75 and 1.0 mL/min.[1]

  • Detection: UV detection at a wavelength of 205 nm or 210 nm is suitable for creatine.[5]

  • Injection Volume: A 20-25 µL injection volume is standard.[5]

  • Run Time: With an isocratic elution, analysis can often be completed in under 7 minutes.[5]

Calibration:

A series of calibration standards of known this compound concentrations are prepared in the mobile phase. A calibration curve is then generated by plotting the peak area of the analyte against its concentration.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

qNMR is a primary analytical method that allows for the direct quantification of substances without the need for a specific reference standard of the analyte itself.[6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal.[6]

Sample Preparation:

  • Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., D₂O).

  • Transfer the solution to an NMR tube for analysis.[7]

NMR Acquisition Parameters:

  • Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.[5]

  • Pulse Sequence: A standard 1D proton (¹H) NMR experiment is typically performed.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.

  • Number of Scans: An appropriate number of scans are acquired to achieve a good signal-to-noise ratio (S/N > 150).[2]

  • Data Processing: The acquired Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) followed by Fourier transformation, phasing, and baseline correction.[5]

Quantification:

The concentration of this compound is determined by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a known signal from the internal standard.

Comparative Performance Data

The selection of an analytical method often depends on its performance characteristics. The following table summarizes typical validation parameters for HPLC and qNMR methods for the analysis of compounds similar to this compound, providing a basis for comparison.

Performance MetricHPLC MethodqNMR Method
Linearity Range 1-100 µg/mL (for creatine)2.2 - 30.3 mg/mL (for Coenzyme Q10)[2][8]
Accuracy (% Recovery) -0.9% to 7.1% deviation (for Coenzyme Q10)[2][8]Typically high, as it's a primary method
Precision (RSD) < 6%[3]< 1%[9]
Limit of Detection (LOD) 0.025 µg/mL (for Coenzyme Q10)[2][8]10 µmol/L (1.31 mg/L) (for creatine)[5][10]
Limit of Quantification (LOQ) 0.083 µg/mL (for Coenzyme Q10)[2][8]30 µmol/L (3.93 mg/L) (for creatine)[5]

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC and qNMR analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Compare to Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Figure 1: Experimental workflow for HPLC analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Weigh this compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process FID acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Concentration integrate->calculate

Figure 2: Experimental workflow for qNMR analysis.

Conclusion

Both HPLC and qNMR are powerful and reliable techniques for the quantitative analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis, including the desired level of accuracy and precision, sample throughput needs, and the availability of instrumentation and reference standards.

HPLC offers high sensitivity and is well-suited for routine quality control in a high-throughput environment. qNMR, as a primary ratio method, provides excellent accuracy and does not require a specific reference standard for the analyte, making it a valuable tool for the certification of reference materials and for cross-validating chromatographic methods. A thorough understanding of the principles and experimental protocols of both techniques is essential for the development and validation of robust analytical methods for dietary supplements like this compound.

References

A Comparative Analysis of the Neuroprotective Potential of Dicreatine Malate and Creatine Pyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potential neuroprotective effects of two creatine (B1669601) derivatives: dicreatine malate (B86768) and creatine pyruvate (B1213749). In the absence of direct comparative studies, this analysis is based on the neuroprotective mechanisms of their constituent molecules: creatine, malic acid, and pyruvic acid. This document summarizes available experimental data, outlines relevant experimental protocols, and visualizes key biochemical pathways to aid in the evaluation of these compounds for neurological research and therapeutic development.

Overview of Neuroprotective Mechanisms

Creatine is a well-documented neuroprotective agent that plays a crucial role in cellular energy homeostasis. Its primary function is to maintain high ATP/ADP ratios through the phosphocreatine/creatine kinase system, which is vital for neuronal survival under conditions of metabolic stress. Additionally, creatine exhibits antioxidant properties and can inhibit apoptosis, or programmed cell death.

Creatine Pyruvate is a compound that combines creatine with pyruvate. Pyruvate is the end product of glycolysis and a key substrate for the mitochondrial tricarboxylic acid (TCA) cycle. It is also a known antioxidant that can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress, a key contributor to neuronal damage in many neurodegenerative diseases. The combination of creatine and pyruvate is hypothesized to offer synergistic neuroprotective effects by simultaneously bolstering cellular energy metabolism and combating oxidative damage.

Dicreatine Malate , a compound of creatine and malic acid, is suggested to have enhanced bioavailability. Malic acid is an intermediate of the TCA cycle and is involved in cellular energy production. Its potential neuroprotective effects are primarily attributed to its antioxidant and anti-inflammatory properties. By participating in the malate-aspartate shuttle, malic acid also facilitates the transport of reducing equivalents into the mitochondria, further supporting energy metabolism.

Comparative Data on Neuroprotective Effects

Direct comparative experimental data on the neuroprotective effects of this compound versus creatine pyruvate is not currently available in published literature. However, studies on the combined effects of creatine and pyruvate provide valuable insights.

ParameterCreatine Pyruvate (inferred from Creatine + Pyruvate studies)This compound (inferred from components)Reference Study
Oxidative Stress Reduction Prevented the increase in reactive species formation in the cerebral cortex and hippocampus of rats.Malic acid has been shown to reduce markers of oxidative damage and restore antioxidant enzyme activities in the hypothalamus of stressed rats.[1][2]
Energy Metabolism Support Prevented the decrease in the activities of pyruvate kinase, adenylate kinase, and creatine kinase in a rat model of metabolic disease.Malic acid is a key intermediate in the TCA cycle, essential for cellular energy production.[1][2]
Anti-inflammatory Effects Pyruvate has demonstrated anti-inflammatory properties.Malic acid has been shown to reduce levels of pro-inflammatory cytokines in the hypothalamus of stressed rats.[3]
Neuronal Viability In vitro studies show creatine protects neurons from excitotoxicity and apoptosis. Pyruvate protects neurons against hydrogen peroxide-induced toxicity.Creatine is known to enhance neuronal survival. Malic acid's role in energy metabolism and antioxidant effects could contribute to neuronal viability.[4][5][6][7][8]

Experimental Protocols

In Vivo Model of Neuroprotection: Leucine-Induced Oxidative Stress

This protocol is adapted from a study investigating the neuroprotective effects of co-administered creatine and pyruvate in a rat model of maple syrup urine disease, which is characterized by neurotoxicity due to high levels of leucine.

Objective: To assess the in vivo neuroprotective effects of a test compound (e.g., this compound or Creatine Pyruvate) against leucine-induced oxidative stress and metabolic disturbances in the brain.

Animal Model: Wistar rat pups (postnatal day 8 to 21).

Treatment Groups:

  • Control (Saline)

  • Leucine administration

  • Test Compound administration

  • Leucine + Test Compound administration

Procedure:

  • Administer L-leucine (e.g., 4.8 μmol/g body weight, subcutaneous) twice daily to induce neurotoxicity.

  • Administer the test compound (this compound or Creatine Pyruvate, dose to be determined based on molar equivalents of creatine and the respective acid) intraperitoneally twice daily.

  • On postnatal day 22, euthanize the animals and dissect the cerebral cortex and hippocampus.

  • Prepare brain tissue homogenates for biochemical analysis.

Biochemical Assessments:

  • Oxidative Stress Markers:

    • Thiobarbituric Acid Reactive Substances (TBARS) assay for lipid peroxidation.

    • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) assay for reactive oxygen species (ROS) production.

  • Enzyme Activities:

    • Assays for pyruvate kinase, adenylate kinase, and creatine kinase to evaluate energy metabolism.

  • Antioxidant Enzyme Activities:

In Vitro Model of Neuroprotection: Glutamate-Induced Excitotoxicity

This protocol provides a general framework for assessing the neuroprotective effects of test compounds against glutamate-induced excitotoxicity in primary neuronal cultures.

Objective: To determine the ability of a test compound to protect neurons from cell death induced by excessive glutamate (B1630785) exposure.

Cell Culture: Primary cortical or hippocampal neurons from embryonic rodents.

Procedure:

  • Culture neurons for a specified period (e.g., 7-14 days in vitro).

  • Pre-incubate the neuronal cultures with various concentrations of the test compound (this compound or Creatine Pyruvate) for a designated time (e.g., 24 hours).

  • Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 100 µM) for a short duration (e.g., 15-30 minutes).

  • Wash out the glutamate and continue incubation in the presence of the test compound for 24 hours.

  • Assess neuronal viability.

Viability Assays:

  • MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.

  • LDH Assay: Measures lactate (B86563) dehydrogenase release into the culture medium, an indicator of cell death.

  • Live/Dead Staining: Using fluorescent dyes like calcein-AM (live cells) and ethidium (B1194527) homodimer-1 (dead cells) for direct visualization and quantification of cell viability.

Signaling Pathways and Experimental Workflow

Key Neuroprotective Signaling Pathways

The neuroprotective effects of both this compound and creatine pyruvate are likely mediated through their influence on cellular energy metabolism and oxidative stress pathways.

G cluster_0 Cellular Stress cluster_1 Neuroprotective Interventions cluster_2 Cellular Mechanisms cluster_3 Outcome Oxidative_Stress Oxidative Stress Neuronal_Survival Neuronal Survival Oxidative_Stress->Neuronal_Survival Inhibits Energy_Depletion Energy Depletion Energy_Depletion->Neuronal_Survival Inhibits Creatine_Pyruvate Creatine Pyruvate ATP_Production ↑ ATP Production Creatine_Pyruvate->ATP_Production Creatine & Pyruvate ROS_Scavenging ↑ ROS Scavenging Creatine_Pyruvate->ROS_Scavenging Pyruvate Dicreatine_Malate This compound Dicreatine_Malate->ATP_Production Creatine & Malate Dicreatine_Malate->ROS_Scavenging Malate Anti_inflammatory ↓ Anti-inflammatory Response Dicreatine_Malate->Anti_inflammatory Malate ATP_Production->Neuronal_Survival ROS_Scavenging->Neuronal_Survival Anti_inflammatory->Neuronal_Survival

Caption: Putative neuroprotective mechanisms of creatine compounds.

General Experimental Workflow for Assessing Neuroprotection

The following diagram illustrates a typical workflow for evaluating the neuroprotective efficacy of a novel compound.

G A Compound Synthesis (this compound / Creatine Pyruvate) B In Vitro Screening (e.g., Glutamate Excitotoxicity Assay) A->B C Assess Neuronal Viability (MTT, LDH, Live/Dead Staining) B->C D In Vivo Model of Neurodegeneration (e.g., Leucine-induced toxicity, MCAO) C->D Promising results E Behavioral Assessments (e.g., Morris Water Maze, Rotarod) D->E F Biochemical & Histological Analysis (Oxidative Stress, Enzyme Activity, Neuronal Loss) D->F G Data Analysis & Comparison E->G F->G

Caption: Experimental workflow for neuroprotective drug screening.

Conclusion and Future Directions

Both this compound and creatine pyruvate present compelling, albeit largely theoretical, cases for neuroprotection. The combination of creatine with pyruvate in creatine pyruvate is supported by evidence demonstrating synergistic effects in combating oxidative stress and supporting energy metabolism in a disease model. The potential benefits of This compound are inferred from the known neuroprotective roles of creatine and the antioxidant and anti-inflammatory properties of malic acid.

Crucially, there is a clear need for direct, head-to-head experimental comparisons of these two compounds. Future research should focus on:

  • Direct Comparative Studies: In both in vitro and in vivo models of various neurological insults to directly compare the neuroprotective efficacy of this compound and creatine pyruvate.

  • Bioavailability and Brain Uptake: Quantifying the brain bioavailability of both compounds to determine if the malate or pyruvate salt forms enhance creatine's entry into the central nervous system.

  • Mechanism of Action: Elucidating the precise molecular pathways through which each compound exerts its neuroprotective effects.

Such studies are essential to validate the therapeutic potential of these creatine derivatives and to guide the development of novel neuroprotective strategies for a range of debilitating neurological disorders.

References

In vivo study comparing the ergogenic efficacy of dicreatine malate and creatine nitrate

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of existing scientific literature reveals a notable absence of direct in vivo studies comparing the ergogenic efficacy of dicreatine malate (B86768) and creatine (B1669601) nitrate (B79036). The available research primarily focuses on comparing these newer creatine formulations against the extensively studied creatine monohydrate or a placebo. Consequently, a head-to-head comparison with supporting experimental data from a single study is not feasible at this time.

Creatine Nitrate: In Vivo Ergogenic Efficacy

Creatine nitrate is a form of creatine that is bonded to a nitrate group. The rationale behind this formulation is to leverage the potential vasodilatory effects of nitrate, which may enhance blood flow and nutrient delivery to the muscles.

Summary of Quantitative Data
Performance MetricDosageDurationResultsStudy
Bench Press 1RM 3g and 6g/day5 daysSignificant improvements observed.[1][2]Dalton et al. (2017)
Leg Press 1RM 3g and 6g/day5 daysSignificant improvements observed.[1]Dalton et al. (2017)
Leg Press Endurance (reps at 70% 1RM) 3g and 6g/day5 daysSignificant improvements observed.[1][2]Dalton et al. (2017)
4km Cycling Time Trial 3g and 6g/day5 daysNo significant ergogenic effect.[1][2]Dalton et al. (2017)
Muscle Creatine Levels 6g or 12g/day for 7 days, then 1.5g or 3g/day for 21 days28 daysDid not increase to the same degree as creatine monohydrate.[1]Unknown
Lifting Volume Not specifiedNot specifiedIncrease in lifting volume compared to placebo, but no significant difference compared to creatine monohydrate.[3]Unknown
Experimental Protocols

Dalton et al. (2017) Study on Acute and Short-Term Creatine Nitrate Supplementation

  • Objective: To assess the acute and short-term effects of creatine nitrate on performance and recovery from intense resistance exercise.[1]

  • Subjects: Healthy, resistance-trained individuals.

  • Design: A randomized, double-blind, placebo-controlled crossover study.

  • Supplementation Protocol: Participants ingested either a placebo, 3g of creatine nitrate, or 6g of creatine nitrate daily for 5 days.[1][2]

  • Performance Testing:

    • 1 Repetition Maximum (1RM): Bench press and leg press were assessed to determine maximal strength.

    • Muscular Endurance: Repetitions to failure were performed on the bench press and leg press at 70% of the individual's 1RM.[2]

    • Anaerobic Power: A 4km cycling time trial was conducted.[1][2]

  • Data Analysis: Changes from baseline were analyzed using 95% confidence intervals.

Dicreatine Malate: In Vivo Ergogenic Efficacy

This compound, often referred to as creatine malate, is creatine bound to malic acid. Malic acid is an intermediate in the Krebs cycle, and it is hypothesized that this combination could enhance ATP production and have a synergistic ergogenic effect.

Summary of Quantitative Data
Performance MetricDosageDurationSubject GroupResultsStudy
Relative Peak Power Not specified6 weeksSprintersSignificantly higher increases compared to placebo.[4]Tyka et al.
Absolute Peak Power Not specified6 weeksSprintersSignificantly higher increases compared to placebo.[4]Tyka et al.
Total Work Not specified6 weeksSprintersSignificantly higher increases compared to placebo.[4]Tyka et al.
Growth Hormone (post-exercise) Not specified6 weeksSprintersSignificant increase after the loading period.[4]Tyka et al.
Distance Covered (graded test) Not specified6 weeksLong-distance runnersSignificant increase observed.[4]Tyka et al.
Maximal Oxygen Uptake (VO2 max) Not specified6 weeksLong-distance runnersNo significant changes.[4]Tyka et al.
Experimental Protocols

Tyka et al. Study on Creatine Malate Supplementation in Sprinters and Long-Distance Runners

  • Objective: To determine the ergogenic effect of creatine malate (CML) supplementation in athletes with different training specializations and to compare changes in body composition, physical performance, and hormone levels.[4]

  • Subjects: Trained sprinters and long-distance runners.

  • Design: A placebo-controlled study.

  • Supplementation Protocol: Athletes were divided into subgroups that received either creatine malate or a placebo for six weeks in conjunction with their regular training.[4]

  • Performance Testing:

    • Anaerobic Exercise Indices: Assessed through graded exercise testing to determine peak power and total work.[4]

    • Endurance Performance: The distance covered during a graded exercise test was measured.[4]

  • Hormonal Analysis: Blood samples were taken to measure levels of hormones, including growth hormone.

  • Data Analysis: Statistical analysis was performed to compare the changes between the supplemented and placebo groups.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for all forms of creatine is to increase the intramuscular storage of phosphocreatine. This, in turn, facilitates the rapid regeneration of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, particularly during high-intensity, short-duration exercise.

Creatine_Signaling_Pathway cluster_ingestion Supplement Ingestion cluster_absorption Absorption & Transport cluster_cellular_action Cellular Mechanism cluster_outcome Ergogenic Outcome This compound This compound Bloodstream Bloodstream This compound->Bloodstream Dissociation Creatine Nitrate Creatine Nitrate Creatine Nitrate->Bloodstream Dissociation Muscle Cell Muscle Cell Bloodstream->Muscle Cell Uptake Increased Intramuscular Creatine Increased Intramuscular Creatine Muscle Cell->Increased Intramuscular Creatine Increased Phosphocreatine (PCr) Increased Phosphocreatine (PCr) Increased Intramuscular Creatine->Increased Phosphocreatine (PCr) Phosphorylation by Creatine Kinase ATP Regeneration ATP Regeneration Increased Phosphocreatine (PCr)->ATP Regeneration ATP ATP ATP Regeneration->ATP ADP ADP ADP->ATP Regeneration Enhanced Performance Enhanced Performance ATP->Enhanced Performance Energy for Muscle Contraction Experimental_Workflow cluster_recruitment Subject Recruitment cluster_intervention Intervention Phase cluster_data_collection Data Collection cluster_analysis Data Analysis & Conclusion Subject Screening Subject Screening Informed Consent Informed Consent Subject Screening->Informed Consent Baseline Testing Baseline Testing Informed Consent->Baseline Testing Randomization Randomization Baseline Testing->Randomization Supplementation Group (this compound or Creatine Nitrate) Supplementation Group (this compound or Creatine Nitrate) Randomization->Supplementation Group (this compound or Creatine Nitrate) Placebo Group Placebo Group Randomization->Placebo Group Performance Testing (e.g., 1RM, Time Trial) Performance Testing (e.g., 1RM, Time Trial) Supplementation Group (this compound or Creatine Nitrate)->Performance Testing (e.g., 1RM, Time Trial) Placebo Group->Performance Testing (e.g., 1RM, Time Trial) Physiological Measurements (e.g., Blood Samples) Physiological Measurements (e.g., Blood Samples) Performance Testing (e.g., 1RM, Time Trial)->Physiological Measurements (e.g., Blood Samples) Statistical Analysis Statistical Analysis Physiological Measurements (e.g., Blood Samples)->Statistical Analysis Interpretation of Results Interpretation of Results Statistical Analysis->Interpretation of Results Conclusion on Ergogenic Efficacy Conclusion on Ergogenic Efficacy Interpretation of Results->Conclusion on Ergogenic Efficacy

References

Statistical analysis of comparative data from creatine derivative studies

Author: BenchChem Technical Support Team. Date: December 2025

Creatine (B1669601) monohydrate stands as one of the most extensively researched and effective ergogenic aids for enhancing high-intensity exercise capacity and lean body mass. Despite its proven efficacy and high bioavailability, the pursuit of improved physicochemical properties—such as solubility and stability—has led to the development of numerous creatine derivatives. This guide provides a comprehensive comparison of these derivatives against the benchmark, creatine monohydrate, supported by experimental data to inform researchers, scientists, and drug development professionals.

Comparative Analysis of Key Creatine Derivatives

The primary rationale for developing creatine derivatives is to enhance creatine's bioavailability and reduce potential side effects. However, extensive research indicates that creatine monohydrate is not significantly degraded during normal digestion, with nearly 99% of an oral dose being taken up by tissues or excreted.[1][2] Newer forms of creatine have been purported to possess superior physical and chemical properties, efficacy, and safety profiles, but these claims are often not substantiated by peer-reviewed research.[2]

Creatine Monohydrate (CM)

As the most studied form, creatine monohydrate is the gold standard against which all other derivatives are measured.[3][4][5] It is a molecule of creatine bound to a molecule of water.[5][6] Its benefits in increasing muscle strength, power, and lean mass are well-documented in hundreds of studies.[3][7] Micronized creatine monohydrate is a form that has been mechanically processed to reduce particle size, which improves water solubility and mixability but does not alter its fundamental efficacy.[8]

Creatine Ethyl Ester (CEE)

CEE was developed with the hypothesis that esterification would increase its lipophilicity, thereby enhancing absorption and cell permeability.[1] However, research has demonstrated that CEE is highly unstable in the acidic environment of the stomach and at neutral pH, leading to rapid degradation into the waste product creatinine (B1669602).[1][4] This chemical instability significantly compromises its bioavailability, making it less effective than creatine monohydrate at increasing muscle creatine stores and improving performance metrics.[1][7] In fact, studies have shown that CEE supplementation leads to a large and significant increase in serum creatinine levels with no superior benefit over CM.[1][7]

Buffered Creatine (e.g., Kre-Alkalyn)

Supplement manufacturers have added alkaline powders to creatine to create buffered forms, claiming this improves stomach stability and reduces side effects like bloating.[3][8] However, comparative studies have found no evidence that buffered creatine is more effective or safer than creatine monohydrate.[2][3][9] Research indicates that both forms result in similar increases in muscle creatine content, strength, and anaerobic capacity, with no significant differences in reported side effects.[2][9][10]

Creatine Hydrochloride (HCl)

Creatine HCl is creatine bound to a hydrochloride group, which significantly increases its water solubility.[11][12][13] Proponents claim this enhanced solubility leads to better absorption and allows for lower doses.[11][13] While it is more soluble, there is limited scientific evidence to suggest it is more effective than creatine monohydrate in terms of strength or muscle gains when equivalent doses are compared.[12][14] Some studies suggest it may cause less water retention, which could be preferable for some users.[15]

Creatine Nitrate (B79036) (CN)

This form binds a creatine molecule to a nitrate group. The purported benefit is twofold: the ergogenic effects of creatine and the potential for nitrate to act as a vasodilator, potentially improving blood flow.[5][16] Creatine nitrate is significantly more water-soluble than monohydrate.[16][17] Some limited research suggests it may have better absorption and a lower non-responder rate.[17] However, studies directly comparing performance outcomes are scarce, and creatine monohydrate remains the more extensively researched and validated option.[5][18] One study did find that a combination of creatine nitrate and creatinine resulted in a more powerful rise in serum and muscle creatine levels compared to creatine monohydrate alone.[19]

Creatine Magnesium Chelate

This derivative binds creatine to magnesium. The theory is that magnesium, being involved in creatine metabolism, could enhance its uptake and effectiveness.[3][20] Some studies have suggested it may be as effective as creatine monohydrate, potentially with less water weight gain.[6][20] However, other research indicates no significant performance differences between the two forms.[6] Overall, more research is needed to confirm any superior benefits over creatine monohydrate.[3][20]

Creatine Pyruvate (B1213749)

Creatine pyruvate combines creatine with pyruvic acid.[21] It is noted for having better water solubility than creatine monohydrate.[21][22] While some research indicated it might lead to higher plasma creatine levels, this did not necessarily translate to greater muscle absorption or enhanced performance compared to monohydrate.[20][23] Studies on its effects on endurance and sprint performance have yielded mixed results.[24]

Polyethylene (B3416737) Glycosylated (PEG) Creatine

PEG is a non-toxic polymer used as a delivery system to enhance the absorption of various compounds.[25] Studies have suggested that PEG-creatine may produce similar ergogenic effects to creatine monohydrate but at smaller doses. Research has shown that supplementation with 1.25g and 2.50g of PEG-creatine improved muscle strength to the same extent as 5g of creatine monohydrate. It has also been shown to have a positive effect on lower-body power, agility, and upper-body muscular endurance.[25][26]

Cyclocreatine (B13531) and Phosphocreatine

Cyclocreatine is a synthetic analog of creatine that can also be phosphorylated by creatine kinase to form phosphocyclocreatine.[27][28] It is being investigated as a potential therapeutic agent for conditions like creatine transporter deficiency because it can enter cells independently of the creatine transporter.[28][29] Both creatine and cyclocreatine have shown neuroprotective effects in animal models by buffering cellular ATP levels.[27] Phosphocreatine itself has been shown to interact with cell membranes, suggesting non-energy-related protective functions.[30]

Data Presentation

The following tables summarize the quantitative data from various comparative studies.

Table 1: Comparative Efficacy of Creatine Derivatives vs. Creatine Monohydrate

DerivativeKey Findings on Performance and Body CompositionSupporting Studies
Creatine Ethyl Ester Not as effective as CM in increasing serum and muscle creatine levels. No additional benefit to muscle mass, strength, or power.[7] Significantly increases serum creatinine.[1][7]Spillane et al. (2009)[7]
Buffered Creatine No significant differences in changes in muscle creatine content, body composition, 1RM strength, or power output compared to CM.[2][9]Jagim et al. (2012)[2][9]
Creatine HCl Significantly enhanced strength and hypertrophy alongside resistance training, but showed no benefit over CM.[14]Alraddadi et al. (2021)[14]
Creatine Nitrate One study found better bench press improvements with 3g/day of CN vs. CM over 28 days.[17] A combination with creatinine showed superior increases in serum and muscle creatine levels vs. CM.[19]Galvan et al. (2016)[17], Ostojic et al. (2019)[19]
Creatine Magnesium Chelate Some studies show similar performance improvements to CM, with a trend for increased intracellular water and mean power.[6] Another study found no significant performance differences.[6]Selsby et al. (2004), Brilla et al.[6]
Creatine Pyruvate Showed higher plasma creatine levels than CM, but this did not translate to greater muscle absorption or performance.[20][23]Jäger et al. (2007)[24]
PEG Creatine Smaller doses (1.25g, 2.50g) improved muscle strength (1RM bench press and leg press) to the same extent as a 5g dose of CM.Herda et al. (2009)

Table 2: Physicochemical Properties and Bioavailability

DerivativeSolubilityStabilityBioavailability/Absorption
Creatine Monohydrate Low water solubility (14 g/L at 20°C).[31]Highly stable in solid form. Not significantly degraded during normal digestion.[2][32][33]Nearly 99% of an oral dose is taken up by tissues or excreted.[1][2]
Creatine Ethyl Ester Superior solubility claimed.Highly unstable at acidic and neutral pH; rapidly degrades to creatinine.[1][34]Compromised due to rapid degradation to creatinine.[1]
Buffered Creatine Similar to CM.Claimed to be more stable in the stomach, but evidence is lacking.[3] CM is already highly stable during digestion.[2]No evidence of superior absorption or retention compared to CM.[2][9]
Creatine HCl Significantly more soluble in water than CM.[11][12][13]May have better stability in acidic conditions.[13]Theoretically improved due to high solubility, but no significant differences in efficacy when doses are matched.[12]
Creatine Nitrate 10 times more soluble than CM.[16]Stable during simulated digestion.[32]One study suggested 38% better absorption and faster muscle uptake than CM.[17]
Creatine Pyruvate Improved water solubility compared to CM.[21]Stable during simulated digestion.[32]May result in slightly higher plasma creatine concentrations, but bioavailability is likely similar to CM.[20][21]

Table 3: Safety and Side Effect Profile

DerivativeReported Side EffectsComparative Notes
Creatine Monohydrate Generally safe for long-term use (up to 5 years).[35][36] The only consistently reported side effect is weight gain, likely from water retention.[37] Does not appear to affect kidney function in healthy individuals.[35][38]The benchmark for safety. Billions of servings have been consumed.[37]
Creatine Ethyl Ester No specific adverse effects reported beyond those of CM, but leads to significantly higher creatinine levels.[1][7]The increase in creatinine, a metabolic waste product, is a notable drawback.[1]
Buffered Creatine No evidence of fewer side effects (e.g., bloating, cramping) compared to CM.[2][3][9]Claims of reduced side effects are not supported by scientific studies.[2][8]
Creatine HCl May cause fewer digestive issues and less water retention for sensitive individuals.[11][13]Less research is available on its long-term safety compared to CM.[15]
Creatine Nitrate May lower blood pressure if taken in excess due to the nitrate component.[16]Limited long-term safety data available.[17]
All Derivatives In general, when high-purity ingredients are used, creatine derivatives are considered safe. The primary concern is the lack of long-term safety data compared to the extensive research on CM.[37]Creatine monohydrate remains the form with the most robust safety profile.[38]

Experimental Protocols

A detailed methodology is crucial for the interpretation of comparative data. The following protocol is a summary of the design used in the pivotal study by Spillane et al. (2009), which compared Creatine Monohydrate, Creatine Ethyl Ester, and a placebo.

Study Design: A randomized, double-blind, placebo-controlled trial.

Participants: 30 non-resistance-trained males were randomly assigned to one of three groups:

  • Creatine Monohydrate (CRT)

  • Creatine Ethyl Ester (CEE)

  • Placebo (PLA)

Supplementation Protocol:

  • Loading Phase (5 days): 0.30 g/kg of fat-free body mass (approximately 20 g/day ).

  • Maintenance Phase (42 days): 0.075 g/kg of fat-free body mass (approximately 5 g/day ).

  • The supplements were mixed with 500 mL of grape-flavored drink.

Resistance Training Program: Participants engaged in a supervised, periodized resistance training program four days per week for the duration of the 47-day study.

Measurements (Assessed at days 0, 6, 27, and 48):

  • Serum Analysis: Blood samples were analyzed for serum creatine and creatinine concentrations.

  • Muscle Analysis: Muscle biopsies were taken from the vastus lateralis to determine total muscle creatine content.

  • Performance and Body Composition: Measures included 1-repetition maximum (1RM) for bench press and leg press, body mass, fat-free mass, fat mass, and total body water.

Statistical Analysis: Data were analyzed using appropriate statistical models (e.g., ANOVA with repeated measures) to determine significant differences between groups over time.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to creatine derivative studies.

cluster_CM Creatine Monohydrate (CM) Pathway cluster_CEE Creatine Ethyl Ester (CEE) Pathway CM_ingest Oral Ingestion (CM) CM_stomach Stomach (Stable) CM_ingest->CM_stomach High Stability CM_intestine Intestinal Absorption CM_stomach->CM_intestine CM_blood Bloodstream (Creatine) CM_intestine->CM_blood CM_muscle Muscle Uptake (Creatine Transporter) CM_blood->CM_muscle CEE_ingest Oral Ingestion (CEE) CEE_stomach Stomach (Unstable) CEE_ingest->CEE_stomach Low Stability CEE_degrade Degradation to Creatinine CEE_stomach->CEE_degrade Acidic pH CEE_blood Bloodstream (High Creatinine) CEE_degrade->CEE_blood CEE_excrete Renal Excretion CEE_blood->CEE_excrete

Caption: Metabolic fate of Creatine Monohydrate vs. Creatine Ethyl Ester.

G cluster_setup Phase 1: Setup & Baseline cluster_intervention Phase 2: Intervention cluster_followup Phase 3: Follow-up & Analysis Recruitment Participant Recruitment (e.g., Resistance-Trained Males) Screening Screening & Informed Consent Recruitment->Screening Randomization Randomization Screening->Randomization Baseline Baseline Testing (Strength, Body Comp, Blood/Muscle Samples) Randomization->Baseline GroupA Group A (Creatine Monohydrate) Randomization->GroupA GroupB Group B (Creatine Derivative) Randomization->GroupB GroupC Group C (Placebo) Randomization->GroupC Training Supervised Resistance Training Baseline->Training Midpoint Mid-Point Testing Training->Midpoint Final Final Testing Midpoint->Final Analysis Statistical Analysis Final->Analysis Conclusion Conclusion & Publication Analysis->Conclusion

Caption: Workflow of a randomized, placebo-controlled comparative study.

ATP_PCr_System ATP ATP Energy Energy for Muscle Contraction ATP->Energy Hydrolysis ADP ADP + Pi CK Creatine Kinase ADP->CK PCr Phosphocreatine (PCr) PCr->CK Cr Creatine (Cr) Energy->ADP CK->ATP CK->Cr

Caption: The Phosphocreatine (PCr) energy shuttle signaling pathway.

References

Dicreatine Malate: A Comparative Guide on the Reproducibility of Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the available experimental data for dicreatine malate (B86768), juxtaposed with the extensively studied and highly reproducible data for creatine (B1669601) monohydrate. Due to a notable lack of direct research on the reproducibility of dicreatine malate, this guide will focus on a detailed comparison of the existing scientific evidence for both compounds.

Executive Summary

Creatine monohydrate is the most extensively researched form of creatine, with a large body of evidence supporting its ergogenic effects, bioavailability, and safety.[1][2] The experimental results with creatine monohydrate are highly reproducible across a wide range of populations and settings. In contrast, research on this compound is sparse. The limited number of studies makes it difficult to assess the reproducibility of its effects. This guide will delve into the available data for a side-by-side comparison.

Comparative Data on Ergogenic Effects

The following table summarizes the quantitative data from a key study on creatine malate by Tyka et al. (2015) and compares it with the well-established effects of creatine monohydrate as reported in scientific literature.

ParameterThis compound (Sprinters)This compound (Long-Distance Runners)Creatine Monohydrate (General Athletic Population)
Change in Body Mass +1.5 kg (p<0.05)+0.9 kg (p<0.05)Increase of 1-2 kg in the first week of loading is commonly reported.[3]
Change in Lean Body Mass +1.5 kg (p<0.05)+0.9 kg (p<0.05)Increases in lean body mass are consistently observed.
Peak Power (Wingate Test) Significant increase (p<0.05)No significant changeIncreases in peak power output of 5-15% are well-documented.[4]
Total Work (Wingate Test) Significant increase (p<0.05)No significant changeConsistent improvements in total work during repeated high-intensity bouts.[3]
Maximal Oxygen Uptake (VO2 max) No significant changeNo significant changeGenerally no direct improvement in VO2 max.[5]
Distance Covered in Graded Test Not reportedSignificant increaseNot a primary outcome, effects on endurance performance are less clear.

Experimental Protocols

This compound Supplementation Protocol (Tyka et al., 2015)
  • Participants: The study included two groups of male athletes: sprinters and long-distance runners.

  • Dosage: Participants in the experimental groups received 7g of creatine malate daily for 6 weeks. This was preceded by a loading phase of 20g per day for 5 days.

  • Control Group: A placebo group was included for comparison.

  • Assessments: Body composition was assessed using bioelectrical impedance. Anaerobic performance was measured using a 30-second Wingate test. Aerobic capacity was determined through a graded exercise test to exhaustion. Hormone levels were also analyzed.[6][7]

Standard Creatine Monohydrate Supplementation Protocol (Established from numerous studies)
  • Loading Phase: A typical loading phase involves ingesting 20-25 grams of creatine monohydrate per day, split into 4-5 doses, for 5-7 days.[8]

  • Maintenance Phase: Following the loading phase, a daily maintenance dose of 3-5 grams is sufficient to maintain elevated muscle creatine stores.[4]

  • Washout Period: If a crossover design is used, a washout period of at least 4 weeks is recommended.

Signaling Pathways and Experimental Workflow

The primary mechanism of action for creatine supplementation involves the creatine phosphate (B84403) (PCr) energy system. The following diagram illustrates this pathway.

CreatinePhosphateSystem ATP ATP MuscleContraction Muscle Contraction ATP->MuscleContraction Energy Release ADP ADP CreatineKinase Creatine Kinase ADP->CreatineKinase PCr Phosphocreatine PCr->CreatineKinase Donates Phosphate Cr Creatine MuscleContraction->ADP CreatineKinase->ATP ATP Resynthesis CreatineKinase->Cr

Caption: The Creatine Phosphate Energy System for rapid ATP regeneration.

The workflow for the key this compound study by Tyka et al. (2015) is outlined below.

ExperimentalWorkflow cluster_participants Participant Recruitment cluster_groups Group Assignment cluster_protocol Supplementation Protocol (6 Weeks) cluster_testing Pre- and Post-Supplementation Testing Sprinters Sprinters CML_S Sprinters + Creatine Malate Sprinters->CML_S PLA_S Sprinters + Placebo Sprinters->PLA_S Runners Long-Distance Runners CML_R Runners + Creatine Malate Runners->CML_R PLA_R Runners + Placebo Runners->PLA_R Loading Loading Phase (20g/day for 5 days) CML_S->Loading Maintenance Maintenance Phase (7g/day) PLA_S->Maintenance Placebo CML_R->Loading PLA_R->Maintenance Placebo Loading->Maintenance Loading->Maintenance BodyComp Body Composition Maintenance->BodyComp Wingate Wingate Test Maintenance->Wingate GradedTest Graded Exercise Test Maintenance->GradedTest Hormones Hormone Levels Maintenance->Hormones DataAnalysis Data Analysis and Comparison BodyComp->DataAnalysis Wingate->DataAnalysis GradedTest->DataAnalysis Hormones->DataAnalysis

Caption: Experimental workflow of the Tyka et al. (2015) study.

Conclusion

The existing body of scientific literature provides a strong and reproducible evidence base for the ergogenic effects of creatine monohydrate.[1][9] In contrast, the evidence for this compound is currently limited to a small number of studies, with the Tyka et al. (2015) study being a primary source of quantitative data.[6][7] While this study suggests potential benefits, particularly for anaerobic performance in sprinters, the lack of replication makes it impossible to definitively comment on the reproducibility of these findings.

For researchers and professionals in drug development, creatine monohydrate remains the gold standard due to its well-documented and consistently reproduced effects. Further, rigorous, and independent studies are required to establish a reliable and reproducible profile for this compound. Until such data becomes available, any claims regarding the superiority or unique effects of this compound should be viewed with caution.

References

A Systematic Review of Dicreatine Malate: Unveiling the Scientific Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) stands as one of the most researched and effective ergogenic aids in the sports nutrition landscape. While creatine monohydrate has traditionally been the gold standard, a variety of alternative forms have emerged, each claiming superior properties such as enhanced solubility, bioavailability, and reduced side effects. Among these is dicreatine malate (B86768), a compound comprised of two creatine molecules bonded to one molecule of malic acid. This guide provides a systematic review of the existing scientific literature on dicreatine malate, objectively comparing its purported benefits with the established evidence for creatine monohydrate. The information is presented to aid researchers, scientists, and drug development professionals in understanding the current state of knowledge and identifying areas for future investigation.

Performance Enhancement: A Look at the Data

Direct, head-to-head clinical trials comparing the performance-enhancing effects of this compound against creatine monohydrate are notably absent in the scientific literature.[1] A systematic review of alternative forms of creatine found that very few studies have made this direct comparison, and there are no consistent findings to suggest the superiority of these alternatives over creatine monohydrate.[1][2]

The most significant human study specifically investigating a form of creatine malate was conducted by Tyka et al. (2015). This study examined the effects of six weeks of creatine malate supplementation on physical performance, body composition, and hormone levels in elite sprinters and long-distance runners.[1]

Key Findings from Tyka et al. (2015)

The study by Tyka and colleagues provides the most substantial, albeit limited, quantitative data on the effects of creatine malate. The key findings are summarized in the tables below. It is crucial to note that this study utilized a placebo control group rather than a creatine monohydrate control group, which limits direct comparisons.

Table 1: Effects of Creatine Malate Supplementation on Performance in Sprinters

Performance MetricCreatine Malate Group (Pre-Supplementation)Creatine Malate Group (Post-Supplementation)Placebo Group (Pre-Supplementation)Placebo Group (Post-Supplementation)
Peak Power (W) 1056.4 ± 101.31145.2 ± 112.11048.7 ± 98.51060.3 ± 105.4
Relative Peak Power (W/kg) 14.3 ± 1.115.5 ± 1.214.1 ± 1.014.3 ± 1.1
Total Work (kJ) 21.8 ± 2.523.9 ± 2.8*21.5 ± 2.421.8 ± 2.6

*Indicates a statistically significant difference (p < 0.05) from pre-supplementation values.

Table 2: Effects of Creatine Malate Supplementation on Body Composition in Sprinters

Body Composition MetricCreatine Malate Group (Pre-Supplementation)Creatine Malate Group (Post-Supplementation)Placebo Group (Pre-Supplementation)Placebo Group (Post-Supplementation)
Body Mass (kg) 73.8 ± 6.274.5 ± 6.474.3 ± 5.974.1 ± 5.8
Lean Body Mass (kg) 64.2 ± 5.165.1 ± 5.3*64.5 ± 4.864.4 ± 4.7
Fat Mass (%) 12.9 ± 2.112.6 ± 2.013.1 ± 1.913.0 ± 1.8

*Indicates a statistically significant difference (p < 0.05) from pre-supplementation values.

The results indicate that in sprinters, creatine malate supplementation led to significant improvements in peak power, relative peak power, and total work, alongside an increase in lean body mass.[1] In contrast, the long-distance runners in the study did not experience the same significant gains in these performance markers.

Physicochemical Properties: Solubility and Bioavailability

A primary marketing claim for this compound is its enhanced solubility and, consequently, improved bioavailability compared to creatine monohydrate. While theoretically plausible, as malic acid is highly soluble, there is a dearth of direct scientific evidence to substantiate these claims for this compound specifically.[3][4]

A review by Jäger et al. (2011) provides some insight into the solubility of different creatine salts, noting that salts like creatine citrate (B86180) and creatine pyruvate (B1213749) exhibit higher water solubility than creatine monohydrate.[5][6] For instance, at 20°C, the solubility of creatine monohydrate is approximately 14 g/L, whereas creatine citrate and pyruvate are soluble at 29 g/L and 54 g/L, respectively.[5] However, this review does not include specific data for this compound.

Another study by Dash et al. (2003) investigated the stability and dissolution of dicreatine citrate. The study found that dicreatine citrate had a higher intrinsic dissolution rate compared to creatine and creatine monohydrate.[7][8][9] While this suggests potentially faster dissolution, it is important to note this study focused on the citrate salt, and the findings may not be directly extrapolated to the malate form.

Critically, a comprehensive review on the bioavailability of various creatine forms concluded that there is little to no evidence to suggest that alternative forms are more bioavailable or effective than creatine monohydrate.[10][11][12] The high bioavailability of creatine monohydrate (nearly 99% absorption) leaves little room for significant improvement.[6][10]

Gastrointestinal Tolerance

Anecdotal reports and marketing materials often suggest that this compound is associated with a lower incidence of gastrointestinal (GI) distress, such as bloating and stomach upset, compared to creatine monohydrate. This is often attributed to its purported higher solubility, which could lead to less undissolved creatine in the gut. However, there is a lack of clinical trials specifically designed to compare the gastrointestinal side effects of this compound and creatine monohydrate.

Experimental Protocols

To facilitate replication and further research, the detailed methodology from the key study by Tyka et al. (2015) is provided below.

Tyka et al. (2015) Experimental Protocol
  • Participants: Elite male sprinters and long-distance runners.

  • Study Design: A double-blind, placebo-controlled trial.

  • Supplementation Protocol:

    • Loading Phase (5 days): 20 g of creatine malate per day, divided into four 5 g doses.

    • Maintenance Phase (6 weeks): 5 g of creatine malate per day.

    • The placebo group received an equivalent dosage of a placebo.

  • Performance Testing:

    • Wingate Anaerobic Test: To determine peak power, relative peak power, and total work.

    • Graded Exercise Test: To assess maximal oxygen uptake (VO2max).

  • Body Composition Analysis: Assessed using bioelectrical impedance.

  • Hormonal Analysis: Blood samples were collected to measure levels of testosterone, cortisol, and growth hormone.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Creatine_Metabolism cluster_ingestion Oral Ingestion & Absorption cluster_transport Systemic Transport cluster_uptake Cellular Uptake & Utilization Creatine_Supplement This compound / Creatine Monohydrate Intestinal_Absorption Intestinal Absorption Creatine_Supplement->Intestinal_Absorption Bloodstream Bloodstream Intestinal_Absorption->Bloodstream Muscle_Cell Muscle Cell Bloodstream->Muscle_Cell Creatine Transporter Phosphocreatine Phosphocreatine (PCr) Muscle_Cell->Phosphocreatine Creatine Kinase ATP ATP Phosphocreatine->ATP Donates Phosphate Group ADP ADP ATP->ADP Energy Energy for Muscle Contraction ADP->Energy Experimental_Workflow cluster_recruitment Participant Recruitment cluster_baseline Baseline Testing cluster_intervention Supplementation Protocol cluster_post_testing Post-Intervention Testing cluster_analysis Data Analysis Recruitment Recruit Elite Athletes Baseline_Performance Performance Tests (e.g., Wingate) Recruitment->Baseline_Performance Baseline_BodyComp Body Composition Analysis Recruitment->Baseline_BodyComp Baseline_Blood Blood Sample Collection Recruitment->Baseline_Blood Randomization Randomization Baseline_Performance->Randomization Baseline_BodyComp->Randomization Baseline_Blood->Randomization Group_A This compound Group Randomization->Group_A Group_B Placebo Group Randomization->Group_B Loading_Phase Loading Phase (e.g., 20g/day) Group_A->Loading_Phase Group_B->Loading_Phase Maintenance_Phase Maintenance Phase (e.g., 5g/day) Loading_Phase->Maintenance_Phase Loading_Phase->Maintenance_Phase Post_Performance Performance Tests Maintenance_Phase->Post_Performance Post_BodyComp Body Composition Analysis Maintenance_Phase->Post_BodyComp Post_Blood Blood Sample Collection Maintenance_Phase->Post_Blood Data_Analysis Statistical Analysis Post_Performance->Data_Analysis Post_BodyComp->Data_Analysis Post_Blood->Data_Analysis

References

A Comparative Analysis of Dicreatine Malate and Creatine Monohydrate on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the experimental data available for dicreatine malate (B86768) compared to the extensively studied creatine (B1669601) monohydrate, particularly concerning their impacts on gene expression. While creatine monohydrate's effects on various genetic pathways related to muscle physiology are well-documented, a noticeable gap exists in the scientific understanding of dicreatine malate at the molecular level.

This guide provides a detailed comparison based on the available evidence, catering to researchers, scientists, and drug development professionals. We will delve into the established impact of creatine monohydrate on gene expression and signaling pathways, supported by experimental data and protocols. In contrast, the discussion on this compound will be based on its chemical properties and theoretical advantages, acknowledging the current absence of direct research on its influence on gene expression.

Creatine Monohydrate: A Well-Established Modulator of Gene Expression

Creatine monohydrate is the most researched form of creatine and has been consistently shown to influence the expression of genes crucial for muscle growth, metabolism, and cellular adaptation.[[“]] Supplementation with creatine monohydrate has been demonstrated to upregulate the mRNA levels of several key genes.

Impact on Anabolic Signaling and Muscle Growth Genes

Studies have shown that creatine monohydrate supplementation can increase the messenger RNA (mRNA) expression of Insulin-like Growth Factor-1 (IGF-1).[2][3][4][5][6] IGF-1 is a potent anabolic hormone that plays a critical role in muscle hypertrophy. For instance, one study observed a 30% increase in resting muscle IGF-I mRNA after five days of creatine supplementation.[2][4]

Furthermore, creatine has been shown to influence the expression of myosin heavy chain (MHC) isoforms, which are the primary proteins that make up muscle fibers.[7][8] Research has indicated that long-term creatine supplementation, combined with resistance training, can significantly increase the mRNA expression of Type I, IIa, and IIx MHC isoforms.[8] This suggests that creatine can promote a shift towards more powerful muscle fiber types.

Influence on Metabolic Genes

Creatine monohydrate also impacts genes involved in energy metabolism. A notable example is the glucose transporter type 4 (GLUT4), which is responsible for transporting glucose into muscle cells.[9][10][11][12][13][[“]] Studies in rats have demonstrated that creatine feeding can lead to an approximate 100% increase in triceps GLUT4 mRNA levels.[9][10][11] This upregulation of GLUT4 expression may contribute to enhanced glycogen (B147801) storage in muscles.[12][13]

Quantitative Data on Gene Expression Changes with Creatine Monohydrate

The following table summarizes the quantitative changes in the mRNA expression of key genes following creatine monohydrate supplementation as reported in various studies.

GeneOrganism/ModelDosageDurationChange in mRNA ExpressionReference
IGF-1 Human21 g/day 5 days+30% at rest[2][4]
GLUT-4 Rat2% of chow3 weeks~+100% in triceps muscle[9][10][11]
Myosin Heavy Chain I Human21 g/day 5 days+80% at rest[15]
Myosin Heavy Chain IIA Human21 g/day 5 days+70% immediately after exercise[15]
Collagen 1 (α1) Human21 g/day 5 days+250% at rest[15]

This compound: Theoretical Advantages but Lacking Gene Expression Data

This compound is a compound formed by binding two creatine molecules to one molecule of malic acid. The primary proposed advantages of this compound over creatine monohydrate are its increased solubility in water and potentially better absorption, which could lead to reduced gastrointestinal distress for some individuals. Malic acid itself is an intermediate in the Krebs cycle, suggesting a potential synergistic effect on energy production.

However, it is crucial to note that there is a significant lack of scientific studies investigating the specific effects of this compound on gene expression. While it is plausible that the creatine component of this compound would exert similar effects to creatine monohydrate once absorbed, this has not been experimentally verified. Without direct research, any claims about its superior impact on gene expression remain speculative.

Signaling Pathways Modulated by Creatine

Creatine supplementation is known to influence key signaling pathways that regulate muscle protein synthesis and cell growth. The most prominent of these is the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Creatine is thought to activate this pathway, leading to an increase in muscle protein synthesis. The activation of Akt by creatine can lead to the phosphorylation of downstream targets that promote protein synthesis and inhibit protein breakdown.

PI3K_Akt_mTOR_Pathway Creatine Creatine IGF1 IGF-1 Creatine->IGF1 IGF1R IGF-1 Receptor IGF1->IGF1R PI3K PI3K IGF1R->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt (PKB) PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Protein_Synthesis Muscle Protein Synthesis p70S6K->Protein_Synthesis

Caption: PI3K/Akt/mTOR signaling pathway activated by creatine.

Experimental Protocols

The following is a generalized experimental workflow for studying the impact of a supplement like creatine on muscle gene expression.

Experimental_Workflow Recruitment Subject Recruitment (e.g., healthy, trained individuals) Baseline Baseline Measurements (Muscle Biopsy, Strength Testing) Recruitment->Baseline Supplementation Randomized Supplementation (Creatine Monohydrate or Placebo) Baseline->Supplementation Intervention Resistance Training Protocol Supplementation->Intervention Post_Biopsy Post-Intervention Muscle Biopsy Intervention->Post_Biopsy RNA_Extraction RNA Extraction from Muscle Tissue Post_Biopsy->RNA_Extraction RT_qPCR Reverse Transcription Quantitative PCR (RT-qPCR) RNA_Extraction->RT_qPCR Data_Analysis Data Analysis (Gene Expression Fold Change) RT_qPCR->Data_Analysis

Caption: Experimental workflow for gene expression analysis.

Detailed Methodologies

Muscle Biopsy: A common procedure involves obtaining a muscle tissue sample from the vastus lateralis muscle using a Bergström needle with suction.[16] Biopsies are typically taken at baseline and after the supplementation and/or training period.

RNA Extraction and RT-qPCR: Total RNA is extracted from the muscle tissue using standard commercial kits. The concentration and purity of the RNA are determined using spectrophotometry. The RNA is then reverse-transcribed into complementary DNA (cDNA). Quantitative polymerase chain reaction (qPCR) is performed on the cDNA using primers specific to the genes of interest to quantify their expression levels.[17] Housekeeping genes, such as β-actin or cyclophilin, are used for normalization.[17]

Conclusion

The existing body of scientific evidence robustly supports the role of creatine monohydrate as a significant modulator of gene expression in skeletal muscle, particularly in pathways related to muscle growth and metabolism. The quantitative data from numerous studies provide a clear picture of its effects at the molecular level.

In contrast, the impact of this compound on gene expression remains largely unknown due to a lack of direct experimental investigation. While its chemical properties suggest potential benefits in terms of solubility and tolerability, any claims regarding its superiority over creatine monohydrate in influencing gene expression are not currently supported by scientific data.

For researchers, scientists, and drug development professionals, creatine monohydrate remains the gold standard for which a wealth of mechanistic data is available. Future research is warranted to elucidate whether this compound offers any unique or enhanced effects on gene expression compared to its well-studied counterpart. Until such data becomes available, any comparisons must be made with the clear understanding of this significant gap in the scientific literature.

References

Independent Analysis of Dicreatine Malate: A Comparative Guide to Purity and Composition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of dicreatine malate (B86768), focusing on purity and composition as verified by independent laboratory methods. While direct, peer-reviewed comparative studies on the purity of dicreatine malate versus other creatine (B1669601) forms are limited, this document synthesizes available data from manufacturer specifications, analytical methodology publications, and market analyses to offer an objective overview for research and development professionals.

Comparison of Creatine Forms

Creatine monohydrate is the most extensively researched form of creatine, often considered the benchmark for purity and efficacy.[1][2] High-quality creatine monohydrate can achieve purity levels exceeding 99.9%.[1][3][4] this compound, a compound of two creatine molecules bonded to one molecule of malic acid, is marketed with claims of enhanced solubility and reduced gastrointestinal discomfort.[2][5] Purity claims for this compound from manufacturers typically state levels of 98% or higher.[6][7]

FeatureThis compoundCreatine MonohydrateKey Considerations
Typical Purity >98-99% (manufacturer claims)[6][7]>99.9% (for high-quality sources)[1][3][4]Independent third-party verification is crucial for all creatine forms.[8]
Composition Two creatine molecules ionically bonded to one malic acid molecule.[6]One creatine molecule bound to one water molecule.[2]The presence of malic acid in this compound may offer different solubility and organoleptic properties.[5][6]
Common Impurities Potential for unreacted creatine, malic acid, and byproducts of synthesis.Creatinine, dicyandiamide (B1669379) (DCD), dihydrotriazine (DHT).[9]Stringent manufacturing processes minimize impurities in high-grade creatine monohydrate.[10]
Solubility in Water Generally considered to be more soluble than creatine monohydrate.[8]Solubility is approximately 14 g/L at 20°C.[11]Increased solubility may reduce gastrointestinal issues for some users.[5]

Experimental Protocols for Purity Assessment

The primary analytical method for determining the purity of creatine compounds and quantifying impurities is High-Performance Liquid Chromatography (HPLC).[9]

HPLC Method for Creatine Purity and Impurity Profiling

This protocol is a representative method for the analysis of creatine purity and the detection of common impurities.

1. Objective: To quantify the concentration of creatine and identify and quantify impurities such as creatinine, dicyandiamide (DCD), and dihydrotriazine (DHT).

2. Materials and Reagents:

  • Reference standards for creatine, creatinine, DCD, and DHT

  • HPLC-grade water

  • Acetonitrile (HPLC grade)

  • Phosphoric acid or a suitable buffer (e.g., sodium acetate)[12]

  • 0.45 µm syringe filters[9]

3. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]

4. Sample Preparation:

  • Accurately weigh a known amount of the creatine sample.

  • Dissolve the sample in HPLC-grade water to a specific concentration.

  • Ensure complete dissolution by vortexing or sonication.

  • Filter the solution through a 0.45 µm syringe filter before injection.[9]

5. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., 1 mM Sodium Acetate, pH 5.5) and an organic solvent like acetonitrile.[12]

  • Flow Rate: Typically 0.8 to 1.5 mL/min.[9]

  • Column Temperature: Maintained at a constant temperature, for example, 35°C.[12]

  • Detection Wavelength: UV detection is commonly performed at 218 nm.[12]

  • Injection Volume: A fixed volume, typically 10-20 µL.[9]

6. Data Analysis:

  • Generate a calibration curve using the peak areas of the reference standards at various concentrations.

  • Calculate the concentration of creatine and any identified impurities in the sample by comparing their peak areas to the calibration curve.

Mandatory Visualizations

Creatine Phosphate (B84403) Shuttle

The primary mechanism by which creatine enhances energy availability in cells with high energy demands, such as muscle and brain cells, is through the creatine phosphate shuttle.[13][14] This system facilitates the transport of high-energy phosphate from the mitochondria, where it is generated, to the sites of energy utilization.

CreatinePhosphateShuttle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_myofibril Myofibril (Site of Energy Use) ATP_prod ATP Production (Oxidative Phosphorylation) ATP_mito ATP ATP_prod->ATP_mito mtCK Mitochondrial Creatine Kinase ADP_mito ADP mtCK->ADP_mito PCr_mito Phosphocreatine mtCK->PCr_mito ATP_mito->mtCK Donates Phosphate ADP_mito->ATP_prod Stimulates Cr_mito Creatine Cr_mito->mtCK PCr_cyto Phosphocreatine PCr_mito->PCr_cyto Diffusion PCr_myo Phosphocreatine PCr_cyto->PCr_myo Cr_cyto Creatine Cr_cyto->Cr_mito Myofibrillar_CK Myofibrillar Creatine Kinase ATP_myo ATP Myofibrillar_CK->ATP_myo Cr_myo Creatine Myofibrillar_CK->Cr_myo Muscle_Contraction Muscle Contraction ATP_myo->Muscle_Contraction Provides Energy ADP_myo ADP ADP_myo->Myofibrillar_CK Muscle_Contraction->ADP_myo PCr_myo->Myofibrillar_CK Cr_myo->Cr_cyto Diffusion

Caption: The Creatine Phosphate Shuttle transports high-energy phosphate for muscle contraction.

Experimental Workflow for Creatine Purity Analysis

The following diagram outlines the logical flow of an independent laboratory verification process for creatine supplements.

ExperimentalWorkflow start Sample Acquisition (Commercial Creatine Product) prep Sample Preparation (Weighing, Dissolving, Filtering) start->prep hplc HPLC Analysis prep->hplc data_acq Data Acquisition (Chromatogram Generation) hplc->data_acq standards Preparation of Reference Standards (Creatine, Creatinine, DCD, DHT) standards->hplc cal_curve Calibration Curve Generation standards->cal_curve quant Quantification of Analytes (Comparison to Calibration Curve) data_acq->quant cal_curve->quant report Final Report Generation (Purity %, Impurity Profile) quant->report

Caption: Workflow for the HPLC-based purity analysis of creatine supplements.

References

Stability Under Scrutiny: A Comparative Analysis of Creatine Esters and Salts

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical stability of various creatine (B1669601) forms reveals significant differences in their degradation profiles, with creatine monohydrate consistently demonstrating superior resilience, particularly in aqueous solutions. This guide provides a side-by-side analysis of the stability of common creatine esters and salts, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The efficacy of any creatine supplement is fundamentally linked to its ability to remain intact until it reaches its target tissues. The primary degradation pathway for creatine in solution is an irreversible intramolecular cyclization to form creatinine (B1669602), a biologically inactive waste product. This process is significantly influenced by factors such as pH and temperature. Understanding the stability of different creatine derivatives under various conditions is therefore paramount for the development of effective and reliable formulations.

Side-by-Side Stability Comparison

The following table summarizes the available quantitative data on the stability of various creatine esters and salts in aqueous solutions. The data highlights the percentage of degradation to creatinine under specified conditions of pH, temperature, and time.

Creatine FormpHTemperature (°C)TimeDegradation (%)Reference
Creatine Monohydrate 3.5253 days21[1]
4.5253 days12[1]
5.5253 days4[1]
6.5253 days~0[1]
7.5253 days~0[1]
Creatine Ethyl Ester Acidic (Stomach) & Neutral (Blood)PhysiologicalRapidSignificantN/A
Di-Creatine Citrate (B86180) 6.2 (initial) -> 3.6Room Temperature (25)45 days90[2][3]
6.2 (initial) -> 3.6Refrigerated (4)45 days80[2][3]
Tricreatine Citrate N/A4028 days0.077 (as creatinine ppm)N/A
Creatine Hydrochloride Acidic (Stomach)PhysiologicalN/AClaims of higher stability, but limited quantitative data available.
Creatine Nitrate (B79036) N/AN/AN/ALimited quantitative stability data available; focus is on solubility.

Note: "N/A" indicates that specific quantitative data was not available in the reviewed literature under comparable conditions.

Key Findings on Stability

Creatine Monohydrate: The most extensively studied form, creatine monohydrate, is exceptionally stable in its solid powder form, showing no significant degradation even at elevated temperatures over several years.[1] However, in aqueous solutions, its stability is highly pH-dependent.[1] Degradation to creatinine is accelerated in acidic environments (lower pH) and at higher temperatures.[1] At neutral to slightly alkaline pH, creatine monohydrate in solution is relatively stable.[1]

Creatine Ethyl Ester (CEE): Marketed with the claim of enhanced absorption, CEE has been shown to be highly unstable in both acidic and neutral pH conditions, leading to rapid degradation into creatinine. This inherent instability significantly compromises its bioavailability, with a large portion of the ingested CEE likely being converted to creatinine before it can be absorbed.

Creatine Salts (Citrate, Pyruvate): Creatine salts such as tricreatine citrate and di-creatine citrate are often promoted for their increased solubility compared to creatine monohydrate.[1] However, this increased solubility can come at the cost of reduced stability. The acidic nature of the salt moiety can lower the pH of the solution, thereby creating an environment that favors the conversion of creatine to creatinine.[1] For instance, a study on an effervescent formulation containing di-creatine citrate showed significant degradation over 45 days, even under refrigerated conditions.[2][3]

Creatine Hydrochloride (HCl) and Creatine Nitrate: While creatine HCl is marketed for its superior solubility and potential for better absorption with a lower dose, there is a lack of robust, publicly available quantitative data from peer-reviewed studies to substantiate claims of superior stability compared to creatine monohydrate. Similarly, the primary focus of creatine nitrate has been on its enhanced solubility and the potential ergogenic effects of the nitrate component, with limited information on its stability in aqueous solutions.

Visualizing the Degradation Pathway and Experimental Workflow

To better understand the processes involved in creatine stability and its analysis, the following diagrams have been generated.

Creatine_Degradation Creatine Creatine Creatinine Creatinine Creatine->Creatinine Intramolecular Cyclization (Low pH, High Temperature) H2O_out H₂O

Creatine Degradation Pathway

The above diagram illustrates the intramolecular cyclization of creatine to creatinine, a reaction that is accelerated by acidic conditions and elevated temperatures.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aqueous Solution of Creatine Derivative Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Quantification Quantification based on Peak Area vs. Standard Curve Detection->Quantification Results Determination of Creatine and Creatinine Concentrations Quantification->Results

Experimental Workflow for HPLC Analysis

This workflow outlines the key steps involved in the High-Performance Liquid Chromatography (HPLC) method used to quantify the concentrations of creatine and its degradation product, creatinine, in a sample.

Experimental Protocols

The stability of creatine derivatives is typically assessed by measuring the concentration of creatine and creatinine in a solution over time under controlled conditions. High-Performance Liquid Chromatography (HPLC) is the gold standard analytical method for this purpose.

General HPLC Protocol for Creatine and Creatinine Quantification

1. Objective: To quantify the concentration of creatine and creatinine in an aqueous solution to determine the extent of degradation.

2. Materials and Reagents:

  • Creatine standard of known purity

  • Creatinine standard of known purity

  • High-purity water (HPLC grade)

  • Mobile phase components (e.g., ammonium (B1175870) sulfate, sodium dihydrogen phosphate, acetonitrile, trifluoroacetic acid, depending on the specific method)

  • Syringe filters (0.45 µm)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • A pump capable of delivering a constant flow rate

    • An autosampler for precise injection volumes

    • A column oven to maintain a constant temperature

    • A UV detector

  • Chromatography column (e.g., reversed-phase C18 or porous graphitic carbon)

4. Preparation of Standard Solutions:

  • Prepare individual stock solutions of creatine and creatinine in the mobile phase or high-purity water at a known concentration (e.g., 1 mg/mL).

  • From the stock solutions, prepare a series of working standard solutions of varying concentrations to construct a calibration curve.

5. Sample Preparation:

  • Prepare an aqueous solution of the creatine ester or salt to be tested at a known initial concentration.

  • At specified time intervals, withdraw an aliquot of the sample solution.

  • Dilute the aliquot with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

6. Chromatographic Conditions (Example):

  • Mobile Phase: Isocratic elution with a buffered aqueous solution (e.g., 10 mmol/L sodium dihydrogen phosphate) with or without an organic modifier like acetonitrile. The pH of the mobile phase is a critical parameter and should be optimized for separation.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: Ambient or controlled (e.g., 30°C)

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 - 20 µL

7. Data Analysis:

  • Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration for both creatine and creatinine.

  • Inject the prepared samples.

  • Identify and quantify the creatine and creatinine peaks in the sample chromatograms by comparing their retention times and peak areas to those of the standards.

  • Calculate the percentage of creatine degradation at each time point using the following formula: Degradation (%) = [Creatinine] / ([Creatine] + [Creatinine]) * 100

Conclusion

The available scientific evidence strongly indicates that creatine monohydrate remains the most stable form of creatine in both solid and aqueous environments, particularly under conditions relevant to storage and consumption. While creatine esters and certain salts offer advantages in terms of solubility, this often comes with a trade-off in stability, leading to a higher propensity for degradation to creatinine. For researchers, scientists, and drug development professionals, a thorough understanding of the stability profiles of different creatine derivatives is crucial for formulating effective and reliable products. Further quantitative, head-to-head stability studies on newer forms of creatine, such as creatine hydrochloride and creatine nitrate, are warranted to provide a more complete comparative landscape.

References

Correlating In Vitro and In Vivo Data for Dicreatine Malate Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Creatine (B1669601) is a widely recognized ergogenic aid, with creatine monohydrate being the most extensively studied form.[1] However, newer formulations such as dicreatine malate (B86768) have emerged with claims of enhanced solubility, bioavailability, and efficacy. This guide provides a comparative analysis of dicreatine malate, with creatine monohydrate as the primary benchmark, by correlating available in vitro and in vivo data. Due to a notable scarcity of peer-reviewed studies specifically on this compound, this guide will utilize data on creatine malate as the closest available proxy and will clearly distinguish it from the extensive body of research on creatine monohydrate.

This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of the current scientific landscape, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Comparative Efficacy: In Vitro Data

Key In Vitro Mechanisms of Creatine:

  • Enhanced Energy Metabolism: Creatine increases the intracellular pool of phosphocreatine, which acts as a rapid phosphate (B84403) donor for the regeneration of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[2][3]

  • Promotion of Myogenic Differentiation: Studies have shown that creatine supplementation in C2C12 cells enhances their differentiation into myotubes, the precursors to muscle fibers. This is associated with increased expression of key muscle proteins like myosin heavy chain.[4]

  • Activation of Anabolic Signaling: Creatine has been demonstrated to activate the Akt/mTOR pathway, a key signaling cascade that promotes muscle protein synthesis and hypertrophy.[3]

Table 1: Comparison of In Vitro Efficacy Markers

ParameterThis compoundCreatine MonohydrateKey Findings
Cellular ATP Levels Data not availableIncreased ATP regeneration capacity demonstrated in various cell models.[5][6]Creatine enhances the cell's ability to rapidly produce ATP, crucial during high-energy demand.
Creatine Uptake Theoretically higher due to increased solubility.Efficiently taken up by muscle cells via the creatine transporter (CreaT).The malate moiety may improve solubility, potentially leading to better cellular uptake.
Myotube Formation Data not availablePromotes the fusion of myoblasts into myotubes in C2C12 cells.[4]Creatine directly influences the formation of new muscle tissue at a cellular level.
Anabolic Signaling Data not availableActivates key proteins in the Akt/mTOR pathway, such as Akt and p70S6K.[4]Creatine stimulates the molecular pathways responsible for muscle growth.

Comparative Efficacy: In Vivo Data

In vivo studies in both animal models and human clinical trials provide a more direct assessment of a supplement's impact on physical performance and body composition. While research on creatine malate is less extensive than on creatine monohydrate, some studies offer valuable comparative data.

Table 2: Comparison of In Vivo Efficacy Markers

ParameterCreatine MalateCreatine MonohydrateKey Findings
Bioavailability Purported to have higher bioavailability due to better solubility.Well-established high bioavailability, with absorption close to 100%.[7]While theoretically plausible, superior bioavailability of creatine malate has not been conclusively demonstrated in human studies.
Muscle Strength & Power A 6-week study in sprinters showed significant increases in peak power and total work.[8][9]Numerous studies confirm significant improvements in maximal strength and power output (5-15% increase).Both forms appear to be effective in enhancing anaerobic performance.
Endurance Performance One study showed an increased distance covered in long-distance runners.[8][9]Generally considered to have minimal direct impact on aerobic endurance performance.[2]The malate component, being an intermediate in the Krebs cycle, is hypothesized to contribute to aerobic energy production, but more research is needed.
Lean Body Mass The aforementioned study in sprinters noted positive changes in morphological indices.[8][9]Consistently shown to increase lean body mass when combined with resistance training.[10][11]Both forms likely contribute to muscle hypertrophy.

Experimental Protocols

In Vitro: ATP Level Assessment in C2C12 Muscle Cells

This protocol outlines a method for determining intracellular ATP levels in cultured C2C12 myotubes following treatment with a creatine compound.

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% fetal bovine serum.

    • To induce differentiation into myotubes, replace the growth medium with DMEM containing 2% horse serum once the cells reach 80-90% confluency.

    • Allow differentiation to proceed for 4-5 days.

  • Treatment:

    • Prepare stock solutions of this compound and creatine monohydrate in the differentiation medium.

    • Treat the differentiated myotubes with the desired concentrations of the creatine compounds for a specified period (e.g., 24 hours). Include an untreated control group.

  • ATP Quantification:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer compatible with ATP assays.

    • Use a commercial bioluminescence-based ATP assay kit (e.g., luciferase-based).

    • Measure the luminescence using a luminometer, which is directly proportional to the ATP concentration.

    • Normalize the ATP concentration to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).

In Vivo: Treadmill Performance Test in Rats

This protocol describes a method for assessing the effect of creatine supplementation on the exercise performance of rats.

  • Animal Acclimatization and Grouping:

    • Acclimate male Sprague-Dawley rats to the laboratory environment for one week.

    • Randomly assign rats to experimental groups: Control (placebo), this compound, and Creatine Monohydrate.

  • Supplementation Protocol:

    • Administer the supplements orally via gavage or mixed in the feed for a specified duration (e.g., 4 weeks). The dosage should be calculated based on body weight.

  • Treadmill Acclimatization and Testing:

    • Familiarize the rats with the treadmill for several days before the performance test, starting with low speeds and short durations.

    • For the performance test, use a graded exercise protocol. For example, start at a low speed (e.g., 10 m/min) and increase the speed by a set increment (e.g., 2 m/min) every 2 minutes until the rat reaches exhaustion.

    • Exhaustion is typically defined as the inability of the rat to keep pace with the treadmill despite gentle prodding.

  • Data Collection and Analysis:

    • Record the total running time and distance for each rat.

    • Compare the mean running times and distances between the different groups using appropriate statistical analysis (e.g., ANOVA).

Visualizations

Signaling Pathway: Creatine and Muscle Cell Growth

Creatine_Pathway cluster_extracellular Extracellular cluster_cell Muscle Cell Creatine Creatine CreaT Creatine Transporter (CreaT) Creatine->CreaT Uptake PCr Phosphocreatine CreaT->PCr Increases intracellular pool ATP ATP PCr->ATP Regenerates Akt Akt ATP->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Muscle Protein Synthesis mTOR->Protein_Synthesis Promotes Hypertrophy Muscle Hypertrophy Protein_Synthesis->Hypertrophy Leads to

Caption: Signaling pathway of creatine in muscle cells.

Experimental Workflow: In Vivo Rodent Study

Rodent_Study_Workflow start Start acclimatization Acclimatization (1 week) start->acclimatization randomization Randomization into Groups (Control, DCM, CM) acclimatization->randomization supplementation Supplementation Period (4 weeks) randomization->supplementation treadmill_training Treadmill Acclimatization (Concurrent with supplementation) performance_test Treadmill Performance Test (End of study) supplementation->performance_test data_analysis Data Collection & Analysis (Running time, distance) performance_test->data_analysis end End data_analysis->end

References

The Verdict on Creatine: A Meta-Analysis of Clinical Trials on Monohydrate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Creatine (B1669601) monohydrate remains the gold standard for supplementation, backed by the most extensive body of scientific evidence for safety and efficacy. While various alternative forms of creatine have been developed with claims of superior solubility, absorption, and effectiveness, a thorough review of clinical trials indicates that none consistently outperform the benchmark set by creatine monohydrate.

This guide provides a comprehensive comparison of different creatine forms, drawing on data from systematic reviews and head-to-head clinical trials. The information is intended for researchers, scientists, and professionals in drug development to facilitate an evidence-based understanding of the current landscape of creatine supplementation.

Comparative Efficacy of Creatine Forms

Creatine monohydrate has been the subject of the vast majority of research on creatine supplementation.[1][2] Newer forms, such as creatine hydrochloride (HCL), creatine ethyl ester (CEE), and buffered creatine, have been marketed with claims of enhanced properties. However, clinical evidence supporting these claims is limited and often contradictory.[3][4]

A systematic review of 17 randomized controlled trials concluded that creatine monohydrate remains the most extensively studied form that demonstrates efficacy, safety, and the lowest cost.[3] The review found no consistent evidence of performance enhancement among alternative forms when compared to a placebo, and very few studies directly compared them to creatine monohydrate.[3]

Creatine Monohydrate (CrM)

Creatine monohydrate is the most researched and widely used form of creatine. It has consistently been shown to increase muscle creatine stores, leading to improvements in strength, power output, and lean body mass.[5][6] The bioavailability of creatine monohydrate is high, with nearly 99% of an oral dose being taken up by tissues or excreted.[7][5][8]

Creatine Hydrochloride (HCL)

Creatine HCL is touted for its superior water solubility, which is significantly higher than that of creatine monohydrate.[9][10] This has led to claims of better absorption and a lower required dose, potentially reducing gastrointestinal side effects like bloating.[9][11][12] However, the scientific evidence to support the superiority of creatine HCL over monohydrate in terms of muscle growth and strength gains is not robust, especially when doses are matched.[13][9][10] While it is an effective form of creatine, its higher cost and the lack of extensive human clinical trials mean that for most, creatine monohydrate remains the more cost-effective and evidence-backed choice.[9][10]

Creatine Ethyl Ester (CEE)

Creatine ethyl ester was developed with the intention of improving bioavailability through the addition of an ester group.[2][14] The theory was that this would enhance its absorption.[8] However, research has largely refuted these claims, with several studies indicating that CEE is less effective than creatine monohydrate at increasing muscle creatine content and improving performance.[14] Some studies even suggest that CEE may degrade to the waste product creatinine (B1669602) at a faster rate in the stomach, making it less bioavailable than monohydrate.[2][8][14]

Buffered Creatine (e.g., Kre-Alkalyn)

Buffered creatine is formulated with an alkaline powder to increase its pH, with manufacturers claiming this enhances stability in the stomach and reduces the conversion to creatinine.[2][5] This was purported to lead to greater potency and fewer side effects.[5] However, clinical studies comparing buffered creatine to creatine monohydrate have found no significant differences in muscle creatine uptake, performance improvements, or the incidence of side effects.[2][5][15][16]

Quantitative Data Summary

The following table summarizes the findings from key comparative studies.

Creatine FormKey Outcome MeasureStudy ResultConclusion
Creatine HCL vs. Monohydrate Strength, Body Composition, Hormonal AdaptationsNo significant difference between groups when doses are matched.[9][10]HCL is effective, but not superior to monohydrate.[9]
Creatine Ethyl Ester vs. Monohydrate Muscle Creatine Content, Strength, Muscle MassCEE was not more effective than monohydrate; some studies suggest it is less effective than placebo.[13][14] CEE leads to a significant increase in serum creatinine.[8]Monohydrate is superior. CEE is not recommended.[8]
Buffered Creatine vs. Monohydrate Muscle Creatine Content, Body Composition, Strength, Anaerobic CapacityNo significant differences were observed between buffered creatine and monohydrate.[5][15] Changes in muscle creatine tended to be greater in the monohydrate group.[7][15][16]Buffered creatine offers no advantage over monohydrate.[5][15][16]

Experimental Protocols

Study Design for Buffered Creatine vs. Creatine Monohydrate Comparison

A 2012 study by Jagim et al. provides a representative example of the methodology used in these comparative trials.[5][15][16]

  • Participants: Resistance-trained males were recruited.

  • Design: A double-blind, randomized controlled trial.

  • Supplementation Protocol: Participants were assigned to one of three groups:

    • Creatine Monohydrate (CrM): 20 g/day for a 7-day loading phase, followed by 5 g/day for a 21-day maintenance phase.

    • Buffered Creatine (KA) - Manufacturer's Recommended Dose: 1.5 g/day for 28 days.

    • Buffered Creatine (KA) - Equivalent Dose: Dosing matched to the CrM group.

  • Outcome Measures:

    • Muscle creatine content (via muscle biopsy)

    • Body composition (via dual-energy X-ray absorptiometry)

    • Strength (1-repetition maximum on bench press and leg press)

    • Anaerobic capacity (Wingate test)

    • Reported side effects

The workflow for such a comparative study is illustrated below.

G cluster_protocol Experimental Workflow: Comparative Creatine Study Recruitment Participant Recruitment (Resistance-Trained Males) PreTesting Baseline Testing (Strength, Body Comp, etc.) Recruitment->PreTesting Randomization Randomization Group1 Group 1: Creatine Monohydrate Randomization->Group1 Group2 Group 2: Alternative Creatine Form Randomization->Group2 Group3 Group 3: Placebo Randomization->Group3 Supplementation 28-Day Supplementation Period Group1->Supplementation Group2->Supplementation Group3->Supplementation PostTesting Post-Supplementation Testing Supplementation->PostTesting PreTesting->Randomization Analysis Data Analysis and Comparison PostTesting->Analysis

A simplified workflow for a comparative clinical trial of different creatine forms.

Signaling Pathways

The primary mechanism of action for creatine is through the creatine kinase (CK)/phosphocreatine (PCr) system, which is crucial for rapid ATP regeneration during high-intensity exercise.

G cluster_pathway Creatine Kinase / Phosphocreatine System Creatine Creatine Creatine_Kinase_rest Creatine Kinase (Resting Muscle) Creatine->Creatine_Kinase_rest ATP_rest ATP (from mitochondria) ATP_rest->Creatine_Kinase_rest PCr Phosphocreatine (PCr) Creatine_Kinase_exercise Creatine Kinase (Exercising Muscle) PCr->Creatine_Kinase_exercise ADP_rest ADP ADP_exercise ADP ADP_exercise->Creatine_Kinase_exercise ATP_exercise ATP (for muscle contraction) Creatine_Kinase_rest->PCr Creatine_Kinase_rest->ADP_rest Creatine_Kinase_exercise->Creatine Creatine (recycled) Creatine_Kinase_exercise->ATP_exercise

The role of creatine in the rapid regeneration of ATP in muscle cells.

Conclusion

The extensive body of research overwhelmingly supports creatine monohydrate as the most effective and cost-efficient form of creatine supplementation.[3][4][17] While alternative forms may offer advantages in solubility, these properties have not translated into superior clinical outcomes in terms of muscle creatine accumulation, performance enhancement, or safety.[13][5][9] For researchers and developers, creatine monohydrate remains the benchmark against which any new forms of creatine must be compared. Future research on novel creatine formulations should include direct, dose-matched comparisons with creatine monohydrate to validate any claims of superior efficacy.

References

Safety Operating Guide

Proper Disposal of Dicreatine Malate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and regulatory compliance is paramount when handling and disposing of chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of dicreatine malate (B86768), catering to researchers, scientists, and drug development professionals.

Dicreatine malate, a compound of creatine (B1669601) and malic acid, requires careful management at the end of its lifecycle in a laboratory setting.[1][2] While not always classified as a hazardous substance, proper disposal is crucial to maintain a safe environment and adhere to local, regional, and national regulations.[3] The responsibility for correct chemical waste disposal lies with the waste generator, who must ensure that the chosen method complies with all applicable laws.[3][4]

Disposal Procedures for this compound

The appropriate disposal method for this compound depends on its form—whether it is unused or expired, part of a solution, or residual in a container. In all cases, discharging this compound into sewer systems or drains is to be avoided.[5]

Unused or Expired this compound

For pure, uncontaminated this compound that is no longer needed, the following steps should be taken:

  • Regulatory Assessment: Before proceeding, consult local, regional, and national hazardous waste regulations to determine the correct classification and disposal requirements for this compound.[3]

  • Containerization: If possible, keep the chemical in its original container.[3] If not, transfer it to a suitable, sealed, and clearly labeled container.[3] Do not mix it with other waste.[3]

  • Licensed Disposal: The recommended method of disposal is to engage a licensed chemical disposal company.[5] These companies are equipped to handle and dispose of chemical waste in an environmentally responsible and compliant manner.

  • Alternative Disposal Methods: In some cases, disposal may occur via a licensed landfill or through controlled incineration, potentially after being mixed with a combustible material.[3][5]

Contaminated this compound and Spill Cleanup

In the event of a spill or if the this compound is contaminated, immediate and proper cleanup is necessary.

  • Safety First: Ensure the area is well-ventilated and that personnel are wearing appropriate Personal Protective Equipment (PPE), including safety glasses and chemical-resistant gloves.[3]

  • Containment and Collection: Collect the spilled material and any contaminated absorbents.[5] Place all materials into a suitable, sealed, and clearly labeled container for disposal.[5]

  • Disposal: Dispose of the contaminated waste through a licensed hazardous waste disposal service.[6][7]

Empty Container Disposal

Empty containers of this compound must also be disposed of properly.

  • Thorough Rinsing: Triple-rinse the empty container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[4][6]

  • Label Removal: Completely remove or deface the original label on the container.[6]

  • Final Disposal: Once thoroughly cleaned and with the label removed, the container can often be disposed of as regular solid waste. Glass containers should be placed in designated glass disposal bins.[6]

Quantitative Data

No specific quantitative data regarding permissible exposure limits or concentration thresholds for the disposal of this compound was found in the provided search results. Disposal decisions should be based on the hazardous characteristics of the waste and prevailing regulations.

Experimental Protocols

The search results did not contain any experimental protocols for the disposal of this compound. Disposal procedures are guided by established safety protocols and regulatory requirements rather than experimental research.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

DicreatineMalateDisposal cluster_assessment Assessment of this compound Waste cluster_pathways Disposal Pathways cluster_actions Disposal Actions cluster_final Final Disposal Route start This compound for Disposal state Determine State of Waste start->state unused Unused / Expired (Pure) state->unused Uncontaminated contaminated Contaminated / Spill Residue state->contaminated Contaminated empty Empty Container state->empty Container Only containerize_pure Secure in Labeled Container unused->containerize_pure collect_contaminated Collect in Labeled Hazardous Waste Container contaminated->collect_contaminated rinse_container Triple-Rinse Container (Collect First Rinse) empty->rinse_container licensed_disposal Licensed Chemical Disposal Company containerize_pure->licensed_disposal collect_contaminated->licensed_disposal rinse_container->licensed_disposal Dispose of Rinseate general_waste General Solid Waste (After Decontamination) rinse_container->general_waste Deface Label

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Disposal Plan for Handling Dicreatine Malate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds like Dicreatine Malate. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this substance.

Personal Protective Equipment (PPE)

When handling this compound powder, it is crucial to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation.[1] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses or GogglesTight-sealing safety goggles are recommended to protect against dust particles.[2]
Hand Protection Chemical-resistant glovesHandle with gloves that have been inspected prior to use. The gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Body Protection Protective ClothingWear suitable protective clothing, such as a lab coat or coveralls, to prevent skin contact.[1] Fire/flame resistant and impervious clothing is also recommended.[1]
Respiratory Protection RespiratorIf exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator.[1] A NIOSH/MSHA or European Standard EN 149 approved respirator is advised.[3]
Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

  • Handling:

    • Handle in a well-ventilated place.[1]

    • Avoid the formation of dust and aerosols.[1]

    • Avoid contact with skin and eyes.[1]

    • Do not eat, drink, or smoke when using this product.[4]

    • Wash hands thoroughly after handling.[4]

    • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

    • Keep away from heat and sources of ignition.[3]

    • Store at room temperature.[3]

    • Avoid moisture.[3]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, follow these procedures:

  • Spill:

    • Evacuate personnel to safe areas.

    • Ensure adequate ventilation.

    • Remove all sources of ignition.[1]

    • Use personal protective equipment.[1]

    • Prevent further leakage or spillage if safe to do so.[1]

    • Vacuum or sweep up the material and place it into a suitable disposal container.[3]

  • First Aid:

    • If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

    • In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation develops or persists.[1][5]

    • In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

    • If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Product Disposal:

    • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

    • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

    • Do not discharge to sewer systems.[1]

  • Contaminated Packaging Disposal:

    • Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.[1]

    • Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1]

    • Controlled incineration with flue gas scrubbing is a possible option for combustible packaging materials.[1]

Workflow for Safe Handling and Disposal of this compound

The following diagram outlines the procedural steps for the safe handling and disposal of this compound in a laboratory setting.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace Ensure Well-Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh this compound prep_workspace->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve clean_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->clean_decontaminate Experiment Complete clean_remove_ppe Remove PPE clean_decontaminate->clean_remove_ppe dispose_waste Dispose of Chemical Waste (Licensed Chemical Destruction Plant) clean_remove_ppe->dispose_waste Segregate Waste dispose_packaging Dispose of Contaminated Packaging (Triple Rinse or Incineration) dispose_waste->dispose_packaging

Caption: Workflow for handling and disposing of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.